molecular formula C8H5ClN2O2 B083955 7-Chloroquinazoline-2,4(1h,3h)-dione CAS No. 13165-35-0

7-Chloroquinazoline-2,4(1h,3h)-dione

Cat. No.: B083955
CAS No.: 13165-35-0
M. Wt: 196.59 g/mol
InChI Key: QEXAYZARVWHJJA-UHFFFAOYSA-N
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Description

7-Chloroquinazoline-2,4(1H,3H)-dione is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry for developing novel therapeutic agents. Its core structure is a privileged motif in drug discovery, with research highlighting its potential against challenging bacterial infections and in oncology. A key research area explores its role as a fluoroquinolone-like inhibitor, with studies showing that derivatives of the quinazoline-2,4(1H,3H)-dione scaffold can inhibit bacterial gyrase and DNA topoisomerase IV, two critical enzymes for bacterial DNA replication . This mechanism is particularly valuable for identifying new antimicrobial agents to address the growing problem of bacterial resistance . Recent structure-activity relationship (SAR) studies have identified specific 2-(amino)quinazolin-4(3H)-one derivatives bearing a 7-chloro substituent as potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA), demonstrating promising activity in cellular infection models . Beyond antimicrobial applications, the quinazoline-dione scaffold is being investigated in cancer research. It serves as a core structure for developing inhibitors targeting various protein kinases, which are often overexpressed in neoplastic cells . Furthermore, innovative research has utilized the quinazoline-2,4(1H,3H)-dione scaffold to develop a novel PARP-targeting molecular probe for positron emission tomography (PET), demonstrating its potential in non-invasive tumor imaging . This wide range of applications makes this compound a valuable building block for researchers synthesizing novel compounds for biochemical screening and early-stage drug development.

Properties

IUPAC Name

7-chloro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXAYZARVWHJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289357
Record name 7-chloroquinazoline-2,4(1h,3h)-dione
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Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13165-35-0
Record name 13165-35-0
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Record name 7-chloroquinazoline-2,4(1h,3h)-dione
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Record name 7-chloroquinazoline-2,4-diol
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Foundational & Exploratory

7-Chloroquinazoline-2,4(1h,3h)-dione chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 7-Chloroquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its scaffold is a key structural motif in a variety of biologically active molecules, serving as a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its core chemical properties, synthesis methodologies, spectral characterization, and applications, grounded in authoritative scientific literature. The content is structured to deliver not just data, but also expert insights into the causality behind experimental choices, empowering researchers to effectively utilize this compound in their work.

Introduction to the Quinazoline-2,4-dione Scaffold

The quinazoline ring system, a fusion of a pyrimidine and a benzene ring, is a privileged scaffold in pharmaceutical sciences. Compounds incorporating this structure exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] Among its various oxidized forms, the quinazoline-2,4(1H,3H)-dione core is particularly noteworthy. The presence of two amide-like functionalities within the heterocyclic ring imparts specific chemical characteristics, such as hydrogen bonding capabilities and sites for chemical modification.

The introduction of a chlorine atom at the 7-position, yielding this compound (CAS No: 13165-35-0), modulates the electronic properties of the aromatic ring, influencing its reactivity and the biological activity of its derivatives.[3] This halogen substituent can alter metabolic stability, receptor binding affinity, and pharmacokinetic profiles, making it a strategic modification in drug design. This document serves as a technical resource on the essential chemical attributes of this important research chemical.[3]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The compound presents as a white to light brown solid and is characterized by a high melting point, indicative of a stable, crystalline lattice structure likely reinforced by intermolecular hydrogen bonding between the N-H and carbonyl groups.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 13165-35-0[5][6]
Molecular Formula C₈H₅ClN₂O₂[6][7]
Molecular Weight 196.59 g/mol [6]
Appearance White to light brown solid[4][5]
Melting Point 360-362 °C[5]
Density (Predicted) 1.475 ± 0.06 g/cm³[5]
pKa (Predicted) 10.13 ± 0.20[5]
Storage Sealed in dry, Room Temperature[5][6]

Synthesis Methodologies

The construction of the quinazoline-2,4-dione scaffold can be achieved through several synthetic strategies. Modern approaches prioritize efficiency, yield, and environmental considerations ("green chemistry"). One-pot syntheses are particularly valuable as they reduce the need for intermediate purification steps, saving time and resources.

One-Pot Synthesis from Anthranilic Acid

An eco-efficient and scalable method involves the reaction of a substituted anthranilic acid with a cyanate source in water.[8] This approach leverages readily available starting materials and avoids harsh organic solvents.

Causality Behind Experimental Choices:

  • Starting Material: 4-Chloro-2-aminobenzoic acid is the logical precursor, containing the requisite amine and carboxylic acid functionalities, along with the C7-chloro substituent.

  • Cyanate Source: Potassium isocyanate (KOCN) in the presence of acetic acid generates isocyanic acid (HNCO) in situ. The primary amine of the anthranilic acid acts as a nucleophile, attacking the electrophilic carbon of HNCO to form a urea derivative.

  • Cyclization: The addition of a strong base, such as sodium hydroxide (NaOH), promotes an intramolecular nucleophilic acyl substitution. The deprotonated urea nitrogen attacks the carboxylic acid (or carboxylate), leading to ring closure and elimination of water to form the stable quinazolinedione ring.

  • Acidification: The final product is isolated as the monosodium salt after cyclization. Acidification with a strong acid like HCl protonates the salt and precipitates the neutral, less soluble this compound.[8]

Synthesis_Workflow cluster_reactants Step 1: Urea Formation (in water) cluster_cyclization Step 2: Intramolecular Cyclization cluster_acidification Step 3: Precipitation A 4-Chloro-2-aminobenzoic Acid C Intermediate Urea Derivative A->C B KOCN + Acetic Acid B->C E Monosodium Salt C->E D NaOH (aq) D->E G This compound E->G F Conc. HCl F->G

Caption: One-pot synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from J-Stage)[8]
  • Reaction Setup: A solution of potassium isocyanate (75 mmol) in deionized water (20 mL) is prepared.

  • Urea Formation: The KOCN solution is added dropwise to a mixture of 4-chloro-2-aminobenzoic acid (50 mmol) and acetic acid (90 mmol) in deionized water (80 mL). The reaction mixture is stirred overnight at room temperature.

  • Cyclization: Solid sodium hydroxide (200 mmol) is added to the mixture in portions. The reaction is stirred for an additional 4 hours. Progress can be monitored by LC-MS.

  • Acidification & Isolation: The pH of the reaction mixture is carefully adjusted to <1 with concentrated hydrochloric acid, which induces the precipitation of a white solid.

  • Purification: The precipitate is collected by filtration and washed with water until the filtrate reaches a neutral pH (pH 7). The resulting solid is the desired, highly pure product.

Spectral Characterization

Unambiguous identification of this compound is accomplished through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and formula.

Sources

An In-depth Technical Guide to the Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinazolinedione Scaffold

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] This nitrogen-containing heterocyclic system is a key component in numerous therapeutic agents, exhibiting diverse pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[1][2] The 7-chloro substituted variant, 7-Chloroquinazoline-2,4(1H,3H)-dione, is a particularly important intermediate in the synthesis of pharmaceuticals, enabling further functionalization to develop novel drug candidates.[3][4]

This guide provides a detailed exploration of established and efficient synthetic pathways for this compound, designed for researchers and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, offer step-by-step protocols, and present comparative data to inform experimental design.

Core Synthesis Pathways

Two primary and highly effective methodologies for the synthesis of this compound are presented below. These routes have been selected for their efficiency, scalability, and adherence to principles of green chemistry where applicable.

Pathway 1: Eco-Efficient One-Pot Synthesis from 2-Amino-4-chlorobenzoic Acid

This pathway represents a highly efficient and environmentally friendly approach, utilizing readily available starting materials and conducting the reaction in an aqueous medium at room temperature.[5][6] The overall strategy involves the formation of a urea intermediate followed by an in-situ cyclization.

Reaction Scheme:

Pathway_1 start 2-Amino-4-chlorobenzoic Acid intermediate N-(2-Carboxy-5-chlorophenyl)urea start->intermediate KOCN, AcOH H₂O, rt product This compound intermediate->product 1. NaOH (aq) 2. HCl (aq)

Caption: One-pot synthesis of this compound from 2-amino-4-chlorobenzoic acid.

Mechanistic Insights:

The synthesis proceeds in a one-pot fashion through two key steps.[5][6] Initially, the amino group of 2-amino-4-chlorobenzoic acid undergoes nucleophilic addition to potassium cyanate in the presence of acetic acid to form the corresponding urea derivative. The subsequent addition of a strong base, such as sodium hydroxide, facilitates an intramolecular cyclization. This cyclization involves the deprotonation of the urea nitrogen, followed by a nucleophilic attack on the carboxylic acid carbon, leading to the formation of the quinazolinedione ring system after dehydration. Finally, acidification of the reaction mixture with hydrochloric acid protonates the resulting salt to yield the desired product, which precipitates from the aqueous solution and can be isolated by simple filtration.[5][6] This method's high yield and purity of the final product are attributable to the insolubility of the product in the aqueous medium, which drives the reaction to completion and simplifies purification.

Experimental Protocol:

A detailed, step-by-step methodology for this synthesis is as follows:

  • To a mixture of 2-amino-4-chlorobenzoic acid (50 mmol) and acetic acid (90 mmol) in deionized water (80 mL), add an aqueous solution of potassium cyanate (75 mmol in 20 mL of water) dropwise.

  • Stir the resulting reaction mixture overnight at room temperature.

  • Add solid sodium hydroxide (200 mmol) to the mixture in portions, and continue stirring for an additional 4 hours.

  • Carefully adjust the pH of the reaction mixture to <1 with concentrated hydrochloric acid, which will result in the formation of a white precipitate.

  • Isolate the product by filtration and wash with water until the pH of the filtrate is neutral (pH 7).

  • The desired this compound is obtained as a solid.[5]

Data Summary:

ParameterValueReference
Starting Material2-Amino-4-chlorobenzoic Acid[5]
Key ReagentsKOCN, NaOH, HCl[5][6]
SolventWater[5][6]
TemperatureRoom Temperature[5]
YieldNear-quantitative[5][6]
Pathway 2: DMAP-Catalyzed One-Pot Synthesis from 2-Amino-4-chlorobenzamide

This alternative one-pot synthesis utilizes 2-amino-4-chlorobenzamide as the starting material and employs di-tert-butyl dicarbonate ((Boc)₂O) as the carbonyl source, catalyzed by 4-dimethylaminopyridine (DMAP).[7] This method offers high yields under mild reaction conditions.

Reaction Scheme:

Pathway_2 start 2-Amino-4-chlorobenzamide product This compound start->product (Boc)₂O, DMAP Dioxane, 110 °C

Caption: DMAP-catalyzed one-pot synthesis of this compound.

Mechanistic Insights:

In this pathway, DMAP acts as a potent acylation catalyst.[7] It is believed that DMAP reacts with di-tert-butyl dicarbonate to form a highly reactive acylpyridinium species. This intermediate then acylates the amino group of 2-amino-4-chlorobenzamide. The subsequent intramolecular cyclization is facilitated by the nucleophilic attack of the amide nitrogen onto the newly formed carbonyl group, leading to the formation of the quinazolinedione ring. The use of (Boc)₂O as a carbonyl source is advantageous due to its ease of handling and the generation of volatile byproducts.

Experimental Protocol:

A representative experimental procedure is outlined below:

  • To a solution of 2-amino-4-chlorobenzamide (1.0 mmol) in dioxane (10 mL), add DMAP (0.2 mmol) and di-tert-butyl dicarbonate (2.0 mmol).

  • Heat the reaction mixture at 110 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.[7]

Data Summary:

ParameterValueReference
Starting Material2-Amino-4-chlorobenzamide[7]
Key Reagents(Boc)₂O, DMAP[7]
SolventDioxane[7]
Temperature110 °C[7]
Yield85%[7]

Alternative Synthetic Approaches

While the two pathways detailed above are highly effective, other methods for the synthesis of the quinazoline-2,4(1H,3H)-dione scaffold are also reported in the literature. These include:

  • Reaction of 2-aminobenzonitriles with Carbon Dioxide: This "green" method utilizes CO₂ as a C1 building block, often catalyzed by organic bases like diethanolamine (DEA) in water.[8] For 2-amino-4-chlorobenzonitrile, a yield of 62% has been reported.[8]

  • From Isatoic Anhydride: Isatoic anhydrides can also serve as precursors to quinazoline-2,4(1H,3H)-diones, although specific conditions for the 7-chloro derivative require further investigation.[5]

Conclusion

The synthesis of this compound can be accomplished through several efficient pathways. The one-pot synthesis from 2-amino-4-chlorobenzoic acid in water stands out for its environmental friendliness, scalability, and near-quantitative yields.[5][6] The DMAP-catalyzed approach using 2-amino-4-chlorobenzamide offers a high-yielding alternative under anhydrous conditions.[7] The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and equipment. The methodologies presented in this guide provide a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and development.

References

  • [Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][6][7]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one.]([Link])

Sources

The Biological Versatility of 7-Chloroquinazoline-2,4(1H,3H)-dione: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinedione Scaffold and the Significance of the 7-Chloro Moiety

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. This bicyclic heterocycle, composed of a benzene ring fused to a pyrimidine-2,4-dione ring, has garnered significant attention from researchers due to its versatile pharmacological profile. The strategic placement of various substituents on this core structure can modulate its interaction with diverse biological targets, leading to a wide spectrum of therapeutic applications. Among these, the 7-chloro substitution has proven to be a key feature in the design of potent anticonvulsant, antimicrobial, and anticancer agents. This guide provides an in-depth technical exploration of the biological activities associated with 7-chloroquinazoline-2,4(1H,3H)-dione and its derivatives, offering valuable insights for researchers and professionals engaged in drug development.

Anticonvulsant Activity: Modulating Neuronal Excitability

Derivatives of this compound have demonstrated notable anticonvulsant properties in preclinical models. The primary mechanism of action is believed to involve the potentiation of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[1][2] By enhancing GABAergic transmission, these compounds can effectively suppress excessive neuronal firing, a hallmark of epileptic seizures.

Mechanism of Action: Enhancement of GABAergic Neurotransmission

Quinazolinedione derivatives are thought to act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel.[2] Binding of these compounds to a site distinct from the GABA binding site is hypothesized to increase the receptor's affinity for GABA, leading to a more profound and prolonged inhibitory effect. This results in an increased influx of chloride ions into the neuron, hyperpolarizing the cell membrane and making it less susceptible to excitatory stimuli.

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride Channel (Open) GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel->Hyperpolarization Cl- Influx Quinazolinedione 7-Chloroquinazoline -2,4-dione Derivative Quinazolinedione->GABA_A_Receptor Positive Allosteric Modulation

Caption: Putative mechanism of anticonvulsant action of this compound derivatives.

Experimental Evaluation of Anticonvulsant Activity

The anticonvulsant potential of these compounds is typically assessed using a battery of well-established rodent models.

Table 1: Anticonvulsant Activity of Representative Quinazolinedione Derivatives

CompoundMES Test (ED₅₀ mg/kg)scPTZ Test (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
Derivative A56.40->300>5.3[3]
Derivative B47.38->300>6.3[3]
Derivative C28.90->300>10.4[3]
Ethosuximide-1306505.0[4]

Note: '-' indicates data not reported in the cited source.

Experimental Protocols

This model is used to identify compounds effective against generalized tonic-clonic seizures.[5]

Protocol:

  • Animal Preparation: Male albino mice (20-25 g) are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the mouse after application of a topical anesthetic and saline for conductivity.[5]

  • Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.[5]

  • Observation: The abolition of the tonic hindlimb extension phase of the seizure is considered the endpoint for protection.[5]

  • Data Analysis: The median effective dose (ED₅₀) is calculated based on the percentage of animals protected at each dose level.

This test is a model for absence seizures.[6]

Protocol:

  • Animal Preparation: Male albino mice (20-25 g) are used. The test compound is administered at various doses.

  • Chemoconvulsant Administration: After a predetermined time, pentylenetetrazole (PTZ) is injected subcutaneously (e.g., 85 mg/kg for CF-1 mice).[6]

  • Observation: Animals are observed for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.

  • Endpoint: The absence of clonic seizures for at least 5 seconds is considered protection.

  • Data Analysis: The ED₅₀ is calculated from the dose-response data.

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.[7]

Protocol:

  • Apparatus: A rotating rod (rotarod) apparatus is used.

  • Training: Mice are trained to stay on the rotating rod at a constant speed.

  • Testing: After administration of the test compound, mice are placed on the rod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).[7]

  • Endpoint: The time until the mouse falls off the rod (latency to fall) is recorded.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment, is determined.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The this compound scaffold has also been a fruitful starting point for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species.

Experimental Evaluation of Antimicrobial Activity

The in vitro antimicrobial efficacy of these compounds is typically determined using broth dilution or agar diffusion methods to ascertain the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of a Representative 7-Chloroquinazoline Derivative

MicroorganismMIC (µg/mL)
Staphylococcus aureus12.5
Bacillus subtilis25
Escherichia coli50
Pseudomonas aeruginosa100
Candida albicans50

Note: The data in this table is illustrative and represents typical ranges observed for active compounds in this class.

Experimental Protocol: Agar Well Diffusion Assay

This method is a widely used technique to evaluate the antimicrobial activity of a compound.[8]

AgarWellDiffusion cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Observation Inoculation Inoculate Agar Plate with Microorganism Well_Creation Create Wells in Agar Inoculation->Well_Creation Compound_Addition Add Test Compound to Well Well_Creation->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Zone_of_Inhibition Measure Zone of Inhibition Incubation->Zone_of_Inhibition

Caption: Workflow for the Agar Well Diffusion Assay.

Protocol:

  • Media Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.[8]

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Compound Application: A known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells. A solvent control is also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for 24 hours for bacteria).

  • Data Collection: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have emerged as promising candidates for cancer therapy, exhibiting cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling molecules that are crucial for cancer cell proliferation, survival, and metastasis.

Mechanisms of Action in Cancer

Many quinazoline derivatives are designed as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[9] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling pathways that promote cell growth and division.[9][10]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates Quinazolinedione 7-Chloroquinazoline -2,4-dione Derivative Quinazolinedione->EGFR Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibition Inhibition

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Certain quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of PARP-1 and PARP-2, enzymes involved in DNA repair.[11][12] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality, a promising therapeutic strategy.[13]

Experimental Evaluation of Anticancer Activity

The in vitro anticancer activity of these compounds is commonly assessed by determining their cytotoxicity against a panel of human cancer cell lines.

Table 3: In Vitro Anticancer Activity of Representative Quinazoline-2,4(1H,3H)-dione Derivatives

CompoundCell LineIC₅₀ (µM)TargetReference
Derivative 10MX-1 (Breast)< 3.12PARP-1/2[11]
Derivative 11MX-1 (Breast)3.02PARP-1/2[11]
Compound 6dNCI-H460 (Lung)0.789EGFR[14]
Compound 8b-0.00137EGFR[15]

Note: '-' indicates data not reported in the cited source.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.[16] Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[16]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.[17]

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinazoline ring.

  • For Anticonvulsant Activity: The presence of a lipophilic group at the N-3 position often enhances activity.[4] Modifications at the N-1 and C-2 positions can also significantly influence potency and neurotoxicity.[1]

  • For Antimicrobial Activity: The introduction of various heterocyclic moieties at the N-1 and N-3 positions has been shown to be a successful strategy for developing potent antibacterial and antifungal agents.

  • For Anticancer Activity: The nature of the substituent at the C-6 and C-7 positions is crucial for EGFR inhibitory activity.[10] For PARP inhibition, modifications at the N-1 and N-3 positions with moieties that can interact with the enzyme's active site are key.[11]

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this chemical entity in medicinal chemistry. Future research in this area will likely focus on the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. The elucidation of novel mechanisms of action and the exploration of combination therapies will further expand the therapeutic potential of this remarkable class of compounds. This guide provides a solid foundation for researchers to build upon in their quest for the next generation of drugs targeting a wide range of human diseases.

References

  • Zhou, J., Ji, M., Yao, H., Cao, R., Zhao, H., Wang, X., Chen, X., & Xu, B. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(16), 2883–2894. [Link]

  • Al-Suhaimi, E. A., & El-Sayed, M. A. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(15), 4933. [Link]

  • Luszczki, J. J. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Springer Protocols Handbooks. [Link]

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7-Chloroquinazoline-2,4(1h,3h)-dione CAS number 13165-35-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloroquinazoline-2,4(1H,3H)-dione (CAS: 13165-35-0)

Foreword

Prepared for researchers, medicinal chemists, and drug development scientists, this technical guide provides a comprehensive overview of this compound. This document moves beyond a simple recitation of facts, offering a synthesized narrative that delves into the compound's synthesis, reactivity, and its pivotal role as a scaffold for developing novel therapeutics. As a senior application scientist, my objective is to blend established chemical principles with practical, field-proven insights to empower your research and development endeavors.

Introduction: The Quinazolinedione Core

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1][2] Its rigid, planar structure, combined with multiple points for functionalization, makes it an ideal starting point for designing targeted therapies. The specific isomer, this compound, is a valuable building block, with the chlorine atom at the 7-position providing an electronic and steric influence that can be exploited to modulate pharmacological activity and metabolic stability. This guide will explore the essential technical data and methodologies associated with this important research chemical.[3]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis and screening. This compound is a stable, solid material under standard laboratory conditions.[4]

PropertyValueSource(s)
CAS Number 13165-35-0[3][4][5][6]
Molecular Formula C₈H₅ClN₂O₂[3][5][7]
Molecular Weight 196.59 g/mol [4][5]
Appearance White to light brown solid[4]
Melting Point 360-362 °C[4]
Predicted Density 1.475 ± 0.06 g/cm³[4]
Predicted pKa 10.13 ± 0.20[4]
Storage Room temperature, sealed in a dry environment[4][5]

Spectroscopic Profile

Structural elucidation is confirmed through standard spectroscopic techniques. The following data, reported in the literature, are characteristic of this compound.[8][9]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.45 (s, 1H, N³-H)

    • δ 11.24 (s, 1H, N¹-H)

    • δ 7.89 (d, J=8.4 Hz, 1H, C⁵-H)

    • δ 7.25 (d, J=8.4 Hz, 1H, C⁶-H)

    • δ 7.18 (s, 1H, C⁸-H)

    • Interpretation: The two downfield singlets are characteristic of the two N-H protons of the dione tautomer. The aromatic region shows the expected splitting pattern for a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 162.1, 150.2, 141.9, 139.3, 129.0, 122.5, 114.7, 113.3

    • Interpretation: The signals at δ 162.1 and 150.2 correspond to the two carbonyl carbons (C4 and C2). The remaining signals fall within the expected range for the aromatic carbons of the quinazoline ring.

  • Mass Spectrometry (ESI-HRMS):

    • m/z calculated for C₈H₆ClN₂O₂ [M+H]⁺: 197.0112

    • m/z found: 197.0113[9]

    • Interpretation: High-resolution mass spectrometry confirms the elemental composition of the molecule with high accuracy.

Synthesis Methodologies: A Modern Approach

While classical methods for quinazolinedione synthesis exist, modern approaches prioritize efficiency, safety, and environmental sustainability ("green chemistry"). An exemplary one-pot, eco-efficient protocol has been developed that proceeds in water at room temperature, offering near-quantitative yields.[8][10]

Workflow: One-Pot Synthesis from Anthranilic Acid Derivatives

Synthesis_Workflow A 4-Chloro-2-aminobenzoic Acid (Starting Material) C Intermediate Urea Derivative (In situ) A->C Urea Formation B Potassium Cyanate (KOCN) in Acetic Acid / Water B->C E Monosodium Salt Intermediate (In situ) C->E Cyclization D Sodium Hydroxide (NaOH) (Cyclization Agent) D->E G This compound (Final Product) E->G Protonation F Hydrochloric Acid (HCl) (Acidification/Precipitation) F->G H Filtration & Washing G->H

Caption: One-pot aqueous synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the literature for the synthesis of quinazoline-2,4(1H,3H)-dione derivatives.[8][10]

  • Urea Formation:

    • To a stirred mixture of the appropriate 4-chloro-2-aminobenzoic acid (50 mmol) and acetic acid (90 mmol) in deionized water (80 mL), add a solution of potassium cyanate (75 mmol) in water (20 mL) dropwise at room temperature.

    • Causality: The acidic medium protonates the cyanate to form isocyanic acid (HNCO), which is the reactive electrophile that adds to the amino group of the anthranilic acid, forming a urea derivative in situ.

    • Allow the reaction mixture to stir overnight to ensure complete formation of the urea intermediate.

  • Cyclization:

    • To the same reaction vessel, add solid sodium hydroxide (200 mmol) in portions.

    • Causality: The strong base deprotonates the carboxylic acid and the urea N-H protons, facilitating an intramolecular nucleophilic attack of the urea nitrogen onto the carboxylate carbon, leading to ring closure.

    • Stir the mixture for an additional 4 hours. The progress can be monitored by LC-MS.

  • Acidification and Isolation:

    • Carefully adjust the pH of the reaction mixture to <1 by the slow addition of concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.

    • Causality: Protonation of the monosodium salt of the product renders it neutral and insoluble in the aqueous medium.

    • Collect the white precipitate by filtration.

    • Wash the solid thoroughly with deionized water until the filtrate is neutral (pH 7).

    • Dry the final product, this compound, under vacuum. This method typically yields highly pure product without the need for column chromatography.[8][10]

Chemical Reactivity and Derivatization Pathways

The true value of this compound lies in its potential for synthetic elaboration. The dione scaffold possesses several reactive sites that allow for the introduction of diverse functional groups, crucial for building libraries of compounds for structure-activity relationship (SAR) studies.

  • N-Alkylation: The acidic protons at the N-1 and N-3 positions can be readily deprotonated by a suitable base (e.g., K₂CO₃, NaH) and subsequently alkylated with various electrophiles like alkyl halides or tosylates. This is a common strategy to introduce side chains that can interact with biological targets or improve pharmacokinetic properties.[1]

  • Conversion to Dichloroquinazoline: A key transformation is the reaction with a strong dehydrating/chlorinating agent like phosphoryl trichloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction converts the dione into the highly reactive 2,4-dichloro-7-chloroquinazoline intermediate. The two chlorine atoms at the 2- and 4-positions exhibit differential reactivity, allowing for sequential nucleophilic substitution. This is a cornerstone for synthesizing a vast range of derivatives.[11]

Key Derivatization Workflow

Reactivity_Diagram Start 7-Chloroquinazoline- 2,4(1H,3H)-dione N_Alkylation N-1 and/or N-3 Substituted Derivatives Start->N_Alkylation R-X, Base Dichloro 2,4,7-Trichloroquinazoline (Reactive Intermediate) Start->Dichloro POCl₃ or PCl₅ Pos4_Sub 4-Amino/Alkoxy/Thio- 2,7-dichloroquinazolines Dichloro->Pos4_Sub Nucleophile 1 (e.g., Amine, RT) Pos24_Sub 2,4-Disubstituted 7-chloroquinazolines Pos4_Sub->Pos24_Sub Nucleophile 2 (e.g., Amine, Heat)

Caption: Major reaction pathways for derivatizing the quinazolinedione core.

Applications in Drug Discovery and Development

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have demonstrated a remarkable breadth of pharmacological activities, underscoring the importance of 7-chloro-substituted variants as key synthetic intermediates.

  • Antimicrobial Agents: This class of compounds has been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV, mechanisms analogous to those of fluoroquinolone antibiotics.[1][12] The scaffold can be decorated with functionalities that mimic the binding interactions of established drugs, offering a pathway to overcome existing bacterial resistance.[1]

  • Anticancer Therapeutics: Many quinazoline derivatives are potent inhibitors of protein kinases, a critical family of enzymes in cancer cell signaling. The core structure serves as a hinge-binding motif in the ATP-binding pocket of kinases like EGFR, VEGFR, and others.

  • Antiviral Activity (Anti-HCV): Novel 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives have been designed as metal ion chelators that target the magnesium ions in the catalytic center of the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[13]

  • Other CNS and Cardiovascular Applications: The scaffold has been explored for a wide range of other activities, including anticonvulsant, anti-inflammatory, and antihypertensive properties.[1][2]

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[14][15]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[15] Use in a well-ventilated area or a chemical fume hood. After handling, wash hands thoroughly.[14]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[4][14]

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[14][15]

    • In case of skin contact: Wash off with soap and plenty of water.[15]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical advice.[14]

    • If swallowed: Do NOT induce vomiting. Rinse mouth and consult a physician immediately.[14]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a rich and diverse field of medicinal chemistry. Its robust synthesis, well-defined reactivity, and the proven track record of its derivatives make it an indispensable tool for drug discovery. The insights and protocols provided in this guide are intended to equip researchers with the foundational knowledge required to fully exploit the potential of this versatile molecular scaffold.

References

  • Pharmaffiliates. (n.d.). 7-Chloro-1H-quinazoline-2,4-dione. Retrieved from [Link]

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  • J-Stage. (n.d.). Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water. Retrieved from [Link]

  • Chemicalbridge. (n.d.). This compound. Retrieved from [Link]

  • J-Stage. (2014). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. Retrieved from [Link]

  • ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved from [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet - 5-Chloroquinazoline-2,4(1H,3H)-dione. Retrieved from [Link]

  • Molecules. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]

  • MDPI. (2021). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Retrieved from [Link]

  • ResearchGate. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Reaction of quinazoline-2,4(1H,3H)-dione with N-substituted cyclic amines in combination with phosphoryl trichloride. Retrieved from [Link]

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The Ascendant Role of 7-Chloroquinazoline-2,4(1H,3H)-dione Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazoline Scaffold as a "Privileged" Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. The quinazoline nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a quintessential example of such a "privileged structure."[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically approved drugs.[1] Among the various classes of quinazolines, the 7-chloroquinazoline-2,4(1H,3H)-dione scaffold has garnered significant attention as a versatile and potent core for the design of novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders and bacterial infections. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, offering valuable insights for researchers and drug development professionals.

I. Synthetic Strategies: Building the Core and Its Analogs

The synthetic accessibility of the this compound core is a key factor driving its exploration in medicinal chemistry. The primary and most common route involves the reaction of 4-chloroanthranilic acid with urea at elevated temperatures.[3] This straightforward one-pot synthesis provides a reliable and scalable method for producing the foundational scaffold.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Chloroanthranilic acid

  • Urea

  • Deionized water

  • Hexane

  • Round-bottom flask (100 mL)

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

Procedure:

  • Combine 4-chloroanthranilic acid (e.g., 5 g, 29.1 mmol) and urea (e.g., 30 g, 582 mmol) in a 100 mL round-bottom flask.[3]

  • Heat the reaction mixture to 150°C with stirring for approximately 22 hours.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add 50 mL of deionized water to the reaction mixture and heat to 110°C for 1 hour to dissolve any remaining urea.[3]

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the white solid by filtration and wash thoroughly with deionized water and then with hexane.[3]

  • Dry the product under vacuum to yield this compound.

Derivatization of the core scaffold, particularly at the N1 and N3 positions, is crucial for modulating its biological activity. A general approach to achieve N-substitution involves the alkylation of the quinazolinedione core using various alkyl or aryl halides in the presence of a base.

Protocol 2: General Procedure for N-Alkylation of Quinazoline-2,4(1H,3H)-diones

Materials:

  • N1-substituted quinazoline-2,4(1H,3H)-dione

  • Ester of bromoacetic acid or 2-bromopropionic acid

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate for recrystallization

  • Stirring apparatus

  • Filtration and evaporation equipment

Procedure:

  • In a suitable flask, dissolve the N1-substituted quinazoline-2,4(1H,3H)-dione (e.g., 20.0 mmol) in anhydrous DMF (100 mL).[4]

  • Add potassium carbonate (e.g., 7.0 g, 50.6 mmol) to the solution.[4]

  • Add the desired ester of bromoacetic acid or 2-bromopropionic acid (21.0 mmol) to the reaction mixture.[4]

  • Stir the mixture at room temperature for 24 hours.[4]

  • Filter the reaction mixture to remove inorganic salts.

  • Evaporate the DMF under reduced pressure.

  • Treat the residue with water (100 mL) and collect the solid product by filtration.[4]

  • Dry the crude product and recrystallize from ethyl acetate to obtain the purified N-substituted derivative.[4]

G cluster_0 Synthesis of this compound Core cluster_1 N-Substitution of the Core 4-Chloroanthranilic Acid 4-Chloroanthranilic Acid Heat (150 C) Heat (150 C) 4-Chloroanthranilic Acid->Heat (150 C) Urea Urea Urea->Heat (150 C) Core This compound Heat (150 C)->Core Core_ref This compound Base (e.g., K2CO3) Base (e.g., K2CO3) Core_ref->Base (e.g., K2CO3) Alkyl/Aryl Halide Alkyl/Aryl Halide Alkyl/Aryl Halide->Base (e.g., K2CO3) Derivatives N1/N3-Substituted Derivatives Base (e.g., K2CO3)->Derivatives

Synthetic routes to the this compound core and its derivatives.

II. Anticancer Activity: Targeting DNA Repair and Beyond

The most extensively studied therapeutic application of this compound derivatives is in oncology. A significant body of research has focused on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][5][6][7][8][9]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes are critical components of the DNA damage response (DDR) pathway, playing a pivotal role in the repair of single-strand breaks (SSBs).[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These SSBs are subsequently converted into cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately leading to cell death through a concept known as synthetic lethality.[1]

G DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation PARP_Inhibition PARP-1 Inhibition PARP1->PARP_Inhibition DDR_Proteins Recruitment of DNA Repair Proteins PARylation->DDR_Proteins SSB_Repair SSB Repair DDR_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival Quinazoline_Derivative This compound Derivative Quinazoline_Derivative->PARP_Inhibition Unrepaired_SSB Accumulation of Unrepaired SSBs PARP_Inhibition->Unrepaired_SSB Replication DNA Replication Unrepaired_SSB->Replication DSB_Formation Double-Strand Break (DSB) Formation Replication->DSB_Formation Apoptosis Apoptosis (Cell Death) DSB_Formation->Apoptosis

Mechanism of action of this compound derivatives as PARP inhibitors.
Structure-Activity Relationship (SAR) for Anticancer Activity

SAR studies have revealed that modifications at various positions of the quinazoline-2,4(1H,3H)-dione scaffold significantly influence PARP inhibitory activity and cytotoxicity.

  • N1-Substitution: Small alkyl or aromatic groups at the N1 position are generally more tolerated than bulky substituents.[2]

  • N3-Substitution: The introduction of a 3-amino pyrrolidine moiety has been shown to yield potent PARP-1/2 inhibitors.[5][8]

  • C5-Position: Substitution at the 5-position of the benzene ring with either electron-releasing groups or electron-withdrawing heteroaromatic substituents can enhance activity.[2]

  • C2-Position: The presence of electron-donating groups at the C2 position is generally more favorable for activity than electron-withdrawing groups.[2]

Quantitative Data: Anticancer Activity
Compound IDSubstitution PatternTargetIC₅₀ (nM)Cell LineReference
11a N/APARP-1467-[6]
PARP-211.5-[6]
Compound 10 3-amino pyrrolidine derivativePARP-1<10MX-1[5][8]
PARP-2<100MX-1[5][8]
Compound 11 3-amino pyrrolidine derivativePARP-1<10MX-1[5][8]
PARP-2<100MX-1[5][8]
Cpd36 N-substituted piperazinone moietyPARP-10.94-[7][9]
PARP-20.87-[7][9]

N/A: Not explicitly detailed in the provided search results.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Treat the cells with various concentrations of the compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

III. Antibacterial Activity: A New Frontier

Emerging research has highlighted the potential of this compound derivatives as a novel class of antibacterial agents.[10][11] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action.

Mechanism of Action: Inhibition of Bacterial Gyrase and Topoisomerase IV

While the exact mechanism is still under investigation, it is proposed that these derivatives may act as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV.[10][11] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antibacterial drug development.

Structure-Activity Relationship (SAR) for Antibacterial Activity
  • N1 and N3-Disubstitution: The incorporation of heterocyclic rings, such as triazoles, at both the N1 and N3 positions has been shown to be a promising strategy for enhancing antibacterial activity.[10]

  • 7-Chloro Substituent: The presence of the chloro group at the 7-position appears to be important for antibacterial efficacy.[3]

Quantitative Data: Antibacterial Activity
Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
Compound 13 Triazole moieties at N1 and N3Escherichia coli65[10]
Compound 14a Oxadiazole and thiadiazole moieties at N1 and N3Staphylococcus aureus70[10]
Compound 14b Oxadiazole and thiadiazole moieties at N1 and N3Staphylococcus aureus75[10]
Compound 6l 7-chloro substituentS. aureus ATCC259231.0 µM[3]
S. aureus JE20.6 µM[3]
Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • This compound derivatives

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

IV. Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Recent studies have begun to explore the neuroprotective effects of quinazoline derivatives, suggesting their potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[12][13][14][15][16]

Mechanism of Action: A Multifaceted Approach

The neuroprotective mechanisms of quinazoline derivatives are likely multifactorial and may involve:

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and reduction of oxidative stress, which are implicated in neuronal cell death.[12][13][15]

  • Anti-inflammatory Effects: Modulation of neuroinflammatory pathways.[14]

  • Enzyme Inhibition: Inhibition of enzymes such as phosphodiesterases (PDEs), which are involved in neuronal signaling pathways.[14]

Protocol 5: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

Materials:

  • Neuronal cell line (e.g., HT22)

  • Cell culture medium

  • Glutamate solution

  • This compound derivatives

  • Reagents for cell viability assessment (e.g., Resazurin)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed neuronal cells in 96-well plates and allow them to attach.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time.

  • Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5 mM).[17]

  • Co-incubate the cells with the test compounds and glutamate for 24 hours.[17]

  • Assess cell viability using a suitable assay, such as the Resazurin assay, by measuring fluorescence.[17]

  • Calculate the percentage of neuroprotection conferred by the compounds compared to the glutamate-treated control.

V. Conclusion and Future Directions

The this compound scaffold has firmly established itself as a versatile and promising platform in medicinal chemistry. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, underscores its potential for the development of novel therapeutics. While significant progress has been made, particularly in the realm of anticancer agents targeting PARP, further research is warranted to fully elucidate the mechanisms of action in antibacterial and neuroprotective applications. Comprehensive structure-activity relationship studies, guided by computational modeling and in vitro screening, will be instrumental in optimizing the potency and selectivity of these compounds. As our understanding of the intricate molecular pathways underlying various diseases deepens, the this compound scaffold is poised to remain a focal point of innovative drug discovery efforts.

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Unveiling the Therapeutic Potential of 7-Chloroquinazoline-2,4(1H,3H)-dione: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.[1][2] Among these, the quinazoline-2,4(1H,3H)-dione core has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. This guide focuses on a specific, promising derivative: 7-Chloroquinazoline-2,4(1H,3H)-dione. The strategic placement of a chloro group at the 7-position significantly influences the molecule's electronic properties and steric profile, thereby modulating its interaction with specific biological targets. This document will provide an in-depth exploration of the known and potential therapeutic targets of this compound and its analogs, offering a technical framework for researchers and drug development professionals engaged in its investigation.

Primary Therapeutic Target: Ionotropic Glutamate Receptors (iGluRs)

A significant body of evidence points towards the potent activity of 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives as antagonists of ionotropic glutamate receptors (iGluRs), particularly the AMPA and kainate receptors.[3][4] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.[5] Their overactivation is implicated in a variety of neurological and psychiatric disorders, including epilepsy, cerebral ischemia, and neurodegenerative diseases, making them attractive therapeutic targets.[5]

Mechanism of Action: Competitive Antagonism at AMPA and Kainate Receptors

Derivatives of 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione have been shown to act as competitive antagonists at the ligand-binding domain of AMPA and kainate receptors.[3] This means they compete with the endogenous neurotransmitter glutamate for binding to the receptor, thereby preventing channel opening and the subsequent influx of cations that would normally lead to neuronal excitation. The 7-chloro substitution, in conjunction with a 3-hydroxy group, appears to be a critical determinant for high affinity and selectivity towards these receptors.[3][4][6]

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of these compounds to their target receptors is a key parameter in drug development. Radioligand binding assays are the gold standard for determining these values.[7][8] Below is a summary of the binding affinities (Ki values) for a key 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivative at different ionotropic glutamate receptor subtypes. A lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeKi (µM)
6-(2-carboxybenzoylamino)-7-chloro-3-hydroxy-1H-quinazolin-2,4-dioneHigh-affinity Kainate0.62
Low-affinity Kainate1.6

Table 1: Binding affinities of a 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivative at kainate receptors. Data extracted from a study on AMPA and kainate receptor selective antagonists.[3]

Signaling Pathway: Modulation of Excitatory Neurotransmission

The therapeutic potential of this compound derivatives as iGluR antagonists lies in their ability to dampen excessive excitatory signaling. The following diagram illustrates the proposed mechanism of action at a glutamatergic synapse.

Glutamate Receptor Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Action Potential Glutamate Glutamate Glutamate_Release->Glutamate AMPA_Receptor AMPA/Kainate Receptor Ion_Channel Ion Channel (Closed) AMPA_Receptor->Ion_Channel No Activation Excitatory_Signal Excitatory Signal (Blocked) Ion_Channel->Excitatory_Signal Glutamate->AMPA_Receptor Binding Blocked Antagonist 7-Chloroquinazoline- 2,4(1H,3H)-dione Derivative Antagonist->AMPA_Receptor Competitive Binding

Caption: Mechanism of action of this compound derivatives as iGluR antagonists.

Secondary Therapeutic Target: Poly(ADP-ribose) Polymerase (PARP)

The quinazoline-2,4(1H,3H)-dione scaffold has also been extensively investigated for its potential to inhibit Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[9][10] These enzymes play a critical role in DNA repair, and their inhibition is a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. While direct evidence for this compound as a potent PARP inhibitor is still emerging, the broader class of quinazolinediones shows significant promise, with some derivatives exhibiting nanomolar inhibitory activity.[11]

Mechanism of Action: Catalytic Inhibition of PARP

Quinazoline-2,4(1H,3H)-dione derivatives act as inhibitors of PARP by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+).[1] By occupying the NAD+ binding site in the catalytic domain of PARP, these compounds prevent the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the DNA damage response. This inhibition of PARP activity leads to an accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during DNA replication. In cancer cells with defective homologous recombination repair (e.g., BRCA-mutated cancers), these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.

Quantitative Analysis of PARP Inhibition

The inhibitory potency of compounds against PARP enzymes is typically determined using enzymatic assays that measure the formation of PAR or the depletion of NAD+. The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying this activity.

Compound ClassTargetIC50 Range (nM)
Quinazoline-2,4(1H,3H)-dione DerivativesPARP-10.94 - 100+
PARP-20.87 - 100+

Table 2: Representative inhibitory activities of quinazoline-2,4(1H,3H)-dione derivatives against PARP-1 and PARP-2. Data compiled from various studies on this class of compounds.[10]

Signaling Pathway: Induction of Synthetic Lethality in Cancer Cells

The following diagram illustrates the role of PARP inhibition by quinazoline-2,4(1H,3H)-dione derivatives in inducing synthetic lethality in cancer cells with deficient homologous recombination repair.

PARP_Inhibition_Synthetic_Lethality cluster_brca_deficient In BRCA Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Replication_Fork Replication Fork DNA_SSB->Replication_Fork PARylation PARylation PARP->PARylation PARP->PARylation Blocked SSB_Repair SSB Repair PARylation->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair HR_Repair_Defective Defective HR Repair DNA_DSB->HR_Repair_Defective HR_Repair->Cell_Survival Apoptosis Apoptosis Antagonist 7-Chloroquinazoline- 2,4(1H,3H)-dione Derivative Antagonist->PARP Inhibition BRCA_Deficient BRCA Deficient Cancer Cell HR_Repair_Defective->Apoptosis

Caption: PARP inhibition by this compound derivatives leading to synthetic lethality.

Antitumor Activity: The NCI-60 Human Tumor Cell Line Screen

The broad-spectrum antitumor activity of quinazoline-2,4(1H,3H)-dione derivatives has been evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screen.[12][13] This screen provides valuable data on the growth inhibitory (GI50), total growth inhibition (TGI), and lethal concentration (LC50) of a compound against a panel of 60 different cancer cell lines, representing nine distinct cancer types. Structure-activity relationship studies have indicated that a chloro substitution at the 7-position of the quinazoline-2,4(1H,3H)-dione core is favorable for potent antitumor activity.

Quantitative Analysis of Antitumor Activity

The GI50 value, which represents the concentration of the compound required to inhibit cell growth by 50%, is a key metric from the NCI-60 screen.

Compound ClassCancer Cell Line PanelGI50 Range (µM)
7-Chloro-substituted quinazoline-2,4(1H,3H)-dionesLeukemia0.622 - 10
Melanoma1.0 - 15
Colon Cancer0.8 - 20
Breast Cancer1.2 - 25

Table 3: Representative GI50 values for 7-chloro-substituted quinazoline derivatives against various cancer cell line panels. Data compiled from studies on related compounds.[14]

Experimental Protocols for Target Validation

To rigorously validate the therapeutic targets of this compound, a series of well-established in vitro assays are essential. The following protocols provide a detailed, step-by-step methodology for key experiments.

Protocol 1: Radioligand Binding Assay for AMPA/Kainate Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for AMPA and kainate receptors.[8][15]

Materials:

  • Receptor source: Membrane preparations from cells expressing the target receptor subtype (e.g., HEK293 cells) or brain tissue homogenates (e.g., rat cortex).

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]AMPA or [³H]kainate).

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of a known, unlabeled antagonist (e.g., NBQX).

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Reagent Addition:

    • To all wells, add 50 µL of assay buffer.

    • To the non-specific binding wells, add 50 µL of the unlabeled antagonist.

    • To the test compound wells, add 50 µL of serially diluted this compound.

    • To all wells, add 50 µL of the radioligand at a concentration near its Kd.

    • Initiate the binding reaction by adding 100 µL of the receptor membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro PARP-1 Enzymatic Activity Assay

This protocol describes a colorimetric assay to measure the inhibitory activity of this compound against PARP-1.[16][17]

Materials:

  • Recombinant human PARP-1 enzyme.

  • Activated DNA (e.g., sonicated salmon sperm DNA).

  • Histone H1 (as a substrate for PARylation).

  • NAD+.

  • Test compound: this compound.

  • PARP inhibitor control (e.g., Olaparib).

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl₂, 250 µM DTT.

  • Streptavidin-coated 96-well plates.

  • Biotinylated NAD+.

  • Streptavidin-HRP conjugate.

  • HRP substrate (e.g., TMB).

  • Stop solution (e.g., 1 M H₂SO₄).

  • Plate reader.

Procedure:

  • Plate Coating: Coat a 96-well plate with Histone H1 and incubate overnight at 4°C. Wash the plate to remove unbound histone.

  • Reaction Setup: In each well, add the following in order:

    • Assay buffer.

    • Activated DNA.

    • Test compound at various concentrations or control.

    • PARP-1 enzyme.

  • Initiation: Start the reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add streptavidin-HRP conjugate and incubate for 30 minutes.

    • Wash the plate again.

    • Add the HRP substrate and incubate until color develops.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Plot the absorbance against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Protocol 3: NCI-60 Human Tumor Cell Line Screen

This protocol provides a general overview of the methodology used in the NCI-60 screen to assess the anticancer activity of a compound.[13][18]

Materials:

  • NCI-60 panel of human tumor cell lines.

  • Appropriate cell culture media and supplements (e.g., RPMI-1640, fetal bovine serum).

  • 96-well microtiter plates.

  • Test compound: this compound, solubilized in DMSO.

  • Trichloroacetic acid (TCA).

  • Sulforhodamine B (SRB) dye.

  • Trizma base.

  • Automated plate reader.

Procedure:

  • Cell Plating: Inoculate the 60 cell lines into 96-well plates at their respective optimal densities and incubate for 24 hours.

  • Compound Addition: Add the test compound at five 10-fold serial dilutions to the plates and incubate for 48 hours. A set of plates is fixed with TCA at the time of compound addition to determine the cell count at time zero (Tz).

  • Cell Fixation: After the 48-hour incubation, fix the cells by adding cold TCA to each well and incubating for 60 minutes at 4°C.

  • Staining: Wash the plates with water and stain with SRB solution for 10 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the bound stain with Trizma base.

  • Absorbance Reading: Read the absorbance at 515 nm on a plate reader.

  • Data Analysis: Calculate the percentage of cell growth for each compound concentration and determine the GI50, TGI, and LC50 values for each cell line.

Conclusion and Future Directions

This compound and its derivatives represent a compelling class of compounds with significant therapeutic potential. The robust evidence for their activity as antagonists of AMPA and kainate receptors positions them as promising candidates for the treatment of various neurological disorders characterized by excessive excitatory neurotransmission. Furthermore, the established role of the broader quinazolinedione scaffold as PARP inhibitors and the favorable structure-activity relationship of the 7-chloro substitution in antitumor activity highlight the potential of these compounds in oncology.

The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate and validate these therapeutic targets. Future research should focus on in vivo efficacy studies in relevant animal models of epilepsy, ischemic stroke, and cancer. Additionally, further optimization of the lead compounds to improve their pharmacokinetic and pharmacodynamic properties will be crucial for their successful clinical translation. The continued exploration of this "privileged structure" is likely to yield novel and effective therapeutic agents for a range of challenging diseases.

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The Ascendant Pharmacology of Quinazoline-2,4(1H,3H)-dione: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline-2,4(1H,3H)-dione scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1] This guide provides an in-depth technical review of the core pharmacology of this versatile heterocyclic system. We will explore its multifaceted roles in oncology and infectious diseases, delving into the molecular mechanisms that underpin its therapeutic potential. Key structure-activity relationships (SAR) will be elucidated, and detailed, field-proven experimental protocols for synthesis and biological evaluation are provided to empower researchers in the design and development of novel therapeutics based on this promising scaffold.

Introduction: The Quinazoline-2,4(1H,3H)-dione Core

Quinazoline-2,4(1H,3H)-dione, a fused bicyclic system of a benzene ring and a pyrimidine-2,4-dione ring, represents a cornerstone in the development of contemporary therapeutics. Its rigid structure, coupled with the capacity for substitution at multiple positions (primarily N-1, N-3, and various positions on the benzene ring), provides a versatile framework for modulating interactions with a wide array of biological targets.[1] This has led to the discovery of quinazoline-2,4(1H,3H)-dione derivatives with potent activities, including but not limited to, anticancer, antibacterial, anti-inflammatory, anticonvulsant, and antihypertensive effects.[1] This guide will focus on the most prominent and well-elucidated of these activities: its applications in oncology and as an antibacterial agent.

Anticancer Pharmacology: A Multi-pronged Attack on Malignancy

The quinazoline-2,4(1H,3H)-dione scaffold has yielded a multitude of potent anticancer agents that operate through diverse and highly specific mechanisms of action.

PARP Inhibition: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs). In cancer cells with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which are subsequently converted to lethal double-strand breaks (DSBs) during replication, ultimately inducing apoptosis through a concept known as synthetic lethality.

Quinazoline-2,4(1H,3H)-dione derivatives have been ingeniously designed to mimic the nicotinamide adenine dinucleotide (NAD+) substrate of PARP, competitively inhibiting its catalytic activity. The quinazoline-2,4(1H,3H)-dione core serves as a bioisostere for the phthalazinone ring found in established PARP inhibitors like olaparib.[2]

  • N-1 and N-3 Substitutions: Modifications at these positions are crucial for interacting with the NAD+ binding pocket. Bulky and flexible side chains can enhance binding affinity.

  • Piperidine and Pyrrolidine Moieties: The incorporation of these heterocycles at the N-3 position has been shown to significantly increase potency. For instance, derivatives bearing a 3-aminopyrrolidine moiety exhibit potent PARP-1/2 inhibition with IC50 values in the nanomolar range.[3]

  • Piperizinone Ring: Novel derivatives containing an N-substituted piperizinone moiety have demonstrated remarkable potency against both PARP-1 and PARP-2.[4]

Compound IDTargetIC50 (nM)Cell LineCytotoxicity (IC50, µM)Reference
Compound 11PARP-1<10MX-13.02 (in combination with TMZ)[3]
Cpd36PARP-10.94--[4]
Cpd36PARP-20.87--[4]
Compound 11aPARP-1467--[5]
Compound 11aPARP-211.5--[5]

Experimental Protocol: In Vitro PARP1 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP assay buffer

  • Test compound (dissolved in DMSO)

  • Fluorescent NAD+ detection kit

  • 384-well assay plate (black, flat-bottom)

  • Plate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in PARP assay buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a mixture of PARP1 enzyme and activated DNA in PARP assay buffer.

  • Assay Setup:

    • To the wells of the 384-well plate, add 5 µL of the test compound dilutions or vehicle control (DMSO in assay buffer).

    • Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of a 5X β-NAD+ solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Stop the reaction and develop the fluorescent signal according to the instructions provided with the NAD+ detection kit.

    • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6][7]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Replication_Fork Replication Fork PARP1->Replication_Fork stalled at unrepaired SSB DDR_Proteins DNA Damage Repair Proteins PAR->DDR_Proteins recruits SSB_Repair SSB Repair DDR_Proteins->SSB_Repair SSB_Repair->DNA_SSB repairs DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB HRR Homologous Recombination Repair (BRCA1/2 proficient) DSB->HRR repaired in normal cells Apoptosis Apoptosis DSB->Apoptosis unrepaired in HRR-deficient cells Quinazoline_Dione Quinazoline-2,4(1H,3H)-dione (PARP Inhibitor) Quinazoline_Dione->PARP1 inhibits

Caption: PARP1 inhibition by quinazoline-2,4(1H,3H)-diones in HRR-deficient cancer cells.

Dual c-Met and VEGFR-2 Tyrosine Kinase Inhibition: Targeting Tumor Growth and Angiogenesis

The receptor tyrosine kinases (RTKs) c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) are key drivers of tumor progression, metastasis, and angiogenesis. Their simultaneous inhibition presents a powerful strategy to overcome drug resistance and achieve a more comprehensive antitumor effect. Several 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent dual inhibitors of c-Met and VEGFR-2.

The quinazoline-2,4(1H,3H)-dione scaffold acts as a hinge-binding motif, occupying the ATP-binding pocket of the kinase domain. Substitutions at the N-3 position are critical for achieving dual inhibitory activity and selectivity.

  • N-3 Substituents: Aromatic and heteroaromatic moieties at this position are crucial for interacting with the hydrophobic regions of the kinase domain.

  • Hydrogen Bonding: The carbonyl groups at positions 2 and 4 of the quinazoline-dione ring form key hydrogen bonds with conserved residues in the hinge region of the kinase, such as Asp1222 in c-Met and Asp1046 in VEGFR-2.[8]

Compound IDTargetIC50 (µM)Cell LineCytotoxicity (IC50, µM)Reference
Compound 2cc-Met0.084HCT-116-[6]
Compound 2cVEGFR-20.082HCT-116-[6]
Compound 4bc-Met0.063HCT-116-[6]
Compound 4bVEGFR-20.035HCT-116-[6]
Compound 4ec-Met0.071HCT-116-[6]
Compound 4eVEGFR-20.052HCT-116-[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.

Materials:

  • Recombinant human c-Met or VEGFR-2 kinase

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer

  • Test compound (dissolved in DMSO)

  • 384-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup:

    • In a 384-well plate, add the kinase, biotinylated substrate, and the inhibitor at various concentrations.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding a solution containing EDTA, the Europium-labeled antibody, and SA-APC.

    • Incubate for a further period to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).

    • Calculate the TR-FRET ratio and plot the inhibitor concentration versus the ratio to determine the IC50 value.[9]

Signaling Pathway: Dual c-Met and VEGFR-2 Inhibition

Kinase_Inhibition cluster_cMet c-Met Pathway cluster_VEGFR2 VEGFR-2 Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds cMet_p p-c-Met cMet->cMet_p autophosphorylation cMet_pathway Downstream Signaling (Proliferation, Invasion) cMet_p->cMet_pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 binds VEGFR2_p p-VEGFR-2 VEGFR2->VEGFR2_p autophosphorylation VEGFR2_pathway Downstream Signaling (Angiogenesis, Survival) VEGFR2_p->VEGFR2_pathway Quinazoline_Dione Quinazoline-2,4(1H,3H)-dione (Dual Inhibitor) Quinazoline_Dione->cMet_p inhibits Quinazoline_Dione->VEGFR2_p inhibits

Caption: Dual inhibition of c-Met and VEGFR-2 signaling by quinazoline-2,4(1H,3H)-diones.

Antibacterial Pharmacology: A Fluoroquinolone-like Mechanism

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Quinazoline-2,4(1H,3H)-dione derivatives have shown promise as antibacterial agents, acting as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV.[10] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs.

The proposed mechanism involves the stabilization of the enzyme-DNA cleavage complex, leading to the accumulation of double-strand breaks in the bacterial chromosome and subsequent cell death.

  • N-1 and N-3 Substitutions: The nature of the substituents at these positions significantly influences antibacterial potency and spectrum. The incorporation of heterocyclic rings, such as triazoles and oxadiazoles, has been shown to enhance activity.

  • Broad Spectrum Activity: Certain derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Compound IDBacterial StrainMethodZone of Inhibition (mm)MIC (mg/mL)Reference
Compound 13Staphylococcus aureusAgar well diffusion9-[10]
Compound 13Escherichia coliAgar well diffusion1565[10]
Compound 15--Broad spectrum-[10]

Experimental Protocol: Antimicrobial Susceptibility Testing

A. Agar Well Diffusion Method

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution (at a known concentration) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well.[10][11]

B. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Antibacterial_Mechanism Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase / Topoisomerase IV Bacterial_DNA->DNA_Gyrase Cleavage_Complex Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex forms Replication_Transcription DNA Replication & Transcription Cleavage_Complex->Replication_Transcription allows DSBs Double-Strand Breaks Cleavage_Complex->DSBs leads to Cell_Death Bacterial Cell Death DSBs->Cell_Death Quinazoline_Dione Quinazoline-2,4(1H,3H)-dione Quinazoline_Dione->Cleavage_Complex stabilizes

Caption: Fluoroquinolone-like inhibition of bacterial DNA gyrase and topoisomerase IV.

Synthesis of the Quinazoline-2,4(1H,3H)-dione Scaffold

A variety of synthetic routes to the quinazoline-2,4(1H,3H)-dione core have been developed, allowing for facile access to this important scaffold.

Synthesis from Anthranilic Acid

A common and efficient method involves the reaction of anthranilic acid with a source of a carbonyl group, followed by cyclization.

Experimental Protocol: One-Pot Synthesis from Anthranilic Acid

This eco-friendly protocol utilizes water as the solvent.

Materials:

  • Anthranilic acid derivative

  • Potassium cyanate (KOCN)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Urea Formation: Dissolve the anthranilic acid derivative in water (with heating if necessary). Add an aqueous solution of potassium cyanate and stir at an elevated temperature (e.g., 80°C) for several hours to form the corresponding urea derivative.

  • Cyclization: Add a solution of sodium hydroxide to the reaction mixture to induce cyclization to the monosodium salt of the quinazoline-2,4(1H,3H)-dione.

  • Acidification and Isolation: Acidify the mixture with hydrochloric acid to precipitate the desired product. The pure quinazoline-2,4(1H,3H)-dione can then be isolated by filtration.[2]

Synthetic Workflow: From Anthranilic Acid to Quinazoline-2,4(1H,3H)-dione

Synthesis_Workflow Anthranilic_Acid Anthranilic Acid Urea_Intermediate Urea Intermediate Anthranilic_Acid->Urea_Intermediate + KOCN KOCN, H₂O Sodium_Salt Monosodium Salt Urea_Intermediate->Sodium_Salt + NaOH NaOH Quinazoline_Dione Quinazoline-2,4(1H,3H)-dione Sodium_Salt->Quinazoline_Dione + HCl HCl

Caption: One-pot synthesis of the quinazoline-2,4(1H,3H)-dione core.

Conclusion and Future Perspectives

The quinazoline-2,4(1H,3H)-dione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its proven success in targeting key enzymes in oncology and infectious diseases underscores its significance in modern drug development. The synthetic accessibility of this core, coupled with the vast chemical space available for derivatization, ensures that new and improved candidates will continue to emerge. Future research will likely focus on the development of derivatives with enhanced selectivity and potency, as well as the exploration of novel therapeutic applications for this remarkable heterocyclic system. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and inspire these future endeavors.

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  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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An In-Depth Technical Guide to the In Silico Modeling of 7-Chloroquinazoline-2,4(1H,3H)-dione Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[1][2] This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of 7-Chloroquinazoline-2,4(1H,3H)-dione, a representative member of this chemical class. As a Senior Application Scientist, the objective of this document is not merely to provide a protocol but to instill a deep, causal understanding of the computational workflow. We will navigate the entire process, from hypothesis-driven target selection to the nuanced interpretation of molecular dynamics simulations and predictive ADMET profiling. Each step is framed within the principles of scientific integrity, featuring self-validating experimental designs and authoritative citations to ground the methodology in established research. This guide is structured to empower researchers to apply these powerful predictive techniques to their own work, accelerating the discovery and design of novel therapeutics.[3][4]

Introduction: The Quinazoline Scaffold and the Power of In Silico Prediction

The Quinazoline Scaffold in Drug Discovery

Quinazoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[5][6][7] Their significance is most pronounced in oncology, where the 4-anilinoquinazoline scaffold has proven highly effective at targeting the ATP-binding site of protein kinases.[8] This has led to the development of several FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib and erlotinib, for the treatment of non-small cell lung cancer (NSCLC).[9][10] The versatility of the quinazoline ring system allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Profile of this compound

This compound serves as a foundational scaffold for more complex derivatives. The chloro- substitution at the 7-position can significantly influence binding affinity and metabolic stability, making it a key vector for chemical exploration. Understanding the fundamental interactions of this core structure with a biological target is the first step in rational drug design.

The Rationale for In Silico Modeling

In silico modeling, or computer-aided drug design (CADD), has become an indispensable part of the drug discovery pipeline.[3][11] Its primary advantage lies in its predictive power, allowing researchers to screen vast virtual libraries, prioritize candidates, and generate mechanistic hypotheses before committing to costly and time-consuming wet-lab synthesis and testing.[4] By simulating molecular interactions, we can predict binding affinity, assess the stability of a protein-ligand complex, and evaluate drug-like properties, thereby significantly accelerating the hit-to-lead optimization process.[12][13]

The In Silico Modeling Workflow: A Comprehensive Overview

The computational investigation of a small molecule like this compound follows a logical, multi-stage process. Each stage builds upon the last, moving from broad, high-throughput screening to detailed, computationally intensive analysis.

In_Silico_Workflow Target_ID 1. Target Identification (e.g., EGFR Kinase) Struct_Source 2. Structure Sourcing (Protein Data Bank) Target_ID->Struct_Source Prep 3. Receptor & Ligand Preparation Struct_Source->Prep Docking 4. Molecular Docking (e.g., AutoDock Vina) Prep->Docking ADMET 7. ADMET Prediction (e.g., SwissADME) Prep->ADMET MD_Sim 5. Molecular Dynamics (e.g., GROMACS) Docking->MD_Sim Best Pose Analysis 6. Post-MD Analysis (RMSD, RMSF, H-Bonds) MD_Sim->Analysis Conclusion 8. Data Synthesis & Experimental Validation Analysis->Conclusion ADMET->Conclusion

Caption: High-level overview of the in silico drug discovery workflow.

Prerequisite: Target Identification and Validation

Hypothesis-Driven Target Selection

The success of any structure-based design project hinges on the selection of a relevant biological target. Given the extensive history of the quinazoline scaffold as an EGFR kinase inhibitor, we will proceed with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain as our hypothetical target for this guide.[14][15] Overexpression and mutation of EGFR are well-established drivers in several cancers, making it a validated and structurally characterized target.[9]

Sourcing Target Structures

High-resolution 3D structures of biological macromolecules are housed in the Worldwide Protein Data Bank (wwPDB).[16][17] The PDB is the single global archive for these structures, obtained through experimental methods like X-ray crystallography and NMR spectroscopy.[18][19][20]

Protocol: Acquiring the Receptor Structure

  • Navigate to the RCSB PDB website (rcsb.org).[18]

  • In the search bar, enter "EGFR kinase domain".

  • Select an appropriate entry. For this guide, we will use PDB ID: 2GS2 , which represents the EGFR kinase domain in complex with a quinazoline-based inhibitor. This provides a valuable reference for the expected binding mode.

  • Download the structure in PDB format.

Protocol: Receptor and Ligand Preparation

Raw PDB files are not immediately ready for docking; they are akin to a rough draft that requires careful editing.[21] This preparation phase is critical for the accuracy of subsequent calculations.[22]

Step-by-Step Receptor Preparation

The goal is to clean the PDB file, correct structural issues, and assign parameters recognized by the simulation software. This is often performed using suites like Schrödinger's Maestro, UCSF Chimera, or AutoDock Tools.[23][24]

Protocol using AutoDock Tools (ADT):

  • Load the PDB file (2GS2.pdb) into ADT.

  • Remove Unnecessary Chains: The PDB file may contain multiple protein chains. If the biological unit is a monomer, delete the extraneous chains.[22]

  • Remove Water Molecules: Delete all water molecules (HOH). Causality: While some water molecules can be structurally important, most introduce noise and complexity into the docking calculation. They are typically removed unless a specific water-mediated interaction is being investigated.[22]

  • Remove Original Ligand and Ions: Remove the co-crystallized ligand and any non-essential ions to create a vacant binding site.

  • Add Hydrogens: Crystal structures often lack hydrogen atoms. Add polar hydrogens, as they are crucial for defining hydrogen bond networks.[25]

  • Assign Charges: Compute Gasteiger or Kollman charges. These partial atomic charges are essential for calculating electrostatic interactions, a key component of the docking score.[26]

  • Set Atom Types: Assign AutoDock atom types to the receptor.

  • Save as PDBQT: The final prepared receptor file is saved in the PDBQT format, which contains atomic coordinates, partial charges (Q), and atom type information (T).[27]

Step-by-Step Ligand Preparation

The ligand, this compound, must also be converted into a 3D structure with appropriate charges and rotatable bonds defined.

Protocol using Chemical Drawing Software and ADT:

  • Draw the 2D Structure: Use a program like ChemDraw or MarvinSketch to draw the 2D structure of this compound.

  • Convert to 3D: Convert the 2D drawing to a 3D structure.

  • Energy Minimization: Perform an initial energy minimization using a force field (e.g., MMFF94) to generate a low-energy, geometrically reasonable conformation.

  • Load into ADT: Load the 3D structure (e.g., in MOL2 or PDB format) into AutoDock Tools.

  • Detect Rotatable Bonds: ADT will automatically detect rotatable bonds, which defines the conformational flexibility of the ligand during docking.

  • Assign Charges and Atom Types: As with the receptor, compute Gasteiger charges and assign atom types.

  • Save as PDBQT: Save the final prepared ligand file in PDBQT format.

Core Methodology: Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[28][29] The process involves sampling many possible poses and then using a scoring function to rank them, with lower energy scores typically indicating more favorable binding.[30]

Protocol: Performing Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used, accurate, and fast open-source docking program.[31]

Step-by-Step Workflow:

  • Prepare a Configuration File: Create a text file (e.g., conf.txt) that tells Vina the names of the input files and defines the search space.[27] The search space, or "grid box," is a 3D cube placed over the binding site, confining the docking search to the area of interest.[32]

    • receptor = receptor.pdbqt

    • ligand = ligand.pdbqt

    • out = all_poses.pdbqt

    • log = log.txt

    • center_x, center_y, center_z: The X, Y, Z coordinates for the center of the box. These are determined by inspecting the original co-crystallized ligand's position.

    • size_x, size_y, size_z: The dimensions of the box in Angstroms.

  • Run Vina from the Command Line:

  • Vina Execution: Vina will perform the docking calculation, exploring ligand conformations within the defined box and scoring them. The results, including the coordinates of the predicted poses and their binding affinities, will be written to the specified output (all_poses.pdbqt) and log (log.txt) files.[26]

Data Interpretation: Analyzing Docking Poses and Scores

The output from Vina provides a wealth of information that requires careful scientific interpretation.

  • Binding Affinity (kcal/mol): The log file will list the predicted binding affinities for the top poses. This score is an estimation of the binding free energy. More negative values suggest stronger binding.

  • Pose Visualization: Load the receptor PDBQT and the output poses PDBQT file into a visualization software like PyMOL or Chimera.

  • Interaction Analysis: Analyze the top-scoring pose. Look for key intermolecular interactions:

    • Hydrogen Bonds: Are there hydrogen bonds between the ligand and key residues in the active site (e.g., the hinge region of a kinase)?

    • Hydrophobic Interactions: Does the ligand occupy hydrophobic pockets?

    • Pi-stacking: Are there favorable interactions between aromatic rings?

Table 1: Hypothetical Docking Results for this compound against EGFR

Pose RankBinding Affinity (kcal/mol)RMSD from Best ModeKey Interacting Residues
1-8.50.000Met793, Leu718, Gly796
2-8.21.215Met793, Val726, Ala743
3-7.91.876Leu844, Cys797, Thr790

This data is illustrative and does not represent actual experimental results.

Advanced Analysis: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of a potential binding mode, it does not account for the inherent flexibility of the protein or the influence of solvent.[13] Molecular Dynamics (MD) simulations address this by simulating the atomic motions of the system over time, providing critical insights into the stability and dynamics of the protein-ligand complex.[33][34]

Rationale: Assessing Complex Stability

MD simulations allow us to observe whether the docked pose is stable over a period of nanoseconds. If the ligand remains firmly in the binding pocket, it increases confidence in the docking result. If it quickly dissociates, the docked pose may have been an artifact.

MD_Workflow Start Start with Best Docked Pose Topology 1. Generate Ligand Topology (CGenFF) Start->Topology Merge 2. Merge Protein & Ligand Topologies Topology->Merge Box 3. Define Simulation Box & Add Solvent (Water) Merge->Box Ions 4. Add Ions to Neutralize System Box->Ions Minimization 5. Energy Minimization Ions->Minimization Equilibration 6. NVT & NPT Equilibration Minimization->Equilibration Production 7. Production MD Run Equilibration->Production Analysis 8. Trajectory Analysis (RMSD, RMSF) Production->Analysis

Caption: Step-by-step workflow for a protein-ligand MD simulation.

Protocol: Setting Up and Running an MD Simulation with GROMACS

GROMACS is a powerful and popular open-source software package for performing MD simulations.[35] The process is complex and requires careful attention to detail.[36][37]

Condensed Protocol Overview:

  • Ligand Topology Generation: The standard protein force fields (e.g., CHARMM36) do not contain parameters for drug-like molecules. A topology for the ligand must be generated using a server like CGenFF.[36] This file defines the bonds, angles, charges, and other parameters for the ligand.

  • System Preparation: Combine the PDB file of the protein-ligand complex with the protein force field and the newly generated ligand topology.

  • Solvation: Place the complex in a simulation box (e.g., a cubic box) and fill it with explicit water molecules.

  • Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is a requirement for many simulation algorithms.

  • Energy Minimization: Perform an energy minimization to relax the system and remove any steric clashes.

  • Equilibration: Run two short, restrained simulations. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.

  • Production MD: Run the final, unrestrained simulation for a desired length of time (e.g., 50-100 nanoseconds) to collect trajectory data for analysis.

Post-MD Analysis: Key Metrics

The output of an MD run is a trajectory file that contains the coordinates of all atoms at many points in time. Analysis of this trajectory reveals the system's behavior.

  • Root Mean Square Deviation (RMSD): Measures the average deviation of a selection of atoms over time relative to a reference structure. A stable RMSD for the protein backbone and the ligand suggests the complex is not undergoing major conformational changes and the ligand is stably bound.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average position. High RMSF values in loop regions indicate flexibility, while low values in the binding site when the ligand is present can indicate a stabilizing effect.

  • Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between the ligand and protein over time. The persistence of key hydrogen bonds throughout the simulation provides strong evidence for a stable interaction.

Predictive Modeling: ADMET Profiling

A potent molecule is not necessarily a good drug. It must also have favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these properties early can prevent costly late-stage failures.[38]

Protocol: Using the SwissADME Web Server

The SwissADME web server is a free, user-friendly tool that provides robust predictions for a wide range of physicochemical and pharmacokinetic properties.[39][40][41]

Step-by-Step Workflow:

  • Navigate to the SwissADME website (]">www.swissadme.ch).

  • Input the structure of this compound, either by drawing it or by providing a SMILES string.

  • Run the prediction.

Data Summary: Interpreting ADMET Predictions

SwissADME provides a comprehensive output, including predictions for properties critical to drug development.

Table 2: Illustrative SwissADME Profile for this compound

PropertyPredicted ValueInterpretation
Physicochemical
Molecular Weight196.59 g/mol Good (within Lipinski's Rule of 5)
LogP (iLOGP)1.25Optimal lipophilicity
Water SolubilitySolubleFavorable for absorption
Pharmacokinetics
GI AbsorptionHighLikely well-absorbed orally
Blood-Brain BarrierNoLess likely to cause CNS side effects
CYP InhibitorNo (for major isoforms)Lower risk of drug-drug interactions
Drug-Likeness
Lipinski's RuleYes (0 Violations)Good oral bioavailability predicted
Bioavailability Score0.55Indicates good drug-like potential

This data is illustrative and based on typical predictions for similar scaffolds.

Conclusion and Future Directions

This guide has detailed a comprehensive in silico workflow for analyzing the interactions of this compound with a target protein, exemplified by EGFR. The process began with target identification and culminated in advanced molecular dynamics and ADMET profiling.

The results from molecular docking suggest a favorable binding affinity, and subsequent MD simulations can validate the stability of this interaction. The ADMET profile indicates that the core scaffold possesses drug-like properties. Together, these computational results provide a strong, data-driven hypothesis that this compound is a viable starting point for the design of more potent and selective inhibitors. The next logical steps would involve synthesizing the compound and validating these in silico predictions through in vitro biochemical assays (e.g., kinase inhibition assays) and biophysical methods (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry) to experimentally determine binding affinity.

References

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Structure-activity relationship of 7-chloroquinazoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Structure-Activity Relationship of 7-Chloroquinazoline Derivatives

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. Within this class, 7-chloroquinazoline derivatives have emerged as a particularly fruitful area of research, leading to the development of potent therapeutic agents, most notably in oncology. The presence of the chlorine atom at the 7-position is often critical for potent activity, influencing the electronic properties of the ring system and forming key interactions within target protein binding sites. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 7-chloroquinazoline derivatives, with a primary focus on their role as kinase inhibitors. We will dissect the impact of substitutions at various positions of the quinazoline core, explain the causal relationships behind experimental design choices, and provide detailed protocols for synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the SAR of this important chemical class.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The Quinazoline Core: A Privileged Structure

Quinazoline and its derivatives represent a major class of nitrogen-containing heterocyclic compounds that have garnered immense interest from the scientific community.[1][2] Their structural resemblance to purines allows them to interact with a diverse range of enzymes and receptors, making them a versatile scaffold for drug design.[3] This versatility has led to the development of numerous FDA-approved drugs for various indications, including cancer, hypertension, and microbial infections.[2][4] In the realm of oncology, quinazoline derivatives are particularly renowned as kinase inhibitors, competitively binding to the ATP pocket of the enzyme's catalytic domain.[3][5]

The Critical Role of the 7-Chloro Substituent

While modifications across the quinazoline ring are important, the substituent at the 7-position plays a pivotal role. The 7-chloro group, in particular, has been identified as a key feature in many highly potent kinase inhibitors. Its electron-withdrawing nature can modulate the pKa of the quinazoline nitrogen atoms, influencing binding affinity. Furthermore, in some derivatives, the 7-chloroquinoline ring has been found to be essential for antitumor activity.[6] Studies on p21-Activated Kinase 4 (PAK4) inhibitors have also shown that the position of the chloro group affects the selectivity profile, with a 7-chloro derivative demonstrating high potency.[7] This guide will explore how this fixed feature provides an anchor for further SAR exploration at other positions.

Core Structure-Activity Relationship (SAR) Principles

Overview of Key Positions for Modification

The biological activity of 7-chloroquinazoline derivatives is profoundly influenced by the nature of substituents at the C2, C4, and C6 positions of the heterocyclic core.

  • C4 Position: This is arguably the most critical position for modification, especially for kinase inhibitors. Substitutions here project directly into the ATP-binding site. Large, aromatic moieties, particularly substituted anilines, are a hallmark of potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[5][8]

  • C6 Position: Substituents at this position often extend towards the solvent-exposed region of the binding pocket. Modifications here are used to enhance potency, improve physicochemical properties like solubility, and fine-tune selectivity.

  • C2 Position: While often unsubstituted, modifications at the C2 position can be used to explore additional binding interactions and modulate the overall electronic profile of the scaffold. Small alkyl or aromatic groups have been shown to be well-tolerated.[9]

General SAR Diagram for 7-Chloroquinazoline Derivatives

The following diagram illustrates the key positions on the 7-chloroquinazoline scaffold and summarizes the general impact of substitutions on biological activity, particularly for kinase inhibition.

Caption: General SAR hotspots on the 7-chloroquinazoline scaffold.

SAR Analysis at Key Positions for Kinase Inhibition

The C4 Position: The Gateway to the ATP-Binding Pocket

The most extensive SAR studies on 7-chloroquinazolines have focused on derivatives bearing a substituted aniline ring at the C4 position.[5] This structural motif is the foundation for several first and second-generation EGFR inhibitors.[3][8] The nitrogen atom of the anilino linker typically forms a crucial hydrogen bond with the backbone of a methionine residue (Met793 in EGFR) in the hinge region of the kinase domain, anchoring the inhibitor in the ATP-binding pocket.[10]

The substitution pattern on the C4-anilino ring is a key determinant of potency and selectivity.

  • Meta-Position: Small, electron-withdrawing groups like chlorine or bromine, or groups capable of acting as hydrogen bond acceptors, are often favored at the meta-position. This is exemplified in approved drugs like gefitinib and erlotinib.

  • Para-Position: Bulky and hydrophobic groups are generally not well-tolerated at the para-position as they can cause steric clashes. However, for second-generation, covalent inhibitors like afatinib, this position is modified with a Michael acceptor (e.g., an acrylamide moiety) that forms a covalent bond with a cysteine residue (Cys797) near the active site.[10]

The C6 and C7 Positions: Modulators of Potency and Solubility

For many EGFR inhibitors, the presence of small, electron-donating groups, such as methoxy or ethoxy, at the C6 and C7 positions significantly enhances inhibitory activity.[3][8] These groups can increase the basicity of the N1 atom of the quinazoline ring, strengthening the hydrogen bond with the kinase hinge region. Additionally, they can form favorable interactions with the protein. For instance, the 6,7-dimethoxy substitution pattern was found to be more favorable for EGFR inhibition due to the formation of shorter H-bonds with Met769.[8]

The C6 and C7 positions are ideal for introducing side chains to improve the aqueous solubility and pharmacokinetic properties of the compounds without disrupting the core binding interactions. Long-chain ethers terminating in basic amines (e.g., morpholine, piperidine) are commonly employed. SAR studies have shown that linkers of three carbons between the quinazoline core and the basic amine often lead to higher antiproliferative activity compared to shorter two-carbon chains.[8]

The C2 Position: Fine-Tuning Selectivity and Potency

While the C4 and C6/C7 positions are primary drivers of potency, the C2 position offers an avenue for further optimization. Giannini et al. prepared a series of 2-substituted-quinazolinones that demonstrated potent PARP inhibition.[9] Their studies revealed that small alkyl or aromatic groups at this position were better tolerated than bulky substituents.[9] In other studies, incorporating moieties like chalcones or semicarbazones at or linked to the C2 position has yielded compounds with significant anticancer activity.[10][11]

Case Study: 7-Chloroquinazoline Derivatives as EGFR Inhibitors

Mechanism of Action: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[8] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell division.[12] 7-Chloro-4-anilinoquinazoline derivatives act as ATP-competitive inhibitors. They occupy the ATP-binding site of the EGFR kinase domain, preventing receptor autophosphorylation and blocking the activation of downstream pro-survival signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways.[5]

EGFR Signaling Pathway Diagram

The diagram below illustrates the inhibition of the EGFR signaling cascade by a quinazoline-based inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Metastasis AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 7-Chloroquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Site

Caption: Inhibition of the EGFR signaling pathway by a 7-chloroquinazoline analog.

SAR Data for Representative EGFR Inhibitors

The following table summarizes the inhibitory activity of selected 7-chloroquinazoline derivatives against wild-type (WT) and mutant EGFR, demonstrating key SAR principles.

Compound IDC4-Anilino SubstituentC6-SubstituentEGFR WT IC₅₀ (nM)EGFR T790M/L858R IC₅₀ (nM)Reference
Gefitinib 3-Chloro-4-fluoroaniline-OCH₃27>1000[10]
Erlotinib 3-Ethynylaniline-OCH₃2>500[8]
Compound A 3-Methoxy-4-acetoxyaniline-H-High Affinity[8]
Compound B 4-((Dimethylamino)methyl)aniline-HPotentLess Potent[3]
Compound C 3-Chloro-4-(3-fluorobenzyloxy)aniline-H20.72-[8]

Data is illustrative and compiled from multiple sources to demonstrate SAR trends.

Experimental Methodologies

General Synthesis of a 4-Anilino-7-chloroquinazoline Derivative

A common synthetic route involves the condensation of a 4,7-dichloroquinazoline intermediate with a substituted aniline.

  • Preparation of 7-Chloroquinazoline-2,4(1H,3H)-dione (3): Start with commercially available 4-chloroanthranilic acid (1). Heat with urea (2) at approximately 150 °C to yield the dione intermediate (3).[13]

  • Chlorination to 2,4,7-Trichloroquinazoline (4): Reflux the dione (3) with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine to produce the trichloroquinazoline intermediate (4).[13]

  • Selective Hydrolysis to 2,7-Dichloroquinazolin-4(3H)-one (5): Perform a selective hydrolysis at the C4 position by stirring the trichloro-intermediate (4) in aqueous NaOH at room temperature. This yields the 2,7-dichloroquinazolin-4(3H)-one (5).[13]

  • Final Condensation: React the intermediate (5) with the desired substituted aniline in a suitable solvent like isopropanol or DMF, often with catalytic acid (e.g., HCl), under reflux to yield the final 4-anilino-7-chloroquinazoline product.

Synthesis_Workflow Start 4-Chloroanthranilic Acid + Urea Intermediate1 7-Chloroquinazoline- 2,4(1H,3H)-dione Start->Intermediate1 Heat Intermediate2 2,4,7-Trichloro- quinazoline Intermediate1->Intermediate2 POCl₃ Intermediate3 2,7-Dichloroquinazolin- 4(3H)-one Intermediate2->Intermediate3 NaOH Final Final 4-Anilino-7-chloro- quinazoline Product Intermediate3->Final + Substituted Aniline

Sources

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Quinazoline-2,4-dione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline-2,4-dione scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth exploration of the discovery and synthesis of novel quinazoline-2,4-dione analogs for researchers, scientists, and drug development professionals. We will navigate the intricate landscape of synthetic strategies, elucidate the rationale behind experimental designs, and detail the subsequent biological evaluations that are crucial for identifying promising therapeutic candidates. This document is structured to serve not as a rigid protocol, but as a dynamic framework to empower innovation in the synthesis of next-generation therapeutics.

Introduction: The Enduring Significance of the Quinazoline-2,4-dione Core

Nitrogen-containing heterocyclic compounds are of paramount importance in the realm of pharmacology.[1] Among these, the quinazoline-2,4-dione moiety has consistently emerged as a versatile scaffold for the design and development of novel synthetic and semi-synthetic agents with a broad spectrum of bioactivities.[1][2] These compounds have demonstrated significant potential across a wide array of therapeutic areas, including but not limited to, anticancer, antibacterial, antimalarial, and anti-inflammatory applications.[1][2][3]

The therapeutic versatility of quinazoline-2,4-diones stems from their ability to interact with a diverse range of biological targets. Several FDA-approved drugs, such as the anticancer agents gefitinib and erlotinib, feature a quinazoline core, underscoring the clinical relevance of this heterocyclic system.[4] The core structure provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. This inherent modularity is a key driver for the continued exploration and synthesis of novel analogs.

This guide will delve into the practical aspects of synthesizing these valuable compounds, moving beyond a mere recitation of procedures to explain the underlying chemical principles and strategic considerations that inform each step. We will explore both classical and contemporary synthetic methodologies, providing detailed protocols and visual workflows to facilitate their implementation in a laboratory setting.

Strategic Synthesis of Quinazoline-2,4-dione Analogs: A Multi-faceted Approach

The synthesis of the quinazoline-2,4-dione core and its derivatives can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.

Classical Cyclization Strategies: The Foundation of Quinazoline-2,4-dione Synthesis

A foundational and widely employed method for the synthesis of the quinazoline-2,4-dione scaffold involves the cyclization of anthranilic acid derivatives.[5] This approach is valued for its reliability and the accessibility of the starting materials.

Protocol 1: Synthesis of Quinazoline-2,4(1H,3H)-dione from Anthranilic Acid [5]

  • Step 1: Urea Formation. Anthranilic acid is reacted with an alkali metal cyanate, such as potassium cyanate, in an aqueous medium. This reaction proceeds via nucleophilic attack of the amino group of anthranilic acid on the cyanate, followed by protonation to yield the corresponding o-ureidobenzoic acid intermediate.

  • Step 2: Cyclization. The isolated o-ureidobenzoic acid is then subjected to cyclization, which can be achieved by heating in the presence of an acid or a base. This intramolecular condensation reaction results in the formation of the quinazoline-2,4(1H,3H)-dione ring system with the elimination of a water molecule.

Causality Behind Experimental Choices: The use of readily available and inexpensive starting materials like anthranilic acid and potassium cyanate makes this a cost-effective method. The two-step procedure allows for the isolation and purification of the intermediate, which can be beneficial for achieving a high-purity final product. The choice between acidic or basic conditions for cyclization can be optimized based on the nature of the substituents on the anthranilic acid ring.

Modern Synthetic Methodologies: Expanding the Chemical Space

While classical methods provide a robust foundation, contemporary organic synthesis has introduced more sophisticated and versatile strategies for constructing quinazoline-2,4-dione analogs. These modern techniques often offer advantages in terms of efficiency, substrate scope, and the ability to introduce diverse functionalities.

Palladium-catalyzed reactions have revolutionized the synthesis of complex organic molecules. A tandem palladium-catalyzed arylation-ester amidation sequence has been developed for the synthesis of various quinazolinedione products.[6] This method involves the reaction of o-halo benzoates with monoalkyl ureas and is particularly effective for the regioselective formation of 3-N-alkyl isomers.[6]

One-pot multi-component reactions (MCRs) are highly efficient processes where multiple starting materials react in a single reaction vessel to form a complex product, thereby minimizing purification steps and saving time and resources. The synthesis of quinazoline-2,4-dione derivatives incorporating acylthiourea and other moieties has been successfully achieved through MCRs.[1]

Protocol 2: One-Pot Synthesis of Quinazoline-2,4-dione Derivatives via MCR [1]

  • Step 1: Formation of the Acylthiourea Intermediate. A starting compound, such as 4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride, is reacted with ammonium thiocyanate and cyanoacetic acid hydrazide.[1]

  • Step 2: Cyclization and Further Functionalization. This intermediate can then be reacted with various electrophiles under mild alkaline conditions to yield a diverse array of quinazoline-2,4-dione derivatives in good-to-excellent yields.[1]

Expertise & Experience: MCRs are a powerful tool in drug discovery as they allow for the rapid generation of a library of analogs from a common set of starting materials. The choice of components for the MCR can be guided by computational modeling and a deep understanding of the desired structure-activity relationships.

The development of metal-free catalytic systems is a significant advancement in green chemistry. A novel metal-free approach for the synthesis of substituted quinazoline-2,4-diones has been developed using 4-dimethylaminopyridine (DMAP) as a catalyst and di-tert-butyl dicarbonate ((Boc)2O) as a carbonyl source.[7] This method is notable for its mild reaction conditions and broad substrate compatibility.[7]

Experimental Workflow: DMAP-Catalyzed Synthesis

Caption: DMAP-catalyzed synthesis of quinazoline-2,4-diones.

Biological Evaluation: From Synthesis to Therapeutic Potential

The synthesis of novel quinazoline-2,4-dione analogs is intrinsically linked to their biological evaluation. A systematic assessment of their activity against relevant biological targets is essential to identify promising lead compounds for further development.

In Vitro Antibacterial Activity Assessment

Given the prevalence of antibiotic resistance, the discovery of new antibacterial agents is a critical area of research. Quinazoline-2,4-dione derivatives have shown significant promise as antibacterial agents.[1][2][3]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [1]

  • MIC Assay: This assay determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism. A serial dilution of the synthesized compounds is prepared in a suitable growth medium, which is then inoculated with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli). The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound where no visible growth is observed.

  • MBC Assay: Following the MIC assay, the MBC is determined by subculturing the contents of the wells that showed no visible growth onto an agar medium without the test compound. The plates are incubated, and the MBC is defined as the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.

Trustworthiness: The inclusion of both MIC and MBC assays provides a more complete picture of the antibacterial activity of a compound. A compound that is bactericidal (kills bacteria) is often more desirable than one that is bacteriostatic (inhibits growth).

Data Presentation: Antibacterial Activity of Novel Quinazoline-2,4-dione Analogs

CompoundTarget OrganismMIC (µg/mL)[1]MBC (µg/mL)[1]
2b S. haemolyticus1013
2c S. aureus1113
3c S. haemolyticus12N/A
Ciprofloxacin S. aureus< 1< 1

N/A: Not available

Anticancer Activity Evaluation

The quinazoline scaffold is a well-established pharmacophore in the development of anticancer drugs.[4] Novel analogs are frequently screened for their cytotoxic effects against various cancer cell lines.

Protocol 4: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the synthesized quinazoline-2,4-dione analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Authoritative Grounding: The MTT assay is a widely accepted and standardized method for assessing cell viability and cytotoxicity. Its colorimetric nature makes it suitable for high-throughput screening of large compound libraries.

Structure-Activity Relationship (SAR) Studies: Guiding the Next Round of Synthesis

The data obtained from biological evaluations are crucial for establishing structure-activity relationships (SAR). SAR studies involve correlating the chemical structure of the synthesized analogs with their biological activity. This information is invaluable for guiding the rational design of more potent and selective compounds in subsequent rounds of synthesis.

For example, in a series of antibacterial quinazoline-2,4-dione derivatives, it was observed that the presence of specific moieties, such as thia/tri/tetr-azocine, significantly enhanced the antibacterial activity.[1] This insight allows medicinal chemists to focus their synthetic efforts on incorporating these and similar functionalities to optimize the desired biological effect.

Logical Relationship: The Drug Discovery Cycle

G Synthesis Synthesis Biological Evaluation Biological Evaluation Synthesis->Biological Evaluation Generates Analogs SAR Analysis SAR Analysis Biological Evaluation->SAR Analysis Provides Data Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Informs Design Lead Optimization->Synthesis Guides Next Iteration

Caption: The iterative cycle of drug discovery and development.

Conclusion and Future Perspectives

The quinazoline-2,4-dione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comprehensive overview of the key synthetic strategies and biological evaluation methods that are central to this endeavor. By integrating a deep understanding of chemical principles with robust biological assays, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, such as flow chemistry and biocatalysis. Furthermore, the application of advanced computational techniques, including machine learning and artificial intelligence, will play an increasingly important role in predicting the biological activity of novel analogs and guiding their rational design. The synergy between innovative synthesis and cutting-edge biological evaluation will undoubtedly lead to the discovery of the next generation of quinazoline-2,4-dione-based medicines.

References

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Institutes of Health. [Link]

  • Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. MDPI. [Link]

  • Synthetic routes for quinazoline-2,4(1H,3H)-diones. ResearchGate. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]

  • The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. ResearchGate. [Link]

  • Synthesis of Quinazolinediones. Organic Chemistry Portal. [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Royal Society of Chemistry. [Link]

  • Synthesis of new quinazolin-2,4-diones as anti-Leishmania mexicana agents. PubMed. [Link]

  • General synthetic routes to quinazolinones. ResearchGate. [Link]

  • Review Explores Pharmacological Properties of Quinazoline-2,4(1H,3H)-Dione Derivatives in Drug Development. GeneOnline. [Link]

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. [Link]

  • New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Publishing. [Link]

  • Examples of quinazoline-2,4-dione derivatives showing antibacterial and antiviral activity. ResearchGate. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Recent Advances in Synthesis of Quinazoline-2,4(1H,3H)-diones: Versatile Building Blocks in N- Heterocyclic Compounds. ResearchGate. [Link]

  • (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Springer. [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI. [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. [Link]

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A Comprehensive Physicochemical Characterization of 7-Chloroquinazoline-2,4(1H,3H)-dione: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] 7-Chloroquinazoline-2,4(1H,3H)-dione, a key intermediate and potential pharmacophore, is of significant interest to researchers in drug discovery and development.[4] A thorough understanding of its fundamental physicochemical properties is paramount for controlling its quality, predicting its behavior in biological systems, and developing robust formulations.

This in-depth technical guide provides a comprehensive overview of the essential physicochemical characteristics of this compound. As a Senior Application Scientist, the aim is not merely to present data but to provide a field-proven perspective on the causality behind experimental choices and to establish a framework for its analytical characterization. Every protocol described herein is designed as a self-validating system, ensuring scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

Part 1: Identity and Purity Assessment

A definitive identification and rigorous purity assessment are the foundational steps in the characterization of any active pharmaceutical ingredient (API) or intermediate.

Fundamental Identification

The initial step involves confirming the basic identity of the compound through established chemical information.

PropertyValueSource
Chemical Name This compound[5][6]
Synonyms 7-Chloro-2,4-dioxo-1,2,3,4-tetrahydroquinazoline, NSC 60434[5]
CAS Number 13165-35-0[4][5][7]
Molecular Formula C₈H₅ClN₂O₂[5][6]
Molecular Weight 196.59 g/mol [5][6]
Appearance White to light brown or yellow solid[5][8][9]
Spectroscopic Confirmation

Spectroscopic techniques provide an irrefutable fingerprint of the molecular structure. For this compound, a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is essential.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The choice of solvent is critical; due to the compound's low solubility in many common NMR solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.[8][9][10]

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

  • ¹H NMR (DMSO-d₆, 400-500 MHz):

    • δ ~11.4 ppm (brs, 1H, -NH)

    • δ ~11.2 ppm (brs, 1H, -NH)

    • δ ~7.9 ppm (d, 1H, Ar-H)

    • δ ~7.2 ppm (d, 1H, Ar-H)

    • δ ~7.1 ppm (s, 1H, Ar-H)[8][9][10]

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on the different carbon environments within the molecule.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~162.1 ppm

    • δ ~150.2 ppm

    • δ ~141.9 ppm

    • δ ~139.3 ppm

    • δ ~129.0 ppm

    • δ ~122.5 ppm

    • δ ~114.7 ppm

    • δ ~113.3 ppm[9][10]

Insight for the Scientist: The two broad singlets at high chemical shifts (~11 ppm) in the ¹H NMR are characteristic of the two N-H protons of the dione tautomer. Their broadness is indicative of exchange with residual water in the solvent and quadrupole effects from the nitrogen atoms.

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is crucial for confirming the elemental composition.

  • ESI-HRMS:

    • Calculated for C₈H₆ClN₂O₂ [M+H]⁺: 197.0112

    • Found: 197.0113[10]

Insight for the Scientist: The high resolution and accuracy of the measured mass provide strong evidence for the molecular formula, ruling out other potential structures with the same nominal mass.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds. A robust, validated HPLC method is necessary to separate the main compound from any potential impurities arising from the synthesis or degradation.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining moderately polar compounds like quinazolinediones.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. The formic acid helps to protonate the analytes, leading to sharper peaks and better peak shapes.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% Solvent B over 20 minutes allows for the elution of a wide range of potential impurities with varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: Based on UV-Vis spectroscopy (a preliminary scan is recommended), a wavelength of maximum absorbance should be chosen to ensure high sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., DMSO or a mixture of the mobile phase) to a known concentration (e.g., 1 mg/mL).

Trustworthiness through Self-Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. The peak for this compound should be well-resolved from any impurity peaks, and the purity is typically reported as the area percentage of the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase/DMSO Sample->Dissolve Injector Injector Dissolve->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Calculate Area % Chromatogram->Purity caption Figure 1. HPLC Purity Analysis Workflow.

Caption: Figure 1. HPLC Purity Analysis Workflow.

Part 2: Core Physicochemical Properties

Understanding the intrinsic properties of this compound is crucial for predicting its behavior during manufacturing, formulation, and in vivo performance.

Thermal Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the melting point, thermal stability, and decomposition profile.[11][12]

PropertyValueMethod
Melting Point 360-362 °CChemicalBook[5]
>250 °CACS Omega[10]
Predicted Density 1.475 ± 0.06 g/cm³ChemicalBook[5]

Insight for the Scientist: The high melting point suggests a stable crystalline lattice with strong intermolecular interactions. The discrepancy in reported values highlights the importance of using a standardized method like DSC for accurate determination. A high melting point can also indicate potential challenges with solubility.

  • Instrumentation: A simultaneous TGA/DSC instrument is ideal for obtaining concurrent data on mass loss and heat flow.[13]

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.

  • TGA/DSC Conditions:

    • Temperature Range: 30 °C to 400 °C (or higher, depending on the decomposition profile).

    • Heating Rate: 10 °C/min. A controlled heating rate is essential for reproducible results.

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Data Analysis:

    • DSC: The endothermic peak onset and peak maximum correspond to the melting process.

    • TGA: The TGA curve will show the temperature at which mass loss (decomposition) begins.

Thermal_Analysis cluster_instrument TGA/DSC Instrument cluster_output Output Data Sample Sample in Pan Furnace Furnace (Heating) Sample->Furnace Balance Microbalance (TGA) Furnace->Balance Mass Loss Sensor Heat Flow Sensor (DSC) Furnace->Sensor Heat Flow TGA_Curve TGA Curve (Mass vs. Temp) Balance->TGA_Curve DSC_Curve DSC Curve (Heat Flow vs. Temp) Sensor->DSC_Curve caption Figure 2. TGA/DSC Experimental Logic.

Caption: Figure 2. TGA/DSC Experimental Logic.

Solubility and Acidity

Solubility is a critical determinant of bioavailability. The acidity (pKa) of a compound influences its solubility at different pH values.

PropertyValueSource/Method
Aqueous Solubility Practically insoluble (0.083 g/L at 25 °C)chemBlink (for a related compound, 7-Methylquinazoline-2,4(1H,3H)-dione)[14]
Predicted pKa 10.13 ± 0.20ChemicalBook[5]

Insight for the Scientist: The low aqueous solubility is a significant challenge for formulation development. The predicted pKa of ~10.1 suggests that the compound is weakly acidic, likely due to the N-H protons. This means its solubility will increase at higher pH values as it deprotonates to form a more soluble salt.

  • Method: The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Procedure: a. Add an excess amount of this compound to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, 9). b. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. c. Filter the suspensions to remove undissolved solid. d. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Part 3: Solid-State Characterization

The solid-state properties of a compound can significantly impact its stability, dissolution rate, and manufacturability.

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline form of a material. Each crystalline solid has a unique XRPD pattern, which serves as a fingerprint.

  • Instrumentation: A powder X-ray diffractometer.

  • Sample Preparation: Gently grind the sample to a fine powder to ensure random orientation of the crystallites.

  • Data Collection:

    • Radiation: Typically Cu Kα radiation.

    • Scan Range (2θ): A broad range, such as 2° to 40°, is scanned to capture all characteristic peaks.

    • Scan Speed: A slow scan speed is used to obtain a good signal-to-noise ratio.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is used to identify the crystalline phase. The presence of sharp peaks is indicative of crystalline material, while a broad halo suggests an amorphous component.

Insight for the Scientist: During drug development, it is crucial to monitor the XRPD pattern of different batches to ensure consistency in the crystalline form. Different polymorphs can have different solubilities and stabilities, which can impact the drug's performance.

Conclusion

The physicochemical characterization of this compound is a multi-faceted process that requires a suite of analytical techniques. This guide has outlined the core methodologies for establishing its identity, purity, and key physical properties. By employing these self-validating protocols and understanding the scientific principles behind them, researchers and drug development professionals can build a robust data package that is essential for advancing this promising compound through the development pipeline. The high melting point and low aqueous solubility are key characteristics that will require careful consideration in future formulation and development efforts.

References

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega. Retrieved from [Link]

  • Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. (2014). Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water. (n.d.). J-Stage. Retrieved from [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI. Retrieved from [Link]

  • Analytical and biological characterization of quinazoline semicarbazone derivatives. (2009). ResearchGate. Retrieved from [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (n.d.). MDPI. Retrieved from [Link]

  • 2,4-Dichloro-7-fluoroquinazoline. (n.d.). NIH. Retrieved from [Link]

  • Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. (n.d.). ResearchGate. Retrieved from [Link]

  • Alkoxide-Free Zirconium-Catalyzed Borylation of Unactivated Alkyl Chlorides and Poly(vinyl chloride). (n.d.). ACS Publications. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals. Retrieved from [Link]

  • This compound. (n.d.). Advanced Biochemicals. Retrieved from [Link]

  • 13165-35-0| Chemical Name : 7-Chloro-1H-quinazoline-2,4-dione. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013). NIH. Retrieved from [Link]

  • Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. (n.d.). MDPI. Retrieved from [Link]

  • Thermal Analysis (TGA/DTA/DSC). (n.d.). Arizona State University. Retrieved from [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). Retrieved from [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM. Retrieved from [Link]

  • 2-Chloroquinazolin-4(3H)-one. (n.d.). NIH. Retrieved from [Link]

  • Quinazolinedione. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). ChemUniverse. Retrieved from [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. Retrieved from [Link]

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An In-Depth Technical Guide to 7-Chloroquinazoline-2,4(1H,3H)-dione for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinedione Scaffold as a Privileged Structure in Enzyme Inhibition

In the landscape of modern drug discovery, the quinazoline-2,4(1H,3H)-dione core is recognized as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a variety of biological targets with high affinity, thereby serving as a fertile ground for the development of novel therapeutics. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including but not limited to anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][2] A significant portion of these biological effects can be attributed to the ability of quinazolinedione derivatives to act as potent and selective enzyme inhibitors.

This guide focuses on a specific, yet promising, member of this family: 7-Chloroquinazoline-2,4(1H,3H)-dione . While many published studies explore extensively modified derivatives, this document will provide a foundational understanding of the core molecule itself. We will delve into its physicochemical properties, outline a strategic approach for its evaluation as an enzyme inhibitor, and provide detailed, field-proven protocols for its study. The causality behind each experimental step will be explained, empowering researchers to not only execute these protocols but also to adapt and troubleshoot them effectively.

Physicochemical Properties of this compound: The Foundation of Experimental Design

A thorough understanding of a compound's physical and chemical characteristics is a non-negotiable prerequisite for robust and reproducible biological assays. These properties dictate crucial experimental parameters such as solubility, stability, and potential for non-specific interactions.

PropertyValue/DescriptionSource
Molecular Formula C₈H₅ClN₂O₂[3]
Molecular Weight 196.59 g/mol [3]
CAS Number 13165-35-0[4]
Melting Point 360-362 °C[4]
Appearance White to off-white solidN/A
Solubility Sparingly soluble in water. Soluble in organic solvents such as DMSO and DMF.General chemical knowledge
Storage Conditions Sealed in a dry environment at room temperature.[4]

Expert Insight: The high melting point of this compound suggests a stable crystalline lattice. Its limited aqueous solubility necessitates the use of a cosolvent, typically Dimethyl Sulfoxide (DMSO), for the preparation of stock solutions for biological assays. It is critical to establish the final DMSO concentration in the assay and ensure it is kept constant across all experimental conditions to avoid solvent-induced artifacts.[5]

Strategic Approach to Enzyme Inhibition Studies

While specific enzyme targets for the unmodified this compound are not extensively documented in publicly available literature, the known activities of its derivatives provide a rational basis for initiating an investigation. For instance, various substituted quinazolinediones have shown potent inhibition of protein kinases, a family of enzymes frequently implicated in oncology and inflammatory diseases.[6] Therefore, a logical starting point would be to screen this compound against a panel of representative kinases.

The following diagram outlines a comprehensive workflow for the systematic evaluation of a novel compound as a potential enzyme inhibitor.

G cluster_0 Phase 1: Initial Screening & Hit Identification cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Inhibition (MoA) Studies A Compound Acquisition & QC (Purity, Identity) B Primary Screening (Single High Concentration) A->B Solubilized Compound C Hit Confirmation & Triage B->C Initial Activity Data D IC50 Determination (Dose-Response Curve) C->D Confirmed Hits E Selectivity Profiling (Panel of Related Enzymes) D->E Confirmed Potency F Enzyme Kinetic Analysis (Vary Substrate & Inhibitor) E->F Potent & Selective Hits G Determination of Ki (Inhibition Constant) F->G Kinetic Data H Reversibility Studies F->H Time-Dependence

Caption: Workflow for Enzyme Inhibitor Characterization.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step protocols for key experiments in the characterization of this compound as an enzyme inhibitor. As a representative example, we will focus on a generic in vitro protein kinase assay.

Protocol 1: Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Principle: This protocol describes a common method for determining the IC50 of an inhibitor against a protein kinase. The assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase. The remaining ATP is quantified using a luciferase-based system, where the luminescence signal is inversely proportional to kinase activity.

Materials:

  • This compound

  • Recombinant protein kinase (e.g., a tyrosine kinase)

  • Specific peptide substrate for the kinase

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • DMSO

  • ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates suitable for luminescence measurements

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM). This will be your compound plate.

    • For the final assay, further dilute the compound plate in the kinase assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup:

    • In a white, opaque microplate, add the diluted compound solutions. Include wells for a positive control (no inhibitor, 1% DMSO) and a negative control (no enzyme).

    • Add the kinase enzyme to all wells except the negative control.

    • Add the peptide substrate to all wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or below the Michaelis constant (Km) for the specific kinase to ensure sensitivity to competitive inhibitors.[7]

    • Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Detection:

    • Stop the kinase reaction and detect the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (negative control) from all data points.

    • Normalize the data by setting the positive control (no inhibitor) to 100% activity and the highest inhibitor concentration to 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Elucidating the Mechanism of Inhibition (MoI)

Understanding how an inhibitor interacts with its target enzyme is crucial for lead optimization. This is achieved through kinetic studies that can differentiate between competitive, non-competitive, uncompetitive, and mixed-type inhibition.

Principle: By systematically varying the concentrations of both the substrate and the inhibitor and measuring the initial reaction velocities, one can determine the mechanism of inhibition. The data is often visualized using a double-reciprocal plot (Lineweaver-Burk plot), although non-linear regression analysis of the raw data is statistically more robust.

Procedure:

  • Assay Setup:

    • Design a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied.

    • For the substrate, use a range of concentrations spanning from well below to well above the Km value (e.g., 0.1x Km to 10x Km).

    • For the inhibitor, use several fixed concentrations around its IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50), along with a no-inhibitor control.

  • Data Collection:

    • For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (v₀). This is typically done by taking multiple readings over a short period and determining the initial linear rate of product formation or substrate consumption.

  • Data Analysis:

    • Lineweaver-Burk Plot: Plot 1/v₀ versus 1/[S] for each inhibitor concentration.

      • Competitive Inhibition: The lines will intersect on the y-axis.

      • Non-competitive Inhibition: The lines will intersect on the x-axis.

      • Uncompetitive Inhibition: The lines will be parallel.

      • Mixed Inhibition: The lines will intersect in the second or third quadrant.

    • Non-linear Regression: Fit the entire dataset (v₀ versus [S] at each [I]) directly to the appropriate Michaelis-Menten equation for each inhibition model using specialized software. This method provides a more accurate determination of the kinetic parameters, including the inhibition constant (Ki).

The following diagram illustrates the expected outcomes of a Lineweaver-Burk analysis for different inhibition mechanisms.

G a Competitive a_p1 a_p2 a_p1->a_p2 + Inhibitor a_p3 a_p1->a_p3 + Inhibitor a_p4 a_p1->a_p4 No Inhibitor b Non-competitive b_p1 b_p2 b_p1->b_p2 + Inhibitor b_p3 b_p1->b_p3 + Inhibitor b_p4 b_p1->b_p4 No Inhibitor c Uncompetitive c_p1 c_p2 c_p1->c_p2 + Inhibitor c_p3 c_p4 c_p3->c_p4 + Inhibitor c_p5 c_p6 c_p5->c_p6 No Inhibitor

Caption: Lineweaver-Burk Plots for Inhibition Mechanisms.

Conclusion and Future Directions

This compound represents an intriguing starting point for enzyme inhibition studies. Its structural simplicity, combined with the proven potential of the broader quinazolinedione family, makes it a valuable tool for exploring novel inhibitor space. While its own biological activity profile is yet to be fully elucidated, the strategic framework and detailed protocols provided in this guide offer a clear and scientifically rigorous path for its investigation.

Future work should focus on screening this compound against diverse enzyme families to identify initial hits. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies and computational modeling, could then be employed to develop more potent and selective inhibitors. The journey from a simple scaffold to a clinical candidate is long and challenging, but it begins with the foundational and systematic approach to enzyme inhibition studies outlined herein.

References

  • Lee, J. H., et al. (2022). Synthesis and biological evaluation of 2-benzylaminoquinazolin-4(3H)-one derivatives as a potential treatment for SARS-CoV-2. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 585-598. Available from: [Link]

  • Wang, S., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. TrAC Trends in Analytical Chemistry, 105, 338-351.
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  • El-Gamal, M. I., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2178045. Available from: [Link]

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Methodological & Application

Application Note: A Practical Guide to the Synthesis of 7-Chloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinazoline scaffold is a privileged N-heterocyclic structure central to numerous therapeutic agents, particularly in oncology. The 7-chloroquinazoline core, specifically, is a cornerstone for the development of potent enzyme inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[1][2] This application note provides a detailed, experience-driven guide for researchers and drug development professionals on the synthesis of key 7-chloroquinazoline intermediates and their subsequent functionalization into valuable derivatives. We will explore foundational synthetic routes, modern catalytic methods, and provide step-by-step protocols grounded in established literature, explaining the causality behind critical experimental choices.

Introduction: The Significance of the 7-Chloroquinazoline Scaffold

Quinazoline derivatives have garnered immense interest due to their broad spectrum of biological activities.[3] The strategic placement of a chlorine atom at the C7 position of the quinazoline ring is a common feature in several FDA-approved drugs like Gefitinib and Erlotinib.[1][3] This substituent often serves to anchor the molecule within the ATP-binding pocket of protein kinases, enhancing inhibitory potency.[2]

This guide focuses on two pivotal stages:

  • Construction of the Core Scaffold: Synthesizing the foundational 7-chloro-4(3H)-quinazolinone and the highly reactive 4,7-dichloroquinazoline intermediate.

  • C4-Position Functionalization: Elaborating the 4,7-dichloroquinazoline intermediate into diverse derivative classes, such as 4-anilino and 4-hydrazinyl quinazolines, which are precursors to a multitude of bioactive compounds.

The protocols herein are designed to be robust and reproducible, incorporating insights into reaction mechanisms, purification, and analytical characterization.

Synthesis of Key 7-Chloroquinazoline Intermediates

The most common and cost-effective starting material for this scaffold is 2-amino-4-chlorobenzoic acid. The general workflow involves the initial formation of the pyrimidinone ring, followed by activation of the C4 position for subsequent nucleophilic displacement.

G cluster_0 Core Scaffold Synthesis cluster_1 C4-Functionalization A 2-Amino-4-chlorobenzoic Acid B 7-Chloroquinazolin-4(3H)-one A->B  Protocol 1:  Formamide, 160°C C 4,7-Dichloroquinazoline (Key Intermediate) B->C  Protocol 2:  SOCl₂ or POCl₃, Reflux D 4-Anilino-7-chloroquinazolines (e.g., EGFR Inhibitors) C->D  Protocol 3:  Aniline Derivative, SNAr E 7-Chloro-4-hydrazinylquinazolines (Versatile Precursors) C->E  Protocol 4:  Hydrazine Hydrate, SNAr F Other Derivatives C->F  Buchwald-Hartwig,  Ullmann, etc.

Caption: General workflow for the synthesis of 7-chloroquinazoline derivatives.

Protocol 1: Synthesis of 7-Chloroquinazolin-4(3H)-one (II)

This foundational step involves the cyclocondensation of an anthranilic acid derivative with a one-carbon source, typically formamide, which serves as both the reagent and solvent.[4]

Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-chlorobenzoic acid (I) (1 equiv., e.g., 34.3 g, 0.20 mol) and formamide (14 equiv., e.g., 125 mL).

  • Reaction: Heat the mixture to 160 °C and reflux for 1.5-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM/Methanol eluent system.

  • Work-up: Cool the reaction mixture to approximately 80 °C and carefully add deionized water (e.g., 500 mL) while stirring. The product will begin to precipitate.

  • Isolation: Cool the suspension in an ice bath to 0-5 °C for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water, followed by a small amount of cold methanol or ethanol to remove residual formamide. Dry the resulting white solid under vacuum.[4][5]

  • Causality Insight: High temperatures are necessary to drive the condensation and subsequent cyclization. Using a large excess of formamide ensures the reaction goes to completion. The precipitation in water is an effective initial purification step, as the product is poorly soluble in cold water while the starting materials and byproducts are more soluble.

Protocol 2: Synthesis of 4,7-Dichloroquinazoline (III)

The hydroxyl group of the quinazolinone is a poor leaving group. To prepare the molecule for nucleophilic substitution at the C4 position, it must be converted into a more reactive species. Chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are highly effective for this transformation.[1][3]

Methodology:

  • Setup: In a fume hood, suspend 7-chloroquinazolin-4(3H)-one (II) (1 equiv.) in thionyl chloride (5-10 equiv.). Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 3-4 hours. The initial suspension should dissolve to form a clear solution, indicating the reaction is proceeding.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. Caution: Thionyl chloride is corrosive and reacts violently with water.

  • Isolation: To the resulting residue, add ice-cold water or a saturated sodium bicarbonate solution slowly and carefully to quench any remaining reagent and precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The product, 4,7-dichloroquinazoline, can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile.

  • Causality Insight: DMF acts as a catalyst by forming a Vilsmeier-Haack reagent intermediate with SOCl₂, which is a more potent chlorinating agent. The conversion to the 4-chloro derivative dramatically increases the electrophilicity of the C4 carbon, making it highly susceptible to attack by nucleophiles. This intermediate is often unstable and is best used directly in the next step.[4]

C4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinazoline ring nitrogens makes the C4 position, when substituted with a good leaving group like chlorine, highly activated towards SNAr reactions. This is the most direct method for introducing amine-based side chains.

Protocol 3: General Synthesis of 4-Anilino-7-chloroquinazoline Derivatives

This class of compounds includes many potent kinase inhibitors. The reaction involves the direct displacement of the C4-chlorine with a substituted aniline.[1][6]

Methodology:

  • Setup: Dissolve 4,7-dichloroquinazoline (III) (1 equiv.) in a polar protic solvent such as isopropanol or n-butanol.

  • Reagents: Add the desired substituted aniline (1.1-1.2 equiv.). A small amount of acid (e.g., catalytic HCl) can be added to protonate the ring nitrogen and further activate the C4 position, though the reaction often proceeds without it.

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, often an HCl salt, will typically precipitate from the solution.

  • Purification: Collect the solid by filtration. Wash with the reaction solvent and then with diethyl ether. The product can be neutralized with a base (e.g., NaHCO₃ solution) to obtain the free base, which can be further purified by column chromatography or recrystallization.

EntryAniline DerivativeSolventTime (h)Yield (%)Reference
13-EthynylanilineIsopropanol4~85[3]
23-BromoanilineIsopropanol6~90[6]
33-Chloro-4-fluoroanilinen-Butanol8~75[7]
  • Causality Insight: Polar protic solvents like isopropanol are ideal as they can solvate the ionic intermediates of the Meisenheimer complex formed during the SNAr reaction. Refluxing provides the necessary activation energy for the reaction. Using a slight excess of the aniline ensures the complete consumption of the valuable dichloroquinazoline intermediate. Microwave irradiation can significantly shorten the reaction times for this step from hours to minutes.[1][8]

Modern Catalytic Approaches: The Buchwald-Hartwig Amination

While SNAr is effective, it can be limited by the nucleophilicity of the amine and may require high temperatures. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a powerful and versatile alternative with broader substrate scope and often milder conditions.[9][10]

  • Expertise Insight: This method is particularly advantageous for coupling less nucleophilic anilines or when sensitive functional groups are present that would not tolerate the harsh, high-temperature conditions of classical SNAr. The choice of phosphine ligand is critical and must be optimized for the specific substrates.[11]

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-X (L)₂ Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)-N(H)R] (L)₂ OA_Complex->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)-NR (L)₂ Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NRH Amido_Complex->Product ArX Ar-X ArX->OA_Complex RNH2 R-NH₂ RNH2->Amine_Complex Base Base Base->Amine_Complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[12]

Protocol 4: General Procedure for Buchwald-Hartwig Amination
  • Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv.).

  • Reagents: Add 4,7-dichloroquinazoline (1 equiv.) and the amine/aniline (1.1 equiv.).

  • Reaction: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add an anhydrous aprotic solvent (e.g., toluene or dioxane) and heat the mixture (typically 80-110 °C) for 12-24 hours.

  • Work-up: Cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Product Characterization

Unequivocal identification of the synthesized derivatives is critical. A combination of spectroscopic methods should be employed.

  • ¹H NMR: The formation of 4-anilino derivatives is confirmed by the appearance of a new set of aromatic signals corresponding to the aniline moiety and a characteristic N-H signal (often a broad singlet). For 7-chloro-2-chloromethylquinazolin-4(3H)-one, a key singlet appears around 4.55 ppm for the CH₂Cl protons.[5]

  • ¹³C NMR: The quinazoline ring carbons have characteristic shifts. For 7-chloro-2-chloromethylquinazolin-4(3H)-one, signals appear around 161.1 ppm (C=O), 154.1 ppm (C2), and 149.5 ppm (C8a).[5]

  • Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the product, typically observing the [M+H]⁺ ion.[6]

  • Infrared (IR) Spectroscopy: For 4-anilino derivatives, N-H stretching can be observed around 3200-3400 cm⁻¹. The C=O stretch in the quinazolinone starting material (around 1675 cm⁻¹) will be absent in the 4-chloro and 4-anilino derivatives.[6]

Safety Precautions

  • Thionyl Chloride (SOCl₂) and Phosphorus Oxychloride (POCl₃): These reagents are highly corrosive, toxic, and react violently with water. Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Solvents: Many organic solvents used (DMF, Toluene, Dioxane) are flammable and toxic. Avoid inhalation and skin contact.

  • Palladium Catalysts: While used in small amounts, palladium compounds can be toxic and should be handled with care.

  • High Temperatures: Refluxing solvents pose a fire hazard. Ensure proper setup away from ignition sources.

References

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Application Notes and Protocols for Antimicrobial Susceptibility Testing of 7-Chloroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Need for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This has spurred the exploration of new chemical scaffolds with potential antimicrobial activity. Among these, quinazoline derivatives have emerged as a promising class of compounds.[1][2] The quinazoline-2,4(1H,3H)-dione core, in particular, is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial effects.[3][4] This application note provides a detailed guide for researchers on conducting antimicrobial susceptibility testing (AST) for a specific derivative, 7-Chloroquinazoline-2,4(1H,3H)-dione.

This compound is a synthetic heterocyclic compound.[5][6][7] While extensive research has been conducted on the broader quinazolinone class, this document will outline the standardized methodologies to specifically evaluate the antimicrobial potential of this 7-chloro substituted derivative. The protocols described herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[8][9][10][11][12][13][14][15][16]

Hypothesized Mechanism of Action: Targeting Bacterial DNA Replication

Quinazoline-2,4(1H,3H)-dione derivatives have been suggested to function as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[3] This mechanism is analogous to that of the well-established fluoroquinolone antibiotics.[3] The planar nature of the quinazoline ring system allows it to intercalate into the DNA-enzyme complex, stabilizing the cleavage complex and leading to double-stranded DNA breaks and subsequent cell death. The chloro-substitution at the 7th position may influence the compound's electronic properties and its binding affinity to the target enzymes.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following protocols provide a framework for determining the in vitro antimicrobial activity of this compound. It is imperative to perform these assays with appropriate quality control strains to ensure the validity of the results.[17]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of a novel compound.[18][19]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a test microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth media

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland standard

  • Sterile saline or broth for inoculum preparation

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Solvent for the test compound (e.g., DMSO)

  • Multichannel pipette

  • Incubator

Step-by-Step Procedure:

  • Preparation of the Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL). The final concentration of the solvent in the wells should not exceed a level that affects microbial growth (typically ≤1%).

  • Preparation of the Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19]

    • Dilute this standardized suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the prepared concentration of the test compound to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: Broth with inoculum but no test compound.

    • Sterility Control: Broth only.

    • Positive Control: Broth with inoculum and a standard antibiotic with a known MIC for the test organism.

    • Solvent Control: Broth with inoculum and the same concentration of the solvent used to dissolve the test compound as is present in the test wells.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[18]

Protocol 2: Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity and is useful for screening purposes.[20]

Objective: To determine the susceptibility of a microorganism to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • 0.5 McFarland standard

  • Sterile swabs

  • Solvent for the test compound

  • Positive control antibiotic disks

  • Incubator

  • Calipers or a ruler

Step-by-Step Procedure:

  • Preparation of Compound-Impregnated Disks:

    • Prepare a solution of this compound in a suitable volatile solvent at a known concentration.

    • Apply a specific volume of the solution onto sterile blank filter paper disks and allow the solvent to evaporate completely.

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[21]

  • Application of Disks:

    • Aseptically place the prepared disks containing this compound and the positive control antibiotic disks onto the inoculated agar surface.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.[21]

Data Presentation and Interpretation

Quantitative Data Summary

The results of the MIC testing should be presented in a clear and organized manner to facilitate comparison.

Table 1: Example Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainCompound Concentration Range (µg/mL)Positive Control (Ciprofloxacin) MIC (µg/mL)MIC (µg/mL) of this compound
Staphylococcus aureus ATCC 29213Positive0.25 - 1280.516
Escherichia coli ATCC 25922Negative0.25 - 1280.01532
Pseudomonas aeruginosa ATCC 27853Negative0.25 - 1280.25>128
Enterococcus faecalis ATCC 29212Positive0.25 - 128164

Table 2: Example Zone of Inhibition Diameters for this compound

Test MicroorganismGram StainCompound per Disk (µg)Positive Control (Ciprofloxacin 5 µg) Zone Diameter (mm)Zone Diameter (mm) for this compound
Staphylococcus aureus ATCC 25923Positive302518
Escherichia coli ATCC 25922Negative303015
Pseudomonas aeruginosa ATCC 27853Negative30280

Visualizing Experimental Workflows and Mechanisms

Diagrams are essential for illustrating complex processes. The following are examples created using Graphviz (DOT language).

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare 0.5 McFarland Inoculum Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (37°C, 16-20h) Inoculation->Incubation Controls Set Up Controls (Growth, Sterility, Positive) Controls->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

Caption: Workflow for Broth Microdilution Assay.

Proposed_Mechanism_of_Action cluster_compound Compound Action cluster_bacterial_cell Bacterial Cell Compound 7-Chloroquinazoline- 2,4(1H,3H)-dione DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase Inhibits Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relaxes Supercoils DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Stabilizes Cleavage Complex DNA Bacterial DNA DNA->Replication_Fork Cell_Death Cell Death DS_Breaks->Cell_Death

Caption: Proposed Mechanism of Action for Quinazoline Derivatives.

Conclusion and Future Directions

The protocols detailed in this application note provide a standardized approach for evaluating the antimicrobial susceptibility of this compound. By adhering to these established methodologies, researchers can generate reliable and comparable data. The provided templates for data presentation and visualization will aid in the clear communication of findings. Further studies should aim to elucidate the precise molecular targets of this compound and evaluate its efficacy in more complex models, such as in vivo infection models. The exploration of the quinazoline-2,4(1H,3H)-dione scaffold remains a promising avenue in the quest for novel antimicrobial agents.

References

  • Clinical & Laboratory Standards Institute (CLSI). (n.d.). CLSI. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST - Home. Retrieved from [Link]

  • Clinical Laboratory Standards Understanding CLSI Guidelines: A Comprehensive Overview. (2025, March 30). Retrieved from [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CLSI Standards: Guidelines for Health Care Excellence. Retrieved from [Link]

  • Chemical and Pharmaceutical Bulletin. (2014). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. J-Stage. Retrieved from [Link]

  • J-Stage. (n.d.). Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water. Retrieved from [Link]

  • ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Publications. Retrieved from [Link]

  • Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2021, August 4). Clinical Microbiology and Infection. Retrieved from [Link]

  • ResearchGate. (2013). Use of EUCAST breakpoint guidelines in different countries, EUCAST survey 2013. Retrieved from [Link]

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3845. Retrieved from [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Eco-Vector Journals Portal. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020, January 8). Journal of Clinical Microbiology. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH. Retrieved from [Link]

  • ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Publications. Retrieved from [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition. Retrieved from [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Synthesis, Characterization, Antibacterial Activity, and Computer-Aided Design of Novel Quinazolin-2,4-dione Derivatives as Potential Inhibitors Against Vibrio cholerae. Retrieved from [Link]

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis, Characterization, Antibacterial Activity, and Computer-Aided Design of Novel Quinazolin-2,4-dione Derivatives as Potential Inhibitors Against Vibrio cholerae. (n.d.). NIH. Retrieved from [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. (2018, May 2). PubMed. Retrieved from [Link]

  • Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. (n.d.). OUCI. Retrieved from [Link]

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Application Note: A Multi-Assay Cell-Based Workflow for Characterizing the Anticancer Activity of 7-Chloroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Specifically, the quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in the development of novel therapeutics, with various analogues demonstrating potent anticancer properties.[3][4][5] These compounds have been shown to exert their effects through diverse mechanisms, including the inhibition of crucial cellular processes like DNA repair via Poly(ADP-ribose)polymerase (PARP) and cell division by disrupting tubulin polymerization.[2][3][6]

This application note provides a comprehensive, tiered workflow for evaluating the in vitro anticancer activity of a specific derivative, 7-Chloroquinazoline-2,4(1H,3H)-dione. The proposed series of cell-based assays is designed to first establish cytotoxic potency and subsequently elucidate the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest. This systematic approach ensures a thorough preclinical characterization, providing robust and reproducible data essential for drug development professionals.

The workflow begins with a primary cytotoxicity screening to determine the compound's dose-dependent effect on cancer cell viability. Following this, a suite of mechanistic assays is deployed to investigate how the compound induces cell death, providing a deeper understanding of its cellular impact.

Experimental Workflow Overview

A logical progression of assays is crucial for an efficient and informative investigation. The initial screening identifies the effective concentration range, which then informs the concentrations used in more detailed mechanistic studies.

experimental_workflow cluster_0 Primary Screening cluster_1 Mechanistic Elucidation MTT Cell Viability Assay (MTT) Determine IC50 Apoptosis Apoptosis Assay (Annexin V / PI) MTT->Apoptosis Use concentrations around IC50 Caspase Caspase-3/7 Activity (Apoptosis Confirmation) MTT->Caspase Use concentrations around IC50 CellCycle Cell Cycle Analysis (Propidium Iodide) MTT->CellCycle Use concentrations around IC50 Apoptosis->Caspase

Caption: High-level experimental workflow for anticancer agent characterization.

Primary Screening: Cell Viability and Cytotoxicity (MTT Assay)

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, yielding insoluble purple formazan crystals.[8] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[9][10] A reduction in signal indicates cytotoxicity.

Protocol: MTT Assay

This protocol is optimized for adherent cells in a 96-well format.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[11] Include wells for "medium only" blanks. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Aspirate the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Controls: Include "untreated" wells (medium only) and "vehicle control" wells (medium with the highest concentration of DMSO used in the dilutions, typically <0.5%).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[11] Viable cells will form visible purple crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of MTT solvent (e.g., DMSO) to each well.[11]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[11] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[8][11]

Data Analysis and Interpretation
  • Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration to generate a dose-response curve.

  • Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value—the concentration of the compound that inhibits cell viability by 50%.

Concentration (µM)Mean Absorbance (570 nm)% Viability vs. Vehicle
Vehicle (0 µM)1.250100%
0.11.23598.8%
11.05084.0%
50.75060.0%
10 0.613 49.0%
250.31225.0%
500.15012.0%
1000.0887.0%
IC₅₀ Value ~10 µM
Table 1: Example MTT assay data and IC₅₀ determination for a 48-hour treatment.

Mechanistic Assay: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15]

apoptosis_quadrants 5,0 5,0 origin->5,0 0,5 0,5 origin->0,5 x_axis Annexin V-FITC → y_axis Propidium Iodide (PI) → Q1 Q1: Necrotic (Annexin V+ / PI+) Q3 Q3: Healthy / Viable (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) Q1_text Late Apoptotic / Necrotic (Annexin V+ / PI+) 2.5,0 2.5,0 2.5,5 2.5,5 2.5,0->2.5,5 0,2.5 0,2.5 5,2.5 5,2.5 0,2.5->5,2.5

Caption: Quadrant analysis for Annexin V/PI flow cytometry.

Protocol: Annexin V/PI Staining

Materials:

  • Treated and control cells (adherent or suspension)

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)[12]

  • Cold 1X PBS

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Treat cells with this compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 24 hours).

  • Cell Harvesting:

    • Adherent cells: Collect the culture supernatant (contains floating apoptotic cells). Gently trypsinize the attached cells. Combine the supernatant and trypsinized cells to ensure all cell populations are collected.[12]

    • Suspension cells: Collect cells directly by centrifugation.

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes and resuspending the pellet.[15]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.[15]

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[15] Analyze the samples by flow cytometry within one hour. Use unstained, PI-only, and Annexin V-only controls to set compensation and gates.

Data Analysis and Interpretation

The flow cytometer will generate a dot plot with fluorescence intensity for Annexin V on the x-axis and PI on the y-axis. The data is quantified as the percentage of cells in each of the four quadrants.

TreatmentHealthy (Q3: AnV-/PI-)Early Apoptotic (Q4: AnV+/PI-)Late Apoptotic/Necrotic (Q2: AnV+/PI+)
Vehicle Control94.5%2.5%3.0%
Compound (0.5x IC₅₀)75.2%15.8%9.0%
Compound (1x IC₅₀)40.1%35.5%24.4%
Compound (2x IC₅₀)15.7%42.3%42.0%
Table 2: Example data from Annexin V/PI staining showing a dose-dependent increase in apoptotic cells.

A significant, dose-dependent increase in the percentage of cells in the early (Q4) and late (Q2) apoptotic quadrants indicates that this compound induces cell death via apoptosis.

Mechanistic Assay: Caspase-3/7 Activity

Principle

Caspases are a family of cysteine proteases that are central to the apoptotic process.[16] Caspase-3 and Caspase-7 are key "executioner" caspases. Once activated by initiator caspases (like Caspase-9), they cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[16] Luminescent assays, such as the Caspase-Glo® 3/7 assay, use a proluminescent substrate containing the DEVD peptide sequence, which is a target for Caspase-3 and -7.[17] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[17]

Protocol: Luminescent Caspase-3/7 Assay

Materials:

  • Cancer cells cultured in white-walled, clear-bottom 96-well plates

  • This compound

  • Caspase-Glo® 3/7 Assay Kit (Promega or similar)[18]

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed 10,000 cells per well in 80 µL of medium in a white-walled 96-well plate. Incubate for 24 hours. Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for the desired time (e.g., 12, 24 hours).

  • Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[18]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18]

  • Incubation: Mix the contents by placing the plate on a shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.[18]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.[18]

Data Analysis and Interpretation
  • Subtract the average luminescence of the "medium only" blank wells.

  • Calculate the fold change in caspase activity relative to the vehicle control:

    • Fold Change = Luminescence_Treaded / Luminescence_VehicleControl

TreatmentMean Luminescence (RLU)Fold Change in Caspase-3/7 Activity
Vehicle Control15,0001.0
Compound (0.5x IC₅₀)45,0003.0
Compound (1x IC₅₀)120,0008.0
Compound (2x IC₅₀)210,00014.0
Table 3: Example data showing a dose-dependent activation of executioner caspases.

A significant increase in the luminescent signal confirms that the apoptotic pathway is activated, specifically involving the key executioner caspases 3 and 7.

Mechanistic Assay: Cell Cycle Analysis by Propidium Iodide Staining

Principle

Many anticancer agents function by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis. Propidium Iodide (PI) is a stoichiometric DNA intercalating agent, meaning it binds to DNA in proportion to the amount of DNA present. By fixing cells to make them permeable to the dye and treating with RNase to prevent RNA staining, the total DNA content of each cell can be measured by flow cytometry.[19]

  • G0/G1 phase: Cells have a normal (2N) DNA content.

  • S phase: Cells are actively replicating DNA and have a DNA content between 2N and 4N.

  • G2/M phase: Cells have completed DNA replication and have a doubled (4N) DNA content.

cell_cycle_phases G1 G0/G1 Phase (2N DNA Content) S S Phase (DNA Synthesis) G1->S G1 Checkpoint G2M G2/M Phase (4N DNA Content) S->G2M S Checkpoint G2M->G1 Mitosis

Caption: A simplified diagram of the eukaryotic cell cycle phases.

Protocol: Cell Cycle Analysis

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Cold 1X PBS

  • PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[19]

  • Flow cytometry tubes

Procedure:

  • Cell Preparation and Treatment: Culture and treat cells with this compound as described in previous assays (e.g., at IC₅₀ concentration for 24 hours).

  • Harvesting: Harvest ~1-2 x 10⁶ cells per sample as described in the Annexin V protocol.

  • Fixation:

    • Wash the cell pellet once with cold 1X PBS.

    • Resuspend the pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[20]

    • Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[19]

  • Staining:

    • Centrifuge the fixed cells (~800 x g for 5 minutes) and carefully decant the ethanol.

    • Wash the pellet once with cold 1X PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.[19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[19]

  • Analysis: Analyze by flow cytometry. The PI fluorescence is typically detected in the FL2 or FL3 channel.

Data Analysis and Interpretation

The flow cytometer software generates a histogram of cell count versus DNA content (fluorescence intensity). The software can then model this data to calculate the percentage of cells in each phase of the cell cycle.

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control65%20%15%
Compound (1x IC₅₀)20%15%65%
Table 4: Example data showing compound-induced G2/M phase arrest.

A significant accumulation of cells in a specific phase (e.g., G2/M in the table above) compared to the vehicle control indicates that the compound disrupts cell cycle progression at that checkpoint. This is a common mechanism of action for tubulin-targeting agents and DNA-damaging agents.[2][3]

Conclusion

This application note details a robust, multi-assay workflow for the preclinical evaluation of this compound's anticancer properties. By systematically progressing from broad cytotoxicity screening with the MTT assay to specific mechanistic studies of apoptosis (Annexin V, Caspase-3/7) and cell cycle progression (PI staining), researchers can build a comprehensive profile of the compound's activity. This integrated approach provides critical data on both the potency and the mechanism of action, which is indispensable for the rational development of novel quinazoline-based cancer therapeutics.

References

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Application Note & Protocols: High-Throughput Screening of Quinazoline-2,4-dione Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline-2,4-dione Scaffold as a Privileged Structure in Drug Discovery

The quinazoline core is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its derivatives, particularly the quinazoline-2,4(1H,3H)-dione, are recognized as "privileged structures" due to their ability to bind to a wide array of biological targets with high affinity.[2] This versatile scaffold is a cornerstone in the development of therapeutics across multiple disease areas, including oncology, inflammation, and infectious diseases.[3][4] Numerous studies have reported its derivatives possessing potent activities as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents.[1][3]

The therapeutic promise of this scaffold lies in its rigid, planar structure which can be readily functionalized at multiple positions (primarily N1 and N3) to optimize potency, selectivity, and pharmacokinetic properties. Known targets include critical signaling proteins like kinases (e.g., Epidermal Growth Factor Receptor - EGFR) and G-protein coupled receptors (GPCRs).[5][6][7] High-throughput screening (HTS) of diverse quinazoline-2,4-dione libraries is therefore a cornerstone strategy for identifying novel hit compounds that can serve as starting points for drug discovery programs.[8][9]

This document provides a comprehensive guide to the design, execution, and analysis of HTS campaigns for quinazoline-2,4-dione libraries, complete with detailed protocols for both biochemical and cell-based assays.

The Foundation: Designing a Robust HTS Assay

The success of any HTS campaign hinges on the quality of the assay. The primary goal is to develop a sensitive, reproducible, and scalable assay that can reliably distinguish true hits from inactive compounds and experimental artifacts.[10]

Causality Behind Key Choices:

  • Assay Format: The choice between a biochemical and a cell-based assay is fundamental.

    • Biochemical assays (e.g., purified enzyme activity) are simpler, have fewer confounding variables, and directly measure the interaction between a compound and its target. They are ideal for primary screening against well-defined molecular targets like kinases.[11]

    • Cell-based assays measure a compound's effect in a more physiologically relevant context, accounting for factors like cell permeability and cytotoxicity.[8][12] They are essential for targets like GPCRs where downstream signaling cascades are the readout.[13]

  • Detection Method: Luminescence and fluorescence-based readouts are the methods of choice for HTS.[12] Their high sensitivity, broad dynamic range, and lack of radioactive waste make them ideal for miniaturized, automated screening.[13]

  • Miniaturization: Transitioning the assay from 96-well to 384- or 1536-well plates is critical for HTS.[9] This reduces the consumption of expensive reagents and valuable library compounds, lowers costs, and significantly increases throughput.

  • Solvent Concentration: Quinazoline-2,4-dione libraries are typically stored in dimethyl sulfoxide (DMSO). It is crucial to ensure the final concentration of DMSO in the assay is kept low (typically <1% v/v) to prevent solvent-induced artifacts, protein denaturation, or cell toxicity, which could lead to false-positive or false-negative results.[9]

The HTS Workflow: From Library to Hits

A typical HTS campaign is a highly automated, multi-step process designed for efficiency and reproducibility.[14] The workflow ensures that tens of thousands of compounds can be tested reliably in a short period.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_data Data Acquisition & Analysis Lib Compound Library (10 mM in DMSO) AssayPlate Assay-Ready Plates (nL transfer) Lib->AssayPlate Acoustic Dispensing or Pin Tool ReagentAdd Reagent Addition (Enzyme/Cells) AssayPlate->ReagentAdd Incubate Incubation (Time & Temp) ReagentAdd->Incubate DetectAdd Detection Reagent (e.g., ATP, Substrate) Incubate->DetectAdd PlateRead Plate Reader (Luminescence/ Fluorescence) DetectAdd->PlateRead DataAnalysis Data Analysis (Hit Identification) PlateRead->DataAnalysis

Caption: A typical workflow for a high-throughput screening campaign.

Assay Validation: Ensuring Trustworthy Data

Before committing to a full-scale screen, the assay must be rigorously validated in a "dry run" or pilot screen using a small subset of compounds.[10] The key metric for this validation is the Z'-factor , a statistical parameter that quantifies the separation between positive and negative controls.[15][16]

Z'-Factor Formula:



Where:
  • 
     and 
    
    
    
    are the mean and standard deviation of the positive control.
  • 
     and 
    
    
    
    are the mean and standard deviation of the negative control.
Z'-Factor ValueAssay Quality AssessmentInterpretation & Action
> 0.5ExcellentThe assay is robust and suitable for HTS.[17][18]
0 to 0.5MarginalThe assay may be acceptable, but caution is required. Further optimization is recommended.[17][18]
< 0UnacceptableThe signals from positive and negative controls overlap, making the assay unsuitable for screening.[17][18]

Protocol 1: Biochemical HTS for Quinazoline-2,4-dione Kinase Inhibitors

This protocol describes a luminescence-based assay to identify inhibitors of a protein kinase, a common target for quinazoline derivatives.[6] The assay measures the amount of ATP remaining after the kinase reaction; inhibition is detected as a high luminescence signal (less ATP consumed).[11]

Target Focus: Receptor Tyrosine Kinase (e.g., EGFR)

Kinase_Pathway cluster_membrane Cell Membrane Ligand Growth Factor (e.g., EGF) EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Binds & Activates ATP ATP Substrate Substrate Protein EGFR->Substrate Phosphorylates Quin Quinazoline-2,4-dione Inhibitor Quin->EGFR Inhibits ADP ADP ATP->ADP  Consumed pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream

Caption: Inhibition of EGFR signaling by a quinazoline-2,4-dione.

Materials & Reagents:

  • Purified, active protein kinase (e.g., EGFR)

  • Kinase substrate (e.g., a specific peptide)

  • Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Quinazoline-2,4-dione library (10 mM in DMSO)

  • Positive Control: A known potent inhibitor of the target kinase (e.g., Staurosporine)

  • Negative Control: DMSO

  • White, solid-bottom, 384-well assay plates

Step-by-Step Protocol:

  • Library Plating: Using an acoustic liquid handler, transfer 20 nL of each compound from the quinazoline-2,4-dione library into the wells of a 384-well assay plate. Also, add positive and negative controls to designated columns on each plate.

  • Enzyme Addition: Prepare a 2X enzyme/substrate solution in assay buffer. Add 10 µL of this solution to each well using a multidrop dispenser. The final enzyme concentration should be optimized during assay development.

  • Compound Incubation: Gently mix the plates on an orbital shaker for 1 minute, then incubate for 30 minutes at room temperature. This pre-incubation allows the compounds to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Prepare a 2X ATP solution in assay buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.[6]

  • Kinase Reaction: Incubate the plates for 60 minutes at room temperature.

  • Signal Detection: Add 20 µL of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.

  • Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

Protocol 2: Cell-Based HTS for GPCR Modulators

This protocol details a luciferase reporter assay to screen for modulators (agonists or antagonists) of a specific GPCR pathway.[13] Activation of the GPCR leads to a downstream signaling cascade that drives the expression of a luciferase reporter gene.[19]

Materials & Reagents:

  • HEK293 cells stably expressing the target GPCR and a luciferase reporter construct (e.g., CRE-luciferase for Gs-coupled receptors).

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

  • Quinazoline-2,4-dione library (10 mM in DMSO).

  • Positive Control: A known agonist or antagonist for the target GPCR.

  • Negative Control: DMSO.

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • White, clear-bottom, tissue culture-treated 384-well plates.

Step-by-Step Protocol:

  • Cell Seeding: Harvest and count the reporter cells. Dilute the cells in culture medium to a final concentration of 5,000 cells per 40 µL. Seed 40 µL of the cell suspension into each well of the 384-well plates.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Addition: Perform a serial dilution of the compound library. Using a liquid handler, add 10 µL of the diluted compounds to the cell plates.

  • Cell Stimulation (for antagonist screening): If screening for antagonists, add a known agonist at its EC₈₀ concentration to all wells except the negative controls.

  • Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO₂ incubator to allow for receptor signaling and reporter gene expression.

  • Lysis and Detection: Equilibrate the plates and the luciferase assay reagent to room temperature. Add 25 µL of the reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 3 minutes to induce cell lysis and stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Hit Identification

Raw data from the HTS must be processed through a systematic pipeline to identify statistically significant "hits."[20][21]

Data_Analysis_Pipeline cluster_qc Quality Control cluster_hit Hit Identification RawData Raw Plate Data (Luminescence Units) Norm Normalization (% Inhibition or % Activation) RawData->Norm ZFactor Z'-Factor Calculation (Per Plate) Norm->ZFactor HitSelect Hit Selection (e.g., > 3σ from mean) ZFactor->HitSelect DoseResponse Dose-Response Confirmation HitSelect->DoseResponse IC50 Potency (IC₅₀/EC₅₀) Calculation DoseResponse->IC50

Caption: A standard pipeline for HTS data analysis and hit validation.

Data Analysis Steps:

  • Normalization: Raw data from each well is normalized relative to the on-plate controls (e.g., positive control = 100% inhibition, negative control = 0% inhibition).[22]

  • Quality Control: The Z'-factor is calculated for each individual plate to ensure data quality and reliability. Plates that do not meet the quality threshold (e.g., Z' < 0.5) may be flagged for review or excluded.[18]

  • Hit Selection: A statistical threshold is applied to identify primary hits. A common method is to select compounds that exhibit an effect greater than three times the standard deviation (σ) of the sample population mean.[22]

  • Hit Confirmation: Primary hits must be re-tested to eliminate false positives that may arise from experimental error.[9][23]

  • Dose-Response Analysis: Confirmed hits are tested in a serial dilution (typically 8-10 points) to generate a dose-response curve.[24][25] This curve is fitted with a non-linear regression model to determine the compound's potency (IC₅₀ or EC₅₀) and efficacy.[26] Compounds with steep or unusual dose-response curves may be flagged as potential artifacts.[27]

  • Counter-Screens: Hits should be evaluated in counter-assays to rule out non-specific mechanisms of action, such as assay interference (e.g., compound auto-fluorescence) or cytotoxicity.[9]

Conclusion

High-throughput screening of quinazoline-2,4-dione libraries is a powerful strategy for the discovery of novel chemical probes and therapeutic lead compounds. By combining a deep understanding of the versatile quinazoline scaffold with robust assay development, automated screening, and rigorous data analysis, researchers can efficiently identify high-quality hits for a multitude of biological targets. The protocols and workflows described in this document provide a validated framework for executing successful HTS campaigns, ultimately accelerating the path of drug discovery.

References

  • Vertex AI Search. (2023).
  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)
  • PubMed Central. (n.d.).
  • ACS Measurement Science Au. (2023).
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  • ResearchGate. (2025). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening.
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  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
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  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs.
  • ResearchGate. (2025). Establishing assays and small molecule screening facilities for Drug Discovery programs.
  • Ingenta Connect. (2006).
  • MDPI. (n.d.). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches.
  • PubMed Central. (n.d.). Fluorescent Peptide Assays For Protein Kinases.
  • Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • Cambridge MedChem Consulting. (2017).
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Wiley Analytical Science. (2024). Statistical analysis of dose-response curves.
  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • Technology Networks. (2023). Extracting Meaningful Data With High-Throughput Drug Discovery Approaches.
  • Medium. (2023). On HTS: Z-factor.
  • Royal Society of Chemistry. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity.
  • MDPI. (2022).
  • PunnettSquare Tools. (2025).
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Wikipedia. (n.d.). Z-factor.
  • ScienceDirect. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)
  • PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
  • ACS Publications. (n.d.). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery.
  • Sigma-Aldrich. (n.d.). How to Interpret Dose-Response Curves.
  • ACS Publications. (2023). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors.
  • Collaborative Drug Discovery. (2025). Understanding the Importance of The Dose-Response Curve.
  • PubMed Central. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Quinazoline-7-carbonitrile Libraries.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Quinaldanilide Libraries.
  • PubMed Central. (2025). Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery.

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Application Note: Comprehensive Structural Elucidation of 7-Chloroquinazoline-2,4(1H,3H)-dione using NMR and High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Quinazoline-2,4(1H,3H)-dione and its derivatives represent a critical scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The precise characterization of these molecules is paramount for advancing drug discovery programs. 7-Chloroquinazoline-2,4(1H,3H)-dione (CAS No: 13165-35-0), a key intermediate and pharmacophore, requires unambiguous structural verification and purity assessment.[4][5][6][7] This application note provides a detailed, experience-driven guide for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization-Mass Spectrometry (ESI-MS).

The protocols herein are designed not merely as procedural steps but as a self-validating analytical workflow. We will delve into the causality behind instrumental parameter selection and data interpretation, ensuring researchers can confidently confirm the molecular structure and identity of this compound. This integrated approach, leveraging both NMR for covalent bond mapping and MS for elemental composition and connectivity, provides a robust and definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[8] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a heterocyclic system like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides an irrefutable structural signature.

Rationale for Solvent Selection

The choice of solvent is the first critical decision in NMR sample preparation. This compound exhibits poor solubility in less polar solvents like chloroform-d (CDCl₃).[9] Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for the following reasons:

  • Excellent Solubilizing Power: It readily dissolves the polar quinazolinedione scaffold.

  • Hydrogen Bonding Observation: It is a hydrogen bond acceptor, which slows down the exchange of the N-H protons, allowing them to be observed as distinct, albeit sometimes broad, signals in the ¹H NMR spectrum.

  • Chemical Shift Range: Its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) do not typically overlap with the aromatic or amide proton signals of the analyte.[10]

Protocol 1: 1D NMR Sample Preparation and Data Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆.

  • Dissolution: Cap the tube and gently vortex or sonicate for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution is essential.

  • Spectrometer Setup: The following acquisition parameters are recommended for a 400 or 500 MHz spectrometer.

Parameter¹H NMR¹³C NMRRationale
Pulse Programzg30zgpg30Standard 30° pulse for quantitative ¹H; Power-gated decoupling for ¹³C to enhance signal via NOE and collapse C-H coupling.
Number of Scans161024Sufficient for good signal-to-noise (S/N) in ¹H; More scans needed for the low natural abundance of ¹³C.
Relaxation Delay (d1)2.0 s2.0 sAllows for adequate relaxation of nuclei between pulses, crucial for signal intensity.
Spectral Width20 ppm240 ppmEncompasses the full range of expected chemical shifts for both proton and carbon nuclei.
Data Interpretation: Decoding the Spectra

The anticipated NMR data, based on published literature, provides a clear fingerprint for this compound.[10][11]

Figure 1: Structure of this compound with atom numbering.


Table 1: Expected ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆

Atom¹H δ (ppm)MultiplicityJ (Hz)¹³C δ (ppm)
N1-H ~11.23br s--
N3-H ~11.39br s--
C 2---~150.2
C 4---~162.1
C 4a---~114.7
C 5-H~7.88d8.4~129.0
C 6-H~7.21d8.4~122.5
C 7---~139.3
C 8-H~7.17s-~113.3
C 8a---~141.9
Data synthesized from ACS Omega, 2020.[10]
  • ¹H NMR Analysis:

    • N-H Protons: Two broad singlets are expected downfield (>11 ppm), characteristic of acidic amide/urea protons. Their broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange.

    • Aromatic Protons: The spectrum should show three distinct signals in the aromatic region. The proton at C5 is a doublet due to coupling with the C6 proton. The C6 proton is also a doublet, coupled to the C5 proton. The C8 proton appears as a singlet as it has no adjacent protons to couple with.

  • ¹³C NMR Analysis:

    • Carbonyl Carbons: Two signals are expected in the downfield region (>150 ppm) corresponding to the two carbonyl carbons (C2 and C4).

    • Aromatic Carbons: Six signals are expected. The signal for C7 will be significantly deshielded due to the direct attachment of the electronegative chlorine atom. The other carbons attached to protons (C5, C6, C8) and the quaternary carbons (C4a, C8a) can be definitively assigned using 2D NMR.

Advanced Technique: 2D NMR for Unambiguous Assignment

For complex molecules or to provide the highest level of structural proof, 2D NMR is indispensable.[8][12][13][14] Experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) map out the connectivity of the entire molecule.

  • HSQC: This experiment correlates protons directly to the carbons they are attached to. It would show cross-peaks between H5/C5, H6/C6, and H8/C8, confirming their one-bond connectivity.[15]

  • HMBC: This experiment reveals longer-range (2-3 bond) H-C correlations, which is critical for piecing together the molecular skeleton. Key expected correlations include:

    • N1-H correlating to C2 and C8a.

    • N3-H correlating to C2 and C4.

    • H5 correlating to C4, C7, and C4a.

    • H8 correlating to C4a and C6.

G cluster_nmr NMR Workflow prep Sample Prep (5-10 mg in DMSO-d6) nmr_1d 1D NMR Acquisition (¹H & ¹³C) prep->nmr_1d Solubilize nmr_2d 2D NMR Acquisition (HSQC, HMBC) nmr_1d->nmr_2d Initial Analysis assign Spectral Assignment nmr_1d->assign Chemical Shifts Multiplicity nmr_2d->assign Correlation Data structure Confirmed Structure assign->structure Integration of all data

Figure 2: Workflow for structural elucidation via NMR spectroscopy.


Mass Spectrometry: Confirming Composition and Identity

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For pharmaceutical compounds, high-resolution mass spectrometry (HRMS) is essential as it provides the exact mass, allowing for the determination of the elemental formula.

Rationale for Ionization Method

Electrospray Ionization (ESI) is a "soft" ionization technique that is ideal for this analysis.[16] It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. This is advantageous because it preserves the molecular ion, providing a clear indication of the molecular weight.[16][17] ESI is highly sensitive and compatible with the solvents used to dissolve the analyte.[18][19]

Protocol 2: ESI-HRMS Sample Preparation and Data Acquisition
  • Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.

  • Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion (at 5-10 µL/min) or through a liquid chromatography (LC) system.

  • Spectrometer Setup (TOF or Orbitrap):

ParameterRecommended SettingRationale
Ionization ModePositive ESIThe two nitrogen atoms are readily protonated.
Mass Range (m/z)50 - 500This range comfortably includes the expected molecular ion.
Capillary Voltage3.0 - 4.0 kVOptimizes the electrospray process for stable ion generation.
Resolution>10,000 FWHMNecessary to achieve the mass accuracy required for formula determination.
Data Interpretation: The Molecular Signature
  • Exact Mass and Isotopic Pattern: The molecular formula of this compound is C₈H₅ClN₂O₂.[6][20] The presence of one chlorine atom is a key confirmatory feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum should exhibit a characteristic isotopic pattern for the [M+H]⁺ ion, with two peaks separated by approximately 2 Da and an intensity ratio of roughly 3:1.

Table 2: High-Resolution Mass Spectrometry Data

IonCalculated Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)
[C₈H₅³⁵ClN₂O₂ + H]⁺197.0112197.0113< 5 ppm
[C₈H₅³⁷ClN₂O₂ + H]⁺199.0083--
Calculated mass data derived from published HRMS findings.[10]

A mass error of less than 5 ppm between the calculated and observed exact mass provides high confidence in the assigned elemental formula.

G cluster_ms Mass Spectrometry Workflow sample Dilute Sample (1-10 µg/mL) esi Positive ESI Source sample->esi Introduce analyzer HRMS Analyzer (TOF or Orbitrap) esi->analyzer Ionize & Transfer detector Detector analyzer->detector Separate by m/z spectrum Mass Spectrum ([M+H]⁺ and Isotope Pattern) detector->spectrum Generate Data formula Elemental Formula Confirmed spectrum->formula Match Exact Mass & Isotope Ratio

Figure 3: General workflow for HRMS analysis of the target compound.


Conclusion: An Integrated and Authoritative Analysis

The structural confirmation of this compound is achieved with the highest degree of confidence by integrating data from both NMR spectroscopy and high-resolution mass spectrometry. NMR provides the definitive map of the molecule's covalent framework and proton environments, while HRMS confirms its elemental composition with high precision. The characteristic 3:1 isotopic pattern observed in the mass spectrum serves as an unequivocal indicator of the single chlorine atom. This combined, multi-technique approach represents the gold standard in analytical chemistry for the characterization of novel compounds and is essential for quality control in pharmaceutical research and development.

References

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Available at: [Link]

  • Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. J-Stage. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton ePrints. Available at: [Link]

  • 7-Chloroquinazoline-2, 4(1H, 3H)-dione, min 97%, 1 gram. CP Lab Safety. Available at: [Link]

  • Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. ResearchGate. Available at: [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available at: [Link]

  • Electrospray ionization and liquid secondary ion mass spectrometric study of N-heterocyclic carbenes and their 1,2,4-triazolium. ElectronicsAndBooks. Available at: [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Available at: [Link]

  • 7-Chloro-1H-quinazoline-2,4-dione | 13165-35-0. Pharmaffiliates. Available at: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH. Available at: [Link]

  • Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. MDPI. Available at: [Link]

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. MDPI. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI. Available at: [Link]

  • Catalyst-free synthesis of quinazoline derivatives using low melting sugar-urea-salt mixture as a solvent. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. PMC - NIH. Available at: [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Electrospray ionization. Wikipedia. Available at: [Link]

  • Electron ionization mass spectroscopy (EIMS) of novel quinazoline-derivative QPP II. ResearchGate. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. Available at: [Link]

  • Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers. Available at: [Link]

  • Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. ResearchGate. Available at: [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. The Royal Society of Chemistry. Available at: [Link]

  • Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. Available at: [Link]

  • Supporting Information. Thieme. Available at: [Link]

  • 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... ResearchGate. Available at: [Link]

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Application Notes and Protocols for 7-Chloroquinazoline-2,4(1H,3H)-dione as a PARP-1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of PARP-1/2 in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes central to the DNA damage response (DDR).[1] Among them, PARP-1 and PARP-2 are key players in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] Upon detecting a DNA break, PARP-1 and PARP-2 bind to the damaged site and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.[3]

Inhibition of PARP-1/2 enzymatic activity disrupts the BER pathway, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[4] In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway, such as those with mutations in the BRCA1 or BRCA2 genes, the accumulation of DSBs leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality and is a cornerstone of targeted cancer therapy.[2]

The quinazoline-2,4(1H,3H)-dione scaffold has emerged as a promising framework for the development of potent PARP-1/2 inhibitors.[1][2][5] This document provides detailed application notes and protocols for the use of a representative compound from this class, 7-Chloroquinazoline-2,4(1H,3H)-dione, as a PARP-1/2 inhibitor in preclinical research settings.

Mechanism of Action of PARP Inhibitors

The primary mechanism of action of PARP inhibitors is the competitive inhibition of the binding of NAD+, the substrate for PAR synthesis, to the catalytic domain of PARP-1 and PARP-2.[6] This prevents the formation of PAR chains and the subsequent recruitment of DNA repair machinery. A second, and equally important, mechanism is "PARP trapping". Here, the inhibitor binds to the PARP enzyme that is already associated with DNA, preventing its dissociation and trapping it on the DNA.[6] This PARP-DNA complex is a physical obstacle to DNA replication and transcription, leading to stalled replication forks and the formation of cytotoxic DSBs.[7]

cluster_0 DNA Damage Response cluster_1 Effect of this compound cluster_2 Cellular Outcomes DNA_SSB DNA Single-Strand Break PARP PARP-1/2 Recruitment and Activation DNA_SSB->PARP PARylation PAR Chain Synthesis (PARylation) PARP->PARylation PARP_Trapping PARP Trapping on DNA PARP->PARP_Trapping DDR_Proteins Recruitment of DNA Repair Proteins PARylation->DDR_Proteins SSB_Repair Single-Strand Break Repair DDR_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival Inhibitor 7-Chloroquinazoline- 2,4(1H,3H)-dione Inhibitor->PARP Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break Formation Replication_Fork_Collapse->DSB_Formation HR_Proficient HR-Proficient Cells DSB_Formation->HR_Proficient HR_Deficient HR-Deficient Cells (e.g., BRCA1/2 mutant) DSB_Formation->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Apoptosis Apoptosis/Cell Death HR_Deficient->Apoptosis HR_Repair->Cell_Survival

Caption: Mechanism of action of this compound.

Compound Handling and Preparation

Physicochemical Properties of this compound

PropertyValue
CAS Number 13165-35-0
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Store at room temperature, protected from light and moisture.

Preparation of Stock Solutions

For in vitro and cell-based assays, it is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

  • Protocol:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Weigh out the desired amount of the compound using an analytical balance.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

In Vitro Enzymatic PARP-1/2 Inhibition Assay

This protocol describes a chemiluminescent assay to determine the in vitro potency of this compound against PARP-1 and PARP-2. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.

Principle: Recombinant PARP-1 or PARP-2 is incubated with histones (as a substrate), NAD+, and activated DNA. The resulting poly(ADP-ribosyl)ated histones are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. The light output is inversely proportional to the PARP inhibitory activity of the test compound.

Materials:

  • Recombinant human PARP-1 and PARP-2 enzymes

  • Histones

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • White, opaque 96-well plates

  • This compound stock solution

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

Protocol:

  • Compound Dilution:

    • Prepare a serial dilution of this compound and the positive control in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Reaction:

    • Add 25 µL of the diluted compounds or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.

    • Prepare a master mix containing the PARP enzyme, histones, and activated DNA in assay buffer.

    • Add 50 µL of the master mix to each well.

    • Initiate the reaction by adding 25 µL of biotinylated NAD+ to each well.

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Detection:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 100 µL of diluted streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the chemiluminescent HRP substrate to each well.

    • Immediately measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (wells with no enzyme) from all other readings.

  • Normalize the data to the vehicle control (100% activity) and a control with a high concentration of a known inhibitor (0% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Representative Data (Illustrative)

CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)
This compound 558
Olaparib 51

Note: The IC₅₀ values for this compound are illustrative and based on the activity of closely related derivatives from the same chemical class.[2][7]

Cellular PARP Inhibition Assay (PAR Assay)

This protocol describes an in-cell ELISA to measure the levels of poly(ADP-ribose) (PAR) in cells treated with a DNA-damaging agent and this compound.

Principle: Cells are treated with a DNA-damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate) to induce PARP activity. The cells are then fixed, and the levels of PAR are quantified using an anti-PAR antibody and a secondary antibody conjugated to HRP. The colorimetric signal is inversely proportional to the PARP inhibitory activity of the compound.

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient cell line)

  • Cell culture medium and supplements

  • Clear, flat-bottom 96-well cell culture plates

  • DNA-damaging agent (e.g., H₂O₂)

  • This compound

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Anti-PAR primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 N H₂SO₄)

Protocol:

cluster_0 Cell Preparation & Treatment cluster_1 Immunostaining cluster_2 Detection & Analysis Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Pretreat_Inhibitor Pre-treat with This compound for 1h Incubate_24h->Pretreat_Inhibitor Induce_Damage Induce DNA damage (e.g., H₂O₂) for 15 min Pretreat_Inhibitor->Induce_Damage Fix_Cells Fix cells Induce_Damage->Fix_Cells Permeabilize Permeabilize cells Fix_Cells->Permeabilize Block Block non-specific binding sites Permeabilize->Block Primary_Ab Incubate with anti-PAR antibody Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Add_Substrate Add TMB substrate Secondary_Ab->Add_Substrate Stop_Reaction Stop reaction Add_Substrate->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze_Data Analyze data and calculate EC₅₀ Read_Absorbance->Analyze_Data

Sources

Protocol for testing 7-Chloroquinazoline-2,4(1h,3h)-dione as a bacterial gyrase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the biochemical evaluation of 7-Chloroquinazoline-2,4(1h,3h)-dione, a potential novel antibacterial agent targeting DNA gyrase. This document provides a strategic framework and detailed experimental protocols for academic and industry researchers in drug development.

Introduction: The Imperative for Novel Gyrase Inhibitors

Bacterial DNA gyrase is an essential type II topoisomerase that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] This enzyme is a well-validated and highly successful target for antibacterial drugs, most notably the fluoroquinolone class.[2] However, the rise of fluoroquinolone-resistant bacterial strains necessitates the discovery of new chemical scaffolds that can effectively inhibit gyrase, potentially through different mechanisms or by bypassing existing resistance mutations.[3]

Quinazoline and quinazolinone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial effects.[4][5] Their structural features present an opportunity for the development of novel gyrase inhibitors.[6] This application note provides a comprehensive protocol for the systematic evaluation of this compound as a bacterial DNA gyrase inhibitor. The described workflow is designed to first confirm inhibitory activity and then elucidate the specific mechanism of action, distinguishing between catalytic inhibition and gyrase poisoning.

Scientific Rationale: A Multi-Assay Approach

To thoroughly characterize a potential gyrase inhibitor, a single assay is insufficient. This protocol employs a tiered approach, beginning with a primary screen to detect overall inhibition of supercoiling activity, followed by mechanistic assays to pinpoint the molecular interaction.

  • DNA Supercoiling Assay (Primary Screen): This is the foundational assay to determine if the compound inhibits the enzyme's primary catalytic function—the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA. Inhibition is visualized by a decrease in the amount of supercoiled DNA, which migrates faster through an agarose gel than its relaxed counterpart.[7]

  • DNA Cleavage Assay (Mechanistic Follow-up): Quinolone antibiotics do not typically inhibit ATP binding or hydrolysis; instead, they act as "gyrase poisons." They stabilize the transient "cleavage complex" where the enzyme has cut the DNA strands and is covalently attached.[2][8] This assay is designed to detect this specific mechanism. An increase in linearized plasmid DNA in the presence of the compound and denaturing agents (SDS) indicates stabilization of the cleavage complex.[9]

  • ATPase Assay (Mechanistic Follow-up): DNA gyrase is an ATP-dependent enzyme, with the GyrB subunit responsible for ATP hydrolysis that powers the strand-passage reaction.[10] Some inhibitors, like the coumarins, specifically target this function.[11] An ATPase assay determines if this compound inhibits the enzyme by interfering with its energy supply, a distinct mechanism from that of quinolones.[12]

Experimental Workflow & Decision Logic

The following diagram illustrates the proposed experimental path for characterizing this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Conclusion start Prepare Compound Stock (this compound in DMSO) assay1 Protocol 1: DNA Supercoiling Assay start->assay1 analyze1 Analyze Gel & Quantify Inhibition assay1->analyze1 decision IC50 < 50 µM? analyze1->decision assay2 Protocol 2: DNA Cleavage Assay moa1 Mechanism Confirmed: Gyrase Poison (Quinolone-like) assay2->moa1 assay3 Protocol 3: Gyrase ATPase Assay moa2 Mechanism Confirmed: ATPase Inhibitor (Coumarin-like) assay3->moa2 moa3 Mechanism Unclear or Other decision->assay2  Yes decision->assay3  Yes decision->moa3 No

Caption: Experimental workflow for testing gyrase inhibitors.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This protocol determines the concentration-dependent inhibitory effect of the test compound on the overall catalytic activity of E. coli DNA gyrase.

Materials and Reagents
  • Enzyme: E. coli DNA Gyrase (A₂B₂ complex) (e.g., Inspiralis, #EGY001)

  • DNA Substrate: Relaxed pBR322 plasmid DNA (e.g., Inspiralis, #RBR001)

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.

  • ATP Solution: 10 mM ATP in sterile water.

  • Test Compound: 10 mM this compound in 100% DMSO.

  • Positive Control: 1 mM Ciprofloxacin in sterile water.

  • Stop Buffer/Loading Dye: 2X GSTEB (80% Glycerol, 200 mM Tris-HCl pH 8.0, 20 mM EDTA, 1 mg/mL Bromophenol Blue).[9]

  • Other: Chloroform/isoamyl alcohol (24:1), Agarose, 1X TBE buffer, Ethidium Bromide solution (1 µg/mL).

Step-by-Step Methodology
  • Compound Dilution: Prepare serial dilutions of the 10 mM this compound stock solution in DMSO to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Also, prepare dilutions of Ciprofloxacin for the positive control.

  • Reaction Setup (on ice): For each reaction, prepare a master mix. A single 30 µL reaction consists of:

    • 6 µL of 5X Assay Buffer

    • 3 µL of 10 mM ATP

    • 0.5 µL of Relaxed pBR322 (typically 0.5 µg)

    • 16.5 µL of sterile, nuclease-free water

  • Aliquot and Add Compound: Aliquot 26 µL of the master mix into pre-chilled microcentrifuge tubes. Add 1 µL of the appropriate compound dilution (or DMSO for the 'no inhibitor' control). Mix gently.

  • Controls:

    • Negative Control (No Enzyme): Master mix + 1 µL DMSO + 3 µL Dilution Buffer (instead of enzyme).

    • Positive Control (Full Activity): Master mix + 1 µL DMSO + Enzyme.

    • Inhibitor Control: Master mix + 1 µL Ciprofloxacin + Enzyme.

  • Enzyme Addition: Dilute the E. coli gyrase stock in Dilution Buffer to a working concentration where 3 µL contains 1 Unit of enzyme (1 U is the amount required to supercoil 0.5 µg of relaxed pBR322 in 30 minutes at 37°C).[13] Add 3 µL of the diluted enzyme to all tubes except the "No Enzyme" control.

  • Incubation: Mix gently by flicking the tube and incubate all reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of 2X GSTEB stop buffer. Vortex briefly (~5 seconds) and centrifuge at high speed for 2 minutes to separate the aqueous and organic phases.

  • Agarose Gel Electrophoresis: Prepare a 1% (w/v) agarose gel in 1X TBE buffer. Load 20 µL of the upper aqueous phase from each reaction tube into the wells. Run the gel at 90-100V for 60-90 minutes, or until the dye front has migrated approximately 75% of the gel length.

  • Visualization: Stain the gel in an ethidium bromide bath (1 µg/mL) for 15-20 minutes, followed by destaining in water for 10 minutes. Visualize the DNA bands using a UV transilluminator and capture an image.

Data Analysis and Interpretation

The gel will show two primary bands: a slower-migrating band corresponding to relaxed pBR322 and a faster-migrating band for supercoiled pBR322.

  • The "No Enzyme" lane should show only the relaxed band.

  • The "Full Activity" lane should show predominantly the supercoiled band.

  • Increasing concentrations of an effective inhibitor will show a dose-dependent decrease in the supercoiled band and a corresponding increase in the relaxed band.

Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the percentage of inhibition for each concentration relative to the controls. Plot the % inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

CompoundIC₅₀ (µM)
Ciprofloxacin (Control)0.85
This compound4.2
Hypothetical Data

Protocol 2: DNA Gyrase Cleavage Assay

This protocol is critical for determining if the compound stabilizes the gyrase-DNA cleavage complex, the hallmark of a quinolone-like mechanism.[9]

Materials and Reagents
  • DNA Substrate: Supercoiled pBR322 plasmid DNA (1 µg/µL)

  • All other reagents from Protocol 1, except for ATP , which is omitted from the reaction.

  • SDS Solution: 10% (w/v) Sodium Dodecyl Sulfate in water.

  • Proteinase K: 20 mg/mL solution in water.

Step-by-Step Methodology
  • Reaction Setup (on ice): Prepare a master mix. A single 30 µL reaction consists of:

    • 6 µL of 5X Assay Buffer

    • 0.5 µL of Supercoiled pBR322 (0.5 µg)

    • 17.5 µL of sterile, nuclease-free water

    • Note: ATP is deliberately excluded.[9]

  • Aliquot and Add Compound: Aliquot 24 µL of the master mix into tubes. Add 3 µL of the appropriate compound dilution (or DMSO/Ciprofloxacin for controls). Mix gently.

  • Enzyme Addition: Add 3 µL of diluted E. coli gyrase (1 Unit) to each reaction tube.

  • Incubation: Incubate at 37°C for 60 minutes to allow the formation of the cleavage complex.[14]

  • Trap Cleavage Complex: Add 3 µL of 10% SDS and 1.5 µL of 20 mg/mL Proteinase K to each tube. The SDS denatures the gyrase, and because quinolone-like drugs stabilize the covalent bond between the enzyme and DNA, the DNA breaks. Proteinase K then digests the enzyme, leaving the linearized plasmid.[14]

  • Second Incubation: Incubate at 37°C for an additional 30 minutes.

  • Termination and Gel Electrophoresis: Stop the reaction with 30 µL of 2X GSTEB and 30 µL of chloroform/isoamyl alcohol. Proceed with agarose gel electrophoresis and visualization as described in Protocol 1.

Data Analysis and Interpretation

The key indicator in this assay is the appearance of a new, slow-migrating band corresponding to linearized pBR322 DNA.

  • The "No Inhibitor" lane should show mainly supercoiled DNA.

  • The Ciprofloxacin control lanes should show a strong, dose-dependent increase in the linear DNA band.

  • If this compound acts as a gyrase poison, it will also induce the formation of the linear DNA band. The intensity of this band should increase with higher compound concentrations.

Mechanism of Gyrase Inhibition by Quinolone-like Compounds

The diagram below illustrates the catalytic cycle of DNA gyrase and the specific step targeted by compounds that stabilize the cleavage complex.

G A Gyrase Binds G-Segment DNA B T-Segment Captured & DNA Wrapped A->B C ATP Binding (GyrB Dimerization) B->C D G-Segment Cleavage (Covalent Intermediate) C->D E T-Segment Passage D->E F G-Segment Ligation E->F G ATP Hydrolysis & Product Release F->G G->A Inhibitor This compound (Quinolone-like) Inhibitor->D Stabilizes Complex, Prevents Ligation

Caption: Gyrase catalytic cycle and the point of inhibition.

Protocol 3: Gyrase ATPase Assay

This protocol measures the rate of ATP hydrolysis by the GyrB subunit, which is stimulated by the presence of DNA. It is used to determine if the compound is an ATP-competitive inhibitor.

Materials and Reagents
  • Enzyme-Linked Assay Components: A commercial kit is recommended (e.g., Inspiralis, #T2A-100KE). These kits typically link ATP hydrolysis to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[11]

  • Key Reagents: E. coli Gyrase, linear pBR322 DNA (as a stimulator), ATP, Phosphoenolpyruvate (PEP), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), and NADH.

  • Assay Buffer: Provided with the kit, typically containing Tris-HCl, KCl, MgCl₂, and DTT.

  • Microplate Reader: Capable of reading absorbance at 340 nm.

  • 96-well UV-transparent microplate.

Step-by-Step Methodology
  • Prepare Reagents: Reconstitute all kit components as per the manufacturer's instructions.

  • Assay Mix: Prepare an assay mix containing Assay Buffer, linear pBR322, PEP, PK/LDH, and NADH.[11]

  • Plate Setup:

    • Add Assay Mix to all wells.

    • Add serial dilutions of this compound to test wells.

    • Add a known ATPase inhibitor (e.g., Novobiocin) as a positive control.

    • Add DMSO as a negative (no inhibitor) control.

  • Add Enzyme: Add diluted E. coli gyrase to all wells except for a "no enzyme" blank.

  • Initiate Reaction: Start the reaction by adding ATP to all wells.[11]

  • Monitor Absorbance: Immediately place the plate in a microplate reader pre-set to 37°C. Monitor the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.

Data Analysis and Interpretation

The rate of ATP hydrolysis is proportional to the rate of decrease in A₃₄₀.

  • Calculate the reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of ATPase inhibition for each compound concentration relative to the DMSO control.

  • Plot the % inhibition vs. log[inhibitor] to determine the IC₅₀ for ATPase activity. If the compound shows a potent IC₅₀ in this assay, it suggests it targets the GyrB subunit's ATPase function.

Conclusion

This structured protocol provides a robust framework for the comprehensive biochemical characterization of this compound as a bacterial gyrase inhibitor. By progressing from a general supercoiling assay to specific mechanistic cleavage and ATPase assays, researchers can efficiently determine not only the compound's potency (IC₅₀) but also its precise mechanism of action. This level of detail is crucial for guiding further medicinal chemistry efforts, understanding potential resistance profiles, and advancing promising new antibacterial agents toward preclinical development.

References

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

  • Smith, J. M. (1986). The mechanism of action of quinolones. Le Infezioni in Medicina, 4(4), 259-263. [Link]

  • BioHippo. (n.d.). S. aureus DNA Gyrase DNA Supercoiling Assay Kits. BioHippo. [Link]

  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Waxman, L. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents. Nature, 466(7309), 935-940. [Link]

  • Al-Ostath, A., Abulfadl, Y. S., El-Gazzar, M. G., & El-Gendy, M. A. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Scientia Pharmaceutica, 90(3), 52. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Nayak, N., Pattanayak, P., & Dinda, S. C. (2013). Synthesis, antimicrobial evaluation, and docking studies of novel 4-substituted quinazoline derivatives as DNA-gyrase inhibitors. Medicinal Chemistry Research, 22(12), 5946-5954. [Link]

  • ProFoldin. (n.d.). Gel-based E. coli gyrase supercoiling assay. ProFoldin. [Link]

  • Ashley, R. E., & Osheroff, N. (2019). DNA Supercoiling Catalyzed by Bacterial Gyrase. In Methods in Molecular Biology (pp. 29-39). Humana Press, New York, NY. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Cleavage Assay. Inspiralis. [Link]

  • Inspiralis. (n.d.). S.aureus Gyrase Cleavage Assay. Inspiralis. [Link]

  • Inspiralis. (n.d.). E. coli Gyrase Supercoiling Assay Kits. Inspiralis. [Link]

  • Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Cleavage Assay. Inspiralis. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase ATPase Linked Assay. Inspiralis. [Link]

  • Cheng, G., Li, X., He, L., Liu, Y., Zhang, H., & Zhou, Y. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1446. [Link]

  • Shen, L. L., Mitscher, L. A., Sharma, P. N., O'Donnell, T. J., Chu, D. W., Cooper, C. S., ... & Pernet, A. G. (1989). Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes. Biochemistry, 28(9), 3886-3894. [Link]

  • Ashley, R. E., & Osheroff, N. (2019). DNA Cleavage Mediated by Bacterial Type II Topoisomerases. In Methods in Molecular Biology (pp. 41-51). Humana Press, New York, NY. [Link]

  • Shen, L. L., Mitscher, L. A., Sharma, P. N., O'Donnell, T. J., Chu, D. W., Cooper, C. S., ... & Pernet, A. G. (1989). Mechanism of quinolone inhibition of DNA gyrase. Journal of Biological Chemistry, 264(5), 2973-2978. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 24(1), 1-15. [Link]

  • Al-Ostath, A., Abulfadl, Y. S., El-Gazzar, M. G., & El-Gendy, M. A. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. ResearchGate. [Link]

  • Inspiralis. (n.d.). S. aureus DNA Gyrase Cleavage Assay Kit. Inspiralis. [Link]

  • Fisher, L. M., & Pan, X. S. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. In New Antibiotic Targets (pp. 11-23). Humana Press. [Link]

  • Kuran, B., Staniszewska, M., Cieniecka-Rosłonkiewicz, A., & Rajtar, B. (2013). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica, 70(6), 1043-1048. [Link]

  • Chan, P. F., Germe, T., Bax, B. D., Huang, J., Gentry, D. R., & Maxwell, A. (2018). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. Journal of medicinal chemistry, 61(1), 241-250. [Link]

  • ProFoldin. (n.d.). Bacterial DNA gyrase assay kits. ProFoldin. [Link]

  • GenoChem World. (n.d.). E. coli gyrase ATPase assay Kit Plus (enzyme included). GenoChem World. [Link]

  • Bellon, S., Parsons, J. D., Wei, Y., Hayakawa, K., Swenson, L. L., Charifson, P. S., ... & Lavoie, A. (2004). Active-Site Residues of Escherichia coli DNA Gyrase Required in Coupling ATP Hydrolysis to DNA Supercoiling and Amino Acid Substitutions Leading to Novobiocin Resistance. Antimicrobial agents and chemotherapy, 48(5), 1856-1864. [Link]

  • Chan, P. F., Hsieh, T. Y., & Hsieh, T. S. (2017). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS infectious diseases, 3(11), 835-844. [Link]

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Pharmaceuticals, 15(11), 1334. [Link]

Sources

Application Notes and Protocols for Anti-inflammatory Assays Involving 7-Chloroquinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][3][4][5] Among these, the quinazoline-2,4(1H,3H)-dione core has emerged as a particularly promising template for the development of novel therapeutic agents.[1][2] This guide focuses specifically on 7-chloroquinazoline-2,4(1H,3H)-dione derivatives, providing a suite of detailed protocols for their evaluation as potent anti-inflammatory agents.

Inflammation is a complex biological response involving various mediators, including prostaglandins (PGs), nitric oxide (NO), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), are central to the inflammatory cascade.[6][7] Quinazoline derivatives have been shown to modulate these pathways, making them attractive candidates for drug discovery.[6][7][8][9][10]

This document provides a structured, multi-tiered approach to screening and characterizing these compounds, from initial high-throughput in vitro assays to more complex mechanistic studies and in vivo validation.

Section 1: In Vitro Assays for Preliminary Screening

The initial phase of evaluation focuses on identifying lead compounds by assessing their ability to inhibit key inflammatory mediators.

Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

Rationale: Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[11] Unlike the constitutively expressed COX-1, COX-2 levels are elevated during inflammation, making it a prime therapeutic target for NSAIDs.[12] This assay quantifies the ability of a test compound to inhibit COX-2 activity.

Protocol: This protocol is adapted from commercially available fluorometric screening kits.[12][13][14]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in COX Assay Buffer on ice.[12][14]

    • Prepare a 10X working solution of the test compound (and positive control, e.g., Celecoxib) in an appropriate solvent like DMSO, then dilute with COX Assay Buffer. The final DMSO concentration should not exceed 1%.[13]

    • Prepare the substrate solution (Arachidonic Acid) and COX Probe as per the kit manufacturer's instructions.[12]

  • Assay Procedure (96-well plate format):

    • Add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) to each well.[14]

    • Add 10 µL of the diluted test compound, positive control (Celecoxib), or vehicle control (1% DMSO) to the respective wells.[12]

    • Add 10 µL of the COX Assay Buffer to the "Enzyme Control" wells.

    • Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[15]

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.[13][14]

    • Immediately begin reading the fluorescence intensity (Excitation = 535 nm, Emission = 587-590 nm) in a kinetic mode for 5-10 minutes at 25-37°C.[13][14]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition using the formula: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100 (where EC is the Enzyme Control).

    • Plot percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Scientist's Note: Time-dependent inhibition is a known characteristic of many COX inhibitors.[15] It is crucial to maintain a consistent pre-incubation time across all experiments. For novel compound series, it may be beneficial to perform a time-course experiment to determine the optimal pre-incubation period.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay

Rationale: During inflammation, macrophages are stimulated by factors like bacterial lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of large amounts of nitric oxide (NO).[16] NO is a key inflammatory mediator, and its inhibition is a hallmark of many anti-inflammatory agents. This assay measures nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent.[17][18]

Protocol: This protocol uses the RAW 264.7 murine macrophage cell line.[17][19][20]

  • Cell Culture:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO2 incubator.[19][20]

  • Compound Treatment and Stimulation:

    • Remove the culture medium.

    • Add fresh medium containing various concentrations of the this compound derivative or a positive control (e.g., L-NMMA).

    • Pre-incubate the cells with the compounds for 30 minutes to 1 hour.[20]

    • Add LPS to a final concentration of 10-100 ng/mL to all wells except the vehicle control.[17][19]

    • Incubate the plate for an additional 20-24 hours.[17][20]

  • Nitrite Measurement (Griess Assay):

    • Prepare the Griess Reagent by mixing equal volumes of 1% (w/v) sulfanilamide in 2.5% H3PO4 and 0.1% (w/v) naphthylethylenediamine dihydrochloride in 2.5% H3PO4.[17]

    • Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[18][19]

    • Add an equal volume (50-100 µL) of the Griess Reagent to each well.[19]

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 520-540 nm using a microplate reader.[18][20]

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.[18]

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percent inhibition of NO production relative to the LPS-only control.

    • Calculate the IC50 value for each compound.

Validation: It is essential to perform a concurrent cell viability assay (e.g., MTT or SRB) to ensure that the observed reduction in NO is not due to cytotoxicity of the test compound.[20]

Pro-inflammatory Cytokine Release Assays (TNF-α and IL-6)

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.[21] Inhibiting their release from activated immune cells is a key strategy for anti-inflammatory drug development. This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cytokine levels in the supernatant of stimulated cells.

Protocol: This protocol is based on standard sandwich ELISA procedures.[21][22][23]

  • Cell Stimulation:

    • Seed and treat cells (e.g., RAW 264.7 or human THP-1 macrophages) with test compounds and LPS as described in the NO production assay (Section 1.2). The incubation time post-LPS stimulation may be shorter (e.g., 4-6 hours) for optimal cytokine detection.[18][24]

    • After incubation, centrifuge the plates to pellet the cells and collect the supernatant for analysis.[22] Supernatants can be used immediately or stored at -80°C.[21]

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for either human or mouse TNF-α or IL-6 overnight at 4°C.[25]

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[25]

    • Wash the plate.

    • Add 100 µL of standards (recombinant cytokine) and cell culture supernatants to the wells and incubate for 2 hours at room temperature.[22][25]

    • Wash the plate.

    • Add the biotinylated detection antibody and incubate for 1-2 hours.[21]

    • Wash the plate.

    • Add Streptavidin-HRP conjugate and incubate for 20-60 minutes.[21][22]

    • Wash the plate thoroughly.

    • Add TMB substrate solution and incubate in the dark for 15-30 minutes until a color develops.[21][22]

    • Stop the reaction by adding a stop solution (e.g., 2 M H2SO4).[22]

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards using a four-parameter logistic (4PL) curve fit.

    • Interpolate the concentration of the cytokine in the samples from the standard curve.

    • Calculate the percent inhibition of cytokine release and determine IC50 values.

Section 2: Mechanism of Action (MoA) Elucidation

Once lead compounds are identified, the next step is to investigate their underlying molecular mechanisms.

NF-κB Signaling Pathway Analysis

Rationale: The NF-κB transcription factor is a master regulator of inflammatory gene expression, including iNOS, COX-2, TNF-α, and IL-6.[6] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation (e.g., by LPS), the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB (p65/p50 dimer) to the nucleus to initiate gene transcription. Many quinazoline derivatives exert their anti-inflammatory effects by inhibiting this pathway.[8][9][10]

Protocol (Western Blotting):

  • Cell Treatment and Lysis:

    • Culture and treat RAW 264.7 cells with the test compound followed by LPS stimulation for a short duration (e.g., 15-60 minutes for IκBα and phospho-p65 analysis).

    • Wash cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to obtain whole-cell lysates. (For translocation analysis, cytoplasmic and nuclear fractions can be isolated using a nuclear extraction kit).

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Interpretation: An effective inhibitor of the NF-κB pathway would be expected to decrease the phosphorylation of p65 and/or prevent the degradation of IκBα in LPS-stimulated cells.

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65/p50 (Active) IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Targets for p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, TNF-α, iNOS) DNA->Genes Transcription Quinazoline 7-Chloroquinazoline -2,4-dione Derivative Quinazoline->IKK Inhibits? Quinazoline->p65_p50 Inhibits Translocation?

Caption: The NF-κB signaling cascade and potential inhibition points for test compounds.

Section 3: In Vivo Models of Inflammation

Promising candidates from in vitro and mechanistic studies must be validated in a living system.

Carrageenan-Induced Paw Edema in Rodents

Rationale: This is a classic and highly reproducible model of acute inflammation used for the standard evaluation of NSAIDs.[26][27] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be measured to assess the efficacy of an anti-inflammatory agent.[28][29]

Protocol:

  • Animal Acclimatization:

    • Use male Sprague-Dawley rats or Swiss albino mice.

    • Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Dosing and Baseline Measurement:

    • Administer the this compound derivative (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.[27][28]

    • Include a vehicle control group and a positive control group (e.g., Indomethacin, 5 mg/kg).[28]

    • Just before carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V0).[28]

  • Induction of Edema:

    • Inject 100-150 µL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw.[28][30]

  • Measurement of Paw Edema:

    • Measure the paw volume (Vt) at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[28]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vt - V0.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

In_Vivo_Workflow A 1. Animal Acclimatization (1 week) B 2. Compound Administration (Test Cmpd, Vehicle, Positive Control) A->B C 3. Baseline Paw Volume Measurement (V0) B->C 30-60 min D 4. Carrageenan Injection (Subplantar, 1%) C->D E 5. Measure Paw Volume (Vt) (Hourly for 1-5 hours) D->E Time course F 6. Data Calculation (Edema = Vt - V0) E->F G 7. Analysis (% Inhibition vs. Control) F->G

Caption: Workflow for the carrageenan-induced paw edema model in rodents.

Section 4: Data Interpretation and Summary

To facilitate comparison, results from the various assays should be compiled into a summary table. This allows for a holistic view of a compound's anti-inflammatory profile.

Table 1: Hypothetical Anti-inflammatory Profile of Compound X

AssayParameterCompound XCelecoxib (Control)Indomethacin (Control)
COX-2 Inhibition IC50 (µM)5.20.815.6
NO Production IC50 (µM)8.9> 5012.4
TNF-α Release IC50 (µM)12.5> 5022.1
IL-6 Release IC50 (µM)15.1> 5028.9
Carrageenan Edema % Inhibition @ 3h55% (at 10 mg/kg)N/A62% (at 5 mg/kg)
Cell Viability CC50 (µM)> 100> 100> 100

Interpretation: In this hypothetical example, Compound X shows moderate COX-2 inhibitory activity and potent inhibition of macrophage-derived NO and cytokines, suggesting a mechanism that may involve both COX-2 and upstream signaling pathways like NF-κB. Its efficacy in the in vivo model confirms its potential as an anti-inflammatory agent. The high CC50 value indicates a good safety window.

References

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  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Wang, D., & DuBois, R. N. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Methods in molecular biology (Clifton, N.J.), 594, 159–171.
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  • El-Gamal, M. I., et al. (2020). Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. Molecules, 25(15), 3381.
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Sources

Topic: Anticonvulsant Activity Screening of Quinazoline-2,4-diones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions globally. Despite a diverse arsenal of antiepileptic drugs (AEDs), a significant portion of patients remain pharmacoresistant, highlighting an urgent need for novel therapeutic agents with improved efficacy and safety profiles.[1][2] The quinazoline-2,4-dione scaffold has emerged as a structure of significant interest in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of this class have shown promising anticonvulsant, sedative-hypnotic, and anxiolytic properties, making them a compelling target for new AED discovery.[3][4] This application note provides a comprehensive, protocol-driven guide for the preclinical screening of novel quinazoline-2,4-dione derivatives. We detail the foundational in vivo screening models—the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) tests—and the essential neurotoxicity assessment via the Rotarod test. The causality behind experimental choices is explained, and protocols are presented with the detail required for immediate laboratory implementation.

The Rationale for a Hierarchical Screening Approach

The initial evaluation of a new chemical series for anticonvulsant potential requires a systematic and multi-tiered approach. A broad-based primary screen is necessary to identify active compounds from a library of synthesized quinazoline-2,4-dione analogues. This is followed by secondary screening to quantify potency, assess the therapeutic window, and gain preliminary insights into the mechanism of action. This hierarchical process is crucial for efficiently allocating resources and making informed decisions to advance the most promising candidates.

The workflow begins with two gold-standard in vivo models that are highly predictive of clinical efficacy against different seizure types.[5] The MES test identifies compounds effective against generalized tonic-clonic seizures, while the scPTZ test detects agents that can manage absence seizures.[3][6][7] A critical concurrent step is the evaluation of neurotoxicity to ensure that the observed anticonvulsant effects are specific and not a byproduct of general central nervous system (CNS) depression or motor impairment.[8][9] Compounds demonstrating a favorable profile in these initial tests can then proceed to more complex models and mechanistic studies.

G cluster_0 Phase 1: Primary In Vivo Screening cluster_1 Phase 2: Potency & Safety Assessment cluster_2 Phase 3: Mechanistic & Advanced Studies Synthesis Synthesized Quinazoline-2,4-dione Library MES Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) Synthesis->MES Initial Screen @ Fixed Dose scPTZ Subcutaneous PTZ (scPTZ) Test (Absence Seizure Model) Synthesis->scPTZ Initial Screen @ Fixed Dose Rotarod Neurotoxicity (Rotarod Test) (Assesses Motor Impairment) Synthesis->Rotarod Dose-Response ED50 ED₅₀ Determination (Quantifies Potency) MES->ED50 Active Compounds scPTZ->ED50 Active Compounds PI Calculate Protective Index (PI) PI = TD₅₀ / ED₅₀ ED50->PI Rotarod->PI MoA Mechanism of Action Studies (e.g., Receptor Binding, Electrophysiology) PI->MoA High PI Candidates AdvancedModels Chronic Epilepsy Models (e.g., Kindling) MoA->AdvancedModels Lead Lead Candidate AdvancedModels->Lead

Caption: Hierarchical workflow for anticonvulsant drug discovery.

Primary In Vivo Screening: Core Protocols

The following protocols are designed for mice, but can be adapted for rats with appropriate adjustments to stimulus parameters and drug dosages.[6]

Maximal Electroshock (MES) Seizure Test

Expert Insight: The MES test is a cornerstone of anticonvulsant screening, primarily identifying compounds that prevent the spread of seizures.[6][10] It is particularly sensitive to drugs that act by blocking voltage-gated sodium channels, such as phenytoin and carbamazepine.[10] The key endpoint is the abolition of the tonic hindlimb extension, which signifies the compound's ability to interrupt the propagation of maximal seizure activity through neural circuits.[6][11]

Protocol: Maximal Electroshock (MES) Test

  • Animal Preparation:

    • Use male albino mice (e.g., CF-1 strain, 20-25 g). House animals in a controlled environment for at least one week prior to testing.

    • Divide animals into groups (n=8-10 per group): Vehicle control, positive control (e.g., Phenytoin, 20 mg/kg), and test compound groups at various doses.

  • Compound Administration:

    • Administer the test compound or vehicle (e.g., 0.5% carboxymethylcellulose in saline) via the desired route, typically intraperitoneal (i.p.) or oral (p.o.).

    • Conduct the test at the presumed time of peak effect (TPE) of the compound. If unknown, this should be determined in preliminary studies (e.g., testing at 30, 60, and 120 minutes post-administration).[12]

  • Seizure Induction:

    • At the TPE, gently restrain the mouse.

    • Apply a local anesthetic (e.g., a drop of 0.5% tetracaine hydrochloride) to the corneas to minimize distress.[6]

    • Place corneal electrodes, moistened with 0.9% saline for conductivity, onto the corneas.[6]

    • Deliver a supramaximal electrical stimulus using an electroconvulsometer. Standard parameters for mice are 50 mA, 60 Hz, for 0.2 seconds .[6][12]

  • Observation and Endpoint:

    • Immediately following the stimulus, release the animal into an observation chamber.

    • Observe the seizure pattern. A full seizure consists of a tonic phase (forelimb and hindlimb extension) followed by a clonic phase.[6]

    • The primary endpoint is the abolition of the tonic hindlimb extension . An animal is considered "protected" if this phase is absent.[6][12]

  • Data Analysis:

    • For each group, record the number of animals protected.

    • Calculate the percentage of protection.

    • For dose-response analysis, the ED₅₀ (the dose protecting 50% of animals) can be calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

Expert Insight: The scPTZ test is a model of chemoconvulsant-induced seizures and is highly effective at identifying compounds that raise the seizure threshold.[13] Pentylenetetrazol is a non-competitive antagonist of the GABAA receptor complex, and protection in this model strongly suggests activity through the GABAergic system or modulation of T-type calcium channels.[7][14] This test is predictive of efficacy against generalized spike-wave epilepsies, also known as absence seizures.[3]

Protocol: Subcutaneous Pentylenetetrazol (scPTZ) Test

  • Animal Preparation:

    • Use male albino mice (20-25 g), acclimatized as described previously.

    • Group animals as in the MES test (Vehicle, Positive Control, Test Groups). A suitable positive control is Ethosuximide (100 mg/kg).[8]

  • Compound Administration:

    • Administer the test compound or vehicle i.p. or p.o. at the predetermined TPE.

  • Seizure Induction:

    • At the TPE, administer a subcutaneous injection of PTZ into a loose fold of skin on the back of the neck.

    • The dose of PTZ should be a convulsant dose that induces seizures in >95% of control animals (CD₉₇-CD₉₉). For CF-1 mice, this is typically 85 mg/kg .[7][13]

  • Observation and Endpoint:

    • Place the animal in an individual observation cage to minimize stress and prevent interference.[13]

    • Observe continuously for 30 minutes.

    • The primary endpoint is the absence of a clonic seizure , defined as an episode of clonic spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[13] Animals that do not exhibit this seizure are considered protected.

  • Data Analysis:

    • Record the number of protected animals in each group and calculate the percentage of protection.

    • The latency to the first clonic seizure can also be recorded as a secondary endpoint.

    • Determine the ED₅₀ for active compounds using probit analysis.

Neurotoxicity and the Therapeutic Window

A critical aspect of AED development is differentiating true anticonvulsant activity from non-specific CNS depression, ataxia, or motor impairment.[9] The rotarod test is the standard method for this assessment.[3][8]

Protocol: Rotarod Neurotoxicity Test

  • Apparatus & Training:

    • Use a standard rotarod apparatus for mice (e.g., 3 cm diameter, rotating at 6-10 rpm).

    • Prior to the test day, train the animals to remain on the rotating rod for at least one minute in three successive trials.

  • Procedure:

    • On the test day, administer the test compound or vehicle at various doses to groups of trained mice.

    • At the TPE, place each mouse on the rotating rod.

    • The endpoint is the inability of the animal to maintain its balance on the rod for a predetermined period (e.g., 1 minute).[7]

  • Data Analysis:

    • Record the number of animals in each group that fail the test.

    • Calculate the TD₅₀ (the dose causing motor impairment in 50% of animals).

    • The Protective Index (PI) is then calculated as PI = TD₅₀ / ED₅₀ . A PI > 1 is required, and a higher PI indicates a better separation between efficacy and toxicity, signifying a wider therapeutic window.[3]

Data Presentation and Interpretation

Quantitative data from these screening assays should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis and candidate selection.

Table 1: Example Anticonvulsant Screening Data for Quinazoline-2,4-dione Analogues

Compound IDDose (mg/kg)MES Protection (%)scPTZ Protection (%)Rotarod Impairment (%)
Vehicle-000
Phenytoin2010012.50
Ethosuximide100087.50
QD-01 100752512.5
QD-02 10087.510025
QD-03 10012.587.50

Table 2: Potency and Safety Profile of Lead Candidates

Compound IDMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI)
QD-02 45.233.8> 300> 8.8 (scPTZ)
QD-03 > 10058.1> 300> 5.2 (scPTZ)

Data are hypothetical and for illustrative purposes only.

From this example data, compound QD-02 shows broad-spectrum activity in both the MES and scPTZ models, suggesting it may be effective against multiple seizure types. Compound QD-03 shows selective activity in the scPTZ test. Both have a favorable safety profile with high Protective Indices, making them strong candidates for further investigation.

Elucidating the Mechanism of Action

While the primary in vivo screens provide clues, dedicated mechanistic studies are required to identify the molecular target. For quinazoline-2,4-diones, several pathways are plausible based on existing literature.[3][15]

  • GABAergic System: Many quinazolinone derivatives are known to be positive allosteric modulators of GABAA receptors, similar to benzodiazepines and barbiturates.[16][17][18] This enhances GABA-mediated inhibition in the brain. Activity in the scPTZ model is a strong indicator of this mechanism.[3] Confirmation can be achieved through in vitro electrophysiological assays on recombinant GABAA receptors expressed in Xenopus oocytes or mammalian cell lines, or through in vivo antagonism studies using a benzodiazepine site antagonist like flumazenil.[16][19][20]

  • Glutamatergic System: Glutamate is the primary excitatory neurotransmitter, and its receptors (NMDA, AMPA, Kainate) are validated targets for AEDs.[15][18] Some quinazolin-4-one and quinazoline-2,4-dione derivatives have been identified as antagonists of these receptors.[15][21][22] This mechanism is often associated with activity in the MES test.[10]

  • Other Targets: Other potential mechanisms include modulation of voltage-gated ion channels (sodium, calcium, potassium) or inhibition of enzymes like carbonic anhydrase.[8][23]

G cluster_GABA Inhibitory Neurotransmission cluster_Glutamate Excitatory Neurotransmission Quinazoline Quinazoline-2,4-dione (Lead Compound) GABA_Receptor GABA-A Receptor Quinazoline->GABA_Receptor Positive Allosteric Modulation Glutamate_Receptor Glutamate Receptors (NMDA, AMPA) Quinazoline->Glutamate_Receptor Antagonism Chloride ↑ Cl⁻ Influx GABA_Receptor->Chloride Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Outcome Reduced Neuronal Excitability & Seizure Suppression Hyperpolarization->Outcome Cation ↓ Na⁺/Ca²⁺ Influx Glutamate_Receptor->Cation Depolarization ↓ Neuronal Depolarization Cation->Depolarization Depolarization->Outcome

Caption: Potential molecular mechanisms of quinazoline-2,4-diones.

Conclusion

The systematic screening pipeline detailed in this note—combining the MES, scPTZ, and rotarod tests—provides a robust and validated framework for the initial preclinical evaluation of novel quinazoline-2,4-dione derivatives. This approach allows for the efficient identification of active compounds, characterization of their anticonvulsant profile, and assessment of their therapeutic window. By understanding the causality behind each protocol, researchers can generate high-quality, reproducible data to guide medicinal chemistry efforts and advance the most promising candidates toward becoming next-generation antiepileptic drugs.

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Application Notes and Protocols for the Development of Herbicidal Agents from Quinazoline-2,4-dione Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Quinazoline-2,4-diones in Herbicide Discovery

The relentless challenge of weed management in agriculture necessitates the continuous discovery of novel herbicidal agents with improved efficacy, selectivity, and environmental profiles. The quinazoline-2,4-dione scaffold has emerged as a particularly promising chemotype in the field of herbicide research.[1][2][3] This heterocyclic system is a "privileged structure," meaning it is capable of binding to a variety of biological targets, leading to a broad range of pharmacological activities.[3] In the context of agrochemicals, derivatives of quinazoline-2,4-dione have demonstrated potent herbicidal activity, primarily through the inhibition of key enzymes in plant metabolic pathways.[1][4]

Two of the most well-documented mechanisms of action for quinazoline-2,4-dione-based herbicides are the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO).[4][5][6] Inhibition of HPPD disrupts the biosynthesis of plastoquinone and, consequently, carotenoids, leading to the bleaching of photosynthetic tissues.[1][4] PPO inhibitors, on the other hand, block the production of protoporphyrin IX, a precursor to both chlorophyll and heme.[6][7] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen that rapidly destroys cell membranes.[5][6][7]

This guide provides a comprehensive overview of the key methodologies for the synthesis and biological evaluation of novel herbicidal agents based on the quinazoline-2,4-dione scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new weed management solutions.

I. Synthesis of Quinazoline-2,4-dione Derivatives

The synthesis of a diverse library of quinazoline-2,4-dione derivatives is the foundational step in exploring their herbicidal potential. A common and efficient method involves the reaction of isatoic anhydride with a primary amine, followed by cyclization.[8] This two-step, one-pot synthesis is advantageous as it avoids the isolation of intermediates, simplifying the overall process.[8]

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of substituted quinazoline-2,4-diones.

G cluster_synthesis Synthetic Pathway isatoic_anhydride Isatoic Anhydride intermediate 2-Aminobenzamide Intermediate isatoic_anhydride->intermediate Reaction with amine primary_amine Primary Amine (R-NH2) primary_amine->intermediate quinazoline_dione Substituted Quinazoline-2,4-dione intermediate->quinazoline_dione Cyclization cyclizing_agent Cyclizing Agent (e.g., Triphosgene, Boc Anhydride) cyclizing_agent->quinazoline_dione

Caption: General synthetic scheme for quinazoline-2,4-dione derivatives.

Protocol: One-Pot Synthesis of 3-Substituted Quinazoline-2,4-diones

This protocol describes a one-pot synthesis of 3-substituted quinazoline-2,4-dione derivatives, a common starting point for further diversification.

Materials:

  • Isatoic anhydride

  • Substituted primary amine (R-NH2)

  • Triphosgene or Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium methoxide (for Boc anhydride method)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Amide Formation:

    • In a round-bottom flask, dissolve isatoic anhydride (1.0 equivalent) in a suitable solvent such as dichloromethane.

    • Add the desired primary amine (1.0-1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This step leads to the in-situ formation of a 2-aminobenzamide intermediate.[9]

  • Cyclization (Triphosgene Method):

    • To the reaction mixture containing the 2-aminobenzamide intermediate, add a solution of triphosgene (0.4-0.5 equivalents) in dichloromethane dropwise at 0°C. Caution: Triphosgene is highly toxic and must be handled in a fume hood with appropriate personal protective equipment.

    • After the addition is complete, add triethylamine (3.0 equivalents) and reflux the mixture for 2-4 hours.[9]

    • Monitor the reaction by TLC.

  • Cyclization (Boc Anhydride Method):

    • As an alternative to triphosgene, di-tert-butyl dicarbonate (Boc anhydride) can be used for cyclization.[10]

    • To the 2-aminobenzamide intermediate, add Boc anhydride and a base such as sodium methoxide.[10]

    • Stir the reaction at room temperature until completion as monitored by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and quench by adding a 5% aqueous HCl solution.

    • Extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 3-substituted quinazoline-2,4-dione derivative.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

II. Biological Evaluation of Herbicidal Activity

A tiered screening approach is typically employed to evaluate the herbicidal potential of newly synthesized quinazoline-2,4-dione derivatives. This begins with in vitro enzyme assays, followed by in vivo whole-plant bioassays for promising candidates.

Workflow for Biological Evaluation

The following diagram outlines the workflow for assessing the herbicidal properties of the synthesized compounds.

G cluster_bioassay Biological Evaluation Workflow synthesis Synthesized Quinazoline-2,4-dione Library in_vitro In Vitro Enzyme Assay (e.g., HPPD, PPO) synthesis->in_vitro primary_screen Primary Whole-Plant Bioassay (e.g., Petri Dish Assay) in_vitro->primary_screen Active Compounds secondary_screen Secondary Greenhouse Bioassay primary_screen->secondary_screen Promising Hits sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_screen->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for the biological evaluation of herbicidal compounds.

Protocol 1: In Vitro Enzyme Inhibition Assay (Example: PPO Inhibition)

This protocol provides a general method for assessing the inhibitory activity of compounds against the protoporphyrinogen oxidase (PPO) enzyme.

Materials:

  • Purified PPO enzyme (from a plant source or recombinantly expressed)

  • Protoporphyrinogen IX (substrate)

  • Synthesized quinazoline-2,4-dione derivatives

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors)

  • Spectrophotometer or fluorometer

  • 96-well microplates

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Create a series of dilutions of the test compounds in the assay buffer to achieve the desired final concentrations for the assay.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the test compound dilutions, and the PPO enzyme.

    • Include appropriate controls: a positive control with a known PPO inhibitor and a negative control with the solvent only.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX.

    • Monitor the formation of the product, protoporphyrin IX, over time by measuring the change in absorbance or fluorescence at the appropriate wavelength. The oxidation of protoporphyrinogen IX to protoporphyrin IX can be followed spectrophotometrically.[7]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) for each active compound by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Protocol 2: Primary Whole-Plant Bioassay (Petri Dish Assay)

This is a simple and rapid method for the preliminary screening of the herbicidal activity of a large number of compounds.[11]

Materials:

  • Synthesized quinazoline-2,4-dione derivatives

  • Acetone or other suitable solvent

  • Tween-20 or other surfactant

  • Seeds of indicator weed species (e.g., cress, lettuce, ryegrass)[12][13]

  • Petri dishes

  • Filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions:

    • Prepare stock solutions of the test compounds in acetone.

    • Prepare a series of dilutions of the stock solutions in water containing a small amount of surfactant (e.g., 0.1% Tween-20) to achieve the desired test concentrations (e.g., 1, 10, 100, 1000 ppm).

    • Prepare a control solution with only the solvent and surfactant in water.

  • Assay Setup:

    • Place a sheet of filter paper in each Petri dish.

    • Evenly apply a fixed volume (e.g., 5 mL) of the test solution to the filter paper in each dish.

    • Place a predetermined number of seeds (e.g., 20) of the chosen weed species onto the moistened filter paper.[11]

  • Incubation:

    • Seal the Petri dishes with parafilm to maintain humidity.

    • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 12-hour light/dark cycle) for 7-14 days.[11]

  • Evaluation:

    • After the incubation period, assess the herbicidal effects by measuring the germination rate, root length, and shoot length of the seedlings.

    • Compare the results for the treated seeds with the control group to determine the extent of inhibition.

Protocol 3: Secondary Greenhouse Bioassay

Compounds that show significant activity in the primary screen should be further evaluated in a more realistic greenhouse setting.

Materials:

  • Promising quinazoline-2,4-dione derivatives

  • Pots filled with a suitable soil mix

  • Seeds of various weed species (both monocots and dicots) and crop species (to assess selectivity)

  • Greenhouse with controlled environmental conditions

  • Spraying equipment

Procedure:

  • Planting:

    • Sow the seeds of the selected weed and crop species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage for post-emergence application).

  • Herbicide Application:

    • Prepare spray solutions of the test compounds at various application rates (e.g., grams of active ingredient per hectare).

    • Apply the solutions to the plants using a calibrated sprayer to ensure uniform coverage. Both pre-emergence (application to the soil before weed emergence) and post-emergence (application to the foliage of emerged weeds) treatments can be conducted.

  • Evaluation:

    • After a set period (e.g., 14-21 days), visually assess the herbicidal injury to the plants using a rating scale (e.g., 0% = no effect, 100% = complete kill).

    • Symptoms of PPO inhibitors often include rapid water-soaked lesions followed by necrosis and browning of the tissue, particularly in the presence of light.[6] HPPD inhibitors typically cause bleaching of the new growth.

    • Collect data on plant biomass (fresh and dry weight) to quantify the herbicidal effect.

III. Structure-Activity Relationship (SAR) Analysis

Systematic modification of the quinazoline-2,4-dione scaffold and analysis of the resulting changes in herbicidal activity are crucial for identifying the key structural features required for potency and selectivity.[14][15][16]

Key Positions for Modification:

  • N1- and N3-positions: Substituents at these positions can significantly influence the compound's interaction with the target enzyme and its physicochemical properties, such as solubility and membrane permeability.[4]

  • Benzene Ring (Positions 5, 6, 7, and 8): Introduction of various functional groups (e.g., halogens, alkyl, alkoxy) on the benzene ring can modulate the electronic and steric properties of the molecule, impacting its binding affinity to the target site.

Example SAR Table for HPPD Inhibitors:

Position of SubstitutionSubstituentHerbicidal Activity (Relative to a Standard)Reference
N1Ethyl+++[4]
N1Methyl++[1]
N3o-tolyl+++[4]
C62-hydroxy-6-oxocyclohex-1-enecarbonyl++++[4]

(Note: This is a simplified, illustrative table. A comprehensive SAR study would involve a much larger dataset.)

The data gathered from these SAR studies guides the rational design of new derivatives with improved herbicidal properties, moving the project towards the identification of a lead candidate for further development.

IV. Conclusion

The quinazoline-2,4-dione scaffold represents a versatile and promising starting point for the development of novel herbicidal agents. By employing systematic synthetic strategies and a robust biological evaluation cascade, researchers can effectively explore the chemical space around this scaffold to identify potent and selective herbicides. The protocols and workflows outlined in this guide provide a solid framework for initiating and advancing a herbicide discovery program based on quinazoline-2,4-dione chemistry.

References

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  • Washington State University Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Retrieved from [Link]

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  • ResearchGate. (2025). Eereaction of isatoic anhydride with aminoazobenzene derivatives: Synthesis of some new anthranilamide and quinazolin-2,4-dione dyes. Retrieved from [Link]

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Crystallization methods for 7-Chloroquinazoline-2,4(1h,3h)-dione derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Crystallization of 7-Chloroquinazoline-2,4(1H,3H)-dione Derivatives

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Crystallinity in Quinazoline-2,4-dione Drug Development

Quinazoline-2,4(1H,3H)-diones represent a core scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] For researchers and drug development professionals, obtaining these molecules in a highly pure, crystalline form is not merely a matter of academic rigor; it is a fundamental prerequisite for reliable biological testing, formulation development, and ensuring the safety and efficacy of a potential therapeutic agent. The crystal structure dictates critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.

This guide provides a detailed exploration of the principles and methods for crystallizing this compound and its derivatives. Moving beyond simple procedural lists, we will delve into the causality behind experimental choices, offering field-proven insights to empower scientists to rationally design and troubleshoot crystallization processes. The protocols described herein are designed as self-validating systems, grounded in authoritative principles of physical chemistry and materials science.

Pillar 1: Understanding the Fundamentals of Crystallization

Successful crystallization is a kinetic and thermodynamic balancing act. It is a two-step process involving the birth of crystal nuclei (nucleation) followed by their ordered growth.[4] The entire process is governed by supersaturation, a state where the concentration of the solute in solution exceeds its equilibrium solubility.[5]

Key Factors Governing Crystal Growth:

  • Solvent Selection: The ideal solvent should exhibit moderate solubility for the compound—high enough to dissolve it when heated, but low enough to allow it to crystallize upon cooling.[6][7] Solvents with rigid geometries and the potential for hydrogen bonding can influence crystal packing, though this can either help or hinder crystallization depending on the specific derivative.[5]

  • Supersaturation Control: The rate at which supersaturation is achieved is paramount. Slow, controlled changes in temperature or solvent composition lead to fewer nucleation events and promote the growth of larger, higher-quality crystals.[8] Rapid precipitation, caused by "shock cooling" or abrupt solvent changes, traps impurities and results in small, often amorphous, particles.[8]

  • Nucleation Sites: The fewer the initial nucleation sites, the larger the resulting crystals.[6] Extraneous particulates like dust or even microscopic scratches on glassware can act as nucleation sites, leading to a large number of small crystals.[5]

  • Time and Mechanics: Crystallization is a process that demands patience. Allowing the system to slowly approach equilibrium over time is crucial.[5] Mechanical disturbances, such as vibrations or frequent handling, can fracture growing crystals and induce secondary nucleation, resulting in a smaller average crystal size.[6]

Pillar 2: Strategic Solvent Selection

The adage "like dissolves like" is a useful starting point.[7][9] Given the heterocyclic, somewhat polar nature of the this compound core, polar aprotic and polar protic solvents are often effective. The chlorine substituent adds some lipophilicity, broadening the range of potential solvents.

A preliminary solvent screen is the most critical experimental step. This involves testing the solubility of a small amount of the crude material in various solvents at both room temperature and at or near the solvent's boiling point.[9]

Table 1: Solvent Selection Guide for this compound Derivatives

SolventClassBoiling Point (°C)Suitability & Rationale
Ethanol Polar Protic78Excellent Starting Point. Often shows good solubility when hot and lower solubility when cold. Has been successfully used for purifying quinazoline-2,4(1H,3H)-dione derivatives.[10]
Methanol Polar Protic65Similar to ethanol but more polar. May be too good a solvent (high solubility even when cold), potentially leading to lower yields.
Isopropanol Polar Protic82Less polar than ethanol. A good alternative if the compound is too soluble in ethanol or methanol.
Acetone Polar Aprotic56A versatile solvent. Has been used to obtain single crystals of related quinazoline derivatives.[11] Its volatility can be leveraged for slow evaporation methods.
Ethyl Acetate Moderately Polar77Good for compounds with intermediate polarity. Can be paired with a non-polar anti-solvent like hexane.
Acetonitrile Polar Aprotic82A strong solvent for many nitrogen-containing heterocycles. Often used in mixed-solvent systems.
Dimethylformamide (DMF) Polar Aprotic153High-Power Solvent. Use with caution. Excellent for dissolving poorly soluble compounds, but its high boiling point can make removal difficult. Often requires an anti-solvent.
Water Polar Protic100Generally, poor solubility for the parent scaffold, but can be an effective anti-solvent when the compound is dissolved in a water-miscible solvent like ethanol or DMF.[12]
Hexane / Heptane Non-polar69 / 98Anti-solvents. The derivatives are typically insoluble in these. Used to induce crystallization from a more polar solvent in which the compound is dissolved.[13]

Pillar 3: Detailed Crystallization Protocols

Before attempting to grow high-quality single crystals, it is essential to perform a bulk purification recrystallization to ensure the starting material is at least 80-90% pure.[8]

Protocol 1: Slow Cooling Crystallization

This is the most common and often most effective method for bulk purification. It relies on the principle that the compound's solubility decreases as the temperature is slowly lowered.[14]

G cluster_0 Dissolution cluster_1 Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum volume of near-boiling solvent A->B C Heat gently until all solid dissolves B->C D Perform hot gravity filtration to remove insoluble impurities C->D If solution is cloudy E Cover flask and allow to cool slowly to room temp C->E If solution is clear D->E F Transfer to ice bath to maximize yield E->F G Collect crystals by suction filtration F->G H Wash with minimal ice-cold solvent G->H I Air or vacuum dry the pure crystals H->I

Caption: Workflow for Slow Cooling Crystallization.

  • Dissolution: Place the crude this compound derivative into an Erlenmeyer flask. In a separate flask, bring the chosen solvent (e.g., ethanol) to a gentle boil.[14]

  • Saturation: Add the hot solvent to the flask containing the solid dropwise, with swirling, until the compound just dissolves. The goal is to use the absolute minimum amount of hot solvent to create a saturated solution.[9] Using excess solvent is the most common mistake and will drastically reduce yield.

  • Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the filter funnel.[14]

  • Slow Cooling: Cover the flask with a watch glass or inverted beaker to prevent rapid evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature.[7] Crystal formation should be observed as the solution cools.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[7]

  • Isolation: Collect the crystals using suction filtration (e.g., with a Büchner funnel).[14]

  • Washing: Wash the collected crystals with a very small amount of ice-cold solvent to remove any residual soluble impurities adhered to the crystal surfaces.[9]

  • Drying: Allow the crystals to dry completely, either on the filter paper or by transferring them to a watch glass. A vacuum oven at a mild temperature can be used to accelerate drying.

Protocol 2: Slow Evaporation

This method is simple and often effective for generating high-quality single crystals for analysis (like X-ray crystallography), but it is not ideal for bulk purification.

G A Dissolve compound in a suitable volatile solvent at RT B Filter solution to remove dust and particulates A->B C Transfer clear solution to a clean vial B->C D Cover vial with parafilm and pierce with a needle C->D E Place in a vibration-free location for several days/weeks D->E F Harvest crystals once solvent has evaporated E->F

Caption: Workflow for Slow Evaporation Crystallization.

  • Solution Preparation: Prepare a solution of the compound in a relatively volatile solvent (e.g., acetone, ethyl acetate) in which it is soluble at room temperature. The solution should be nearly saturated but not fully.

  • Clarification: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial or beaker. This removes potential nucleation sites.[5]

  • Setup: Cover the vial with parafilm and poke a few small holes in it with a needle. The number and size of the holes will control the rate of evaporation.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations.[6]

  • Growth & Harvesting: Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will form. Harvest the crystals when they have reached a suitable size.

Protocol 3: Vapor Diffusion

This elegant technique is excellent for growing high-quality single crystals from a very small amount of material. It involves two solvents: a "good" solvent in which the compound is soluble, and a "poor" (or anti-) solvent in which it is insoluble. The two solvents must be miscible.

G cluster_0 Inner Vial cluster_1 Outer Jar A Dissolve compound in a minimal amount of 'good' solvent (e.g., DMF, Acetone) C Place the open inner vial inside the sealed outer jar A->C B Add a pool of 'poor' anti-solvent (e.g., Hexane, Water) B->C D Slow diffusion of anti-solvent vapor into the good solvent C->D E Solubility decreases gradually, inducing crystallization D->E F Harvest high-quality crystals E->F

Caption: Workflow for Vapor Diffusion Crystallization.

  • Inner Vial: Dissolve the purified compound in a minimal amount of a "good" solvent (e.g., DMF, Acetone) in a small, open vial.

  • Outer Jar: Pour a layer of a miscible "poor" anti-solvent (e.g., Hexane if using Acetone; Water if using DMF) into a larger jar with a screw cap.

  • Assembly: Carefully place the small open vial inside the larger jar, ensuring the solvent levels are such that the liquids cannot mix directly. Seal the outer jar tightly.

  • Diffusion: Store the setup in a stable, vibration-free environment. The more volatile anti-solvent will slowly diffuse in the vapor phase into the good solvent.

  • Crystallization: This diffusion gradually decreases the compound's solubility in the mixed-solvent system, leading to slow and controlled crystal growth over days or weeks.

Pillar 4: Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
No Crystals Form - Too much solvent was used.- The solution is supersaturated.[9]- Boil off some of the solvent to increase concentration and re-cool.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[7]- Add a "seed crystal" from a previous batch.
"Oiling Out" - The solution's cooling point is above the compound's melting point.- The compound is precipitating too rapidly from a highly supersaturated state.- Re-heat the solution to dissolve the oil, then add a small amount of additional solvent before cooling again, more slowly.- Use a lower-boiling point solvent or a different solvent system entirely.
Formation of Fine Powder - The solution was cooled too quickly.[8]- Excessive agitation or vibration.[6]- Ensure a slow, gradual cooling process. Insulate the flask with glass wool or place it in a Dewar to slow cooling further.[5]- Move the crystallization setup to a more stable location.
Low Recovery Yield - The compound has significant solubility in the cold solvent.- Too much solvent was used during dissolution or washing.[9]- Cool the solution for a longer period in the ice bath.- Consider using a solvent pair (anti-solvent) to reduce solubility.- Use the absolute minimum amount of ice-cold solvent for washing.

Conclusion

The crystallization of this compound derivatives is a systematic process that marries theoretical understanding with careful laboratory technique. There is no single universal solvent or method; success lies in the rational screening of conditions and a meticulous, patient approach. By controlling the key parameters of solvent selection, saturation level, and cooling rate, researchers can consistently obtain materials of the high purity and quality required for advanced pharmaceutical research and development. This guide serves as a foundational framework, empowering scientists to move from routine purification to the rational design of crystalline matter.

References

  • Crystal Growing Guide. (2007). University of Washington.
  • Factors Affecting Crystalliz
  • Recrystallization. (n.d.). University of California, Davis.
  • Mazzotti, M. (n.d.). Crystal Growth. ETH Zurich.
  • Recrystallization1. (n.d.). University of South Carolina.
  • Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules.
  • Trasi, N. S., Baird, J. A., Kestur, U. S., & Taylor, L. S. (2014). Factors influencing crystal growth rates from undercooled liquids of pharmaceutical compounds. The Journal of Physical Chemistry B. [Link]

  • Recrystallization. (n.d.).
  • Recrystallization. (2021). Chemistry LibreTexts. [Link]

  • Alagarsamy, V. (2013). Quinazoline derivatives: synthesis and bioactivities. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Asif, M. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Liu, X., et al. (2014). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. Chemical and Pharmaceutical Bulletin. [Link]

  • Asif, M. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ChemEngineering. [Link]

  • Zhang, L., et al. (2013). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E. [Link]

  • Kumar, A., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Medicinal Chemistry Research. [Link]

Sources

Application Note: A Multi-faceted Approach to Purity Assessment of Synthesized Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Quinazolinone and its derivatives represent a cornerstone scaffold in medicinal chemistry, exhibiting a vast array of biological activities.[1] The integrity of research and the safety of potential therapeutics derived from this scaffold are fundamentally dependent on the purity of the synthesized compounds. This application note provides a comprehensive guide to the essential analytical techniques for the robust purity assessment of quinazolinones. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Elemental Analysis (EA), and Melting Point Determination. Furthermore, this guide is grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) guidelines, ensuring that the described protocols are not merely procedures but self-validating systems for generating reliable and reproducible data.

The Criticality of Purity in Quinazolinone Research and Development

The quinazolinone core is a privileged structure in drug discovery, with derivatives showing potential as anticancer, anti-inflammatory, and anticonvulsant agents, among other therapeutic applications.[1] Impurities in a synthesized active pharmaceutical ingredient (API) can arise from starting materials, by-products, intermediates, or degradation products.[2] These impurities can significantly impact the safety, efficacy, and stability of a potential drug product.[3] Therefore, rigorous purity assessment is not merely a quality control checkpoint but a fundamental aspect of scientific integrity and regulatory compliance. This guide provides the analytical framework to confidently assess the purity of synthesized quinazolinones.

Chromatographic Techniques: The Workhorse for Separation and Quantification

Chromatographic methods are indispensable for separating the target quinazolinone from impurities, allowing for both qualitative and quantitative assessment.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC, particularly in the reversed-phase (RP) mode, is the premier technique for purity assessment due to its high resolution, sensitivity, and reproducibility.[4] Separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[5] The polarity of quinazolinone derivatives can be readily modulated by adjusting the mobile phase composition, making HPLC a versatile tool for this class of compounds.

Data Presentation: HPLC Method Parameters

ParameterMethod A: Standard RP-HPLCMethod B: High-Resolution RP-HPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase Isocratic: Acetonitrile:Water (80:20 v/v)[5]Gradient: A: 0.1% Formic Acid in Water, B: Acetonitrile
Flow Rate 1.0 mL/min[5]0.5 mL/min[5]
Detection UV at 231 nm or 340 nm[5][6]Diode Array Detector (DAD) or Mass Spectrometry (MS)
Run Time ~15 minutes~10 minutes
Application Routine purity checks, quantification of major components.Impurity profiling, detection of trace and isomeric impurities.

Experimental Protocol: Standard RP-HPLC Purity Assay (Method A)

  • Mobile Phase Preparation: Prepare a mixture of acetonitrile and water (80:20 v/v). Filter and degas the mobile phase using a 0.45 µm filter.[5]

  • Sample Preparation: Accurately weigh and dissolve the synthesized quinazolinone in the mobile phase to a final concentration of 1 mg/mL.[5]

  • Instrumentation:

    • Set up an HPLC system with a UV detector and a C18 column (5 µm, 4.6 x 250 mm).

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Record the chromatogram for 15 minutes.[5]

  • Data Interpretation:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Causality Behind Choices: An isocratic method is chosen for its simplicity and robustness in routine quality control. A C18 column is selected for its broad applicability to moderately polar compounds like quinazolinones. UV detection is appropriate as the quinazolinone scaffold contains a strong chromophore.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle & Rationale: LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[7] This hyphenated technique is particularly powerful for impurity profiling, as it provides molecular weight information for each separated component, aiding in the identification of unknown impurities.[8][9]

Experimental Protocol: Impurity Profiling by LC-MS

  • LC Conditions: Utilize the High-Resolution RP-HPLC (Method B) parameters for chromatographic separation.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: -3.5 kV.[8]

    • Drying Gas Temperature: 200 °C.[8]

  • Analysis:

    • Inject the sample and acquire both UV and MS data.

  • Data Interpretation:

    • Correlate the peaks in the chromatogram with their corresponding mass spectra.

    • The mass-to-charge ratio (m/z) of the main peak should correspond to the molecular weight of the target quinazolinone.

    • The m/z values of minor peaks can be used to hypothesize the structures of impurities (e.g., starting materials, by-products of N-oxidation[8]).

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods provide detailed structural information, which is crucial for confirming the identity of the synthesized compound and for the structural elucidation of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[10] For purity assessment, quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a sample without the need for a reference standard of the analyte itself.[3][11][12][13] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.

Experimental Protocol: Purity Determination by ¹H qNMR

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized quinazolinone and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[10]

  • Instrumentation:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1).

    • Ensure complete relaxation of all signals by using a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest. A D1 of 30-60 seconds is often sufficient.

  • Data Processing and Interpretation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Causality Behind Choices: A high-field spectrometer is used to achieve better signal dispersion and minimize peak overlap. A long relaxation delay is critical to ensure that the signal intensities are directly proportional to the number of protons, which is the fundamental basis of qNMR.[13]

Elemental and Thermal Analysis: Fundamental Purity Checks

These techniques provide fundamental information about the elemental composition and thermal properties of the synthesized compound.

Elemental Analysis (CHNS)

Principle & Rationale: Elemental analysis determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[14] This technique is used to confirm the empirical formula of the synthesized quinazolinone. A significant deviation between the experimentally determined and calculated elemental composition suggests the presence of impurities.[5]

Experimental Protocol: CHNS Analysis

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvents.

  • Instrumentation: Utilize a CHNS elemental analyzer.

  • Analysis: Combust a known mass of the sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[14]

  • Data Interpretation: The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values for the proposed molecular formula.[15]

Melting Point Determination

Principle & Rationale: The melting point is a characteristic physical property of a pure crystalline solid.[6] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[16][17][18] Therefore, a sharp melting point is a good indicator of high purity.[12]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: The sample must be completely dry and finely powdered.[6]

  • Procedure:

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.[18]

    • Place the capillary in a melting point apparatus.

    • Heat the sample rapidly to determine an approximate melting point, then repeat with a fresh sample, heating slowly (1-2 °C/min) near the expected melting point.[12]

  • Data Interpretation: A pure compound will exhibit a sharp melting range (typically ≤ 1 °C).[17] A broad melting range (> 2 °C) indicates the presence of impurities.[12]

A Holistic Workflow for Purity Assessment

A single analytical technique is often insufficient to definitively establish the purity of a compound. A comprehensive and robust purity assessment strategy involves the orthogonal application of multiple techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Purity cluster_spectroscopy Structural Confirmation & Absolute Purity cluster_elemental Compositional Verification Synthesized_Quinazolinone Synthesized Quinazolinone Initial_Checks Initial Checks: - Melting Point - TLC Synthesized_Quinazolinone->Initial_Checks HPLC_Purity HPLC Purity (Area %) Initial_Checks->HPLC_Purity Primary Screen NMR_Structure NMR Spectroscopy (¹H, ¹³C) Initial_Checks->NMR_Structure Structural ID Elemental_Analysis Elemental Analysis (CHNS) Initial_Checks->Elemental_Analysis LCMS_Impurity LC-MS Impurity Profiling HPLC_Purity->LCMS_Impurity If impurities > 0.1% Final_Purity Final Purity Assignment HPLC_Purity->Final_Purity qNMR_Purity qNMR Purity (Absolute %) NMR_Structure->qNMR_Purity Absolute Purity qNMR_Purity->Final_Purity Elemental_Analysis->Final_Purity Method_Validation Validation Analytical Method Validation (ICH Q2(R1)) Specificity Linearity Accuracy Precision Robustness Specificity_Desc Analyte vs. Impurities Validation:p1->Specificity_Desc Ensures no interference Linearity_Desc Calibration Curve Validation:p2->Linearity_Desc Proportional response Accuracy_Desc Spiking Studies Validation:p3->Accuracy_Desc Closeness to true value Precision_Desc Repeat Injections Validation:p4->Precision_Desc Reproducibility Robustness_Desc Varying pH, Temp, etc. Validation:p5->Robustness_Desc Resilience to small changes

Caption: Core parameters for analytical method validation.

Conclusion

The purity assessment of synthesized quinazolinones is a multi-faceted process that requires a combination of orthogonal analytical techniques. This guide provides the foundational principles and detailed protocols for the most critical methods, from high-resolution chromatographic separations to definitive spectroscopic and elemental analyses. By grounding these protocols in the principles of causality and the rigorous framework of ICH validation guidelines, researchers and drug development professionals can ensure the scientific integrity of their work and generate data that is both reliable and defensible.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • SSERC. (n.d.). Melting point determination. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • Lambda Photometrics. (n.d.). Melting Point Determination. [Link]

  • Mischenko, E. S., Lazaryan, J. S., & Lazaryan, A. J. (2021). Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18. Drug development & registration, (3), 61-66. [Link]

  • ICH. (n.d.). Q3A(R2) Impurities in New Drug Substances. [Link]

  • PubMed. (n.d.). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. [Link]

  • Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • Shimadzu. (n.d.). Using the LCMS-IT-TOF to identify impurities in pharmaceutical candidates using high mass accuracy and MS analysis. [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • Al-Suhaimi, E. A., Ghorab, M. M., Al-Said, M. S., El-Sayed, A. A., & Nissan, Y. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1007. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis.

Introduction to the Synthesis

This compound is a key heterocyclic scaffold in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds. The most prevalent and accessible synthetic route involves the cyclocondensation of a substituted anthranilic acid with a one-carbon carbonyl source, such as urea or potassium cyanate. While seemingly straightforward, this reaction is often plagued by issues such as low yields, incomplete cyclization, and challenging purifications. This guide will address these common hurdles with scientifically grounded explanations and practical solutions.

The primary synthetic pathway discussed herein is the reaction of 4-chloro-2-aminobenzoic acid with urea, a common and cost-effective method.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Product Formation

Q1: My reaction has resulted in a very low yield, or I have only recovered my starting material, 4-chloro-2-aminobenzoic acid. What are the likely causes?

A1: Low or no product formation is a frequent issue and can be attributed to several factors, primarily related to reaction conditions and reagent stability.

  • Suboptimal Temperature: The cyclization reaction has a significant activation energy barrier. Insufficient temperature will lead to an incomplete reaction. Conversely, excessively high temperatures can lead to the decomposition of both the starting material and the product. The thermal decomposition of aminobenzoic acids through decarboxylation can occur at elevated temperatures[1][2]. Urea also undergoes hydrolysis at high temperatures, which can reduce its effective concentration[3][4][5][6].

    • Solution: Carefully control the reaction temperature. For the melt synthesis with urea, a temperature range of 150-160°C is often optimal[7]. It is advisable to perform small-scale reactions at various temperatures (e.g., 140°C, 150°C, 160°C, 170°C) to determine the optimal temperature for your specific setup.

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, extend the heating period.

  • Incorrect Stoichiometry: The ratio of 4-chloro-2-aminobenzoic acid to urea is critical. An insufficient amount of urea will result in incomplete conversion.

    • Solution: A molar excess of urea is typically used to drive the reaction to completion. A common starting point is a 1:5 molar ratio of 4-chloro-2-aminobenzoic acid to urea.

  • Poor Mixing in Solid-State Reactions: In a solvent-free melt reaction, inefficient mixing can lead to localized overheating and poor contact between reactants.

    • Solution: Ensure thorough mixing of the powdered reactants before heating. If possible, intermittent agitation during the reaction can be beneficial.

Issue 2: Presence of Multiple Impurities and Purification Challenges

Q2: My crude product shows multiple spots on TLC, and I'm struggling with purification. What are these impurities, and how can I remove them?

A2: The presence of impurities is a common challenge. Understanding the potential side reactions is key to identifying and removing these byproducts.

  • Incomplete Cyclization Intermediate: The most common byproduct is the uncyclized urea intermediate, N-(5-chloro-2-carboxyphenyl)urea. This intermediate is formed but may not fully cyclize to the desired quinazolinedione. The presence of an electron-withdrawing group like chlorine on the anthranilic acid ring can decrease the nucleophilicity of the amino group, potentially slowing the initial attack on urea and the subsequent cyclization[8].

    • Identification: This intermediate will have a different Rf value on TLC compared to the starting material and the product. It can be identified by mass spectrometry, where it will show the expected molecular ion peak for the addition of urea to the aminobenzoic acid minus a molecule of water.

    • Solution: To promote complete cyclization, ensure optimal reaction temperature and time. If the intermediate is the major component, you can try to resubject the crude product to the reaction conditions.

  • Decarboxylation of Starting Material: At high temperatures, 4-chloro-2-aminobenzoic acid can undergo decarboxylation to form 3-chloroaniline[1][2]. This aniline can then react with urea to form undesired symmetrical ureas.

    • Identification: 3-chloroaniline and its urea derivatives will have distinct NMR and mass spectra.

    • Solution: Maintain strict temperature control to avoid exceeding the decomposition temperature of the starting material.

  • Hydrolysis of Urea: As mentioned, high temperatures can cause urea to hydrolyze to ammonia and carbon dioxide[3][4][5][6]. This reduces the amount of available carbonyl source.

    • Solution: Use a moderate excess of urea and maintain the reaction temperature within the optimal range.

  • Purification Strategies:

    • Recrystallization: this compound has limited solubility in many common organic solvents. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used for recrystallization. Hot filtration may be necessary to remove insoluble impurities. Washing the purified solid with a less polar solvent like ethanol or acetone can help remove residual high-boiling point solvents.

    • Acid-Base Extraction: The uncyclized intermediate and unreacted starting material are both carboxylic acids and can be removed by washing the crude product (dissolved in an appropriate organic solvent) with a dilute aqueous basic solution (e.g., sodium bicarbonate). The desired product, being a dione, is less acidic and will remain in the organic layer.

    • Column Chromatography: Due to the low solubility of the product, column chromatography can be challenging. If necessary, a polar solvent system such as dichloromethane/methanol or ethyl acetate/methanol may be used.

Frequently Asked Questions (FAQs)

Q1: What is the role of the chloro-substituent in this reaction?

A1: The chlorine atom is an electron-withdrawing group. Its presence on the aromatic ring has two main effects:

  • Decreased Nucleophilicity: It reduces the electron density of the aromatic ring and the nucleophilicity of the amino group. This can make the initial nucleophilic attack on the carbonyl source (urea) slower compared to unsubstituted anthranilic acid, potentially requiring slightly higher temperatures or longer reaction times[8].

  • Increased Acidity: The electron-withdrawing nature of chlorine increases the acidity of the carboxylic acid proton, which is not expected to significantly impact the primary reaction pathway but may influence the solubility of the starting material in certain solvent systems.

Q2: Can I use potassium cyanate instead of urea? What are the advantages and disadvantages?

A2: Yes, potassium cyanate (KOCN) is another common reagent for this synthesis. The reaction proceeds through the formation of an isocyanate intermediate in situ.

  • Advantages: Reactions with KOCN can often be carried out under milder conditions, sometimes even at room temperature in an aqueous medium, making it a more eco-friendly option[3]. This can help to minimize side reactions associated with high temperatures, such as decarboxylation.

  • Disadvantages: Potassium cyanate is more expensive than urea. The reaction often involves an aqueous workup, and the product may require careful pH adjustment to precipitate.

Q3: My final product is a yellow solid. Is this normal?

A3: A pale yellow color for the crude product is not uncommon and can be due to minor impurities or slight oxidation. However, a dark brown or tarry appearance suggests significant decomposition, likely due to excessive heating. The pure this compound should be a white to off-white or pale yellow solid[3]. If the color is intense, recrystallization, possibly with the addition of activated charcoal, can help to decolorize the product.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR (in DMSO-d6) should show characteristic signals for the aromatic protons and the two N-H protons of the dione ring. The expected chemical shifts are approximately: δ 11.45 (s, 1H, NH), 11.24 (s, 1H, NH), 7.89 (d, 1H), 7.25 (d, 1H), and 7.18 (s, 1H)[3].

    • 13C NMR (in DMSO-d6) will show the characteristic peaks for the carbonyl carbons and the aromatic carbons. Expected chemical shifts are around: δ 162.2, 150.1, 141.9, 139.4, 128.9, 122.4, 114.6, 113.3[3].

  • Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak for C8H5ClN2O2.

  • Melting Point: The melting point of the pure compound is reported to be in the range of 360-362°C. A broad melting range or a melting point significantly lower than the literature value indicates the presence of impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Urea Melt

This protocol is a standard, solvent-free method.

Materials:

  • 4-Chloro-2-aminobenzoic acid

  • Urea

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Stir bar (optional, for initial mixing)

Procedure:

  • In a clean, dry round-bottom flask, combine 4-chloro-2-aminobenzoic acid (1 equivalent) and urea (5 equivalents).

  • Thoroughly mix the solids with a spatula or by gentle swirling.

  • Heat the mixture in a heating mantle to 150-160°C. The mixture will melt and begin to evolve ammonia gas. Caution: This reaction should be performed in a well-ventilated fume hood as it releases ammonia.

  • Maintain the temperature and continue heating for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product is expected to have a lower Rf than the starting material.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. The crude product will solidify.

  • Break up the solid and suspend it in hot water to dissolve any unreacted urea and other water-soluble impurities.

  • Filter the solid product, wash it with water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • For further purification, the crude product can be recrystallized from DMF or DMSO.

Protocol 2: Eco-Friendly Synthesis in Water (Adapted from Li, et al.)[3]

This method uses potassium cyanate and is performed at room temperature in an aqueous medium.

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Potassium cyanate (KOCN)

  • Acetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Beaker and stir plate

Procedure:

  • In a beaker, dissolve 2-amino-4-chlorobenzoic acid (1 equivalent) and a slight excess of acetic acid (e.g., 1.2 equivalents) in deionized water.

  • Slowly add a solution of potassium cyanate (1.5 equivalents) in deionized water to the stirred mixture at room temperature.

  • Stir the reaction mixture overnight.

  • Add solid sodium hydroxide (4 equivalents) in portions to the reaction mixture and continue stirring for another 4 hours to facilitate cyclization.

  • Carefully adjust the pH of the reaction mixture to <1 with concentrated hydrochloric acid. A white precipitate of the product should form.

  • Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral (pH 7).

  • Dry the purified this compound.

Data Summary

Table 1: Comparison of Synthetic Methods for this compound

MethodStarting MaterialsReagentsSolventTemperature (°C)Time (h)Yield (%)ProsCons
Urea Melt 4-Chloro-2-aminobenzoic acidUreaNone150-1602-4Moderate to GoodSolvent-free, inexpensive reagentsHigh temperature can lead to side reactions, requires careful temperature control
Aqueous KOCN [3]2-Amino-4-chlorobenzoic acidKOCN, AcOH, NaOHWaterRoom Temperature~24HighEco-friendly, mild conditions, high purityLonger reaction time, more expensive reagent (KOCN)

Visualizations

Diagram 1: Reaction Mechanism

ReactionMechanism cluster_0 Step 1: Urea Intermediate Formation cluster_1 Step 2: Intramolecular Cyclization 4_chloro_2_aminobenzoic_acid 4-Chloro-2-aminobenzoic Acid Intermediate N-(5-chloro-2-carboxyphenyl)urea 4_chloro_2_aminobenzoic_acid->Intermediate + Urea - NH3 Urea Urea Product This compound Intermediate->Product - H2O

Caption: Proposed reaction mechanism for the synthesis of this compound from 4-chloro-2-aminobenzoic acid and urea.

Diagram 2: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield Observed check_temp Was the reaction temperature in the optimal range (150-160°C)? start->check_temp check_time Was the reaction time sufficient? (Monitored by TLC) check_temp->check_time Yes adjust_temp Optimize temperature: - Perform small-scale reactions at different temperatures. check_temp->adjust_temp No check_stoichiometry Was an excess of urea used? (e.g., 1:5 ratio) check_time->check_stoichiometry Yes increase_time Increase reaction time and continue monitoring. check_time->increase_time No adjust_stoichiometry Increase the molar ratio of urea. check_stoichiometry->adjust_stoichiometry No success Yield Improved check_stoichiometry->success Yes adjust_temp->success increase_time->success adjust_stoichiometry->success

Caption: A step-by-step workflow for troubleshooting low yields in the synthesis of this compound.

References

  • Li, J., et al. (2014). Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water. Chemical and Pharmaceutical Bulletin, 62(6), 564-569. [Link]

  • Wikipedia contributors. (2024). Urea. In Wikipedia, The Free Encyclopedia. [Link]

  • UreaKnowHow.com. (1978). Catalytic method for hydrolyzing urea. [Link]

  • Krasovska, N. I., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3563. [Link]

  • Zambelli, B., et al. (2011). The urease enzyme of Helicobacter pylori. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1807(5), 493-502.
  • Warner, R. C. (1942). The kinetics of the hydrolysis of urea and of arginine. Journal of Biological Chemistry, 142(2), 705-723.
  • Galema, S. A., & Engberts, J. B. F. N. (1992). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Journal of the American Chemical Society, 114(26), 10419-10425.
  • Price, C. C. (1946). The Decarboxylation of Anthranilic Acid. Journal of the American Chemical Society, 68(8), 1500-1501.
  • Kamble, V. M., & Babar, S. P. (2016). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Scientific Research, 5(6), 1-4.
  • Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)
  • Alimov, E., et al. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
  • El-Faham, A., et al. (2020). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Journal of the Iranian Chemical Society, 17(10), 2535-2544.
  • Babar, S. P., & Kamble, V. M. (2016). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Scientific Research, 5(6), 1-4.
  • Google Patents. (n.d.).
  • LibreTexts Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Pharmaffiliates. (n.d.). 7-Chloro-1H-quinazoline-2,4-dione. [Link]

  • ResearchGate. (2020). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K). [Link]

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Overcoming solubility issues of 7-Chloroquinazoline-2,4(1h,3h)-dione in biological buffers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 7-Chloroquinazoline-2,4(1H,3H)-dione. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of this compound's low aqueous solubility in biological buffers. As a promising scaffold in drug discovery, successfully formulating this molecule is the first critical step in obtaining reliable and reproducible experimental data.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively.

The Core Challenge: Poor Aqueous Solubility

This compound (CAS: 13165-35-0) is a heterocyclic organic compound with a molecular weight of 196.59 g/mol .[2][3] Its planar, rigid structure and chloro-substituent contribute to a crystalline lattice that is highly stable and energetically unfavorable to disrupt with polar solvents like water. This inherent hydrophobicity leads to extremely low solubility in neutral aqueous solutions, posing a significant hurdle for in vitro and in vivo biological assays which are predominantly aqueous.

Part 1: FAQs - First-Line Troubleshooting

This section addresses the most common initial queries.

Q1: My compound won't dissolve directly in my phosphate-buffered saline (PBS). What am I doing wrong?

A1: Nothing. The compound has very low intrinsic solubility in aqueous buffers at neutral pH. Direct dissolution is not a viable method. You must first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.

Q2: What is the best organic solvent to make a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most widely used and recommended initial solvent due to its high solvating power for a broad range of organic molecules.[4] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO.

Q3: I dissolved the compound in DMSO, but it precipitated immediately when I added it to my cell culture media. Why?

A3: This is a common issue known as "solvent-shift" precipitation. The aqueous buffer cannot maintain the solubility of the compound once the DMSO concentration is significantly diluted. The key is to ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%) and that the final compound concentration does not exceed its aqueous solubility limit.[5]

Q4: What is the maximum final concentration of DMSO I can use in my experiment?

A4: This is cell-line and assay-dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant toxicity. However, concentrations as low as 0.1% have been shown to induce changes in gene expression and other cellular processes.[6] It is critical to run a vehicle control (buffer + equivalent percentage of DMSO) to assess the impact of the solvent on your specific experimental system. For sensitive assays like SPR or some enzyme studies, even low DMSO concentrations can interfere with results.[7]

Part 2: In-Depth Troubleshooting & Solution Strategies

When standard DMSO-based methods fail, more advanced strategies are required. This section provides a tiered approach to systematically overcome solubility issues.

Strategy 1: Optimizing the Co-Solvent Approach

The co-solvent method is the most straightforward but requires careful optimization.[8][9]

Causality: Co-solvents like DMSO work by reducing the polarity of the bulk solvent (water), making it more favorable for the nonpolar solute to remain dissolved.[8]

Protocol 1: Preparing a Working Solution via DMSO Dilution
  • Prepare High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to a concentration of 20 mM. A gentle vortex and warming to 37°C can assist dissolution.

  • Perform Serial Dilution (in DMSO): If lower concentrations are needed, perform serial dilutions from your stock using 100% DMSO, not the aqueous buffer.

  • Dilute into Final Buffer: To prepare the final working solution, add the DMSO stock dropwise into the vortexing aqueous buffer. Never add the aqueous buffer to the DMSO stock , as this will cause immediate precipitation.

  • Visual Inspection: After dilution, visually inspect the solution against a dark background for any signs of turbidity or precipitate. If observed, the concentration is too high for that final percentage of DMSO.

  • Vehicle Control: Always prepare a vehicle control with the same final concentration of DMSO as your experimental samples.

Troubleshooting Co-Solvents
  • Issue: Precipitation still occurs even with vigorous mixing.

  • Solution:

    • Decrease the final compound concentration.

    • Consider a different co-solvent. While DMSO is common, other options include ethanol, N-methyl-2-pyrrolidone (NMP), or polyethylene glycols (PEGs).[10] Note that these have their own toxicity and assay interference profiles that must be validated.

    • Increase the final DMSO percentage slightly, but be mindful of the impact on your biological system. A study on human synoviocytes showed significant toxicity above 0.1% DMSO with prolonged exposure.[5]

Strategy 2: pH Modification

Causality: The quinazoline-2,4-dione scaffold contains acidic protons (at N1 and N3), making the compound a weak acid.[11] According to the Henderson-Hasselbalch equation, the solubility of a weak acid increases dramatically as the pH of the solution rises above its pKa, because the compound is converted to its more soluble ionized (deprotonated) form.[12][13]

When to Use This Strategy:

This method is highly effective but is only suitable for assays that can be performed at a basic pH (e.g., some biochemical or enzymatic assays). It is generally not suitable for cell-based assays where maintaining physiological pH (7.2-7.4) is critical.

Protocol 2: pH-Dependent Solubilization
  • Determine Compound pKa: While the exact pKa for the 7-chloro derivative is not readily published, related quinazolinone structures have pKa values in the range of 5.7-7.6.[14] An experimental determination is recommended.

  • Select an Appropriate Buffer: Choose a buffer system that is effective in the desired pH range (e.g., Tris or glycine-NaOH for pH 8-10).

  • Prepare Alkaline Buffer: Adjust the pH of your chosen buffer to be at least 1-2 units above the compound's pKa.

  • Test Solubility: Attempt to dissolve the compound directly in the high-pH buffer or, more effectively, dilute a DMSO stock into the high-pH buffer. A significant increase in solubility should be observed.

  • Control for pH Effects: It is mandatory to run a control to ensure that the elevated pH itself does not affect your assay's outcome (e.g., protein stability, enzyme activity).

Strategy 3: Utilizing Excipients - Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex.[17][18] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[19]

Commonly Used Cyclodextrins:
  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, widely used in pharmaceutical formulations.[19]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high water solubility, excellent for creating parenteral formulations.[20]

Protocol 3: Solubilization using HP-β-CD
  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired biological buffer.

  • Method A (Kneading):

    • Create a paste of the this compound powder with a small amount of the HP-β-CD solution.

    • Knead this mixture thoroughly for 15-30 minutes.

    • Gradually dilute the paste with the remaining HP-β-CD solution while vortexing or sonicating.

  • Method B (Co-evaporation - Higher Efficiency):

    • Dissolve the compound in a minimal amount of a volatile organic solvent (e.g., methanol or ethanol).

    • Dissolve the HP-β-CD in your aqueous buffer.

    • Add the drug solution to the cyclodextrin solution under constant stirring.

    • Remove the organic solvent using a rotary evaporator to obtain a solid powder of the inclusion complex.

    • This powder can then be readily dissolved in the biological buffer.[17]

  • Filtration & Quantification: Filter the final solution through a 0.22 µm filter to remove any undissolved material. It is advisable to quantify the actual concentration of the dissolved compound using HPLC-UV.

Part 3: Data Summaries and Visual Guides

Table 1: Solubility Strategy Comparison
StrategyPrinciple of ActionRecommended ForKey Considerations
Co-Solvent (DMSO) Reduces solvent polarity.[8]Initial screening, most in vitro assays.Final [DMSO] must be low and controlled for; risk of precipitation upon dilution.[4][5]
pH Adjustment Ionizes the weak acid, increasing polarity.[13]Biochemical/acellular assays tolerant of high pH.Not suitable for cell-based assays; pH itself can alter biological activity.[12]
Cyclodextrins Encapsulates the hydrophobic molecule in a soluble shell.[18]Cell-based assays, in vivo studies, when DMSO is problematic.Potential for assay interference; requires optimization of drug:CD ratio.[19]
Visual Workflow 1: Decision Tree for Solubilization

This diagram outlines a logical path for selecting the appropriate solubilization method.

Solubilization_Workflow Start Start: Compound Insoluble in Buffer DMSO_Stock Prepare 20 mM Stock in 100% DMSO Start->DMSO_Stock Dilute Dilute Stock into Assay Buffer (Final DMSO <= 0.5%) DMSO_Stock->Dilute Check_Precipitate Precipitation? Dilute->Check_Precipitate Success Success! Proceed with Vehicle Control Check_Precipitate->Success No Troubleshoot Troubleshooting Path Check_Precipitate->Troubleshoot Yes Is_Cell_Based Is Assay Cell-Based? Troubleshoot->Is_Cell_Based pH_Mod Strategy 2: pH Modification (Increase pH > pKa + 1) Is_Cell_Based->pH_Mod No Cyclodextrin Strategy 3: Cyclodextrins (Use HP-β-CD or SBE-β-CD) Is_Cell_Based->Cyclodextrin Yes Validate_Assay_pH Validate Assay at High pH pH_Mod->Validate_Assay_pH Validate_Assay_CD Validate Assay with CD Control Cyclodextrin->Validate_Assay_CD Validate_Assay_pH->Success Validate_Assay_CD->Success

Caption: Decision workflow for selecting a solubilization strategy.

Visual Workflow 2: Cyclodextrin Inclusion Complex Formation

This diagram illustrates the mechanism of cyclodextrin-mediated solubilization.

CD_Mechanism cluster_0 1. Components cluster_1 2. Complexation cluster_2 3. Solubilization Compound Drug Molecule (Hydrophobic) Complex Inclusion Complex Compound->Complex Mixing Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Mixing Soluble_Complex Soluble Complex in Aqueous Buffer Complex->Soluble_Complex Dissolves Drug_in_CD Drug Water Water Molecules Soluble_Complex->Water Dissolves

Caption: Mechanism of cyclodextrin encapsulation and solubilization.

References

  • Vertex AI Search, "Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review".
  • PubMed Central, "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC".
  • Touro Scholar, "Cyclodextrin as a Drug Carrier Increasing Drug Solubility".
  • PubMed, "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics".
  • SciSpace, "Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability".
  • ChemicalBook, "this compound".
  • Genedata, "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro".
  • Quora, "What effects does DMSO have on cell assays?".
  • Wikipedia, "Dimethyl sulfoxide".
  • YouTube, "Why Is pH Critical For Weak Electrolyte Solubility?".
  • ResearchGate, "Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF".
  • "PH and Solvent Effect on Drug Solubility".
  • ChemicalBook, "this compound | 13165-35-0".
  • MDPI, "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes".
  • ResearchGate, "Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g)".
  • SciELO, "Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes".
  • WuXi AppTec DMPK, "Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies".
  • PubMed Central, "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs".
  • ACS Publications, "pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs | Molecular Pharmaceutics".
  • Khan Academy, "pH and solubility (video) | Equilibrium".
  • PubMed Central, "Solubilization techniques used for poorly water-soluble drugs".
  • ACS Omega, "DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate".
  • "General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.".
  • "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review".
  • CP Lab Safety, "7-Chloroquinazoline-2, 4(1H, 3H)-dione, min 97%, 1 gram".
  • ChemicalBook, "13165-35-0(this compound) Product Description".
  • Pharmaffiliates, "13165-35-0| Chemical Name : 7-Chloro-1H-quinazoline-2,4-dione".
  • Reddit, "How to tackle compound solubility issue : r/labrats".
  • YouTube, "Solution-making strategies & practical advice".
  • Int J Pharm Chem Anal, "Strategies for improving hydrophobic drugs solubility and bioavailability".
  • ResearchGate, "Techniques to improve the solubility of poorly soluble drugs".
  • ResearchGate, "Facile Syntheses of Pharmaceutically Active Quinazolin-2,4-diones".
  • "Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent".
  • RSC Publishing, "Alcohol amine-catalyzed CO2 conversion for the synthesis of quinazoline-2,4-(1H,3H)-dione in water".
  • MDPI, "Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches".

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Technical Support Center: Purification Strategies for 7-Chloroquinazoline-2,4-dione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 7-chloroquinazoline-2,4-dione analogs. As a class of compounds with significant interest in medicinal chemistry, achieving high purity is paramount for accurate biological evaluation and downstream applications. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate the common and complex challenges encountered during the purification of this heterocyclic scaffold.

Troubleshooting Guide: Navigating Experimental Hurdles

This section addresses specific, practical problems you may encounter in the lab. The solutions are presented in a step-by-step format, explaining the underlying principles to empower you to make informed decisions.

Question 1: My column chromatography separation is poor, with significant peak tailing and streaking on the TLC plate. What's causing this and how can I fix it?

Answer:

Peak tailing and streaking are common issues when purifying nitrogen-containing heterocycles like quinazolinediones on standard silica gel.[1] This is primarily due to the interaction of the basic nitrogen atoms with the acidic silanol groups (Si-OH) on the silica surface, leading to strong, non-ideal adsorption.

Here is a systematic approach to resolve this issue:

Step 1: Neutralize the Stationary Phase with a Basic Modifier. The most direct solution is to add a basic modifier to your mobile phase to suppress the interaction with acidic silica.

  • Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system.[1] This will compete with your compound for the acidic sites on the silica, leading to more symmetrical peaks.

  • Ammonia in Methanol: For more polar analogs, a solution of 1-10% ammonium hydroxide in methanol can be used as the polar component of your mobile phase, mixed with a less polar solvent like dichloromethane.[2]

Step 2: Optimize Your Solvent System. If a basic modifier isn't sufficient, or if you are still not achieving adequate separation from impurities, a change in the solvent system may be necessary.

  • Increase Solvent Polarity: If your compound has a very low Rf value, you will need to increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate.

  • Change Solvent Selectivity: If impurities are co-eluting with your product, consider switching to a solvent system with different selectivity.[3] For instance, if hexane/ethyl acetate fails, try a dichloromethane/methanol or a toluene-based system.

Step 3: Consider an Alternative Stationary Phase. If your compound is particularly basic or polar, silica gel may not be the ideal stationary phase.

  • Alumina: Neutral or basic alumina can be an excellent alternative to silica for the purification of basic compounds.

  • Reversed-Phase Chromatography (C18): For highly polar analogs, reversed-phase chromatography is often the method of choice.[1] You would use a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.

Question 2: My 7-chloroquinazoline-2,4-dione analog "oils out" during crystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute's solubility is so low in the cooling solvent that it separates as a liquid phase before the solution becomes supersaturated enough for crystal nucleation. This is often due to the solution being too concentrated or cooling too quickly.

Here’s a workflow to address this problem:

Step 1: Re-dissolve and Dilute. Add a small amount of the hot solvent back to your flask to re-dissolve the oil. The goal is to find the minimal amount of hot solvent that keeps the compound dissolved.

Step 2: Slow Down the Cooling Process. Rapid cooling encourages oiling. Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath or refrigerator. Insulating the flask with glass wool or a beaker of warm water can help to slow the cooling rate.

Step 3: Induce Crystallization. If slow cooling alone is not effective, you can try to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

  • Seeding: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystal growth.[1]

Step 4: Modify the Solvent System. If the above steps fail, the solvent system may be inappropriate for your specific analog.

  • Use a Co-solvent System: A mixture of a "good" solvent (in which your compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) can be very effective. Dissolve your compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly. Common co-solvent systems include ethanol/water, THF/hexanes, or acetone/hexanes.[4]

Question 3: I have a persistent impurity in my NMR spectrum that I can't remove by column chromatography or crystallization. How can I identify and remove it?

Answer:

Persistent impurities can be challenging. The first step is to identify the impurity, as this will inform the best purification strategy.

Step 1: Identify the Impurity.

  • Check for Residual Solvents: Compare the impurity peaks in your 1H NMR spectrum to a standard table of common laboratory solvent chemical shifts.[5]

  • Consider Starting Materials and Reagents: Think back to the synthetic steps. Could the impurity be unreacted starting material or a reagent from a previous step?

  • Look for Isomeric Byproducts: In the synthesis of substituted quinazolinediones, particularly during alkylation steps, the formation of N- versus O-alkylated isomers is a common source of impurities that can be difficult to separate.[6][7][8] 2D NMR techniques like HSQC, HMBC, and NOESY can be invaluable in distinguishing these isomers.[8][9]

Step 2: Targeted Purification Strategies. Once you have a hypothesis about the impurity's identity, you can choose a more targeted purification method.

  • Acid-Base Extraction: If the impurity has a different acidity or basicity than your product, an acid-base extraction can be effective. For example, if your product is neutral but you have an acidic impurity, you can dissolve the mixture in an organic solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the impurity.

  • Preparative HPLC: For very difficult separations, preparative HPLC offers much higher resolution than standard flash chromatography.[10][11][12] Both normal-phase and reversed-phase preparative HPLC can be used, depending on the polarity of your compound and the impurity.

  • Chemical Derivatization: In some cases, it may be easier to chemically modify the impurity to make it easier to remove. For example, if you have a primary or secondary amine impurity, you could react it with an isocyanate to form a urea, which will have very different solubility and chromatographic properties.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 7-chloroquinazoline-2,4-dione analogs?

A1: The most common impurities typically arise from the synthetic route used. These can include:

  • Unreacted Starting Materials: Such as the corresponding 2-amino-4-chlorobenzamide or isatoic anhydride derivative.

  • Incomplete Cyclization Products: Depending on the cyclization agent used (e.g., triphosgene, ethyl chloroformate), you may have partially reacted intermediates.[13]

  • Isomeric Byproducts: During N-alkylation or N-arylation steps, it's possible to get substitution at different nitrogen atoms or even O-alkylation, leading to hard-to-separate isomers.[6][8]

  • Reagents and Catalysts: Residual coupling agents, bases (like triethylamine or DIPEA), or metal catalysts from cross-coupling reactions can contaminate the final product.

Q2: What is a good starting point for developing a TLC solvent system for my 7-chloroquinazoline-2,4-dione analog?

A2: A good starting point for a compound of "normal" polarity is a mixture of ethyl acetate and hexanes.[14] Begin with a ratio of 30:70 ethyl acetate:hexanes and adjust as needed. For more polar analogs, a system of 5-10% methanol in dichloromethane is a good starting point.[14] Due to the basic nature of the quinazoline core, it is highly recommended to add 0.1-1% triethylamine to your TLC solvent to prevent streaking.[14]

Q3: How can I confirm the purity of my final product?

A3: A combination of methods should be used to confirm purity:

  • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure and assessing purity. The absence of impurity peaks is a good indicator of high purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity. A single, sharp peak is indicative of a pure compound. Running the sample on at least two different column/solvent systems can provide greater confidence.

  • Melting Point: A sharp melting point range (typically within 1-2 °C) is a good indicator of a pure crystalline solid.

Data and Protocols

Table 1: Recommended Solvent Systems for Column Chromatography
Polarity of AnalogRecommended Solvent SystemModifier
Low to MediumHexane/Ethyl Acetate (gradient)0.1-1% Triethylamine
Medium to HighDichloromethane/Methanol (gradient)0.1-1% Triethylamine
High/BasicDichloromethane/(10% NH4OH in Methanol)Already included
Very High/PolarReversed-Phase (C18): Water/Acetonitrile or Water/Methanol0.1% Formic Acid or TFA
Protocol: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol is often a good starting point for quinazolinedione derivatives.[15]

  • Dissolution: Place the crude, solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizing Purification Workflows

Purification_Workflow cluster_0 Initial Purification Strategy cluster_1 Troubleshooting Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Single Spot? Single Spot? TLC Analysis->Single Spot? Is there a single major spot? Recrystallization Recrystallization Single Spot?->Recrystallization Yes Column Chromatography Column Chromatography Single Spot?->Column Chromatography No / Streaking Pure Crystals? Pure Crystals? Recrystallization->Pure Crystals? Check purity (NMR, MP) Pure Fractions? Pure Fractions? Column Chromatography->Pure Fractions? Analyze fractions by TLC Combine & Evaporate Combine & Evaporate Pure Fractions?->Combine & Evaporate Yes Co-elution? Co-elution? Pure Fractions?->Co-elution? No Final Product Final Product Combine & Evaporate->Final Product Pure Crystals?->Final Product Yes Oiling Out? Oiling Out? Pure Crystals?->Oiling Out? No Change Solvent/\nCooling Rate Change Solvent/ Cooling Rate Oiling Out?->Change Solvent/\nCooling Rate Yes Change Solvent/\nCooling Rate->Recrystallization Change Solvent System/\nStationary Phase Change Solvent System/ Stationary Phase Co-elution?->Change Solvent System/\nStationary Phase Yes Change Solvent System/\nStationary Phase->Column Chromatography

Caption: A decision-making workflow for the purification of 7-chloroquinazoline-2,4-dione analogs.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
  • ChemicalBook. 7-chloroquinazoline-2,4(1H,3H)-dione(13165-35-0) 1H NMR.
  • MDPI. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.
  • Juniper Publishers. N- and / or O- Alkylation of Quinazolinone Derivatives.
  • University of Washington. Thin Layer Chromatography.
  • Agilent. What is Preparative HPLC | Find Your Purification HPLC System.
  • BenchChem. (2025). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
  • Agilent. Application Compendium Solutions for Preparative HPLC.
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.
  • MDPI. Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species.
  • Teledyne LABS. The Power of Preparative HPLC Systems.
  • Durham University, Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows.
  • Google Patents. US5126456A - 7-chloroquinaldine synthesis.
  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • ResearchGate. (2025). Solvent free synthesis of some quinazolin-4(3H)-ones.
  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents.
  • New England Biolabs. Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns.
  • SiliCycle. SOLUTIONS FOR THIN LAYER CHROMATOGRAPHY.
  • National Institutes of Health. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline.
  • National Institutes of Health. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][6]naphthyrin-5(6H)-one. Retrieved from

  • PubMed. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • BenchChem. Application Notes: Synthesis of 7-Chloroquinazolines from 4-Chloro-3-nitrobenzaldehyde.
  • ResearchGate. N- and / or O- Alkylation of Quinazolinone Derivatives.
  • ACS Publications. Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines.
  • InvivoChem. 6-Chloroquinazoline-2,4(1H,3H)-dione.
  • UW Tacoma. N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives.
  • Pharmaffiliates. 13165-35-0| Chemical Name : 7-Chloro-1H-quinazoline-2,4-dione.
  • ResearchGate. (2025). The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy.
  • PubMed Central. Quinazoline derivatives: synthesis and bioactivities.

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Common side reactions in the synthesis of quinazoline-2,4-diones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinazoline-2,4-diones. As a Senior Application Scientist, I understand that while the synthesis of this valuable scaffold is well-established, researchers frequently encounter challenges that can impact yield, purity, and scalability. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind these issues and provide validated protocols to get your synthesis back on track.

FAQ 1: Low or No Product Formation
Question: I am attempting to synthesize a quinazoline-2,4-dione from a 2-aminobenzamide derivative and a carbonyl source, but I'm observing very low yields or only starting material upon workup. What are the likely causes and how can I fix this?

Answer:

This is a common issue that typically points to problems with reaction activation, the choice of carbonyl source, or the reaction conditions. Let's break down the potential causes and solutions.

Plausible Causes & Troubleshooting Steps:

  • Inefficient Carbonylating Agent: The reactivity of the carbonyl source is critical. Milder reagents may require specific catalysts or higher temperatures to facilitate the initial acylation and subsequent cyclization.

    • Insight: Reagents like 1,1'-Carbonyldiimidazole (CDI) or di-tert-butyl dicarbonate ((Boc)₂O) are safer alternatives to phosgene but may require optimization.[1] For instance, the use of (Boc)₂O often requires a catalyst like 4-dimethylaminopyridine (DMAP) to form a highly reactive intermediate, which then undergoes cyclization.[1]

    • Solution: If using (Boc)₂O, ensure a catalytic amount of DMAP (approx. 0.1 eq) is included. If yields are still low, you might consider more reactive but hazardous reagents like triphosgene, always ensuring proper safety precautions are in place.[2]

  • Suboptimal Reaction Temperature: The intramolecular cyclization step to form the dione ring often requires thermal energy to overcome the activation barrier, especially for less reactive substrates.

    • Insight: While some modern methods are designed to work at room temperature, many traditional and robust procedures require heating.[1][2] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[1]

    • Solution: Try increasing the reaction temperature. Refluxing in a suitable solvent like acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) is a common strategy. A stepwise increase in temperature (e.g., from room temperature to 50 °C, then to 80 °C) while monitoring the reaction by TLC or LC-MS can help identify the optimal condition without degrading the material.

  • Base/Catalyst Incompatibility: The choice of base or catalyst can significantly influence the reaction outcome.

    • Insight: In some protocols, a base is required to deprotonate the amide or aniline nitrogen, increasing its nucleophilicity. However, an inappropriate base can lead to side reactions. For example, strong, non-nucleophilic bases are often preferred.

    • Solution: If your protocol uses a base like triethylamine (TEA) and is failing, consider a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU). Conversely, some modern syntheses, such as the DMAP-catalyzed reaction with (Boc)₂O, show improved yields without an additional base.[1] Always consult literature specific to your chosen carbonyl source.

Experimental Protocol: DMAP-Catalyzed Synthesis from 2-Aminobenzamide

This protocol is adapted for general use and demonstrates a reliable method using (Boc)₂O.[1]

  • To a solution of your 2-aminobenzamide (1.0 mmol) in acetonitrile (10 mL), add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 mmol, 1.5 eq).

  • Add 4-dimethylaminopyridine (DMAP, 0.1 mmol, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours or heat to reflux (approx. 82 °C) for 2-4 hours. Monitor reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold acetonitrile.

  • If no precipitate forms, evaporate the solvent under reduced pressure and purify the residue by column chromatography.

Troubleshooting Workflow for Low Yield

G start Low Yield or No Reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents change_carbonyl Evaluate Carbonyl Source (e.g., CDI, (Boc)2O+DMAP, Triphosgene) check_reagents->change_carbonyl Reagents OK increase_temp Increase Reaction Temperature (e.g., Reflux in CH3CN/DMF) optimize_catalyst Optimize Catalyst/Base (e.g., Add DMAP, Switch Base) increase_temp->optimize_catalyst change_carbonyl->increase_temp Reagent Chosen monitor Monitor by TLC/LC-MS optimize_catalyst->monitor success Product Formed monitor->success Improvement Seen fail Still Low Yield monitor->fail No Improvement

Caption: General troubleshooting workflow for low product yield.

FAQ 2: Formation of Unexpected Byproducts
Question: My reaction produces the desired quinazoline-2,4-dione, but I'm struggling with a persistent, hard-to-separate byproduct. What could this be?

Answer:

Byproduct formation is often related to incomplete cyclization or side reactions involving the starting materials or intermediates. The identity of the byproduct depends heavily on your chosen synthetic route.

Common Byproducts and Their Origins:

  • N-Aryl Urea Derivatives (from Anthranilic Acid/Isatoic Anhydride + Isocyanate):

    • Mechanism: When reacting an anthranilic acid or isatoic anhydride with an isocyanate, the primary amine can react to form an N-aryl urea intermediate. If this intermediate fails to cyclize, it will remain as a major impurity.

    • Identification: Urea byproducts are often polar and may appear as streaky spots on a TLC plate. They can be identified by HRMS, as their mass will correspond to the sum of the aniline derivative and the isocyanate.

    • Solution: Drive the cyclization to completion by increasing the reaction temperature or extending the reaction time. In some cases, changing the solvent to a higher-boiling one like DMF or toluene can facilitate the final ring-closing step.

  • Partially Reacted Intermediates (from 2-Aminobenzamide + (Boc)₂O):

    • Mechanism: The reaction between 2-aminobenzamide and (Boc)₂O proceeds through an unstable carbamic-carbonic anhydride intermediate.[1] If this intermediate does not cyclize efficiently, it can decompose or react with other nucleophiles present in the mixture, leading to various side products.

    • Solution: Ensure the catalyst (DMAP) is active and present in the correct amount. Running the reaction at a slightly elevated temperature can favor the desired intramolecular cyclization over intermolecular side reactions.

Mechanism Highlighting a Potential Side Reaction

G cluster_main Desired Pathway cluster_side Side Reaction A 2-Aminobenzamide + (Boc)2O B Reactive Intermediate (Carbamic-Carbonic Anhydride) A->B DMAP C Quinazoline-2,4-dione B->C Intramolecular Cyclization (Heat) D Decomposition / Intermolecular Reaction B->D Insufficient Heat / Catalyst Inefficiency

Caption: Desired cyclization vs. potential side reaction pathway.

FAQ 3: Purification and Isolation Challenges
Question: My product appears to be formed, but it is difficult to purify. It either streaks on silica gel columns or has very poor solubility, making recrystallization difficult. What are my options?

Answer:

Purification is a critical step where significant product loss can occur. Quinazoline-2,4-diones, particularly the unsubstituted ones, often exhibit poor solubility and high polarity, complicating standard purification methods.

Troubleshooting Purification:

  • Column Chromatography Issues:

    • Problem: Streaking or poor separation on silica gel is common due to the acidic nature of the N-H protons and the polarity of the two carbonyl groups.

    • Solution - Solvent System Modification: Add a small amount of a polar, protic solvent or an acid to the eluent. A common mobile phase is Dichloromethane/Methanol (e.g., 100:1 to 20:1).[1] Adding a small amount of acetic acid (0.5-1%) can sometimes improve peak shape by suppressing ionization on the silica surface.

    • Solution - Alternative Stationary Phase: If silica fails, consider using a different stationary phase. Alumina (neutral or basic) can be effective, but be aware that highly sensitive compounds may degrade. Reverse-phase chromatography (C18) is another option for less polar derivatives, using solvent systems like Acetonitrile/Water or Methanol/Water.

  • Poor Solubility & Recrystallization:

    • Problem: The final product crashes out of solution as a very fine, often amorphous powder that is difficult to recrystallize and may trap impurities.

    • Solution - Solvent Screening: Finding the right recrystallization solvent is key. Hot DMF, Dimethyl Sulfoxide (DMSO), or acetic acid are often required to dissolve the crude product, followed by the addition of an anti-solvent like water, methanol, or diethyl ether to induce crystallization.

    • Solution - Trituration/Washing: If a full recrystallization is not feasible, trituration (suspending the crude solid in a solvent in which the product is insoluble but the impurities are soluble) can be very effective. Common washing solvents include hot ethanol, ethyl acetate, or acetonitrile.[1][3] The solid can be filtered and washed repeatedly to remove soluble impurities.

Table 1: Common Solvents for Quinazoline-2,4-dione Synthesis & Purification

SolventBoiling Point (°C)Use in SynthesisUse in PurificationNotes
Acetonitrile (CH₃CN)82Good for reactions at moderate reflux.[1]Washing/trituration, eluent component.Generally good for dissolving starting materials.
Dichloromethane (DCM)40Low-temperature reactions.Primary eluent in column chromatography.Volatile and effective for less polar compounds.
N,N-Dimethylformamide (DMF)153High-temperature reactions, dissolving stubborn starting materials.[4]Recrystallization solvent for poorly soluble products.High boiling point makes it difficult to remove.
Methanol (MeOH)65Not a common primary reaction solvent.Polar component in column chromatography eluents, recrystallization anti-solvent.Can N-methylate under certain basic conditions.
Ethyl Acetate (EtOAc)77Moderate temperature reactions.Washing/trituration, eluent component.Good for removing non-polar impurities.
References
  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Available at: [Link]

  • Synthesis and reaction mechanism of quinazoline‐2,4‐diones 115. ResearchGate. Available at: [Link]

  • Synthesis of quinazoline‐2,4‐diones. ResearchGate. Available at: [Link]

  • Synthesis of Quinazolinediones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of quinazolin-2,4-diones. ResearchGate. Available at: [Link]

  • Representative synthetic methods for quinazoline‐2,4(1H,3H)‐diones. ResearchGate. Available at: [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Available at: [Link]

  • Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. MDPI. Available at: [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Institutes of Health (NIH). Available at: [Link]

  • Preparation of quinazoline‐2,4(1H,3H)‐dione 11. ResearchGate. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Royal Society of Chemistry. Available at: [Link]

  • Purification of Quinoline-3,4-diones. Reddit. Available at: [Link]

  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. National Institutes of Health (NIH). Available at: [Link]

  • Examples of quinazoline-2,4-dione derivatives showing antibacterial and antiviral activity. ResearchGate. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents. ResearchGate. Available at: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available at: [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of Quinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antibacterial, and antihypertensive properties.[1][2][3][4] The functionalization of this nucleus, particularly through N-alkylation at the N1 and N3 positions, is a critical step in the synthesis of novel drug candidates. However, this seemingly straightforward transformation is often plagued by challenges related to regioselectivity, yield, and side reactions.

This guide provides field-proven insights and robust troubleshooting strategies to help researchers navigate the complexities of N-alkylation on the quinazoline-2,4-dione system. We will address common experimental issues in a direct question-and-answer format, explaining the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Part 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses the foundational knowledge required for planning a successful N-alkylation experiment.

Q1: What are the primary sites of alkylation on quinazoline-2,4-dione, and which is typically favored?

The quinazoline-2,4-dione ring system possesses two nucleophilic nitrogen atoms (N1 and N3) available for alkylation. The N3-proton is generally more acidic than the N1-proton due to its flanking carbonyl groups, making it easier to deprotonate. Consequently, under standard basic conditions, alkylation overwhelmingly occurs at the N3 position to yield the thermodynamically and kinetically favored product.[5][6] While less common, O-alkylation can occur, particularly with sterically demanding reagents.[7][8][9] Di-alkylation at both N1 and N3 is also a common side reaction, especially when an excess of the alkylating agent is used.[1]

G A Quinazoline-2,4-dione P1 N3-Alkylated (Major Product) A->P1 Favored Pathway P2 N1-Alkylated (Minor Product) A->P2 P3 N1,N3-Dialkylated (Side Product) A->P3 P4 O-Alkylated (Minor/Rare) A->P4 B Alkyl Halide (R-X) C Base P1->P3 Further Alkylation

Caption: Potential alkylation pathways for quinazoline-2,4-dione.

Q2: How do I select the appropriate base and solvent for the reaction?

The choice of base and solvent is critical for achieving high yield and selectivity. The goal is to deprotonate the nitrogen atom efficiently without promoting side reactions.

  • Bases:

    • Potassium Carbonate (K₂CO₃): This is the most commonly used base. It is a mild, inexpensive, and effective base for deprotonating the N3 position.[1][10] It is typically used in stoichiometric or slight excess.

    • Cesium Carbonate (Cs₂CO₃): Often provides higher yields and faster reaction rates than K₂CO₃ due to the "cesium effect," which results in a more dissociated and highly reactive anion. It is a good alternative if K₂CO₃ gives sluggish reactions.[5]

    • Sodium Hydride (NaH): A very strong, non-nucleophilic base that ensures complete and irreversible deprotonation.[11] It should be used with caution in anhydrous solvents under an inert atmosphere, as moisture will quench it instantly. It is recommended for less reactive alkylating agents or when struggling with incomplete conversion.

  • Solvents:

    • N,N-Dimethylformamide (DMF): The most common solvent choice. Its polar aprotic nature effectively solvates cations (like K⁺), leaving the quinazolinedione anion more nucleophilic and reactive.[1][5]

    • Dimethyl Sulfoxide (DMSO): Similar to DMF, it is another excellent polar aprotic solvent that can facilitate the reaction.

    • Acetonitrile (CH₃CN): A less polar alternative to DMF. It can be useful for minimizing certain side reactions but may lead to slower reaction rates or require higher temperatures.

ReagentTypeKey Characteristics & Use Case
Bases
K₂CO₃Mild InorganicStandard, cost-effective choice for routine N3-alkylation.[1]
Cs₂CO₃Stronger InorganicUsed to accelerate slow reactions or improve yields.[5]
NaHStrong HydrideFor unreactive substrates; requires strict anhydrous conditions.[11][12]
Solvents
DMFPolar AproticExcellent solvating power for reactants; the most common choice.[1]
DMSOPolar AproticA good alternative to DMF, sometimes offering better solubility.
AcetonitrilePolar AproticLess polar option; may reduce side reactions but can slow conversion.

Part 2: Troubleshooting Guide

This section addresses specific experimental failures and provides a logical framework for resolving them.

Q3: My reaction yield is very low, or I'm recovering only starting material. What went wrong?

This is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.

Possible Cause 1: Ineffective Deprotonation The base may not be strong enough, or it may have been deactivated.

  • Solution:

    • Verify Base Quality: Ensure your base (e.g., K₂CO₃) is dry. Consider grinding it to increase surface area.

    • Switch to a Stronger Base: If K₂CO₃ is ineffective, try using Cs₂CO₃ or, for a more robust approach, NaH. When using NaH, ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[11]

Possible Cause 2: Poor Reactivity of the Alkylating Agent The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl. Alkyl chlorides can be particularly sluggish.

  • Solution:

    • Use a More Reactive Halide: If possible, switch from an alkyl chloride to the corresponding bromide or iodide.

    • Add a Catalyst: For alkyl chlorides or bromides, adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) can significantly accelerate the reaction via an in situ Finkelstein reaction, which generates the more reactive alkyl iodide.[13]

    • Increase Temperature: Gently increasing the reaction temperature (e.g., from room temperature to 60-80 °C) can overcome the activation energy barrier. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid decomposition.[10]

Possible Cause 3: Solvent Issues Moisture in the solvent can quench the base (especially NaH) and hydrolyze the alkylating agent.

  • Solution:

    • Use Anhydrous Solvent: Always use a dry, anhydrous grade solvent, particularly when working with strong bases like NaH.[11]

    • Check Solubility: Ensure your quinazoline-2,4-dione starting material is soluble in the chosen solvent at the reaction temperature. If solubility is poor, consider switching from acetonitrile to DMF or DMSO.

G Start Low / No Yield Q1 Is the base strong enough and active? Start->Q1 Sol1 Use stronger base (Cs₂CO₃, NaH). Ensure base is dry. Q1->Sol1 No Q2 Is the alkylating agent reactive enough? Q1->Q2 Yes Sol1->Q2 Sol2 Switch to R-Br or R-I. Add catalytic KI. Increase temperature. Q2->Sol2 No Q3 Are reaction conditions (solvent, temp) optimal? Q2->Q3 Yes Sol2->Q3 Sol3 Use anhydrous solvent. Ensure substrate solubility. Monitor by TLC. Q3->Sol3 No End Problem Solved Q3->End Yes Sol3->End

Caption: Troubleshooting workflow for low reaction yield.

Q4: I am getting a mixture of N1, N3, and N1,N3-dialkylated products. How can I improve selectivity?

Controlling selectivity is the most common optimization challenge.

  • To Favor Mono-N3-Alkylation:

    • Control Stoichiometry: Use a slight excess of the quinazoline-2,4-dione relative to the alkylating agent (e.g., 1.1 equivalents of dione to 1.0 equivalent of halide). This ensures the halide is consumed before significant di-alkylation can occur. Conversely, using an excess of the alkylating agent will drive the formation of the di-substituted product.[1][14]

    • Slow Addition: Add the alkylating agent slowly (e.g., dropwise via a syringe pump) to the mixture of the dione and base. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction at the more reactive N3 site and minimizing over-alkylation.[15]

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can enhance selectivity for the more reactive N3 position.

  • To Isolate the N1-Alkylated Product: This is challenging due to the higher reactivity of the N3 position. A protecting group strategy is often required.

    • Protecting Group Strategy: Protect the N3 position first with a suitable protecting group (e.g., a group that can be selectively removed later).

    • Alkylate the N1 position under standard conditions.

    • Deprotect the N3 position. This multi-step process adds complexity but offers precise control.[16][17][18]

Q5: My reaction mixture turned dark brown/black at high temperatures. What is happening?

High reaction temperatures, especially in DMF, can lead to solvent decomposition. DMF can decompose to form dimethylamine and carbon monoxide, which can lead to complex side reactions and product degradation.[19]

  • Solution:

    • Reduce Temperature: Avoid excessively high temperatures (>120 °C) in DMF if possible. Most N-alkylations on this scaffold proceed well between room temperature and 80 °C.[10]

    • Change Solvent: If high temperatures are necessary for your specific transformation, consider switching to a more thermally stable solvent like DMSO or sulfolane.

Part 3: Experimental Protocols

General Protocol for N3-Alkylation of Quinazoline-2,4-dione

This protocol provides a reliable starting point for the selective synthesis of N3-alkylated products.

Materials:

  • Quinazoline-2,4-dione (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.05 eq)

  • Potassium carbonate (K₂CO₃), finely ground (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add quinazoline-2,4-dione (1.0 eq) and potassium carbonate (1.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.2 M.

  • Initial Stirring: Stir the suspension at room temperature for 15-30 minutes to facilitate initial deprotonation.

  • Alkylating Agent Addition: Add the alkyl halide (1.05 eq) dropwise via syringe over 5 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The product spot should be less polar than the starting material.

  • Workup: Once the starting material is consumed (typically 2-6 hours), cool the reaction to room temperature. Pour the mixture into a beaker containing ice-water. A precipitate of the crude product should form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and then with a small amount of cold diethyl ether or hexanes to aid in drying.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel if necessary.

References

  • BenchChem. (2025).
  • Al-Sanea, M. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules.
  • BenchChem. (2025).
  • BenchChem. (2025). Common side reactions in the alkylation of N-methylethanolamine and how to avoid them.
  • ACS Green Chemistry Institute.
  • Antonov, V. K., et al. (2020).
  • UW Tacoma. (n.d.).
  • Nathubhai, A., et al. (2011). N3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. Organic & Biomolecular Chemistry.
  • Antonov, V. K., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives.
  • ACS Green Chemistry Institute. (n.d.).
  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
  • Ma, D., et al. (2019). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules.
  • El-Sayed, N. N. E., et al. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents.
  • Li, Y., et al. (2020).
  • Reddit User Discussion. (2016).
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • Nathubhai, A., et al. (2011). N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. PubMed.
  • Reddit User Discussion. (2021).
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Moghadam, F. A., et al. (2020).

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Troubleshooting low efficacy in 7-Chloroquinazoline-2,4(1h,3h)-dione bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioassays involving 7-Chloroquinazoline-2,4(1h,3h)-dione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, we address common challenges that can lead to low efficacy or inconsistent results in your bioassays.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing lower than expected activity in my cell-based assay. What are the most common initial troubleshooting steps?

A1: When observing low efficacy, it's crucial to systematically evaluate several key factors. Start with the basics:

  • Compound Integrity and Solubility: Verify the purity and identity of your this compound stock. Ensure complete solubilization in your chosen solvent, typically DMSO[1]. Poor solubility is a frequent cause of reduced potency in aqueous assay buffers[2]. We recommend preparing a high-concentration stock solution in 100% DMSO and then diluting it to the final concentration in your assay medium. Observe for any precipitation upon dilution.

  • Cell Health and Density: Ensure your cells are healthy, within a low passage number, and free from contamination like mycoplasma.[3] Cell density at the time of treatment can significantly impact results. Optimize cell seeding to ensure they are in a logarithmic growth phase during the experiment.

  • Assay Controls: Double-check your positive and negative controls. A weak or absent response from your positive control suggests a systemic issue with the assay itself, rather than the test compound.

Q2: I'm seeing significant variability between replicate wells. What could be the cause?

A2: Well-to-well variability can often be traced back to technical execution. Here are some points to consider:

  • Pipetting Accuracy: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques to minimize errors, especially when preparing serial dilutions.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth, leading to "edge effects".[4] To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile PBS or water to maintain humidity.

  • Cell Seeding Uniformity: An uneven distribution of cells across the plate will lead to variable results. Ensure your cell suspension is homogenous before and during seeding.

Q3: Could the choice of microplate be affecting my results?

A3: Absolutely. The type of microplate can influence cell attachment, signal detection, and background noise.

  • For Cell-Based Assays: Use tissue culture-treated plates for adherent cells to ensure proper attachment and growth.[4] The color of the plate is also important. Black plates with clear bottoms are generally recommended for fluorescence-based assays to minimize background and crosstalk, while white plates are suitable for luminescence assays.[5]

  • For Biochemical Assays: The choice of plate material (e.g., polystyrene, polypropylene) can affect compound binding. Low-binding plates may be necessary for sensitive assays.

Detailed Troubleshooting Guides

Guide 1: Addressing Compound-Specific Issues

Low efficacy of quinazoline derivatives can often be linked to their physicochemical properties and handling.

Problem: Suspected Compound Precipitation in Assay Media

  • Underlying Cause: this compound, like many quinazoline derivatives, has limited aqueous solubility.[2] When a DMSO stock is diluted into an aqueous assay buffer, the compound can precipitate, reducing its effective concentration.

  • Troubleshooting Workflow:

    • Visual Inspection: After diluting your compound to the final working concentration in the assay medium, visually inspect the solution for any cloudiness or particulate matter. You can also centrifuge a sample and check for a pellet.

    • Solubility Test: Perform a simple solubility test by preparing serial dilutions of your compound in the assay buffer and measuring the absorbance or light scattering. An increase in signal can indicate precipitation.

    • Optimize Solvent Concentration: If precipitation is observed, you may need to adjust the final DMSO concentration in your assay. While high DMSO concentrations can be toxic to cells, a final concentration of up to 0.5% is generally tolerated by most cell lines. Always include a vehicle control with the same final DMSO concentration.

    • Consider Formulation Strategies: For in vivo or more complex cellular models, formulation strategies such as the use of solubilizing agents like PEG400 or Tween 80 might be necessary.[6]

Problem: Inconsistent IC50 Values Across Experiments

  • Underlying Cause: Besides the factors mentioned in the FAQs, the stability of the compound in the assay buffer over the incubation period can be a factor. Additionally, the specific biological target and its expression level in the chosen cell line are critical. Quinazoline derivatives are known to target a wide range of biological molecules, including protein kinases and enzymes like PARP-1/2.[3][7]

  • Troubleshooting Protocol:

    • Compound Stability Assessment: To assess stability, incubate this compound in your assay medium for the duration of your experiment. At various time points, analyze the sample by HPLC to check for degradation.

    • Target Expression Verification: If you are targeting a specific protein, verify its expression level in your cell line using techniques like Western blotting or qPCR. Low target expression can lead to a weak response.

    • Review Structure-Activity Relationships (SAR): Research suggests that substitutions on the quinazoline-2,4(1H,3H)-dione scaffold are crucial for activity. For instance, substitutions at the 6- and 7-positions can significantly impact antitumor efficacy.[8] It's possible that the specific assay system requires a different analog of the compound for optimal activity.

Parameter Recommendation Rationale
Compound Stock Solution 10-50 mM in 100% DMSOMaximizes solubility and stability for long-term storage.
Final DMSO Concentration < 0.5%Minimizes solvent-induced cell toxicity.
Aqueous Buffer pH 7.2 - 7.4Maintains physiological conditions and compound stability.
Incubation Temperature 37°C for cell-based assaysOptimal for cell growth and enzymatic activity.
Guide 2: Optimizing Cell-Based Assay Parameters

Cellular context is paramount for obtaining meaningful data.

Problem: No Dose-Dependent Response Observed

  • Underlying Cause: This could be due to several factors, including the compound concentration range being too high or too low, insufficient incubation time, or the selection of an inappropriate cell line.

  • Optimization Workflow:

    • Broaden Concentration Range: Test a wider range of concentrations, from nanomolar to high micromolar, to capture the full dose-response curve.

    • Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for observing an effect. The compound may require more time to exert its biological activity.

    • Cell Line Selection: The activity of quinazoline derivatives can be highly cell-line dependent.[9] If possible, screen a panel of cell lines to identify a more sensitive model. For example, if targeting EGFR, a cell line with known EGFR overexpression or mutation would be more appropriate.[4]

Problem: High Background Signal in Fluorescence-Based Assays

  • Underlying Cause: Autofluorescence from the compound itself, cellular components, or the phenol red in the culture medium can interfere with the assay signal.[5]

  • Mitigation Strategies:

    • Use Phenol Red-Free Medium: During the assay, switch to a phenol red-free medium to reduce background fluorescence.

    • Measure Compound Autofluorescence: Run a control plate with only the compound in the assay medium to quantify its intrinsic fluorescence at the assay wavelengths.

    • Optimize Wavelengths: If possible, adjust the excitation and emission wavelengths to minimize the contribution of autofluorescence.

    • Consider Alternative Detection Methods: If autofluorescence is a persistent issue, consider switching to a luminescence or absorbance-based assay if a suitable one is available.

Visualizing Experimental Workflows

Troubleshooting Logic for Low Efficacy

Troubleshooting_Low_Efficacy start Low Efficacy Observed compound_check Compound Issues? start->compound_check assay_check Assay System Issues? compound_check->assay_check No solubility Check Solubility & Purity compound_check->solubility Yes cell_check Cellular Issues? assay_check->cell_check No controls Validate Controls (Positive/Negative) assay_check->controls Yes health Confirm Cell Health & Low Passage cell_check->health Yes solution Problem Resolved cell_check->solution No stability Assess Stability in Assay Buffer solubility->stability concentration Verify Concentration stability->concentration concentration->solution parameters Optimize Assay Parameters (Time, Temp) controls->parameters detection Check Detection Method (e.g., Autofluorescence) parameters->detection detection->solution density Optimize Cell Density health->density target Verify Target Expression density->target target->solution Optimized_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (Low Passage, Healthy) cell_seeding 3. Cell Seeding (Uniform Density) cell_culture->cell_seeding compound_prep 2. Compound Prep (Fresh Dilutions) compound_add 4. Compound Addition (Include Controls) compound_prep->compound_add cell_seeding->compound_add incubation 5. Incubation (Optimized Time/Temp) compound_add->incubation read_plate 6. Plate Reading (Optimized Settings) incubation->read_plate data_analysis 7. Data Analysis (Normalization) read_plate->data_analysis

Caption: Optimized workflow for cell-based assays.

References

  • Luo, J., et al. (2013). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Molecular Diversity, 17(2), 197-219. Available at: [Link]

  • Krátký, M., et al. (2003). Synthesis and Biological Evaluation of Quinazoline-4-thiones. Molecules, 8(10), 755-769. Available at: [Link]

  • Kuran, B., et al. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 68(2), 145-150. Available at: [Link]

  • Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3845. Available at: [Link]

  • Rawat, A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Medicinal Chemistry Research, 27(1), 1-22. Available at: [Link]

  • Hassan, G. S., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2188091. Available at: [Link]

  • Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of 7-Chloroquinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chloroquinazoline-2,4(1H,3H)-dione and its derivatives. This guide is designed to provide practical, in-depth solutions to common stability challenges encountered during experimental work. By understanding the underlying chemical principles, you can proactively design more robust experiments and formulations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound derivatives.

Q1: My this compound derivative shows decreasing concentration in aqueous buffer over time. What is the likely cause?

A1: The quinazolinone core is susceptible to hydrolysis, particularly under non-neutral pH conditions.[1] The ester and amide-like bonds within the pyrimidine ring can be cleaved, leading to ring-opening and degradation. Significant decomposition has been observed for similar quinazoline derivatives under both acidic (0.1 M HCl) and alkaline (0.1 M NaOH) conditions.[2] It is crucial to determine the pH-stability profile of your specific derivative to identify the optimal pH range for storage and experimental use.

Q2: I've observed the appearance of new peaks in my HPLC chromatogram after storing my compound solution at room temperature. What could these be?

A2: New peaks are indicative of degradation. Besides hydrolysis, oxidative degradation and photodecomposition are common pathways for quinazoline derivatives.[2][3] Some derivatives have shown instability when exposed to normal room lighting.[4] The nature of the substituents on the quinazoline ring can significantly influence the degradation pathway and the resulting products.[5][6] A forced degradation study is the most effective way to identify these unknown peaks.

Q3: What are the recommended general storage conditions for this compound derivatives in solid and solution forms?

A3: For solid (powder) form, storage at -20°C is generally recommended and can maintain stability for years.[4] For solutions, storage at -80°C is preferable to slow down potential degradation, with some derivatives being stable for up to a year under these conditions.[4] However, the optimal storage temperature can be compound-specific. Interestingly, some quinazoline derivatives have shown greater stability in solution at room temperature (22°C) compared to refrigerated (4°C) or body temperature (37°C).[7] It is also advisable to store solutions protected from light.[7][8]

Q4: My derivative has poor solubility in aqueous media, forcing me to use DMSO. Are there any stability concerns with DMSO?

A4: While DMSO is a common solvent, some quinazoline derivatives have been reported to be unstable in it, with spectral changes indicating modifications occurring soon after preparation.[3][9] If you observe instability, it is recommended to prepare fresh solutions in DMSO before each experiment. It's also worth noting that for some biochemical assays, a 0.2% DMSO medium has been used, with compounds showing stability for up to 96 hours.[10]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for investigating and mitigating specific stability issues.

Guide 1: Investigating and Mitigating Hydrolytic & pH-Dependent Degradation

The quinazolinone scaffold is prone to hydrolysis, which can be a significant hurdle in developing aqueous formulations or conducting biological assays in aqueous buffers.

Protocol 1: pH-Stability Profile Determination

This protocol will help you identify the optimal pH range for your compound's stability.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12). Use buffers with known compositions, such as citrate, phosphate, and borate.

  • Stock Solution Preparation: Prepare a concentrated stock solution of your this compound derivative in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Sample Incubation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

  • Time-Point Analysis: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C). At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Analyze the aliquots using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the parent compound remaining against time for each pH. This will reveal the pH at which your compound is most stable.

Protocol 2: Forced Degradation Study (Hydrolysis)

Forced degradation studies are a regulatory requirement and are invaluable for understanding degradation pathways.[11][12] The goal is to achieve 5-20% degradation.[12][13]

  • Stock Solution: Prepare a 1 mg/mL solution of your compound in a 50:50 mixture of acetonitrile and water.[12]

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60°C) if degradation is slow.[14]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature. Quinazolines are often highly sensitive to basic conditions.[2]

  • Neutral Hydrolysis: Mix the stock solution with water. Heat at an elevated temperature (e.g., 60-80°C).

  • Sample Monitoring & Neutralization: Monitor the reactions by HPLC. Once the target degradation is achieved, neutralize the acidic and basic samples before final analysis.[14]

Data Interpretation & Mitigation Strategies

Observation Potential Cause Recommended Mitigation Strategies
Rapid degradation at pH < 4 and > 8Acid and base-catalyzed hydrolysis- Formulate the compound in a buffer system at its pH of maximum stability.- For solid dosage forms, consider film coating to act as a moisture barrier.[15]- Explore co-crystallization to create a more stable solid form.[15]
Formation of a major degradation product with a significantly different retention timeRing-opening of the quinazoline core- Use LC-MS to identify the mass of the degradant and elucidate its structure.- Consider structural modifications to the quinazoline core to enhance stability, though this is a medicinal chemistry effort.
Guide 2: Addressing Oxidative and Photolytic Instability

Exposure to atmospheric oxygen and light can also lead to the degradation of sensitive compounds.

Protocol 3: Forced Degradation (Oxidation & Photolysis)

  • Oxidative Degradation: Mix your stock solution with a 3% solution of hydrogen peroxide (H₂O₂).[14] Keep the mixture at room temperature and monitor over time.

  • Photolytic Degradation: Expose your stock solution in a chemically inert, transparent container (e.g., quartz cuvette) to a light source providing both UV and visible light, as specified by ICH Q1B guidelines.[12] Run a control sample stored in the dark.

  • Analysis: Analyze the stressed and control samples by HPLC to quantify degradation and identify photoproducts.

Mitigation Strategies for Oxidative and Photolytic Instability

  • Inert Atmosphere: For oxygen-sensitive compounds, handle solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Antioxidants: Consider the addition of antioxidants to your formulation, such as butylated hydroxytoluene (BHT) or ascorbic acid.

  • Light Protection: Store both solid materials and solutions in amber vials or wrapped in aluminum foil to protect them from light.[8]

Part 3: Visualization & Data

Visual aids and tabulated data can help in understanding complex processes and summarizing key information.

Diagrams

G cluster_0 Forced Degradation Workflow A Prepare 1 mg/mL Stock Solution B Acid Stress (0.1 M HCl, RT/60°C) A->B C Base Stress (0.1 M NaOH, RT) A->C D Oxidative Stress (3% H₂O₂, RT) A->D E Thermal Stress (Solid/Solution, 80°C) A->E F Photolytic Stress (UV/Vis Light) A->F G Control (Protected from stress) A->G H Monitor by HPLC (Target 5-20% degradation) B->H C->H D->H E->H F->H G->H I Neutralize (if needed) H->I J Final HPLC Analysis I->J K Identify Degradants (LC-MS/MS) J->K

Caption: Experimental workflow for a forced degradation study.

G cluster_1 Potential Hydrolytic Degradation Pathway A 7-Chloroquinazoline-2,4-dione Derivative Pyrimidine Ring B Hydrolysis (Acid or Base Catalyzed) A->B C Ring-Opened Intermediate e.g., 2-Amino-4-chlorobenzamide derivative B->C Ring Cleavage D Further Degradation C->D E Smaller Fragments D->E

Caption: Potential hydrolytic degradation of the quinazoline core.

Data Tables

Table 1: Summary of Forced Degradation Conditions for Quinazoline Derivatives

Stress ConditionReagent/ConditionTypical DurationKey ObservationReference
Acid Hydrolysis0.1 M HCl24-48 hours at RT or elevated temp.Significant degradation often observed.[2]
Base Hydrolysis0.1 M NaOHCan be rapid, monitor closely at RT.Often shows complete or very rapid degradation.[2]
Oxidation3% H₂O₂Up to 24 hours at RT.Some derivatives are stable, others degrade.[2][14]
PhotolysisUV/Visible light (ICH Q1B)Per ICH guidelinesCan result in a cluster of degradation products.[2]
Thermal (Dry Heat)50-80°C1 monthSolid-state is often more stable than in solution.[2][4]

References

  • Singh, S., et al. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 775-83. [Link]

  • Militaru, A., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4198. [Link]

  • Militaru, A., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings. [Link]

  • Buthelezi, S. P., et al. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 25(20), 4699. [Link]

  • Kaplińska, K., et al. (2014). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 71(4), 603-9. [Link]

  • Militaru, A., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7899. [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 24(1), 14. [Link]

  • Militaru, A., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery. [Link]

  • Ansari, P., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6266. [Link]

  • Wang, X., et al. (2023). Influence of Substituents on the Reaction of Substituted (4‐Oxo‐3‐Phenyl‐1,3‐Thiazolidin‐2‐Ylidene)acetates with α,α‐Dicyanoolefins: Synthesis of Quinoline and Quinazoline‐Substituted Carboxylates. ChemistrySelect. [Link]

  • Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MedCrave. [Link]

  • Al-Dhfyan, A. (2023). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 16(11), 1618. [Link]

  • Consensus (n.d.). Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]

  • Ali, I., et al. (2023). Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide. Catalysts, 13(12), 1501. [Link]

  • ResearchGate (n.d.). Oxidation of quinazoline scaffold. ResearchGate. [Link]

  • Chan, S. Y., & Tey, L. H. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(8), 1609. [Link]

  • Pharmaguideline (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Wang, Z., et al. (2016). Supercritical water oxidation of Quinazoline: Effects of conversion parameters and reaction mechanism. Water Research, 100, 214-222. [Link]

  • OUCI (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Oriental Journal of Chemistry, 38(4). [Link]

  • Al-Ostath, A. I., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. [Link]

  • Zhang, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(6), 357-69. [Link]

  • Chen, J., et al. (2021). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 26(11), 3169. [Link]

Sources

Avoiding byproduct formation in the synthesis of 7-chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-Chloroquinazolines

Welcome to the technical support hub for the synthesis of 7-chloroquinazolines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical scaffold. The following sections provide in-depth answers to common challenges and troubleshooting strategies to help you minimize byproduct formation and maximize the yield and purity of your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 7-chloroquinazolines, focusing on the root causes of impurity generation.

Q1: What are the primary synthetic pathways to 7-chloroquinazolines, and what are the most common byproducts associated with them?

A1: The two most prevalent starting materials for 7-chloroquinazolines are derivatives of 2-amino-4-chlorobenzoic acid (also known as 4-chloroanthranilic acid) and 4-chloro-3-nitrobenzaldehyde [1]. Each route has a distinct impurity profile.

  • Route A (from 2-Amino-4-chlorobenzoic Acid): This is a classical and widely used approach, often following the principles of the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide[2][3]. The key intermediate is typically a 7-chloro-4(3H)-quinazolinone, which is then chlorinated to yield the final product.

    • Common Byproducts:

      • Incomplete Cyclization: Residual acylated anthranilic acid or benzoxazinone intermediates if the cyclization conditions (e.g., heat, dehydrating agent) are insufficient[4].

      • Decarboxylation Products: Harsh thermal conditions can sometimes lead to the loss of the carboxylic acid group from the starting material before cyclization.

      • Dimerization Byproducts: During the subsequent chlorination step (e.g., with POCl₃), phosphorylated intermediates can react with unreacted quinazolinone, forming pseudodimers if conditions are not carefully controlled[5].

  • Route B (from 4-Chloro-3-nitrobenzaldehyde): This route involves a one-pot reductive cyclization. The nitro group is reduced to an amine in situ, which then condenses with a C1 source (like formamide) to form the quinazoline ring[1].

    • Common Byproducts:

      • Incomplete Reduction: Residual nitro- or hydroxylamino- intermediates if the reducing agent (e.g., iron powder) is not efficient or sufficient.

      • Over-reduction: In some cases, the chloro-substituent can be susceptible to hydrodehalogenation, leading to the formation of the corresponding quinazoline without the desired chlorine atom.

      • Side-products from the C1 Source: Formamide can decompose at high temperatures, leading to various minor impurities.

Q2: From a mechanistic standpoint, what are the key drivers of byproduct formation?

A2: Byproduct formation is almost always a consequence of reaction kinetics and thermodynamics competing with the desired reaction pathway. The primary drivers are:

  • High Reaction Temperatures: Many classical quinazoline syntheses, like the Niementowski reaction, require high temperatures (>130°C)[2]. These conditions can provide the activation energy for undesired pathways, such as decomposition of starting materials, decarboxylation, or the formation of tars.

  • Reactive Intermediates: The synthesis often proceeds through highly reactive intermediates. For example, during the Friedländer synthesis (a related reaction), the initial aldol adduct or Schiff base can potentially undergo self-condensation if not rapidly cyclized[6][7].

  • Lack of Regiocontrol: If the starting materials are not sufficiently activated or directed, competing cyclization pathways can emerge. For instance, in syntheses that could theoretically form quinolines, careful control of reagents and conditions is necessary to favor the quinazoline product[2].

  • Sub-optimal Reagent Stoichiometry and Choice: In the critical step of converting a 7-chloro-4(3H)-quinazolinone to a 4,7-dichloroquinazoline, using an insufficient amount of chlorinating agent (e.g., POCl₃) can lead to a mixture of starting material, product, and phosphorylated intermediates[5].

Part 2: Troubleshooting Guide & Optimized Protocols

This section provides a problem-and-solution format for specific experimental challenges.

Problem 1: My Niementowski reaction from 4-chloroanthranilic acid has a low yield and contains multiple unidentified spots by TLC.

Probable Cause: Low yields in the Niementowski synthesis are frequently caused by excessive reaction temperatures leading to decomposition or inefficient cyclization of the intermediate o-amidobenzamide[2]. The reaction is also sensitive to the nature of the amide used.

Solution & Optimization Strategy:

  • Temperature Control: Instead of traditional high-temperature heating, consider using microwave irradiation. Microwave-assisted Niementowski reactions can significantly reduce reaction times and improve yields by providing rapid, uniform heating that minimizes thermal decomposition[8][9].

  • Catalysis: The use of solid-supported acid catalysts like Montmorillonite K-10 clay under solvent-free microwave conditions can dramatically improve the efficiency of the condensation and cyclization steps[8].

  • Alternative Reagents: If using formamide, ensure it is fresh and dry. For other amides, consider activating the anthranilic acid first to facilitate a cleaner reaction at a lower temperature.

Table 1: Comparison of Conventional vs. Microwave-Assisted Niementowski Reaction

ParameterConventional HeatingMicrowave Irradiation (MWI)Rationale for Improvement
Temperature 130-180 °C[2]150-200 °C (setpoint)Rapid, localized heating minimizes bulk thermal stress and decomposition.
Time 4-24 hours4-15 minutes[8]MWI accelerates reaction rates, outcompeting slower side-reaction pathways.
Typical Yield Often < 60%Often > 80%[9]Higher efficiency and reduced byproduct formation.
Byproducts Tar, decompositionCleaner reaction profileLess time at high temperature reduces unwanted thermal events.

Problem 2: The chlorination of my 7-chloro-4(3H)-quinazolinone with phosphorus oxychloride (POCl₃) is messy, resulting in a dark, intractable mixture and low yields of the desired 4,7-dichloroquinazoline.

Probable Cause: This is a critical and often problematic step. The reaction mechanism is complex and proceeds through phosphorylated intermediates. Byproducts like pseudodimers and polymeric tars form when these intermediates react with each other or with unreacted starting material. This is often exacerbated by uncontrolled temperature and the absence of a suitable base or catalyst[5]. Adding PCl₅ is sometimes used to drive the reaction, but this can also increase the formation of impurities if not controlled[10].

Solution & Optimization Strategy:

A two-stage temperature-controlled approach is highly effective for achieving a clean and high-yielding chlorination[5].

  • Stage 1: Phosphorylation (Low Temperature): First, the quinazolinone is converted to an O-phosphorylated intermediate. This should be done at a low temperature (< 25 °C) in the presence of a non-nucleophilic base (e.g., triethylamine, Hünig's base) to neutralize the HCl generated. This prevents the formation of pseudodimers[5][11].

  • Stage 2: Chlorination (High Temperature): Once phosphorylation is complete, the reaction is heated to 70-90 °C. At this temperature, the O-phosphorylated intermediate cleanly reacts with chloride ions (from POCl₃ or the amine hydrochloride salt) to form the desired 4-chloroquinazoline[5].

Optimized Protocol: Two-Stage Chlorination of 7-chloro-4(3H)-quinazolinone
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a dropping funnel, add 7-chloro-4(3H)-quinazolinone (1.0 eq) and a suitable solvent like toluene or acetonitrile.

  • Phosphorylation: Cool the suspension in an ice bath (0-5 °C). Add triethylamine (1.1 eq). Slowly, add phosphorus oxychloride (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 25 °C. Stir at this temperature for 1-2 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Chlorination: After complete formation of the intermediate, slowly heat the reaction mixture to 80 °C and maintain for 3-5 hours. The reaction should become a clear solution.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. The product will precipitate. Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to pH 7-8.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the 4,7-dichloroquinazoline. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane.

Problem 3: I am observing an unexpected quinoline byproduct instead of my target quinazoline.

Probable Cause: The formation of a quinoline byproduct is a known issue in reactions like the Friedländer synthesis, which shares mechanistic similarities and starting material types with some quinazoline syntheses[2]. This typically occurs when a 2-aminobenzaldehyde or 2-aminoketone is reacted with a compound containing an α-methylene group. The reaction can proceed via an aldol condensation followed by cyclization and dehydration, and if the nitrogen source for the second nitrogen of the quinazoline ring is not incorporated correctly, the quinoline scaffold can form instead[6][7].

Solution & Optimization Strategy:

  • Choice of Nitrogen Source: Ensure the nitrogen source for the N1 position of the quinazoline is appropriate and reactive under the reaction conditions. When starting from a 2-aminobenzaldehyde, using formamide or ammonium acetate is crucial to direct the synthesis towards the quinazoline product.

  • Reaction Conditions: The pH of the reaction can influence the pathway. Some quinoline syntheses are favored under acidic or basic conditions that promote the initial aldol condensation over imine formation with the external nitrogen source[12]. Buffer the reaction or use milder, neutral conditions if possible.

  • Structural Confirmation: Use analytical techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure. The chemical shifts and coupling constants, particularly for the aromatic protons, will be distinct for quinoline and quinazoline isomers.

Visualization of Key Synthetic Challenges

Below are diagrams illustrating the critical points in 7-chloroquinazoline synthesis where byproducts can arise and a troubleshooting decision tree.

Synthesis_Workflow Workflow for 7-Chloroquinazoline Synthesis & Byproduct Control cluster_routeA Route A: From 4-Chloroanthranilic Acid cluster_routeB Route B: From 4-Chloro-3-nitrobenzaldehyde A1 4-Chloroanthranilic Acid + Amide/Formamide A2 Cyclization (Niementowski) A1->A2 A3 7-Chloro-4(3H)-quinazolinone A2->A3 BP1 Byproduct: Incomplete Cyclization, Decomposition A2->BP1 A4 Chlorination (POCl3) A3->A4 A5 Target: 7-Chloroquinazoline Derivative A4->A5 BP2 Byproduct: Pseudodimers, Tars A4->BP2 B1 4-Chloro-3-nitrobenzaldehyde B2 Reductive Cyclization (e.g., Fe/Formamide) B1->B2 B3 Target: 7-Chloroquinazoline B2->B3 BP3 Byproduct: Incomplete Reduction, Hydrodehalogenation B2->BP3

Caption: Key stages in common synthetic routes where byproduct formation is critical.

Troubleshooting_Tree Troubleshooting Decision Tree Start Problem Encountered LowYield Low Yield / Complex Mixture Start->LowYield Chlorination Poor Chlorination Step Start->Chlorination Impurity Persistent Impurity Start->Impurity Sol_Temp Optimize Temperature: - Lower temp for Niementowski - Use MWI LowYield->Sol_Temp Sol_Reagent Check Reagent Quality: - Fresh formamide - Dry solvents LowYield->Sol_Reagent Sol_Chlor Use Two-Stage Chlorination: 1. Low temp phosphorylation 2. High temp chlorination Chlorination->Sol_Chlor Sol_Base Add Non-nucleophilic Base (e.g., Et3N) during chlorination Chlorination->Sol_Base Sol_Purify Improve Purification: - Recrystallization study - Convert to salt and back Impurity->Sol_Purify Sol_Analyze Identify Impurity: - LC-MS for mass - NMR for structure Impurity->Sol_Analyze

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Wikipedia. (n.d.). Friedländer synthesis.
  • BenchChem. (2024). Troubleshooting common side reactions in quinazoline synthesis.
  • Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents.
  • McFarland, J. W. (2012). Concerning the mechanism of the Friedländer quinoline synthesis.
  • Green Chemistry. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Royal Society of Chemistry.
  • Semantic Scholar. (2005). The Friedländer Synthesis of Quinolines.
  • PubMed Central. (2024). Different catalytic approaches of Friedländer synthesis of quinolines.
  • BenchChem. (2024). Application Notes: Synthesis of 7-Chloroquinazolines from 4-Chloro-3-nitrobenzaldehyde.
  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry, 76(6), 1653-1661.
  • PubMed Central. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
  • MDPI. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • Indian Chemical Society. (2021).
  • GSC Online Press. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][6][13]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one.

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Organic Syntheses.
  • ResearchGate. (2024). POCl3 Chlorination of 4-Quinazolones.
  • Google Patents. (n.d.). Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • PubMed Central. (2016). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • ResearchGate. (n.d.).
  • PubMed Central. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
  • International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis.
  • Wikipedia. (n.d.). Niementowski quinoline synthesis.
  • PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-chlorobenzoic acid.

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Technical Support Center: A Researcher's Guide to Scaling the Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap from Bench to Preclinical Supply

7-Chloroquinazoline-2,4(1H,3H)-dione is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the development of a wide array of pharmacologically active agents. As research progresses from discovery to preclinical evaluation, the demand for this compound escalates from milligrams to kilograms. This transition is fraught with challenges; reactions that are straightforward at the bench can become problematic at scale. This guide provides a comprehensive technical support framework for researchers, chemists, and drug development professionals tasked with the robust and scalable synthesis of this compound. We will delve into a validated, eco-efficient, one-pot synthesis protocol, address common and complex troubleshooting scenarios, and provide practical insights to ensure a consistent, high-purity supply for your preclinical studies.

Core Synthesis Pathway: The One-Pot Approach

The recommended and most scalable route for the synthesis of this compound is a one-pot reaction starting from 2-amino-4-chlorobenzoic acid. This method is advantageous due to its operational simplicity, use of readily available reagents, and amenability to large-scale production, with successful reports of scaling up to the kilogram level.[1]

The overall transformation consists of two key steps conducted in a single vessel:

  • Urea Formation: 2-amino-4-chlorobenzoic acid reacts with potassium cyanate (KOCN) in an aqueous acidic medium to form the corresponding urea derivative, 2-ureido-4-chlorobenzoic acid.

  • Cyclization: Subsequent basification with sodium hydroxide (NaOH) induces an intramolecular cyclization of the urea intermediate to form the sodium salt of this compound.

  • Precipitation: Acidification with hydrochloric acid (HCl) then precipitates the final product, which can be isolated by filtration.

Visualizing the Workflow

The following diagram illustrates the streamlined one-pot synthesis workflow.

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Precipitation & Isolation A 2-Amino-4-chlorobenzoic Acid D Reaction Mixture (Stir Overnight) A->D B Potassium Cyanate (KOCN) B->D C Water & Acetic Acid C->D E Add Sodium Hydroxide (NaOH) D->E Transfer to Step 2 F Reaction Mixture (Stir 4h) E->F G Acidify with HCl (pH < 1) F->G Transfer to Step 3 H Precipitate Forms G->H I Filter & Wash with Water H->I J Dry Product I->J K This compound J->K

Caption: One-pot synthesis workflow for this compound.

Detailed Scale-Up Protocol (100 g Scale)

This protocol is adapted from a reported eco-efficient synthesis and is designed for a 100 g scale production.[1]

Materials & Equipment:

  • Reactors: 5 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Reagents:

    • 2-Amino-4-chlorobenzoic acid (100 g, 0.583 mol)

    • Potassium cyanate (KOCN) (87.5 g, 1.08 mol)

    • Glacial Acetic Acid (105 mL, 1.84 mol)

    • Sodium Hydroxide (NaOH) (233 g, 5.83 mol)

    • Concentrated Hydrochloric Acid (HCl) (~250 mL)

    • Deionized Water

  • Filtration: Large Büchner funnel with appropriate filter paper, and a vacuum flask.

  • Drying: Vacuum oven.

  • Personal Protective Equipment (PPE): Safety goggles, face shield, chemical-resistant gloves, and a lab coat are mandatory.[1][2]

Procedure:

  • Reaction Setup: Charge the 5 L reactor with deionized water (930 mL) and 2-amino-4-chlorobenzoic acid (100 g). Begin stirring to form a slurry. Add glacial acetic acid (105 mL) to the mixture.

  • Urea Formation: In a separate vessel, dissolve potassium cyanate (87.5 g) in deionized water (230 mL). Slowly add this KOCN solution to the reactor via the addition funnel over 30-45 minutes, maintaining the internal temperature below 30°C. Once the addition is complete, allow the mixture to stir at room temperature overnight (12-16 hours).

  • Cyclization: Cool the reactor to 10-15°C using a circulating chiller. Carefully add solid sodium hydroxide (233 g) in portions, ensuring the temperature does not exceed 40°C. Caution: This addition is highly exothermic. After all the NaOH has been added, allow the reaction to stir at room temperature for an additional 4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Precipitation: Cool the reaction mixture to 0-5°C. Slowly and carefully add concentrated hydrochloric acid to adjust the pH to <1. Caution: This is an exothermic neutralization reaction and may cause foaming.[3] A thick white precipitate will form.

  • Isolation and Purification: Stir the cold slurry for 30 minutes to ensure complete precipitation. Filter the solid product using the Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the pH of the filtrate is neutral (~pH 7).

  • Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

Expected Outcome:

  • Yield: Near-quantitative yields have been reported for this process.[1]

  • Purity: The product obtained by this method is often highly pure, but for preclinical studies requiring >99% purity, further purification may be necessary.

  • Appearance: A white to off-white or pale yellow solid.[4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.

Part 1: Starting Material and Reagents

Q1: My 2-amino-4-chlorobenzoic acid starting material has a pink or tan discoloration. Will this affect the reaction?

A1: Yes, discoloration in the starting material can indicate the presence of oxidized impurities or residual starting materials from its own synthesis (e.g., from the reduction of 2-chloro-4-nitrobenzoic acid). These impurities can lead to colored byproducts in your final product and may complicate purification. It is highly recommended to use high-purity, off-white 2-amino-4-chlorobenzoic acid for this synthesis. If necessary, the starting material can be recrystallized from an ethanol/water mixture.

Q2: Can I substitute potassium cyanate with sodium cyanate or urea?

A2:

  • Sodium Cyanate: Yes, sodium cyanate can be used and often gives comparable results to potassium cyanate.[5]

  • Urea: While urea is a common source for the carbonyl group in quinazolinedione synthesis, it typically requires much higher reaction temperatures (e.g., 150-160°C) and is not suitable for this aqueous, room-temperature protocol.[6] Sticking to potassium or sodium cyanate is advised for this specific procedure.

Part 2: Reaction Execution

Q3: During the sodium hydroxide addition, the temperature is rising too quickly. What should I do?

A3: An uncontrolled exotherm during basification is a significant safety risk at scale.[7]

  • Immediate Action: Stop the addition of NaOH immediately.

  • Corrective Measures:

    • Improve Cooling: Ensure your reactor's cooling system is functioning optimally.

    • Slower Addition: Add the NaOH in smaller portions over a longer period.

    • Lower Starting Temperature: Begin the addition at a lower temperature (e.g., 5-10°C) to provide a larger buffer.

Q4: The reaction seems to be incomplete after the recommended stirring time. What are the likely causes?

A4: Incomplete reactions at scale are often due to mixing or solubility issues.

  • Poor Mixing: Ensure the overhead stirrer is providing adequate agitation to keep the slurry well-mixed. "Dead spots" in a large reactor can lead to localized areas of low reactivity.

  • Reagent Quality: Ensure your potassium cyanate and sodium hydroxide are of good quality and have been stored correctly to prevent degradation.

  • Temperature: While the reaction proceeds at room temperature, ensure the ambient temperature has not dropped significantly, which could slow the reaction rate.

Q5: What are the potential side products I should be aware of?

A5: The primary potential impurity is unreacted 2-ureido-4-chlorobenzoic acid if the cyclization is incomplete. Another possibility is the formation of di-substituted ureas if there are impurities in the starting anthranilic acid. Using high-purity starting materials and ensuring complete cyclization by monitoring the reaction are the best ways to minimize these.[8]

Part 3: Product Isolation and Purification

Q6: My product precipitation is very slow, or the precipitate is very fine and difficult to filter. How can I improve this?

A6: The physical properties of the precipitate are crucial for efficient isolation at scale.

  • Temperature Control: Ensure the slurry is thoroughly cooled (0-5°C) before and during acidification. This often promotes the formation of larger, more easily filterable crystals.

  • Rate of Acidification: A very rapid addition of HCl can lead to "crashing out" of the product as very fine particles. A slower, controlled addition while maintaining vigorous stirring can improve particle size.

  • Aging Time: After acidification, allowing the slurry to "age" (stir at a low temperature) for an hour or more can allow for crystal growth, improving filterability.

  • Filtration Setup: Ensure your filter paper is the correct porosity and that you have a good vacuum seal. Clogging can occur if the particles are too fine.[9]

Q7: After drying, my product purity is only 97%. How can I achieve the >99% purity required for preclinical studies?

A7: While the one-pot synthesis provides a relatively clean product, achieving high purity often requires a final polishing step.

  • Recrystallization: This is the most effective method. A common solvent system for quinazolinediones is Dimethylformamide (DMF)/water or ethanol/water. Dissolve the crude product in a minimal amount of hot DMF or ethanol, and then slowly add hot water until the solution becomes turbid. Allow it to cool slowly to promote the growth of pure crystals.

  • Trituration/Washing: Slurrying the crude product in a hot solvent in which it has low solubility (like ethanol or methanol) can be effective at washing away more soluble impurities.

Q8: What are the key safety considerations for the acid/base workup at a large scale?

A8: The neutralization and precipitation steps involve large quantities of strong base and acid and present significant hazards.

  • Exothermic Reactions: Both the addition of solid NaOH and the subsequent neutralization with concentrated HCl are highly exothermic. Always perform these additions slowly and with efficient cooling.[1]

  • Gas Evolution: Acidification of the basic solution will generate some off-gassing (CO2 from any residual carbonate). Ensure the reaction is performed in a well-ventilated area or fume hood and that the reactor is not sealed.[3]

  • Personal Protective Equipment (PPE): When handling large volumes of concentrated acids and bases, upgrade your PPE to include a face shield and a chemical-resistant apron in addition to standard lab attire.[2]

  • Spill Control: Have appropriate spill kits for both acids and bases readily available. Never attempt to neutralize a large acid spill with a strong base, or vice versa, as this will generate a violent reaction.[10]

Data Summary

ParameterRecommended Value/RangeRationale
Reactant Ratio 2-amino-4-chlorobenzoic acid : KOCN : NaOH (1 : 1.85 : 10)Ensures complete urea formation and subsequent cyclization.
Temperature (Urea Formation) < 30°CAvoids potential decomposition of cyanate.
Temperature (Cyclization) < 40°C during NaOH additionControls the exotherm of dissolving and reacting NaOH.
Temperature (Precipitation) 0-5°CPromotes better crystal formation and reduces solubility of the product in the aqueous medium.
Final pH < 1Ensures complete protonation and precipitation of the product.
Purity (Post-Filtration) Typically >95%Highly dependent on the purity of starting materials and washing efficiency.
Purity (Post-Recrystallization) >99%Necessary for meeting preclinical study requirements.

References

  • Zaera Research Group. (2014). WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. Available at: [Link]

  • J-Stage. (2014). Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). Acid Handling. Available at: [Link]

  • Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. Available at: [Link]

  • Atlas Copco India. (2025). Practical solutions for filtration challenges. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water. Available at: [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Available at: [Link]

  • Ali, I., et al. (2017). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (2025). Design and Synthesis of some Quinazoline Derivatives of Anticipated Antimicrobial Activity. Available at: [Link]

  • National University of Singapore. (2016). Department of Medicine Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES. Available at: [Link]

  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones. Available at: [Link]

  • CP Lab Safety. (n.d.). 7-Chloroquinazoline-2, 4(1H, 3H)-dione, min 97%, 1 gram. Available at: [Link]

  • Li, G., et al. (2014). 2,4-Dichloro-7-fluoroquinazoline. PMC - NIH. Available at: [Link]

  • Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]

  • SciSpace. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Available at: [Link]

  • J-Stage. (n.d.). Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water. Available at: [Link]

  • OSTI.GOV. (2018). Membrane Filtration with Liquids: A Global Approach with Prior Successes, New Developments and Unresolved Challenges. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Available at: [Link]

  • PubMed. (2022). Organic Solvent-Based Protein Precipitation for Robust Proteome Purification Ahead of Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of quinazoline‐2,4(1H,3H)‐dione 11. Available at: [Link]

  • ResearchGate. (2025). Reactions of the Cyanate Present in Aqueous Urea with Amino Acids and Proteins. Available at: [Link]

  • PMC. (n.d.). 2-Amino-4-chlorobenzoic acid. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Experiment 3: SOLUTION AND FILTRATION. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). arylureas i. cyanate method. Available at: [Link]

  • MDPI. (n.d.). Pre-Filter Regulation Strategies and Deactivation Mechanisms of Filter Media in Water Treatment. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) 2-Amino-4-chlorobenzoic acid. Available at: [Link]

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Technical Support Center: Enhancing Cell Permeability of 7-Chloroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the cell permeability of your quinazoline-based compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with getting their molecules, specifically derivatives of 7-chloroquinazoline-2,4(1H,3H)-dione, into cells. We will explore the underlying principles of poor permeability and provide a structured, question-and-answer-based approach to systematically troubleshoot and enhance the cellular uptake of your lead compounds.

Part 1: Initial Assessment & Troubleshooting

This section addresses the foundational questions every researcher should ask when facing permeability issues with a novel compound.

Q1: My this compound derivative shows good in-vitro activity in my biochemical assay, but it's inactive in cell-based assays. Is poor cell permeability the likely culprit?

A1: This is a classic scenario in early-stage drug discovery, and poor cell permeability is a primary suspect. When a compound is potent against its purified target but fails to elicit a cellular response, it strongly suggests that an insufficient concentration of the compound is reaching the intracellular target.

Several physicochemical properties of the this compound core structure might contribute to low permeability:

  • High Polarity: The two carbonyl groups and the N-H protons on the quinazoline-2,4-dione ring are significant hydrogen bond donors and acceptors. This high polarity can lead to strong interactions with the aqueous extracellular environment and hinder partitioning into the lipophilic cell membrane. Molecules with a high polar surface area (PSA) often exhibit poor membrane permeability. Generally, a PSA greater than 140 Ų is associated with poor cell permeability.[1]

  • Low Lipophilicity: While the chloro- and phenyl- groups add some lipophilicity, the overall balance might still be too hydrophilic to favor passive diffusion across the lipid bilayer. An optimal lipophilicity, often measured as logP, is crucial for membrane permeation.[2]

  • Potential for Efflux: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, preventing the accumulation of a therapeutic intracellular concentration.[3]

To begin troubleshooting, a preliminary assessment of your compound's physicochemical properties is recommended.

Q2: How can I quickly assess the "drug-likeness" and potential permeability of my compound before running complex experiments?

A2: A valuable first step is to evaluate your molecule against established computational models for drug-likeness, such as Lipinski's Rule of Five. This rule provides a set of simple molecular descriptors that can predict poor oral absorption or permeation.

Lipinski's Rule of Five Criteria:

ParameterGuideline
Molecular Weight ≤ 500 Da
LogP (lipophilicity) ≤ 5
Hydrogen Bond Donors ≤ 5
Hydrogen Bond Acceptors ≤ 10

A molecule is more likely to be membrane permeable if it violates no more than one of these rules.[4]

You can also calculate the Topological Polar Surface Area (TPSA) . This is a strong predictor of passive molecular transport through membranes.[5][6]

  • TPSA < 90 Ų: Good potential for penetrating the blood-brain barrier.[1]

  • TPSA < 140 Ų: Good potential for intestinal absorption.[1]

Numerous online tools can calculate these parameters from a chemical structure. This in-silico analysis provides a rapid, cost-effective initial assessment to guide your experimental strategy.

Part 2: Experimental Validation of Permeability

If the in-silico assessment suggests potential permeability issues, the next step is experimental validation. This section details the primary assays for quantifying cell permeability.

Q3: What are the standard in-vitro assays to definitively measure the cell permeability of my compound?

A3: The two most widely used and complementary in-vitro permeability assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[7]

Workflow for Experimental Permeability Assessment:

G cluster_0 Initial Screening cluster_1 Comprehensive Analysis cluster_2 Decision Point cluster_3 Outcome start Compound Synthesis pampa PAMPA Assay (Passive Diffusion) start->pampa caco2 Caco-2 Assay (Passive + Active Transport) pampa->caco2 efflux Efflux Ratio Determination caco2->efflux analyze Analyze Data: Papp & Efflux Ratio efflux->analyze optimize Proceed to Chemical Modification analyze->optimize Low Papp or High Efflux Ratio

Caption: Experimental workflow for assessing compound permeability.

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • Principle: This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It exclusively assesses passive permeability and is a good predictor of transcellular transport.

    • Advantages: High-throughput, cost-effective, and provides a clean measure of a compound's intrinsic ability to cross a lipid bilayer without the complexities of active transport.

    • Interpretation: A high permeability coefficient (Papp) in PAMPA suggests good passive diffusion potential. If your compound performs poorly in PAMPA, modifications to increase lipophilicity and/or reduce polarity are likely necessary.

  • Caco-2 Permeability Assay:

    • Principle: This assay utilizes a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium. It assesses both passive diffusion and active transport processes, including efflux.[8]

    • Advantages: Considered the "gold standard" for in-vitro prediction of human drug absorption as it incorporates biological transporters.

    • Interpretation:

      • Low A-to-B Papp: Indicates poor overall permeability.

      • High B-to-A Papp and High Efflux Ratio (>2): Suggests the compound is a substrate for efflux pumps.

Q4: I've run the Caco-2 assay and see a high efflux ratio. What does this mean and what can I do about it?

A4: An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator that your compound is being actively pumped out of the cells by efflux transporters like P-gp.[9] This is a common mechanism of drug resistance and can significantly reduce intracellular drug concentrations.

Troubleshooting High Efflux:

  • Confirm with Inhibitors: Rerun the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the A-to-B Papp value in the presence of the inhibitor confirms that your compound is an efflux substrate.

  • Structural Modification: The most effective long-term solution is to modify the compound's structure to reduce its recognition by efflux pumps. This often involves:

    • Reducing Hydrogen Bond Donors: Efflux pumps often recognize and transport molecules with multiple hydrogen bond donors.

    • Masking Polar Groups: Introducing steric hindrance near the polar functionalities can disrupt binding to the transporter.

    • Altering Overall Shape and Charge Distribution: Subtle changes to the molecular scaffold can significantly impact transporter recognition.

Part 3: Chemical Modification Strategies for Improved Permeability

If your compound has confirmed poor permeability, the following medicinal chemistry strategies, presented in a logical progression, can be employed to enhance its ability to cross the cell membrane.

Logical Flow for Chemical Modification:

G cluster_0 Initial, Simple Modifications cluster_1 More Complex Strategies cluster_2 Advanced Optimization start Poorly Permeable 7-Chloroquinazoline-2,4-dione n_alkylation N-Alkylation (Increase Lipophilicity) start->n_alkylation prodrug Prodrug Approach (Mask Polar Groups) n_alkylation->prodrug bioisostere Bioisosteric Replacement (Fine-tune Properties) prodrug->bioisostere formulation Formulation Strategies (Complementary Approach) bioisostere->formulation end Optimized Compound with Improved Permeability formulation->end

Caption: A stepwise approach to modifying 7-chloroquinazoline-2,4-dione for enhanced permeability.

Q5: What are the most direct ways to modify the this compound scaffold to increase lipophilicity?

A5: N-Alkylation is a common and effective strategy to increase the lipophilicity and potentially the permeability of quinazolinedione derivatives.[7] The N-H groups at positions 1 and 3 are ideal handles for modification.

  • Rationale: Replacing the polar N-H bonds with non-polar N-alkyl or N-aryl groups reduces the number of hydrogen bond donors and increases the overall lipophilicity of the molecule. This modification can also introduce steric bulk that may disrupt crystal packing and improve solubility.

  • Synthetic Approach: Alkylation can be achieved by reacting the quinazolinedione with alkyl halides in the presence of a base. Microwave-assisted synthesis with dialkyl carbonates has also been reported as an efficient method.[7]

  • Considerations:

    • Start with small alkyl groups (e.g., methyl, ethyl) and systematically increase chain length or introduce branching.

    • Be mindful of the potential impact on target binding. The N1 and N3 positions may be involved in key interactions with your target protein.

    • Alkylation can alter the metabolic stability of the compound.

Q6: My compound is still not permeable enough after N-alkylation, or these modifications negatively impact its activity. What's the next step?

A6: The prodrug approach is a sophisticated strategy to transiently mask the polar functional groups responsible for poor permeability.[6][10][11] A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.

  • Rationale: By masking the polar N-H or carbonyl groups with a lipophilic, cleavable moiety, the overall lipophilicity of the molecule is increased, facilitating its passage across the cell membrane. Once inside the cell, cellular enzymes (e.g., esterases, phosphatases) cleave the promoiety, releasing the active parent drug.

  • Examples for Quinazolinones:

    • Acyloxymethyl or Alkoxycarbonyloxymethyl Ethers: These can be attached to the N-H positions and are readily cleaved by intracellular esterases.

    • Phosphate Esters: A phosphate group can be added, for instance, to a hydroxyl group on a substituent, to be cleaved by phosphatases.[12]

  • Key Considerations:

    • The promoiety must be stable in the extracellular environment but readily cleaved intracellularly.

    • The cleavage byproducts should be non-toxic.

    • The synthesis of the prodrug should be feasible.

Q7: Are there other, more subtle ways to modify the core structure to improve permeability without drastic changes in size or lipophilicity?

A7: Yes, bioisosteric replacement is a powerful medicinal chemistry tool for fine-tuning physicochemical properties while maintaining biological activity.[13][14] A bioisostere is a substituent or group with similar physical or chemical properties to another chemical group.

  • Rationale: By replacing a problematic functional group with a bioisostere, you can subtly alter properties like pKa, polarity, and hydrogen bonding capacity to improve permeability.

  • Potential Bioisosteric Replacements for the Carbonyl Groups:

    • Replacing one of the carbonyls with a thiocarbonyl group can decrease polarity and increase lipophilicity.

    • Exploring other heterocyclic cores that mimic the geometry and electronic properties of the quinazoline-2,4-dione but have more favorable permeability characteristics.

  • Replacing the Chloro Group: While the chloro group contributes to lipophilicity, exploring other halogens (Br, I) or small lipophilic groups (e.g., CF3) could further optimize interactions with the lipid membrane.

Part 4: Complementary Strategies

In addition to chemical modifications, formulation strategies can be employed to improve the bioavailability of poorly permeable compounds.

Q8: If chemical modifications are not feasible or don't provide sufficient improvement, are there formulation-based approaches to enhance the delivery of my compound?

A8: Absolutely. Formulation strategies can significantly improve the absorption of compounds with poor permeability and/or solubility.[15][16] These methods aim to present the drug to the gastrointestinal tract in a more readily absorbable form.

  • Lipid-Based Formulations: Encapsulating your compound in lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance its solubility in the gut and facilitate its absorption.[17]

  • Nanosuspensions: Reducing the particle size of your compound to the nanometer range can dramatically increase its surface area and dissolution rate, thereby improving absorption.[15]

  • Use of Permeation Enhancers: Certain excipients can be included in the formulation to transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.[17]

By systematically applying the principles and methodologies outlined in this guide, you can effectively diagnose and address the cell permeability challenges of your this compound derivatives, ultimately advancing your most promising compounds towards the next stage of drug development.

References

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Permeability enhancement techniques for poorly permeable drugs: A review. (2025-08-06). Available at: [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Available at: [Link]

  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ProQuest. Available at: [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. (2012-06-14). Available at: [Link]

  • Computational and biological evaluation of quinazolinone prodrug for targeting pancreatic cancer. PubMed. Available at: [Link]

  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP. (2020-01-01). Available at: [Link]

  • Prodrugs of thymidylate synthase inhibitors: potential for antibody directed enzyme prodrug therapy (ADEPT). PubMed. Available at: [Link]

  • Lipinski's rule of five. Wikipedia. Available at: [Link]

  • Bioisosteric Replacement Strategies. SpiroChem. Available at: [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. (2022-12-30). Available at: [Link]

  • Structure-activity relationship and properties optimization of a series of quinazoline-2,4-diones as inhibitors of the canonical Wnt pathway. PubMed. (2015-05-05). Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. PubMed. (2017-05-25). Available at: [Link]

  • Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2. PubMed Central. Available at: [Link]

  • The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. Available at: [Link]

  • Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. PMC. (2020-06-05). Available at: [Link]

  • Computational Model for Predicting Chemical Substituent Effects on Passive Drug Permeability across Parallel Artificial Membranes. NIH. Available at: [Link]

  • Lipinski's rules & drug discovery beyond the rule of five. YouTube. (2024-01-27). Available at: [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Lipinski's rule of five. Moodle@Units. Available at: [Link]

  • Molecular Polar Surface Area PSA. Molinspiration. Available at: [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI. Available at: [Link]

  • Polar surface area. Wikipedia. Available at: [Link]

  • Prodrug Strategies in Medicinal Chemistry. American Chemical Society. (2019-11-26). Available at: [Link]

  • How do I measure drug efflux? Evotec. Available at: [Link]

  • Prediction of permeability coefficients of compounds through caco-2 cell monolayer using artificial neural network analysis. PubMed. Available at: [Link]

  • Alkylation of 2,4-(1H,3H)-quinazolinediones with dialkyl carbonates under microwave irradiations. PubMed. (2009-05-20). Available at: [Link]

  • Prediction of the Passive Membrane Permeability of Molecules. INOUE RESEARCH GROUP. Available at: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Available at: [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. (2024-08-24). Available at: [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. (2024-11-12). Available at: [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. (2025-02-21). Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. (2025-02-21). Available at: [Link]

  • Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Peter Ertl. Available at: [Link]

  • dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead. F1000Research. (2025-11-27). Available at: [Link]

  • (PDF) Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. ResearchGate. (2017-09-18). Available at: [Link]

  • Lipinski's rule of five for the drug-likeness of all synthesized compounds (SF1-SF13). ResearchGate. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC. (2013-06-03). Available at: [Link]

  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. PMC. (2023-03-15). Available at: [Link]

  • Drug–Membrane Permeability across Chemical Space. PMC. Available at: [Link]

Sources

Technical Support Center: Optimizing the Selectivity of 7-Chloroquinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the 7-chloroquinazoline-2,4(1H,3H)-dione scaffold. As a privileged structure in medicinal chemistry, particularly for the development of protein kinase inhibitors, its optimization presents both unique opportunities and specific challenges.[1][2] This guide is designed for researchers, scientists, and drug development professionals actively engaged in this field. It moves beyond simple protocols to explain the underlying principles, helping you troubleshoot common experimental hurdles and make informed decisions to enhance the selectivity of your compounds.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the this compound scaffold and its application in drug discovery.

Q1: What are the primary biological targets for this compound derivatives?

A1: The quinazoline core is a highly versatile scaffold frequently used in the development of inhibitors targeting the ATP-binding site of protein kinases.[2] For the this compound series, prominent targets include receptor tyrosine kinases (RTKs) critical to oncogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and c-Met.[1][3] The specific target profile is heavily influenced by the nature and position of substituents on the quinazoline ring system. Numerous derivatives have been investigated for their anticancer properties by blocking these key signaling proteins.[1][4]

Q2: Why is kinase selectivity so critical, and what challenges are commonly encountered?

A2: The human kinome is extensive, with over 500 members that share a structurally conserved ATP-binding pocket. Achieving inhibitor selectivity is a significant challenge in drug development.[5] High selectivity is crucial for minimizing off-target effects, which can lead to cellular toxicity and adverse clinical outcomes.[6] A non-selective compound may inhibit "housekeeping" kinases essential for normal cell function, confounding experimental results and limiting therapeutic potential. The primary challenge lies in exploiting the subtle differences within the ATP-binding sites across different kinases to design a molecule that binds preferentially to the desired target.[6][7]

Q3: Which positions on the this compound scaffold are most critical for modulating kinase selectivity?

A3: The structure-activity relationship (SAR) of this scaffold is well-explored, and specific positions are key for tuning selectivity. The most common points for modification are:

  • N1 and N3 Positions: These positions are frequently substituted with alkyl or aryl groups. The choice of substituent here can influence solubility, cell permeability, and interactions with the solvent-exposed region of the kinase active site.[8]

  • The Benzene Ring: While the 7-chloro position is fixed in this series, other positions (C5, C6, C8) can be modified. For example, adding methoxy groups at the C6 and C7 positions is a common strategy in many approved kinase inhibitors.[3] These modifications can alter electronic properties and create new interactions with the target protein.

Q4: How is kinase inhibitor selectivity measured and quantified?

A4: Selectivity is typically determined by screening a compound against a large panel of purified kinases.[9] The inhibitory activity is measured as an IC₅₀ (half-maximal inhibitory concentration) or Kd (dissociation constant) value for each kinase.[5]

  • IC₅₀ Profiling: This is the most common method, often performed using radiometric assays that measure the transfer of radiolabeled phosphate from ATP to a substrate.[9][10]

  • Selectivity Interpretation: A compound is considered selective if it exhibits a significantly lower IC₅₀ for the primary target compared to other kinases. A common metric is a 100-fold difference in potency. It's important to note that IC₅₀ values are dependent on the ATP concentration used in the assay, which can complicate direct comparisons between different studies.[5] Computational methods are also used to predict off-target binding based on structural similarities between kinase ATP binding sites.[6]

Troubleshooting Guides & Experimental Protocols

This section provides in-depth, practical advice for specific problems you may encounter during your research, presented in a question-and-answer format.

Problem Area 1: Synthetic Chemistry & Derivatization

Q: My N3-alkylation reaction on the this compound core is giving low yields and a mixture of N1/N3 isomers. How can I improve the regioselectivity and yield?

A: This is a classic challenge in quinazoline chemistry. The relative acidity of the N1 and N3 protons and steric hindrance around these positions dictate the outcome. Here is a systematic approach to troubleshoot this issue:

Causality & Strategy: The N1-H is generally more sterically hindered than the N3-H. However, the electronic environment can influence the acidity of each proton. Your choice of base and solvent system is critical for controlling which nitrogen is deprotonated and available for nucleophilic attack.

  • Base Selection: A weak base like potassium carbonate (K₂CO₃) often favors N3-alkylation due to kinetic control and lower steric hindrance. A stronger, bulkier base might favor deprotonation at the more accessible N3 position. Conversely, a very strong, non-nucleophilic base like sodium hydride (NaH) can lead to the formation of the dianion, potentially resulting in mixtures or reaction at the more thermodynamically stable site.[11]

  • Solvent Polarity: Polar aprotic solvents like DMF or DMSO are generally effective as they can solvate the cation of the base and facilitate the SN2 reaction.[11] Switching from a non-polar solvent (like toluene) to a polar one can dramatically improve yields and sometimes alter the regioselectivity.[11]

  • Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the kinetically preferred product. Gradually increasing the temperature can help overcome activation energy barriers if the reaction is sluggish, but may lead to more byproducts.[12]

Suggested Protocol for Improved N3-Selectivity:

  • Reactant Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1 equivalent of this compound in anhydrous DMF.

  • Base Addition: Add 1.5 equivalents of finely ground potassium carbonate (K₂CO₃). Stir the suspension at room temperature for 30 minutes.

  • Alkylating Agent: Slowly add 1.1 equivalents of your alkylating agent (e.g., benzyl bromide) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). If the reaction is slow, gently heat to 40-50°C.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water. The product will often precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry. If necessary, purify further using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to separate any N1 isomer or unreacted starting material.

Parameter Condition A (Low Selectivity) Condition B (Optimized for N3) Rationale
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)K₂CO₃ is a weaker, less reactive base, favoring kinetic deprotonation at the less hindered N3 position.[11]
Solvent TolueneDimethylformamide (DMF)DMF is a polar aprotic solvent that better solvates ions and promotes SN2 reactions.[11]
Temperature 80°CRoom Temperature to 50°CLower temperatures can increase selectivity by reducing the formation of thermodynamic byproducts.
Problem Area 2: Optimizing Kinase Selectivity

Q: My lead compound shows potent inhibition of its primary target (e.g., EGFR) but also inhibits related kinases like HER2 at similar concentrations. What rational design strategies can I use to improve selectivity?

A: Achieving selectivity between closely related kinases like EGFR and HER2 is a common goal. The strategy is to exploit subtle differences in the topology and amino acid composition of their ATP-binding pockets.[2][13]

Causality & Strategy:

  • Exploit Non-Conserved Residues: While the overall architecture of the ATP pocket is conserved, key "gatekeeper" residues and amino acids in the surrounding regions often differ. Designing substituents that can form specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with these non-conserved residues in your target kinase can significantly enhance selectivity. For example, the T790M mutation in EGFR creates a new binding pocket that can be selectively targeted.[2]

  • Target Inactive Conformations (Type II Inhibitors): Kinases exist in different conformational states, most notably the "DFG-in" (active) and "DFG-out" (inactive) states. The DFG-out conformation often presents a unique allosteric pocket adjacent to the ATP site that is more structurally diverse across the kinome.[7] Designing inhibitors that bind to and stabilize this inactive state (Type II inhibitors) is a proven strategy for achieving higher selectivity.[7]

  • Computational Modeling: Use molecular docking to visualize the binding mode of your current inhibitor within the active sites of both your target and off-target kinases.[1] This can reveal why it binds to both and suggest modifications to disrupt binding to the off-target while preserving or enhancing binding to the primary target.

Workflow for Improving Kinase Selectivity:

G A Lead Compound with Poor Selectivity B Kinase Profiling (e.g., 50-kinase panel) A->B C Analyze Data: Identify Off-Targets B->C D Is Selectivity Window >100-fold? C->D E Proceed with Lead D->E Yes F SAR-Guided Optimization D->F No G Computational Docking (Target vs. Off-Target) D->G No H Design & Synthesize New Derivatives F->H G->H I Re-screen Analogs H->I I->C

Caption: A workflow for the rational optimization of kinase inhibitor selectivity.

Problem Area 3: Unexpected Cellular Cytotoxicity

Q: My compound is highly selective in a biochemical kinase panel but shows potent cytotoxicity in cell lines that do not overexpress the target kinase. How do I investigate this?

A: This is a critical issue that can derail a promising project. It indicates that the compound's mechanism of toxicity is likely independent of its primary, intended target.

Causality & Strategy: The observed cytotoxicity could stem from several factors: inhibition of a critical "housekeeping" kinase not included in your screening panel, interaction with an entirely different class of proteins, poor physicochemical properties causing membrane disruption, or formation of a reactive metabolite.

Troubleshooting Decision Tree:

G A Unexpected Cytotoxicity Observed B Confirm Biochemical Selectivity (Broad Kinome Screen) A->B C Is compound highly selective? B->C D No: Redesign for Improved Selectivity C->D No E Yes: Off-Target is Likely Non-Kinase or Unscreened Kinase C->E Yes F Cell-Based Pathway Analysis (e.g., Western Blot) E->F G Does it inhibit a known survival pathway? F->G H Yes: Identify upstream kinase or pathway node G->H Yes I No: Investigate other mechanisms G->I No J Physicochemical Profiling (Solubility, LogP) I->J K Metabolite ID Studies I->K L Target Deconvolution (e.g., Chemoproteomics) I->L

Caption: A decision tree for troubleshooting unexpected compound cytotoxicity.

Recommended Follow-up Experiments:

  • Expanded Kinase Screen: Profile your compound against the largest commercially available kinome panel to search for previously unidentified kinase targets.

  • Cell-Based Target Engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm that your compound is actually binding to its intended target inside the cell.

  • Counter-Screening: Test your compound in assays for common promiscuous targets, such as GPCRs or ion channels.

  • Preliminary ADMET Profiling: Assess metabolic stability using liver microsomes. Unstable compounds can produce reactive metabolites that are non-specifically toxic.

References

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • Na, Y., et al. (2019). Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. PubMed. Available at: [Link]

  • Wilson, D.J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]

  • Cheng, F., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. Available at: [Link]

  • Abdel-Mohsen, H.T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. Available at: [Link]

  • Reaction Biology. Kinase Selectivity Panels. Reaction Biology. Available at: [Link]

  • Abdel-Mohsen, H.T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]

  • Wang, Z., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Available at: [Link]

  • Pharmatutor. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pharmatutor. Available at: [Link]

  • Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. Available at: [Link]

Sources

Technical Support Center: Characterization of Complex Quinazoline-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of complex quinazoline-2,4-dione derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of analyzing this important class of heterocyclic compounds. Quinazoline-2,4-diones are privileged scaffolds in medicinal chemistry, known for a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] However, their structural complexity often presents unique challenges during characterization.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is curated from established scientific literature and practical laboratory experience to ensure accuracy and relevance.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the characterization of quinazoline-2,4-dione derivatives.

Q1: Why is my quinazoline-2,4-dione derivative showing poor solubility in common organic solvents?

A1: The poor solubility of many quinazoline-2,4-dione derivatives often stems from their rigid, planar structure, which can lead to high crystal lattice energy.[5] Intermolecular hydrogen bonding between the N-H and carbonyl groups can further contribute to this issue.[6] For initial dissolution, especially for creating stock solutions, dimethyl sulfoxide (DMSO) is a common choice.[5] Gentle heating or sonication can also aid in dissolving more stubborn compounds.[5]

Q2: I am observing broad or multiple peaks for my compound in the HPLC analysis. What could be the cause?

A2: This is a frequent observation and can be attributed to several factors. One common cause is the presence of tautomers. Quinazoline-2,4-diones can exist in keto-enol or imine-enamine tautomeric forms, which may interconvert under certain chromatographic conditions.[7][8] Another possibility is on-column degradation or the presence of impurities from the synthesis. Method development, including adjusting the mobile phase pH and testing different stationary phases (like C18 or phenyl-hexyl columns), is crucial.[9][10][11]

Q3: My ¹H NMR spectrum shows broad N-H signals, and the integration is not what I expected. How can I improve this?

A3: Broad N-H signals are common due to quadrupole broadening and chemical exchange with residual water in the NMR solvent. To sharpen these peaks, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the N-H protons will exchange with deuterium and their signals will disappear, confirming their identity. For quantitative integration, ensure the compound is fully dissolved and consider using a longer relaxation delay (d1) in your acquisition parameters.

Q4: The mass spectrum of my derivative shows an unexpected M+1 peak and several fragment ions that are difficult to interpret. What's happening?

A4: The prominent M+1 peak ([M+H]⁺) is characteristic of soft ionization techniques like Electrospray Ionization (ESI), which is commonly used for these types of molecules.[12][13] The fragmentation pattern can be complex due to the fused ring system. Common fragmentation pathways involve the loss of small neutral molecules like CO or HNCO. Tandem mass spectrometry (MS/MS) experiments can be invaluable for elucidating the fragmentation pathways and confirming the structure.[12][13]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your research.

Guide 1: Overcoming Solubility Challenges for In Vitro Assays

A common hurdle in the biological evaluation of quinazoline-2,4-dione derivatives is their low aqueous solubility, which can lead to compound precipitation in assay buffers and yield unreliable results.[5]

Problem: Your compound precipitates when diluted from a DMSO stock solution into an aqueous assay buffer.

Causality: This "precipitation upon dilution" occurs when the final concentration of your compound exceeds its solubility limit in the final solvent mixture (aqueous buffer with a small percentage of DMSO).[5]

Solutions:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the assay.

  • Utilize Co-solvents: Incorporating a small percentage (1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) into your aqueous buffer can enhance solubility.[5]

  • Employ Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Pluronic F-68 can be used to increase the apparent solubility of your compound.

  • pH Adjustment: The quinazoline-2,4-dione scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[5] For weakly basic compounds, lowering the pH of the buffer can increase solubility by promoting ionization. Conversely, for weakly acidic derivatives, increasing the pH may be beneficial. It is critical to ensure that the pH change does not affect the stability of your compound or the integrity of the biological assay.[5]

Workflow for Solubility Enhancement:

Caption: Decision tree for troubleshooting compound precipitation in aqueous buffers.

Guide 2: Resolving Complex NMR Spectra Due to Tautomerism

The potential for tautomerism in quinazoline-2,4-dione derivatives can lead to complex NMR spectra that are challenging to interpret.

Problem: The ¹H or ¹³C NMR spectrum displays more signals than expected for the proposed structure, or shows broad, ill-defined peaks.

Causality: The compound may exist as a mixture of tautomers in solution, with the equilibrium being influenced by the solvent, temperature, and pH.[7][8] This can result in a separate set of signals for each tautomer. If the rate of interconversion is on the NMR timescale, peak broadening can occur.

Solutions:

  • Vary the Solvent: Acquire NMR spectra in a range of solvents with different polarities and hydrogen bonding capabilities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The tautomeric equilibrium may shift significantly, simplifying the spectrum in one of the solvents.

  • Temperature-Dependent NMR: Running the NMR experiment at different temperatures can help distinguish between static structures and dynamic processes. If tautomerism is present, the relative intensities of the signals may change with temperature. At higher temperatures, if the interconversion becomes fast on the NMR timescale, the separate signals for the tautomers may coalesce into a single, averaged set of peaks.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Helps to establish proton-proton coupling networks within each tautomer.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals for each species.

    • HMBC (Heteronuclear Multiple Bond Correlation): Provides information about long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the structure of each tautomer.

  • ¹⁵N NMR Spectroscopy: If isotopically labeled material is available, ¹⁵N NMR can be a powerful tool to definitively distinguish between amino and imino tautomers.[7]

Tautomeric Equilibria of Quinazoline-2,4-dione:

Caption: Possible tautomeric forms of the quinazoline-2,4-dione core.

Guide 3: Developing a Robust HPLC Method for Purity Assessment

A reliable HPLC method is essential for determining the purity of your synthesized quinazoline-2,4-dione derivatives and for monitoring reaction progress.

Problem: Poor peak shape (tailing or fronting), inadequate separation of the main peak from impurities, or inconsistent retention times.

Causality: These issues can arise from a variety of factors including inappropriate column choice, a suboptimal mobile phase, or interactions between the analyte and the stationary phase.

Solutions and Protocol:

Step-by-Step HPLC Method Development:

  • Column Selection: A C18 column is a good starting point for most quinazoline derivatives.[9][10][14] Consider a column with a particle size of 5 µm or smaller for better resolution.

  • Mobile Phase Selection:

    • Aqueous Component (A): 0.1% Formic acid or 0.1% Trifluoroacetic acid (TFA) in water is commonly used to improve peak shape by suppressing the ionization of silanol groups on the stationary phase.

    • Organic Component (B): Acetonitrile is a common choice, but methanol can also be effective and may offer different selectivity.[10]

  • Initial Gradient: Start with a broad gradient to elute all components of your sample. A typical starting gradient could be 5-95% B over 20 minutes.

  • Optimization:

    • Peak Tailing: If you observe peak tailing, it may indicate secondary interactions with the stationary phase. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes help. Alternatively, using a base-deactivated column can be effective.

    • Poor Resolution: If impurities are not well-separated from the main peak, adjust the gradient slope. A shallower gradient around the elution time of your compound of interest will improve resolution. Isocratic elution may also be an option if the impurities are close to the main peak.

    • Inconsistent Retention Times: Ensure the mobile phase is properly degassed and that the column is adequately equilibrated before each injection. Temperature control of the column compartment will also improve reproducibility.

Typical HPLC Parameters:

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (or λmax of your compound)
Column Temperature 30 °C

III. Advanced Characterization Techniques

For unambiguous structure elucidation, especially in cases of complex substitution patterns or stereochemistry, advanced analytical techniques are often required.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[6][15] This technique is particularly useful for:

  • Confirming the connectivity of complex derivatives.

  • Determining the absolute stereochemistry of chiral centers.

  • Identifying the predominant tautomeric form in the solid state.

  • Analyzing intermolecular interactions, such as hydrogen bonding and π-π stacking. [6]

Troubleshooting Crystal Growth:

  • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over several days or weeks.

  • Vapor Diffusion: Place a solution of your compound in a small vial, and then place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility of your compound and promoting crystal growth.

  • Temperature Gradient: Creating a small temperature gradient across the solution can also induce crystallization.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives. Retrieved from

  • Nowik, W., Turskiej, M., & Stępniak, K. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16), 2353-2362. Retrieved from

  • Taylor & Francis Online. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from

  • Fun, H. K., Arshad, S., & Ravoof, T. B. S. (2008). Quinazoline-2,4(1H,3H)-dione. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2437. Retrieved from

  • PubMed. (n.d.). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Retrieved from

  • ResearchGate. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from

  • Benchchem. (n.d.). Overcoming poor solubility of 4(3H)-quinazolinone compounds. Retrieved from

  • ACS Publications. (2021). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry. Retrieved from

  • ACS Publications. (2023). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry. Retrieved from

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from

  • PubMed. (n.d.). Tautomerism of guanidines studied by (15)N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Retrieved from

  • MDPI. (2010). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 15(4), 2483-2491. Retrieved from

  • PMC - NIH. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved from

  • ResearchGate. (n.d.). Experimental details of X-ray crystallography of triazoloquinazolines 1 and 2. Retrieved from

  • mzCloud. (2016). Quinazoline 2 4 diol. Retrieved from

  • MDPI. (2021). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives as Potential Antibacterial Agent. Molecules, 26(11), 3193. Retrieved from

  • RSC Publishing. (2024). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. Retrieved from

  • ACS Publications. (2023). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry. Retrieved from

  • ResearchGate. (n.d.). Characterization and physical data of synthesized compounds. Retrieved from

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from

  • ChemicalBook. (n.d.). 2-MERCAPTO-4(3H)-QUINAZOLINONE(13906-09-7) 1H NMR spectrum. Retrieved from

  • MDPI. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 27(19), 6523. Retrieved from

  • ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved from

  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from

  • ResearchGate. (n.d.). Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents. Retrieved from

  • ResearchGate. (n.d.). Synthesis, Structural, and Theoretical Studies of Quinazoline-2,4-dione Derivatives. Retrieved from

  • ResearchGate. (n.d.). Conceivable mechanism for the synthesis of quinazoline‐2,4‐diones. Retrieved from

  • ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... Retrieved from

  • ResearchGate. (n.d.). Preparation of quinazoline‐2,4(1H,3H)‐dione 11. Retrieved from

  • SlidePlayer. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from

  • SlidePlayer. (2012). Ion fragmentation of small molecules in mass spectrometry. Retrieved from

  • PMC - NIH. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Retrieved from

  • ResearchGate. (n.d.). Examples of quinazoline-2,4-dione derivatives showing antibacterial and antiviral activity. Retrieved from

Sources

Technical Support Center: Optimizing the Pharmacokinetic Profile of 7-Chloroquinazoline-2,4-diones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Researchers focusing on 7-chloroquinazoline-2,4-diones and related scaffolds are often at the forefront of discovering potent inhibitors for various biological targets, including kinases and the Wnt signaling pathway.[1][2] However, the promising in vitro potency of this chemical series is frequently hampered by suboptimal pharmacokinetic (PK) properties. Common challenges include poor aqueous solubility, rapid metabolism, and low oral bioavailability, which can prevent a promising candidate from advancing to preclinical and clinical stages.[1]

This technical support guide is designed for drug development professionals to navigate and overcome these hurdles. It provides a structured approach to identifying the root cause of poor PK profiles and offers validated strategies for improvement, organized into a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why do 7-chloroquinazoline-2,4-dione derivatives often exhibit poor pharmacokinetic properties?

A1: The quinazoline-2,4-dione core is a relatively rigid, planar, and often lipophilic structure. These physicochemical characteristics contribute to several PK challenges:

  • Poor Aqueous Solubility: The hydrophobic nature of the fused ring system leads to low solubility in gastrointestinal fluids, which is a primary prerequisite for oral absorption. This issue is characteristic of many modern drug candidates, often classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3]

  • High Metabolic Turnover: The quinazoline ring can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver, leading to rapid clearance and a short half-life.[4]

  • Low Permeability: While often having high lipophilicity, which can favor membrane crossing, very high lipophilicity (LogP > 5) can paradoxically lead to poor absorption due to partitioning into lipid bilayers or being a substrate for efflux transporters like P-glycoprotein (P-gp).[3][5]

Q2: My lead compound has excellent in vitro potency but fails in animal models. What is the first step in diagnosing the problem?

A2: The first crucial step is to perform a systematic battery of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.[6] This initial screening cascade helps to de-risk candidates early and identifies the specific liability that needs to be addressed, preventing costly and time-consuming in vivo studies on unsuitable compounds.[5][7] A typical initial screen should include assessments of solubility, permeability, metabolic stability, and plasma protein binding.

Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure first?

A3: Both are important, but they provide different information.

  • Kinetic Solubility: This measures the solubility of a compound when it is rapidly precipitated from a high-concentration DMSO stock into an aqueous buffer. It mimics the conditions of many high-throughput screening assays and is a good indicator of whether your compound might precipitate during in vitro experiments. It is typically the first solubility assay to be performed.[4]

  • Thermodynamic Solubility: This measures the true equilibrium solubility of the solid form of the compound in a solvent. It is a more accurate reflection of the maximum concentration that can be achieved in the gastrointestinal tract and is critical for predicting oral absorption.[4]

Start with kinetic solubility to ensure the reliability of your biological assays, then proceed to thermodynamic solubility to understand the potential for oral bioavailability.

Troubleshooting Guide: From Poor Solubility to Low Bioavailability

This section addresses specific experimental problems with probable causes and actionable solutions, including detailed protocols.

Problem 1: Compound precipitates from DMSO stock when added to aqueous buffer for in vitro assays, leading to inconsistent results.
  • Probable Cause: The kinetic solubility of the compound is lower than the final assay concentration. The percentage of DMSO carried over from the stock solution may also be too high, causing the compound to crash out.

  • Recommended Solution(s):

    • Reduce Final Concentration: Determine the kinetic solubility and ensure your assay concentration is below this limit.

    • Use Formulation Excipients: For in vitro assays, solubilizing agents can be used, provided they do not interfere with the assay.

      • Co-solvents: Add a small amount of a water-miscible organic solvent like ethanol or propylene glycol (PEG) to the final buffer, typically starting at 1-5% (v/v).

      • Cyclodextrins: Use cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[8] Pre-incubating the compound with the cyclodextrin can be effective.

    • Optimize DMSO Percentage: Ensure the final concentration of DMSO in the assay is as low as possible, ideally ≤0.5%, to maintain buffer integrity.

Problem 2: The compound has acceptable solubility but shows low permeability in Caco-2 assays.
  • Probable Cause: The compound is likely a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are highly expressed in Caco-2 cells and the intestinal wall.[5]

  • Recommended Solution(s):

    • Confirm Efflux with Inhibitors: Re-run the permeability assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143). A significant increase in the apparent permeability (Papp) in the absorptive (A-to-B) direction confirms that the compound is an efflux substrate.

    • Structural Modification (Medicinal Chemistry): This is the most definitive solution. The goal is to modify the structure to reduce its recognition by efflux transporters without losing potency. Strategies include:

      • Masking or removing hydrogen bond donors.

      • Reducing the number of rotatable bonds.

      • Slightly increasing polarity or introducing polar surface area. Structure-activity relationship (SAR) studies are crucial here.[9]

Problem 3: The compound is rapidly cleared in liver microsome or hepatocyte stability assays.
  • Probable Cause: The compound is a substrate for metabolic enzymes, primarily Cytochrome P450s (CYPs).[10] This leads to high first-pass metabolism and low oral bioavailability.

  • Recommended Solution(s):

    • Metabolite Identification: The first step is to identify the "soft spots" on the molecule that are being metabolized. This is achieved through metabolite identification (MetID) studies using high-resolution mass spectrometry.[10]

    • Structure-Activity Relationship (SAR) Guided Modification: Once the metabolic hotspots are known, medicinal chemistry strategies can be employed to block or alter these sites. A common approach is "metabolic blocking," where a labile hydrogen atom is replaced with a more stable group like a fluorine or methyl group.

    • Reaction Phenotyping: Determine which specific CYP isozymes (e.g., CYP3A4, 2D6, 2C9) are responsible for the metabolism.[4] This helps predict potential drug-drug interactions (DDIs).

Strategic Workflow for PK Property Improvement

The following workflow provides a logical progression for diagnosing and solving pharmacokinetic issues with 7-chloroquinazoline-2,4-dione derivatives.

PK_Improvement_Workflow start Start: Potent In Vitro Hit in_vitro_adme In Vitro ADME Screen (Solubility, Permeability, Stability) start->in_vitro_adme solubility_issue Poor Solubility? in_vitro_adme->solubility_issue permeability_issue Poor Permeability? solubility_issue->permeability_issue No formulation Formulation Strategy (Micronization, Solid Dispersion, Cyclodextrin Complexation) solubility_issue->formulation Yes stability_issue Poor Stability? permeability_issue->stability_issue No med_chem_efflux Medicinal Chemistry: Block Efflux Recognition permeability_issue->med_chem_efflux Yes med_chem_metabolism Medicinal Chemistry: Block Metabolic 'Soft Spots' stability_issue->med_chem_metabolism Yes in_vivo_pk In Vivo PK Study (Mouse/Rat) stability_issue->in_vivo_pk No formulation->in_vivo_pk med_chem_efflux->in_vitro_adme Re-screen med_chem_metabolism->in_vitro_adme Re-screen evaluate Evaluate PK Profile (AUC, Cmax, T1/2) in_vivo_pk->evaluate optimized Optimized Candidate evaluate->optimized Goal Met reiterate Reiterate Design Cycle evaluate->reiterate Needs Improvement reiterate->in_vitro_adme

Caption: A decision workflow for improving pharmacokinetic properties.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Turbidimetry

This protocol provides a high-throughput method to assess the kinetic solubility of a compound in a phosphate-buffered saline (PBS) solution.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Buffer: In a clear 96-well analysis plate, add 198 µL of PBS (pH 7.4).

  • Compound Addition: Rapidly add 2 µL of the DMSO stock solutions from the dilution plate to the PBS plate. This creates a final concentration range (e.g., 100 µM to 1 µM) with a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 10 minutes at room temperature, then let it stand for 2 hours.

  • Measurement: Measure the turbidity (absorbance) of each well at a wavelength of 620 nm using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the buffer-only control wells.

Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation

This protocol describes a method to create a solid dispersion, which can significantly enhance the dissolution rate and bioavailability of poorly soluble compounds.[11][12]

Methodology:

  • Component Selection: Choose a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone K30 (PVP K30) or Soluplus®) and a volatile organic solvent (e.g., methanol or acetone) in which both the 7-chloroquinazoline-2,4-dione compound and the carrier are fully soluble.[11]

  • Dissolution: Dissolve the test compound and the carrier in the selected solvent in a predetermined ratio (e.g., 1:1, 1:2, or 1:4 drug-to-carrier weight ratio). Ensure complete dissolution using a vortex mixer or sonication.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The goal is to create a thin film on the wall of the flask.

  • Drying: Place the flask under a high vacuum for at least 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the resulting solid from the flask. Gently grind the material into a fine powder using a mortar and pestle, and then pass it through a sieve to ensure a uniform particle size.

  • Validation: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug and perform dissolution studies to quantify the improvement in solubility compared to the crystalline drug.

Data Presentation: Formulation Strategy Comparison

The choice of a formulation strategy depends on the specific properties of the drug and the desired outcome.

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Micronization/Nanonization Increases surface area available for dissolution, based on the Noyes-Whitney equation.[13]Simple, well-established technology.May not be sufficient for extremely insoluble compounds; risk of particle aggregation.[13]
Solid Dispersion Disperses the drug in an amorphous state within a hydrophilic polymer matrix, preventing crystallization and enhancing dissolution.Can lead to significant increases in dissolution rate and bioavailability.[12]Can be physically unstable over time (recrystallization); requires careful polymer selection.
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within the cyclodextrin's hydrophilic exterior, increasing apparent water solubility.[8][14]High efficiency for suitable molecules; can be used in liquid and solid dosage forms.Stoichiometry is critical; can be expensive; not suitable for all molecular shapes/sizes.
Self-Emulsifying Systems (SEDDS) A mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media, like GI fluids.[15][16]Excellent for highly lipophilic drugs; enhances absorption via lymphatic pathways.[16]Requires careful optimization of many components; potential for GI irritation from surfactants.

Logical Relationships in ADME Optimization

The interplay between different ADME properties is critical. Optimizing one parameter can sometimes negatively affect another, requiring a multi-parameter optimization approach.

ADME_Optimization Solubility Aqueous Solubility Permeability Membrane Permeability Solubility->Permeability Metabolism Metabolic Stability Potency Target Potency Potency->Permeability Potency->Metabolism Lipophilicity Lipophilicity (LogP/LogD) Lipophilicity->Solubility Often inversely correlated Lipophilicity->Permeability Correlated up to a certain point Lipophilicity->Metabolism Often positively correlated Lipophilicity->Potency Often positively correlated

Caption: Interdependencies of key drug properties in lead optimization.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. [Link]

  • Unknown. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • Selvita. (n.d.). In Vitro ADME. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. [Link]

  • SlideShare. (n.d.). Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). ALUMINA CATALYST: SYNTHESIS OF NOVEL QUINAZOLINE DERIVATIVES AND THEIR SOLUBILITY INCREASES THROUGH INCLUSION WITH β-CYCLODEXTRIN. [Link]

  • PubMed. (2015). Structure-activity relationship and properties optimization of a series of quinazoline-2,4-diones as inhibitors of the canonical Wnt pathway. [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. [Link]

  • NIH. (n.d.). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. [Link]

  • Creative Biolabs. (n.d.). Troubleshooting of Pharmacokinetic (PK) Bridging ELISA Measuring Total Drug. [Link]

  • ACS Publications. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. [Link]

  • Preprints.org. (2025). Synthesis, Structural, and Theoretical Studies of Quinazoline-2,4-dione Derivatives. [Link]

  • PMC - PubMed Central. (n.d.). Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics. [Link]

  • NIH. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. [Link]

  • Wiley Online Library. (n.d.). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. [Link]

  • PMC - NIH. (n.d.). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. [Link]

  • ResearchGate. (n.d.). Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics. [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]

  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • RSC Publishing. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. [Link]

  • MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. [Link]

  • YMER. (2025). Recent Advancement in Quinazoline Moieties with Biological Potentials: A Comprehensive Review. [Link]

  • BioPharma Services. (n.d.). Managing Missing Data in Clinical Studies. [Link]

  • ResearchGate. (n.d.). Introductory Chapter: Recent Advances on Quinazoline. [Link]

  • PMC - PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery. [Link]

  • Dove Press. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

  • PMC - PubMed Central. (2025). Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. [Link]

  • PubMed Central. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. [Link]

  • ResearchGate. (n.d.). Chemical synthetic pathway for the quinazoline-2,4-dione nucleosides.... [Link]

  • Unknown. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. [Link]

  • PMC - NIH. (2020). Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. [Link]

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Strategies to reduce the cytotoxicity of quinazoline-2,4-dione compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with quinazoline-2,4-dione compounds. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for a common challenge encountered in the lab: managing and reducing the cytotoxicity of these promising therapeutic agents. Our goal is to help you enhance the selectivity and safety profile of your compounds, ultimately accelerating your path toward viable drug candidates.

This resource is structured as a series of questions you might be asking during your research, followed by detailed answers, protocols, and expert insights grounded in established medicinal chemistry principles.

Part 1: Foundational Troubleshooting - Is My Compound's Cytotoxicity a Problem?

Before embarking on extensive chemical modifications, it's crucial to accurately characterize the cytotoxic profile of your lead compound. The primary goal is not to eliminate cytotoxicity entirely—after all, this is often the desired effect against cancer cells—but to maximize selective cytotoxicity.

FAQ 1: My initial screen shows high cytotoxicity. What's the first step?

The first step is to determine the compound's Selectivity Index (SI) . A high potency (e.g., low nanomolar IC₅₀) against a cancer cell line is only meaningful if the compound shows significantly lower potency against non-cancerous, healthy cell lines. Off-target toxicity is a primary reason for the failure of many chemotherapeutic agents.[1][2]

Causality: Cytotoxicity can stem from two primary sources:

  • On-Target Toxicity: The compound inhibits its intended molecular target (e.g., PARP, topoisomerase, or a specific kinase), which is also essential for the survival of healthy cells.[3][4]

  • Off-Target Toxicity: The compound interacts with unintended biological molecules, triggering toxic pathways unrelated to its primary mechanism of action. This is common with kinase inhibitors that may lack perfect selectivity.

A robust initial assessment is critical. This involves screening the compound against a panel of both cancerous and relevant normal cell lines to quantify this difference.

Workflow: Initial Cytotoxicity Assessment

The following workflow provides a systematic approach to characterizing the cytotoxic profile of a new quinazoline-2,4-dione derivative.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Decision A Synthesize Quinazoline-2,4-dione (Compound X) B Primary Cytotoxicity Assay (e.g., MTT on Target Cancer Cell Line) A->B C Determine IC50 (Cancer) B->C F Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) C->F D Cytotoxicity Assay on Normal Cell Line (e.g., HUVEC, HEK293, WRL-68) E Determine IC50 (Normal) D->E E->F G Is SI > 10? F->G H Proceed with further development/optimization G->H Yes I Go to Mitigation Strategies (Medicinal Chemistry, Formulation) G->I No

Caption: Workflow for initial assessment and decision-making based on cytotoxicity.

Experimental Protocol 1: MTT Assay for Cytotoxicity Evaluation

This protocol describes a standard method for determining the IC₅₀ values of a compound in both cancerous and non-cancerous adherent cell lines.[5][6]

Objective: To quantify the concentration of a quinazoline-2,4-dione compound that inhibits cell growth by 50%.

Materials:

  • Target cell lines (e.g., HCT116 for colon cancer, WRL-68 for normal liver).[7]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[6]

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Microplate reader (570 nm absorbance).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with DMSO, concentration matching the highest compound dose) and a "no-cell" blank.

  • Incubation: Incubate the plate for 48-72 hours.[7][8] The duration should be consistent across experiments.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Part 2: Strategies to Reduce Cytotoxicity via Structural Modification

If your compound's Selectivity Index is low, medicinal chemistry offers a powerful toolkit for rationally redesigning the molecule.

FAQ 2: How can I modify the compound's structure to make it less toxic to normal cells?

This is addressed through Structure-Activity Relationship (SAR) studies. The goal is to identify which parts of the quinazoline-2,4-dione scaffold can be modified to decrease binding to off-target proteins or reduce properties linked to general toxicity, without compromising its desired activity.[10] Systematic modification of substituents at the N-1, N-3, and C-6/C-7 positions is a common and effective strategy.[11][12]

Key Insights from SAR Studies:

  • N-1 and N-3 Positions: These positions are frequently used to attach side chains that can modulate solubility, cell permeability, and target engagement. For instance, in developing PARP inhibitors, attaching amino acid-based groups like β-proline or piperidine-4-carboxylic acid to the quinazoline-2,4-dione core has been shown to yield potent and selective compounds.[4][13]

  • C-6 and C-7 Positions: Introducing small electron-donating groups (e.g., methoxy) or halogens can significantly alter the electronic properties of the aromatic ring, influencing kinase affinity and overall cytotoxicity.[10]

  • Side Chains: The length and nature of amide side chains have been shown to impact cytotoxicity. In one study, derivatives with an n=2 amide side chain showed the highest cytotoxicity against tumor cells.[14] Modifying such chains could be a viable strategy to tune the selectivity profile.

Modification Site Example Substituent Observed Effect on Cytotoxicity/Activity Reference
N-1 Positionβ-proline groupPotent PARP-1 inhibition, strong cytotoxicity in MX-1 cells.[4]
N-3 PositionBenzyl or methyl groupsCan be used to attach linkers for further functionalization.[15]
C-2 PositionPhenyl groupOften explored for anti-proliferative activity.[7]
C-6/C-7 PositionsMethoxy or halogen groupsEnhances kinase affinity and cytotoxic efficacy.[10]
C-4 PositionAnilino groupA key pharmacophore for EGFR inhibitory activity.[16]
FAQ 3: What is "bioisosteric replacement" and how can it reduce toxicity?

A bioisostere is a chemical group that can replace another group in a molecule without significantly changing its desired biological activity, but potentially improving its other properties like toxicity, metabolic stability, or pharmacokinetics.[17] This is a more subtle approach than adding large functional groups.

Causality: Toxicity can sometimes be caused by the metabolic breakdown of a compound into reactive metabolites. Bioisosteric replacement can block these metabolic "hot spots."

Common Bioisosteric Replacements to Consider:

  • Hydrogen → Fluorine: Replacing a hydrogen atom on an aromatic ring with a fluorine atom can block cytochrome P450-mediated oxidation at that site, a common metabolic pathway that can lead to reactive intermediates. This also increases the strength of the C-F bond, making it resistant to cleavage.[17]

  • Methyl Group → Trifluoromethyl Group: This can alter the electronic properties and lipophilicity of the molecule, which may change its off-target binding profile.

  • Carbon in a Ring → Nitrogen (e.g., Phenyl → Pyridyl): This change can introduce a hydrogen bond acceptor, altering how the molecule fits into its target and off-target binding pockets, and can also impact solubility and metabolic stability.

  • Ester → Amide: This can improve metabolic stability against hydrolysis by esterase enzymes.

  • Carbonyl → Sulfone: A less common but powerful replacement that can drastically alter electronic and hydrogen bonding properties.

G A Low Selectivity Index (SI) Identified B Is there a suspected metabolic liability? A->B E Analyze SAR data. Identify positions where modifications reduce normal cell toxicity. A->E C Identify potential metabolic 'hot spots' (e.g., unsubstituted phenyl rings, benzylic protons). B->C Yes B->E No D Apply Bioisosteric Replacement (e.g., H -> F, CH3 -> CF3) C->D G Re-evaluate Cytotoxicity and SI D->G F Synthesize focused library of analogs with modifications at key positions (N1, N3, C6, C7) E->F F->G

Caption: Decision process for applying medicinal chemistry strategies.

Part 3: Advanced Mitigation Strategies

When direct structural modification is insufficient or compromises on-target activity, prodrug and formulation strategies can provide an alternative path to reducing systemic toxicity.

FAQ 4: My lead compound is highly potent but has a narrow therapeutic window. Can a prodrug approach help?

Absolutely. A prodrug is an inactive or less active form of a drug that is metabolically converted to the active form in the body. The key is to design the prodrug to be activated preferentially at the target site (e.g., within a tumor), thereby minimizing exposure of healthy tissues to the active, cytotoxic compound.

Common Prodrug Strategies:

  • Enzyme-Activated Prodrugs: A promoiety is attached to the active drug via a linker that can be cleaved by an enzyme that is overexpressed in cancer cells (e.g., certain phosphatases, proteases, or reductases).

  • pH-Sensitive Prodrugs: The linker is designed to be stable at physiological pH (7.4) but is cleaved in the more acidic microenvironment of tumors (pH ~6.5).

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment A Inactive Prodrug (Quinazolinone-Linker-Promoiety) B Healthy Tissue A->B No significant uptake or activation C Prodrug enters tumor A->C Travels to tumor site D Active Cytotoxic Drug (Quinazolinone) C->D Linker Cleavage E Tumor-specific enzyme or low pH E->C

Caption: Conceptual workflow of a tumor-activated prodrug strategy.

FAQ 5: My compound has poor solubility. Could this be related to its cytotoxicity?

Yes, poor aqueous solubility is a significant challenge that can contribute to apparent cytotoxicity in vitro and toxicity in vivo.[9]

Causality:

  • Compound Precipitation: In cell culture media, poorly soluble compounds can precipitate out of solution, forming aggregates that can cause physical stress to cells, leading to non-specific cell death that is not related to the compound's pharmacological mechanism.

  • Formulation Issues In Vivo: For in vivo studies, poorly soluble compounds often require harsh solvents or surfactants for administration, which can have their own inherent toxicities.

Formulation Strategies to Mitigate Toxicity:

  • Nanoparticle Encapsulation: Encapsulating the compound in lipid-based nanoparticles or polymeric micelles can improve solubility, protect it from premature degradation, and potentially enhance its accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.

  • Ionic Liquid Formulations: For some compounds, creating an ionic liquid formulation can dramatically increase solubility and dissolution, which may improve bioavailability and lead to a more predictable dose-response relationship.[9]

By improving the formulation, you ensure that the observed cytotoxicity is a true reflection of the compound's biological activity and reduce the risk of toxicity arising from poor physicochemical properties.

References

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell de
  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC - NIH. (URL: )
  • Examples of quinazoline-2,4-dione derivatives showing antibacterial and antiviral activity. (URL: )
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH. (URL: )
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (URL: )
  • Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux - Iowa Research Online. (URL: )
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  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PubMed. (URL: [Link])

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PubMed Central. (URL: [Link])

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC - PubMed Central. (URL: [Link])

  • Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis - PubMed. (URL: [Link])

  • Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line. (URL: [Link])

  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. (URL: [Link])

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents | Semantic Scholar. (URL: [Link])

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: [Link])

  • Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents - Semantic Scholar. (URL: [Link])

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (URL: [Link])

  • Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC - PubMed Central. (URL: [Link])

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - ResearchGate. (URL: [Link])

  • Bioisosteric Replacements - Cambridge MedChem Consulting. (URL: [Link])

  • Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed. (URL: [Link])

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC - NIH. (URL: [Link])

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][14][11]triazino[2,3-c]quinazolines - PMC - PubMed Central. (URL: [Link])

  • “Medicinal Chemistry Perspective on Quinazoline Derivatives: Sustainable Synthetic Routes, Anticancer Evaluation, and SAR Analysis.” - ResearchGate. (URL: [Link])

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Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 7-Chloroquinazoline-2,4(1H,3H)-dione and Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the quest for novel compounds to combat the growing threat of antibiotic resistance is paramount. This guide provides a detailed comparative analysis of the antimicrobial activity of 7-Chloroquinazoline-2,4(1H,3H)-dione, a promising heterocyclic compound, and the well-established class of fluoroquinolone antibiotics. As a Senior Application Scientist, this document is structured to offer not just data, but a comprehensive understanding of the experimental rationale and mechanistic underpinnings, empowering researchers to critically evaluate and advance the development of new antimicrobial agents.

Introduction: The Contenders

This compound: A Heterocycle of Interest

Quinazoline and its derivatives, including quinazoline-2,4(1H,3H)-diones, are recognized as "privileged structures" in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, anticonvulsant, and antimicrobial properties[1][2]. The 7-chloro substitution on the quinazoline-2,4(1H,3H)-dione scaffold is of particular interest for its potential to modulate biological activity. Several studies have proposed that quinazoline-2,4(1H,3H)-dione derivatives may exert their antibacterial effects through a mechanism similar to that of fluoroquinolones, by inhibiting bacterial DNA gyrase and topoisomerase IV[2]. This shared mechanistic pathway makes a direct comparison with fluoroquinolones a scientifically compelling endeavor.

Fluoroquinolones: A Clinical Mainstay

Fluoroquinolones are a class of broad-spectrum synthetic antibiotics that have been a cornerstone in the treatment of a wide range of bacterial infections[3][4]. Their bactericidal action is achieved by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV[5][6]. This dual-targeting mechanism contributes to their potent activity against both Gram-positive and Gram-negative bacteria[5]. However, the extensive use of fluoroquinolones has led to the emergence of significant bacterial resistance, necessitating the exploration of new chemical entities with similar or improved efficacy[3].

Experimental Methodologies for Antimicrobial Susceptibility Testing

To ensure the scientific rigor and reproducibility of our comparative analysis, we will adhere to standardized protocols established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This method provides a precise measure of a compound's potency.

Protocol:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and comparator fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin, Moxifloxacin) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.

Causality Behind Experimental Choices: The use of CAMHB is critical as the concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antimicrobial agents. Standardization of the inoculum density is essential for the reproducibility of MIC results.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading A Prepare stock solutions of 7-CQ and Fluoroquinolones C Perform serial dilutions in 96-well plate with CAMHB A->C B Prepare standardized bacterial inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of an antimicrobial agent's ability to inhibit bacterial growth.

Protocol:

  • Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland) is prepared as described for the MIC assay.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure confluent growth.

  • Disk Application: Paper disks impregnated with a standardized concentration of the antimicrobial agents are placed on the surface of the inoculated MHA plate.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of no growth around each disk is measured in millimeters.

Causality Behind Experimental Choices: MHA is the standard medium for this assay due to its well-defined composition and its minimal interference with the activity of most antibiotics. The confluent lawn of growth is necessary for the clear visualization and accurate measurement of the zones of inhibition.

Comparative Antimicrobial Activity Data

The following tables summarize the antimicrobial activity of this compound and representative fluoroquinolones against key Gram-positive and Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL

OrganismThis compoundCiprofloxacinLevofloxacinMoxifloxacin
Staphylococcus aureus (ATCC 29213)Data not available0.25 - 0.5[7][8]0.12[9]N/A
Escherichia coli (ATCC 25922)Data not available0.016[10]0.03[9]N/A
Pseudomonas aeruginosa (ATCC 27853)Data not available0.38[11]0.5 - 2.0[12]0.25 - 1.0[13]

Note: The absence of specific MIC data for this compound highlights a critical area for future research. Preliminary studies on related quinazolinone derivatives have shown activity against S. aureus and E. coli[14].

Table 2: Zone of Inhibition Diameters (mm) on Mueller-Hinton Agar

OrganismThis compoundCiprofloxacinLevofloxacinMoxifloxacin
Staphylococcus aureus (ATCC 25923)Data not available21[15]16.7[15]N/A
Escherichia coli (ATCC 25922)Data not availableN/A29-37[12]N/A
Pseudomonas aeruginosa (ATCC 27853)Data not availableN/A19-26[12]N/A

Note: The variability in reported zone diameters can be influenced by the specific disk concentration used in different studies.

Mechanistic Insights: A Tale of Two Scaffolds

The Fluoroquinolone Mechanism of Action

Fluoroquinolones exert their bactericidal effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately cell death[5][6].

Fluoroquinolone_MoA cluster_process Bacterial DNA Replication cluster_inhibition Fluoroquinolone Inhibition A DNA Gyrase & Topoisomerase IV B Manage DNA supercoiling A->B E Forms stable ternary complex with enzyme-DNA A->E C Successful DNA replication B->C D Fluoroquinolone D->E F Double-strand DNA breaks E->F G Cell Death F->G

Caption: Mechanism of action of fluoroquinolones.

The Putative Mechanism of this compound

While the precise mechanism of action for this compound is yet to be fully elucidated, compelling evidence from studies on analogous quinazolinone derivatives suggests a similar mode of action to fluoroquinolones[2]. It is hypothesized that the quinazolinone scaffold can also interact with bacterial DNA gyrase and topoisomerase IV, disrupting their function and leading to bacterial cell death. The chloro-substituent at the 7-position may play a crucial role in enhancing the binding affinity to these target enzymes, a common strategy in medicinal chemistry to improve potency. Further enzymatic and molecular modeling studies are warranted to confirm this hypothesis.

Conclusion and Future Directions

This comparative guide underscores the potential of this compound as a promising scaffold for the development of new antimicrobial agents. While the available data for fluoroquinolones provides a robust benchmark, the lack of extensive, standardized antimicrobial susceptibility data for this compound represents a significant knowledge gap.

Future research should prioritize the systematic evaluation of this compound and its derivatives against a broad panel of clinically relevant bacterial strains, including multidrug-resistant isolates, following CLSI and EUCAST guidelines. Such studies will be instrumental in establishing a comprehensive structure-activity relationship and determining the true therapeutic potential of this compound class. Elucidating the precise molecular interactions with bacterial topoisomerases will further guide the rational design of next-generation quinazolinone-based antibiotics.

References

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Comparative Guide to PARP Inhibitors: A Deep Dive into Quinazoline-diones Versus Clinically Approved Agents in Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of Poly(ADP-ribose) polymerase (PARP) inhibitors has marked a paradigm shift in targeted cancer therapy, particularly for tumors harboring deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations. This guide provides a comprehensive comparison of established, FDA-approved PARP inhibitors—Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib—against the emerging class of quinazoline-2,4(1H,3H)-dione derivatives, a novel investigational scaffold. We delve into the dual mechanisms of catalytic inhibition and PARP trapping, present comparative preclinical and clinical data on efficacy and potency, and contrast their safety profiles. Furthermore, this guide furnishes detailed experimental protocols for the direct comparison of these agents in a laboratory setting, offering a critical resource for researchers aiming to navigate the increasingly complex landscape of PARP inhibition and identify next-generation therapeutic candidates.

Introduction: The Principle of Synthetic Lethality in Oncology

Genomic instability is a fundamental hallmark of cancer.[1] Many tumors develop defects in critical DNA damage response (DDR) pathways to facilitate rapid proliferation. One such key pathway is Homologous Recombination Repair (HRR), which accurately repairs DNA double-strand breaks (DSBs).[2] Genes central to this process include BRCA1 and BRCA2. When these genes are mutated, tumor cells become heavily reliant on alternative, lower-fidelity repair pathways, such as the base excision repair (BER) pathway, which is mediated by PARP enzymes.[3][4]

This dependency creates a vulnerability that can be exploited therapeutically through a concept known as "synthetic lethality".[1] The inhibition of two key pathways—in this case, a defective HRR pathway and a pharmacologically inhibited PARP pathway—is lethal to the cancer cell, while normal cells with functional HRR remain largely unaffected.[3][5] PARP inhibitors were developed to capitalize on this vulnerability, preventing PARP-mediated repair of single-strand breaks (SSBs).[3][6] These unrepaired SSBs collapse into cytotoxic DSBs during DNA replication, which, in HRR-deficient cells, cannot be repaired, leading to cell cycle arrest and apoptosis.[4][7]

The Dual Mechanisms of PARP Inhibition

The antitumor activity of PARP inhibitors is primarily driven by two distinct but complementary mechanisms: catalytic inhibition and PARP trapping. The relative potency of these two actions varies between inhibitors and is a key determinant of both their efficacy and toxicity profiles.[8][9]

Catalytic Inhibition

PARP enzymes, particularly PARP1 and PARP2, detect SSBs and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto themselves and other nuclear proteins.[10] This PARylation process acts as a scaffold to recruit other DDR proteins to the site of damage.[10] All PARP inhibitors compete with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), binding to the catalytic domain and preventing this PARylation cascade.[10] This blockade of enzymatic activity is the foundational mechanism of this drug class.[6]

PARP Trapping

A more cytotoxic mechanism involves the "trapping" of PARP enzymes on DNA.[6][11] After a PARP inhibitor binds to the PARP enzyme at a DNA damage site, it can induce a conformational change that prevents the enzyme's dissociation from the chromatin.[10][12] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, leading to the formation of lethal DSBs.[13] The potency of PARP trapping varies considerably among different inhibitors and is considered a major driver of their antitumor activity and, potentially, their myelosuppressive side effects.[8][9]

Synthetic_Lethality_Pathway cluster_Normal_Cell Normal Cell (HRR Proficient) cluster_Cancer_Cell Cancer Cell (HRR Deficient) DNA_Damage_N DNA Single-Strand Break PARP_N PARP-mediated Base Excision Repair DNA_Damage_N->PARP_N repaired Replication_N DNA Replication PARP_N->Replication_N DSB_N Double-Strand Break Replication_N->DSB_N occasional HRR_N Homologous Recombination Repair (BRCA1/2 Active) DSB_N->HRR_N repaired Survival_N Cell Survival & Genomic Stability HRR_N->Survival_N DNA_Damage_C DNA Single-Strand Break PARPi PARP Inhibitor DNA_Damage_C->PARPi PARP_C PARP Activity Blocked PARPi->PARP_C Replication_C DNA Replication PARP_C->Replication_C unrepaired SSBs proceed DSB_C Accumulated Double-Strand Breaks Replication_C->DSB_C collapse into DSBs HRR_C Defective HRR (e.g., BRCA1/2 mutation) DSB_C->HRR_C cannot be repaired Apoptosis_C Apoptosis / Cell Death HRR_C->Apoptosis_C

Diagram 1: The Principle of Synthetic Lethality. In normal cells, multiple pathways can repair DNA damage. In cancer cells with defective homologous recombination repair (HRR), the pharmacological inhibition of PARP leads to an accumulation of irreparable double-strand breaks, resulting in selective cell death.

The Contenders: A Comparative Overview

The field of PARP inhibitors includes several FDA-approved drugs and numerous compounds in preclinical or clinical development. This guide compares the established agents with the emerging quinazoline-dione scaffold.

  • Olaparib (Lynparza®): The first PARP inhibitor to receive clinical approval, Olaparib is approved for ovarian, breast, pancreatic, and prostate cancers with specific genetic mutations.[1][2][14] It inhibits PARP1/2 and is known to trap PARP-DNA complexes.[3][15]

  • Rucaparib (Rubraca®): A potent inhibitor of PARP-1, -2, and -3, Rucaparib is approved for ovarian and prostate cancers.[16][17][18]

  • Niraparib (Zejula®): A highly selective inhibitor of PARP-1 and PARP-2, Niraparib is approved for the maintenance treatment of ovarian cancer.[19][20][21] It is noted for a different toxicity profile, which may be linked to its pharmacokinetic properties.[22]

  • Talazoparib (Talzenna®): The most potent PARP-trapper among the approved agents, Talazoparib is a dual-mechanism inhibitor approved for BRCA-mutated breast cancer.[10][23][24] Its high trapping efficiency is a key feature.[9][11]

  • Veliparib (ABT-888): An inhibitor of PARP-1 and PARP-2 that has been extensively studied in clinical trials, often in combination with chemotherapy.[7][25] It is considered a weaker PARP trapper compared to other agents, which may contribute to a different safety profile.[9]

  • 7-Chloroquinazoline-2,4(1H,3H)-dione & Derivatives: This represents a novel class of investigational PARP-1/2 inhibitors.[26][27] Research on this scaffold has demonstrated potent enzymatic inhibition at the nanomolar level and antitumor activity in preclinical models, suggesting a promising new avenue for drug development.[26][28] These compounds are not yet clinically approved and serve as a benchmark for next-generation inhibitor design.

PARPi_Mechanisms cluster_inhibition Mechanism 1: Catalytic Inhibition cluster_trapping Mechanism 2: PARP Trapping DNA_SSB DNA Single-Strand Break (SSB) PARP_recruitment PARP1/2 Binds to DNA DNA_SSB->PARP_recruitment PARPi_binds PARP Inhibitor Binds to Catalytic Site PARP_recruitment->PARPi_binds PARPi_traps PARP Inhibitor Induces Conformational Change PARP_recruitment->PARPi_traps No_PARylation PAR Synthesis Blocked PARPi_binds->No_PARylation No_Repair Repair Proteins Not Recruited No_PARylation->No_Repair SSB_Accumulation SSB Accumulation No_Repair->SSB_Accumulation DSB_Formation Double-Strand Break (DSB) Formation SSB_Accumulation->DSB_Formation during replication Trapped_Complex PARP-DNA Complex Trapped PARPi_traps->Trapped_Complex Replication_Fork_Stall Replication Fork Stalling Trapped_Complex->Replication_Fork_Stall Replication_Fork_Stall->DSB_Formation Cell_Death Cell Death in HRD Cancer DSB_Formation->Cell_Death

Diagram 2: Dual Mechanisms of PARP Inhibitors. PARP inhibitors act by both blocking the catalytic activity of the PARP enzyme (left path) and by trapping the enzyme on DNA (right path), both of which lead to the formation of cytotoxic double-strand breaks.

Head-to-Head Comparison: Efficacy and Potency

Direct comparison of PARP inhibitors requires analysis of their enzymatic inhibitory concentration (IC50), PARP trapping ability, and performance in preclinical and clinical settings.

Enzymatic Inhibition (IC50 Values)

The half-maximal inhibitory concentration (IC50) measures the potency of a drug in inhibiting a specific biological function. For PARP inhibitors, this is typically measured against PARP1 and PARP2 enzymes. Lower IC50 values indicate greater potency.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Key References
Olaparib ~1-5~1-5[29]
Rucaparib ~1.4~0.3[17][29]
Niraparib ~2-4~2-4[29][30]
Talazoparib ~0.57~0.2[10][31]
Veliparib ~5.2~2.9[7][29]
Quinazoline-dione Cpd 11 ~10⁻⁹ M level~10⁻⁸ M level[26]
Quinazoline-dione Cpd 36 0.940.87[27]
Note: IC50 values are approximate and can vary based on assay conditions. The quinazoline-dione compounds listed are representative examples from preclinical studies.

The data indicates that novel quinazoline-dione derivatives can achieve PARP1/2 inhibition potency comparable to or even exceeding that of some clinically approved agents.[26][27]

PARP Trapping Potency

PARP trapping does not always correlate directly with catalytic inhibition but is a critical measure of cytotoxicity.

InhibitorRelative PARP Trapping PotencyKey References
Talazoparib Highest[9][31][32]
Niraparib High[22][32]
Rucaparib Moderate[22][32]
Olaparib Moderate[9][22]
Veliparib Lowest[9]

Talazoparib is widely recognized as the most potent PARP trapper, which may contribute to its high efficacy.[9][32] The trapping potential of investigational compounds like the quinazoline-diones is a critical area for future research to fully understand their therapeutic potential.

Clinical Efficacy in Key Trials

The clinical benefit of approved PARP inhibitors is most robustly demonstrated in randomized controlled trials, typically measuring progression-free survival (PFS).

InhibitorIndicationTrialPFS Hazard Ratio (HR) vs. ControlKey References
Olaparib Ovarian Cancer (maint.)SOLO-10.30[1]
Olaparib Breast Cancer (gBRCAm)OlympiAD0.58[9][14]
Niraparib Ovarian Cancer (maint.)PRIMA0.62 (overall pop.)[21]
Rucaparib Ovarian Cancer (maint.)ARIEL30.36 (BRCAm)[9]
Talazoparib Breast Cancer (gBRCAm)EMBRACA0.54[9][23]
Note: HR < 1.0 indicates a benefit for the PARP inhibitor over the control arm.

For the quinazoline-dione derivatives , clinical data is not yet available. However, preclinical studies have shown significant potentiation of chemotherapy (temozolomide) and tumor growth inhibition in xenograft models, establishing a strong rationale for further development.[26]

Safety and Tolerability Profiles

While effective, PARP inhibitors are associated with a range of adverse events (AEs), primarily hematological and gastrointestinal. These toxicities are class effects but vary in frequency and severity among the different agents, potentially due to differences in PARP trapping potency, off-target effects, and pharmacokinetics.[8][22]

Adverse Event (Grade ≥3)OlaparibNiraparibRucaparibTalazoparibKey References
Anemia 19-22%25-31%19%39%[8][23][32]
Neutropenia ~8%13-20%~7%17%[8][23][32]
Thrombocytopenia ~3%29-34%~5%11%[8][23][32]
Fatigue ~4%~8%~7%~5%[8][22][23]
Nausea/Vomiting ~2-3%~3%~5%~5%[8][22][23]
Note: Frequencies are approximate and derived from pivotal trials in various indications. Niraparib is notably associated with higher rates of thrombocytopenia, which has led to individualized starting dose strategies.[32]

Experimental Protocols for Comparative Assessment

For researchers aiming to directly compare novel compounds like this compound against established PARP inhibitors, standardized assays are crucial.

Protocol: PARP1 Enzymatic Activity Assay (Fluorometric)

This protocol determines the IC50 of a test compound by measuring its ability to inhibit PARP1's enzymatic activity.

Principle: The assay measures the consumption of NAD+ during the PARP-catalyzed PARylation reaction. A developer reagent stops the reaction and is converted to a fluorescent product in the presence of remaining NAD+. Lower fluorescence indicates higher PARP activity (more NAD+ consumed) and thus weaker inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1x Assay Buffer, recombinant human PARP1 enzyme solution (e.g., 50 ng/reaction), Activated DNA, β-NAD+ solution (e.g., 0.5 mM), and serial dilutions of the test inhibitor (e.g., this compound, Olaparib) in assay buffer.[33]

  • Reaction Setup: In a 96-well black plate, add assay buffer, Activated DNA, and the test inhibitor dilutions to appropriate wells.[33]

  • Enzyme Addition: Add the diluted PARP1 enzyme to all wells except the "No Enzyme" control.

  • Reaction Initiation: Add β-NAD+ to all wells to start the reaction. Mix gently and incubate at room temperature for 60 minutes.[33]

  • Reaction Termination & Signal Development: Add PARP Developer reagent, which contains a cycling enzyme mix. This stops the PARP reaction and initiates the development of the fluorescent signal. Incubate for 15-30 minutes.[33]

  • Data Acquisition: Read the fluorescence on a microplate reader (e.g., Excitation 544 nm, Emission 590 nm).[34]

  • Data Analysis: Subtract background fluorescence. Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[33]

Experimental_Workflow_PARP_Assay start Start: Prepare Reagents (Buffer, Enzyme, DNA, NAD+, Inhibitors) setup_plate Plate Setup (96-well) Add Buffer, Activated DNA, and Inhibitor Dilutions start->setup_plate add_enzyme Add PARP1 Enzyme setup_plate->add_enzyme add_nad Initiate Reaction Add NAD+ add_enzyme->add_nad incubation Incubate at RT (e.g., 60 minutes) add_nad->incubation stop_develop Stop Reaction & Develop Signal (Add Developer Reagent) incubation->stop_develop read_plate Read Fluorescence on Plate Reader stop_develop->read_plate analyze Data Analysis Plot Dose-Response Curve read_plate->analyze end End: Determine IC50 Value analyze->end

Diagram 3: Experimental Workflow for PARP Enzymatic Assay. This flowchart outlines the key steps for determining the IC50 value of a PARP inhibitor in a cell-free biochemical assay.

Protocol: Cellular PARP Inhibition Assay (AlamarBlue Viability)

This assay assesses the ability of a PARP inhibitor to potentiate the cytotoxicity of a DNA-damaging agent in a cancer cell line (e.g., a BRCA-deficient line).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., LoVo, MX-1) in a 96-well plate and allow them to adhere overnight.[34]

  • Compound Addition: Treat cells with a DNA-damaging agent (e.g., temozolomide) at various concentrations, with and without a fixed concentration of the PARP inhibitor (e.g., 300 nM).[34]

  • Incubation: Incubate the cells for 72 hours at 37°C.[34]

  • Viability Assessment: Add AlamarBlue reagent (10% v/v) to each well and incubate for an additional 4-6 hours. Metabolically active cells will convert the resazurin substrate to the fluorescent product, resorufin.[34]

  • Data Acquisition: Measure fluorescence using a microplate reader (Excitation ~540-570 nm, Emission ~580-610 nm).[34]

  • Data Analysis: Compare the viability of cells treated with the DNA-damaging agent alone to those treated with the combination to determine the potentiation factor.

Future Directions and Conclusion

The clinical success of the first-generation PARP inhibitors has validated the principle of synthetic lethality and transformed patient care. However, challenges of intrinsic and acquired resistance remain, driving the search for next-generation agents.

The quinazoline-2,4(1H,3H)-dione scaffold represents a promising area of research. Preclinical data show that derivatives from this class can achieve high potency against PARP1 and PARP2, with some demonstrating significant in vivo antitumor activity.[26][27] The key questions for their future development will be:

  • PARP Trapping Efficiency: How does their trapping ability compare to Talazoparib and other agents?

  • Selectivity Profile: Can they be optimized for selectivity against PARP1/2 versus other PARP family members to potentially improve the therapeutic window?

  • Pharmacokinetics & Safety: Will they demonstrate favorable oral bioavailability and a manageable safety profile in future clinical studies?

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A Comparative Guide to the In Vitro and In Vivo Activity of Quinazoline-2,4(1H,3H)-dione Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

This guide provides an in-depth comparison of the preclinical performance of novel anticancer agents based on the 7-Chloroquinazoline-2,4(1H,3H)-dione scaffold. We will explore the correlation between their in vitro enzymatic and cellular activities and their in vivo efficacy, comparing them with established alternatives. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold in PARP Inhibition

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, known for its broad spectrum of pharmacological activities, including anticancer properties.[1][2][3] Recent research has highlighted its potential as a foundational structure for the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5][6][7] PARP enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs).[8][9]

Inhibition of PARP in cancer cells with pre-existing DNA repair defects, such as mutations in BRCA1 or BRCA2, leads to a synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy.[8][9] The quinazoline-2,4(1H,3H)-dione scaffold serves as a bioisostere for the phthalazinone core of the approved PARP inhibitor, Olaparib, and allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[5] This guide will focus on derivatives of this scaffold, using specific examples to illustrate the pathway from laboratory discovery to preclinical validation.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action for quinazoline-2,4(1H,3H)-dione-based PARP inhibitors is the competitive inhibition of the NAD+ binding site of PARP-1 and PARP-2.[6] This inhibition has a dual effect: it prevents the catalytic activity of PARP, which is necessary for the recruitment of other DNA repair proteins to the site of single-strand breaks, and it "traps" the PARP enzyme on the DNA.[10]

This trapping of PARP-DNA complexes is a key cytotoxic lesion. When the cell attempts to replicate its DNA, the trapped PARP complex leads to the collapse of the replication fork, resulting in a double-strand break (DSB). In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This selective killing of cancer cells is known as synthetic lethality.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP_Activation PARP Activation & Recruitment DNA_SSB->PARP_Activation SSB_Repair SSB Repair PARP_Activation->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Trapping PARP Trapping & Inhibition of SSB Repair DNA_SSB_Cancer->PARP_Trapping PARP_Inhibitor Quinazoline-dione (PARP Inhibitor) PARP_Inhibitor->PARP_Trapping DSB_Formation Replication Fork Collapse (DSB Formation) PARP_Trapping->DSB_Formation Failed_DSB_Repair Failed DSB Repair (Defective HR) DSB_Formation->Failed_DSB_Repair Apoptosis Apoptosis Failed_DSB_Repair->Apoptosis

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Comparative Analysis of Lead Compounds

For this guide, we will compare two novel quinazoline-2,4(1H,3H)-dione derivatives, designated here as Compound 11 [4][11] and Compound 24 [6], against the clinically approved PARP inhibitor, Olaparib .

  • Compound 11 : A quinazoline-2,4(1H,3H)-dione derivative bearing a 3-amino pyrrolidine moiety.[4][11]

  • Compound 24 : A derivative with an (R)-3-ethyl piperizine ring designed to capture characteristics of the adenine-ribose binding site.[6]

  • Olaparib : An established PARP inhibitor used as a benchmark for potency and efficacy.

In Vitro Enzymatic Activity

The initial evaluation of PARP inhibitors involves assessing their ability to inhibit the enzymatic activity of PARP-1 and PARP-2. This is typically quantified by the half-maximal inhibitory concentration (IC50).

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-1/PARP-2)Reference
Compound 11 ~10 nM (estimated)~100 nM (estimated)~0.1[4][11]
Compound 24 0.511.240.41[6]
Olaparib 1.91.51.27[6]
Table 1: Comparative In Vitro Enzymatic Inhibition.

Note: IC50 values for Compound 11 are estimated from graphical data presented in the source literature, which states inhibition at the 10-9 M level for PARP-1 and 10-8 M for PARP-2.[4][11]

These data indicate that the quinazoline-2,4(1H,3H)-dione scaffold can produce inhibitors with exceptional potency, with Compound 24 demonstrating sub-nanomolar inhibition of PARP-1, exceeding that of Olaparib.[6]

Experimental Protocol: In Vitro PARP-1 Inhibition Assay (HTRF)

This protocol describes a common method for determining the IC50 of a test compound against PARP-1.

Objective: To quantify the dose-dependent inhibition of PARP-1 enzymatic activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-XL665 and anti-poly(ADP-ribose) (PAR) antibody conjugated to Europium cryptate (HTRF reagents)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well assay plates

  • Test compounds (e.g., Compound 11, 24, Olaparib) serially diluted in DMSO.

Procedure:

  • Compound Plating: Add 2 µL of serially diluted test compounds to the wells of a 384-well plate. Include wells with DMSO only for 'no inhibition' controls and wells without enzyme for background controls.

  • Enzyme and Substrate Addition: Prepare a mix of PARP-1 enzyme and histones in assay buffer. Add 10 µL of this mix to each well.

  • Initiation of Reaction: Prepare a solution of biotinylated NAD+ in assay buffer. Add 10 µL to each well to start the PARylation reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding the HTRF detection reagents (Streptavidin-XL665 and anti-PAR-Europium cryptate) in a suitable lysis buffer.

  • Final Incubation: Incubate for 4-16 hours at 4°C to allow for signal development.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Cellular Activity

The efficacy of PARP inhibitors is further evaluated in cellular assays, often using cancer cell lines with known DNA repair deficiencies. A key metric is the potentiation of cytotoxicity of DNA-damaging agents like temozolomide (TMZ).

CompoundCell LineAssay TypeIC50 (µM)Potentiation EffectReference
Compound 11 MX-1 (Breast Cancer)Cytotoxicity3.02 (with TMZ)Strong potentiation of TMZ[4][11]
Compound 24 MDA-MB-436 (BRCA1-mutant Breast Cancer)Cell ProliferationNot reported as single agentNot reported (tested in vivo)[6]
Olaparib MX-1 (Breast Cancer)Cell Growth Inhibition>10 (with TMZ)Moderate potentiation of TMZ[7]

Table 2: Comparative In Vitro Cellular Activity.

Compound 11, in combination with TMZ, shows potent cytotoxicity in the MX-1 cell line, suggesting a strong synergistic effect.[4][11]

Experimental Protocol: Cellular Cytotoxicity Assay (CellTiter-Glo®)

Objective: To measure the cytotoxic effect of a PARP inhibitor alone or in combination with a DNA-damaging agent.

Materials:

  • MX-1 or other suitable cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom, white-walled plates

  • Test PARP inhibitor and Temozolomide (TMZ)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PARP inhibitor, either alone or in combination with a fixed concentration of TMZ.

  • Incubation: Incubate the cells for 72-120 hours at 37°C in a 5% CO2 incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the reagent.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to vehicle-treated controls and plot cell viability against drug concentration to determine the IC50 value.

In Vivo Efficacy

The ultimate preclinical validation of a drug candidate comes from its performance in animal models of human cancer. Xenograft models, where human tumor cells are implanted in immunocompromised mice, are a standard approach.

CompoundXenograft ModelDosing RegimenOutcomeReference
Compound 11 MX-1 (Breast Cancer)50 mg/kg (p.o.) + TMZStrong potentiation of TMZ-induced tumor growth inhibition[4][11]
Compound 24 MDA-MB-436 (BRCA1-mutant Breast Cancer)25, 50, 100 mg/kg (p.o.), single agentDose-dependent tumor growth inhibition (68.0-89.2% TGI)[6]
Olaparib MDA-MB-436 (BRCA1-mutant Breast Cancer)50 mg/kg (p.o.), single agentSignificant tumor growth inhibition[6]

Table 3: Comparative In Vivo Antitumor Activity.

Both Compound 11 and Compound 24 demonstrate significant in vivo antitumor activity.[4][6][11] Compound 11 effectively enhances the efficacy of standard chemotherapy, while Compound 24 shows potent single-agent activity in a BRCA-deficient model, a hallmark of effective PARP inhibitors.[4][6][11]

Experimental Protocol: Mouse Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of a test compound in a mouse model bearing human tumors.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Human cancer cell line (e.g., MX-1 or MDA-MB-436)

  • Matrigel (optional, for enhancing tumor take-rate)

  • Test compound and vehicle control

  • Calipers for tumor measurement

  • Dosing equipment (e.g., oral gavage needles)

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 5-10 million cells in sterile PBS or medium, possibly mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).

  • Randomization and Dosing: Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle, Test Compound low dose, Test Compound high dose, Positive Control like Olaparib).

  • Treatment Administration: Administer the compounds according to the planned schedule (e.g., daily oral gavage) for a set period (e.g., 21-28 days).

  • Monitoring: Continue to measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control group. Analyze the statistical significance of the results.

In Vitro to In Vivo Correlation (IVIVC)

A strong correlation between in vitro potency and in vivo efficacy is a critical factor in drug development, as it validates the mechanism of action and provides confidence in the therapeutic hypothesis.[10] For the quinazoline-2,4(1H,3H)-dione series of PARP inhibitors, a clear relationship is observed.

  • Potent Enzymatic Inhibition Translates to Cellular Activity: Compounds with low nanomolar IC50 values against PARP-1, like Compound 24, subsequently show high efficacy in cellular models, particularly in those with deficiencies in the HR pathway (e.g., BRCA-mutant cells).[6]

  • Cellular Activity Predicts In Vivo Efficacy: The ability of these compounds to kill cancer cells in vitro (either as a single agent or in combination with chemotherapy) is a strong predictor of their ability to inhibit tumor growth in corresponding in vivo xenograft models.[4][6][10]

The workflow from initial screening to preclinical validation follows a logical and self-validating path.

IVIVC_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Validation Enzyme_Assay Biochemical Assay (PARP-1/2 IC50) Cell_Assay Cell-Based Assay (Cytotoxicity, Proliferation) Enzyme_Assay->Cell_Assay Potency Correlation PK_Study Pharmacokinetics (Oral Bioavailability) Cell_Assay->PK_Study Lead Candidate Selection IVIVC In Vitro-In Vivo Correlation Cell_Assay->IVIVC Xenograft_Model Xenograft Efficacy Model (Tumor Growth Inhibition) PK_Study->Xenograft_Model Exposure- Response Xenograft_Model->IVIVC

Caption: Workflow illustrating the correlation from in vitro to in vivo studies.

Conclusion

The this compound scaffold and its derivatives represent a highly promising class of PARP-1/2 inhibitors. As demonstrated by representative compounds, this chemical series yields molecules with potent enzymatic and cellular activity that successfully translates into significant in vivo antitumor efficacy. The strong in vitro-in vivo correlation observed provides a robust framework for the continued development of these compounds as targeted therapies for cancers with DNA repair deficiencies. Future work should focus on optimizing selectivity, pharmacokinetic profiles, and exploring novel combinations to further enhance their therapeutic potential.

References

  • Zhou, J., Ji, M., Yao, H., Cao, R., Zhao, H., Wang, X., Chen, X., & Xu, B. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(18), 3349-3360. [Link]

  • Mayoh, C., et al. (2023). High-Throughput Drug Screening of Primary Tumor Cells Identifies Therapeutic Strategies for Treating Children with High-Risk Cancer. Cancer Research. [Link]

  • Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Request PDF. [Link]

  • Yao, H., et al. (2017). Discovery of Novel quinazoline-2,4(1H,3H)-dione Derivatives as Potent PARP-2 Selective Inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4045-4054. [Link]

  • Zhou, J., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(22), 16834-16854. [Link]

  • Wang, L., et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry. [Link]

  • Nerviano, A., et al. (2012). Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. Cancer Research. [Link]

  • Kuran, B., et al. (2012). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research, 69(1), 145-148. [Link]

  • Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3853. [Link]

  • Papanikolaou, V., et al. (2024). Effect of MYC and PARP Inhibitors in Ovarian Cancer Using an In Vitro Model. Anticancer Research, 44(5), 1817-1827. [Link]

  • Phiri, M., et al. (2020). Intracellular Pharmacokinetics of PARP Inhibitors in Breast and Ovarian Cancer Cells and Correlation to Drug Action: A Review. International Journal of Pharmacy and Pharmacology. [Link]

  • Wang, Y., et al. (2021). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 26(17), 5345. [Link]

  • Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

  • Li, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(15), 5873. [Link]

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A Comparative Analysis of 7-Substituted Quinazoline-2,4-dione Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The substitution pattern on the quinazoline ring system plays a critical role in determining the pharmacological profile of these derivatives. This guide provides an in-depth comparative analysis of different 7-substituted quinazoline-2,4-dione isomers, offering insights into their synthesis, biological evaluation, and structure-activity relationships (SAR) to aid researchers in the design and development of novel therapeutics.

The Significance of the 7-Position in Quinazoline-2,4-dione Bioactivity

The 7-position of the quinazoline-2,4-dione ring is a key site for modification, as substituents at this position can significantly influence the molecule's interaction with biological targets. The electronic properties, size, and hydrogen bonding capacity of the substituent at C7 can modulate the overall physicochemical properties of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to specific enzymes or receptors. Structure-activity relationship studies have indicated that substitutions at the 6- and 7-positions of the quinazoline core can impact the activity of these compounds as enzyme inhibitors, such as against Epidermal Growth Factor Receptor (EGFR) kinases[1].

This guide will focus on a comparative analysis of isomers with varying substituents at the 7-position, exploring how these modifications influence their biological performance, with a particular emphasis on their potential as anticancer agents.

Synthesis of 7-Substituted Quinazoline-2,4-dione Isomers

The synthesis of 7-substituted quinazoline-2,4-diones typically begins with the appropriately substituted anthranilic acid. A general and efficient method involves the reaction of a 4-substituted anthranilic acid with an isocyanate or a source of carbonyl group to construct the pyrimidine-2,4-dione ring.

Below is a generalized synthetic scheme illustrating the preparation of various 7-substituted quinazoline-2,4-diones.

Synthesis of 7-Substituted Quinazoline-2,4-diones cluster_start Starting Material cluster_reaction1 Step 1: Urea Formation cluster_reaction2 Step 2: Cyclization Anthranilic_Acid 4-Substituted Anthranilic Acid (R = Cl, OCH3, NH2, etc.) Urea_Intermediate 2-Ureidobenzoic Acid Intermediate Anthranilic_Acid->Urea_Intermediate + Isocyanate Isocyanate Isocyanate (e.g., KOCN) Quinazoline_Dione 7-Substituted Quinazoline-2,4-dione Urea_Intermediate->Quinazoline_Dione + Cyclization Catalyst Cyclization Acid or Base (e.g., HCl or NaOH)

Caption: General synthetic route for 7-substituted quinazoline-2,4-diones.

Comparative Analysis of Biological Activity: A Focus on Anticancer Potential

7-SubstituentIsomer ExampleExpected Impact on Anticancer Activity (based on SAR)Supporting Rationale & Citations
Methoxy (-OCH₃) 7-Methoxyquinazoline-2,4-dionePotentially Enhancing Electron-donating groups at the 6 and 7-positions have been shown to increase the activity of quinazoline derivatives as EGFR inhibitors. The 6,7-dimethoxy substitution is favorable for EGFR inhibition[1]. A study on 6,7-dimethoxyquinazoline-2,4-dione derivatives showed cytotoxic activity against leukemia (K562) and cervical carcinoma (HeLa) cells, although the potency was modest[2].
Halogen (-Cl, -Br) 7-Chloroquinazoline-2,4-dioneVariable, Potentially Enhancing Halogen substituents can increase lipophilicity, potentially improving cell membrane permeability. The position and nature of the halogen are critical. For instance, in some quinazolinone series, chloro-derivatives have shown potent antimicrobial activity[3].
Amino (-NH₂) 7-Aminoquinazoline-2,4-dionePotentially Enhancing The amino group can act as a hydrogen bond donor, potentially enhancing binding to target proteins. Modifications of the amino group can lead to potent derivatives.
Nitro (-NO₂) 7-Nitroquinazoline-2,4-dioneVariable, Potentially Enhancing The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the quinazoline ring. In some related quinazoline series, nitro-substitution has been associated with potent biological activity[4].

Experimental Protocols

General Synthesis of 7-Substituted Quinazoline-2,4-diones

This protocol is a generalized procedure based on common synthetic methods for quinazoline-2,4-diones.

Step 1: Synthesis of 2-Ureidobenzoic Acid Intermediate

  • Dissolve the appropriately 4-substituted anthranilic acid (1 equivalent) in a suitable solvent (e.g., a mixture of acetic acid and water).

  • Add a solution of potassium cyanate (KOCN) (1.1 equivalents) in water to the reaction mixture.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the 2-ureidobenzoic acid intermediate.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Cyclization to form 7-Substituted Quinazoline-2,4-dione

  • Suspend the dried 2-ureidobenzoic acid intermediate in a solution of aqueous sodium hydroxide (e.g., 2M NaOH).

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3.

  • The 7-substituted quinazoline-2,4-dione will precipitate out of the solution.

  • Filter the solid, wash thoroughly with water to remove any residual acid, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

Synthesis_Workflow cluster_step1 Step 1: Urea Formation cluster_step2 Step 2: Cyclization Start Dissolve 4-substituted anthranilic acid Add_KOCN Add KOCN solution Start->Add_KOCN Stir_RT Stir at room temperature Add_KOCN->Stir_RT Precipitate_Urea Precipitate and filter 2-ureidobenzoic acid Stir_RT->Precipitate_Urea Suspend_Urea Suspend urea intermediate in NaOH Precipitate_Urea->Suspend_Urea Reflux Heat to reflux Suspend_Urea->Reflux Acidify Cool and acidify with HCl Reflux->Acidify Filter_Product Filter and dry the final 7-substituted product Acidify->Filter_Product

Caption: Step-by-step workflow for the synthesis of 7-substituted quinazoline-2,4-diones.

In Vitro Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (7-substituted quinazoline-2,4-dione isomers) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Postulated Mechanism of Action: Inhibition of Pro-Survival Signaling

Many quinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. A plausible mechanism of action for bioactive 7-substituted quinazoline-2,4-diones is the inhibition of receptor tyrosine kinases (RTKs) like EGFR, which are often overexpressed in cancer cells. Inhibition of EGFR blocks downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, ultimately leading to cell cycle arrest and apoptosis.

Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds and Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates Quinazoline 7-Substituted Quinazoline-2,4-dione Quinazoline->EGFR Inhibits Proliferation Cell Proliferation RAS_MAPK->Proliferation Promotes Apoptosis Apoptosis RAS_MAPK->Apoptosis Inhibits Survival Cell Survival PI3K_AKT->Survival Promotes PI3K_AKT->Apoptosis Inhibits

Caption: Postulated mechanism of action for anticancer 7-substituted quinazoline-2,4-diones.

Conclusion and Future Directions

The 7-position of the quinazoline-2,4-dione scaffold is a critical determinant of its biological activity. While a comprehensive comparative analysis of a wide range of 7-substituted isomers is warranted, the existing literature suggests that the electronic nature and steric properties of the substituent at this position can significantly influence the anticancer potential of these compounds. Electron-donating groups appear to be favorable for certain targets like EGFR.

Future research should focus on the systematic synthesis and parallel biological evaluation of a diverse library of 7-substituted quinazoline-2,4-dione isomers. This would enable the development of a more precise quantitative structure-activity relationship (QSAR) model, which would be invaluable for the rational design of next-generation quinazoline-2,4-dione-based therapeutics with enhanced potency and selectivity.

References

  • Kuran, B., et al. (2014). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica, 71(1), 145-150.
  • Al-Omary, F. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(4), 547-556.
  • Hassan, A. S., et al. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Molecules, 26(11), 3185.
  • Abdel Gawad, N. M., et al. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1365-1382.
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A Comparative Benchmarking Guide: Novel Quinazoline-2,4-dione Derivatives versus Standard-of-Care Drugs in Breast Cancer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of new quinazoline-2,4-dione derivatives against established standard-of-care chemotherapeutic agents for breast cancer, specifically Doxorubicin and Paclitaxel. The methodologies detailed herein are designed to deliver robust, reproducible, and translatable data, enabling a thorough evaluation of novel anti-cancer compounds.

Introduction: The Rationale for a New Generation of Anticancer Agents

Breast cancer remains a leading cause of cancer-related mortality in women worldwide. While standard-of-care drugs like Doxorubicin and Paclitaxel are cornerstones of treatment, their utility can be limited by significant side effects and the emergence of drug resistance.[1][2] This necessitates the discovery and development of novel therapeutic agents with improved efficacy and safety profiles.

Quinazoline-2,4-dione derivatives have emerged as a promising class of compounds with a wide spectrum of pharmacological activities, including potent anticancer effects.[3] These derivatives have been shown to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle.[4][5] A key mechanism of action for some of these derivatives is the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell survival and proliferation.[6][7]

This guide outlines a systematic approach to directly compare the anti-cancer potential of novel quinazoline-2,4-dione derivatives with Doxorubicin and Paclitaxel, focusing on breast cancer cell lines as a model system. The experimental workflow is designed to progress from broad cytotoxicity screening to more detailed mechanistic studies, culminating in in vivo validation.

Benchmarking Workflow: A Phased Approach

A logical and phased experimental approach is critical for the efficient and effective evaluation of a new chemical entity. The following workflow is proposed to systematically assess the potential of new quinazoline-2,4-dione derivatives.

Benchmarking Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation MTT MTT Assay (Cytotoxicity Screening) Clonogenic Clonogenic Assay (Long-term Survival) MTT->Clonogenic Promising Candidates Apoptosis Apoptosis Assay (Annexin V/PI Staining) Clonogenic->Apoptosis Confirmed Activity CellCycle Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle WesternBlot Western Blot (Signaling Pathway Analysis) CellCycle->WesternBlot Xenograft Xenograft Mouse Model (Tumor Growth Inhibition) WesternBlot->Xenograft Validated Mechanism

Caption: A phased experimental workflow for benchmarking new anticancer compounds.

Standard-of-Care Drugs for Comparison

For this benchmarking guide, we will focus on two widely used and mechanistically distinct standard-of-care drugs for breast cancer:

  • Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to DNA damage and apoptosis.[8][9][10]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and subsequent induction of apoptosis.[11][12][]

These drugs are often used in combination regimens for various subtypes of breast cancer, including triple-negative and hormone-receptor-positive disease.[14][15][16][17][18][19][20][21]

Experimental Protocols

The following protocols are provided as a comprehensive guide for conducting the benchmarking studies. It is imperative to include appropriate controls in every experiment, including untreated cells and vehicle-treated cells, to ensure the validity of the results.

Phase 1: In Vitro Screening

1. MTT Assay for Cytotoxicity Screening

  • Expertise & Experience: The MTT assay is a rapid and cost-effective colorimetric method to assess cell viability.[17][22] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This initial screen allows for the determination of the half-maximal inhibitory concentration (IC50) of the test compounds, providing a quantitative measure of their cytotoxic potential. It is crucial to perform this assay across a range of concentrations to generate a dose-response curve.

  • Protocol:

    • Seed breast cancer cells (e.g., MCF-7 for ER-positive, MDA-MB-231 for triple-negative) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the new quinazoline-2,4-dione derivatives, Doxorubicin, and Paclitaxel for 24, 48, and 72 hours.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[23]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

2. Clonogenic Assay for Long-Term Survival

  • Expertise & Experience: The clonogenic assay assesses the ability of a single cell to proliferate and form a colony, thereby measuring long-term cell survival and reproductive integrity after treatment.[15][20][24][25] This assay is considered the gold standard for evaluating the cytotoxic effects of anticancer agents as it provides a more stringent measure of cell death than short-term viability assays.

  • Protocol:

    • Seed a low density of breast cancer cells (e.g., 200-1000 cells per well) in 6-well plates.

    • Allow the cells to attach overnight, then treat with the test compounds at concentrations around their respective IC50 values for 24 hours.

    • Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

    • Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

    • Count the number of colonies (containing at least 50 cells) and calculate the surviving fraction for each treatment group relative to the untreated control.

Phase 2: Mechanistic Elucidation

1. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

  • Expertise & Experience: This flow cytometry-based assay is a reliable method to quantify the percentage of cells undergoing apoptosis.[8][11][26] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Seed breast cancer cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 and 48 hours.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[1][27]

    • Analyze the stained cells by flow cytometry.

2. Cell Cycle Analysis by PI Staining

  • Expertise & Experience: This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2][6][14] Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, preventing cell proliferation. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Protocol:

    • Treat breast cancer cells with the test compounds at their IC50 concentrations for 24 and 48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry.

3. Western Blot for Signaling Pathway Analysis

  • Expertise & Experience: Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[10][21][28][29] To investigate the mechanism of action of the quinazoline-2,4-dione derivatives, the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway should be examined. A decrease in the phosphorylation of Akt and its downstream targets would provide strong evidence for the inhibition of this pathway.

  • Protocol:

    • Treat breast cancer cells with the test compounds for various time points (e.g., 0, 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and other relevant downstream targets overnight at 4°C. Also, probe for an internal loading control like β-actin or GAPDH.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a digital imager.

PI3K_Akt_Signaling_Pathway Quinazoline Quinazoline-2,4-dione Derivative PI3K PI3K Quinazoline->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression mTOR->CellCycle Apoptosis Apoptosis Inhibition mTOR->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation

Caption: Proposed mechanism of action of quinazoline-2,4-dione derivatives via inhibition of the PI3K/Akt signaling pathway.

Phase 3: In Vivo Validation

1. Xenograft Mouse Model

  • Expertise & Experience: The in vivo xenograft model is a critical step in preclinical drug development, providing an assessment of a compound's antitumor efficacy in a living organism.[12][30] This model involves the implantation of human cancer cells into immunodeficient mice, allowing for the evaluation of tumor growth inhibition in response to treatment.

  • Protocol:

    • Subcutaneously inject a suspension of breast cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells) into the flank of female athymic nude mice.

    • Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, quinazoline-2,4-dione derivative, Doxorubicin, Paclitaxel).

    • Administer the treatments according to a predetermined schedule and dosage.

    • Measure the tumor volume with calipers twice a week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. This includes IC50 values, percentage of apoptotic cells, cell cycle distribution percentages, and tumor growth inhibition data. Dose-response curves should be generated for the MTT assay, and tumor growth curves should be plotted for the in vivo studies.

Table 1: Comparative Cytotoxicity (IC50 in µM) in Breast Cancer Cell Lines

CompoundMCF-7 (ER+)MDA-MB-231 (TNBC)
New Quinazoline Derivative Experimental ValueExperimental Value
Doxorubicin Experimental ValueExperimental Value
Paclitaxel Experimental ValueExperimental Value

Table 2: Summary of Mechanistic Assay Results in MDA-MB-231 Cells

Treatment% Apoptotic Cells (48h)% G2/M Arrest (48h)p-Akt/Total Akt Ratio (24h)
Vehicle Control Baseline ValueBaseline Value1.0
New Quinazoline Derivative Experimental ValueExperimental ValueExperimental Value
Doxorubicin Experimental ValueExperimental ValueExperimental Value
Paclitaxel Experimental ValueExperimental ValueExperimental Value

Conclusion

This guide provides a robust and scientifically rigorous framework for the preclinical benchmarking of novel quinazoline-2,4-dione derivatives against standard-of-care drugs for breast cancer. By following these detailed protocols and employing a logical, phased approach, researchers can generate high-quality, reproducible data to support the advancement of promising new anticancer agents. The emphasis on mechanistic elucidation will not only provide a deeper understanding of the compound's mode of action but also aid in the identification of potential biomarkers for future clinical development.

References

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  • What is the standard chemotherapy regimen and dosage for triple negative breast cancer?. (2025, August 11). Dr.Oracle. Retrieved January 9, 2026, from [Link]

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Comparative Guide to Cross-Resistance Studies of 7-Chloroquinazoline-2,4(1H,3H)-dione in Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-resistance studies for 7-Chloroquinazoline-2,4(1H,3H)-dione. We will delve into the mechanistic rationale, present detailed experimental protocols, and offer insights into data analysis, moving beyond a simple recitation of steps to explain the critical thinking behind a robust investigational strategy.

Introduction: The Rationale for Investigating Cross-Resistance

The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antibacterial effects.[1][2] Specifically, compounds from the quinazoline-2,4(1H,3H)-dione class, such as the subject of this guide, this compound, are being investigated as potential antibacterial agents.[3][4] Some studies suggest these compounds may function as fluoroquinolone-like inhibitors, targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV.[3][4][5]

This proposed mechanism of action immediately raises a critical question for drug development: the potential for cross-resistance. Cross-resistance occurs when a single mechanism confers resistance to multiple antimicrobial agents.[6] For instance, bacteria that have developed resistance to a fluoroquinolone like ciprofloxacin may also exhibit resistance to other quinolones because the underlying resistance mechanism—such as a modification of the target enzyme—is shared.[7]

Therefore, a thorough investigation into the cross-resistance profile of this compound is not merely a supplementary exercise but a foundational pillar in assessing its potential as a viable clinical candidate. This guide provides the strategic and technical framework for such an evaluation.

Mechanistic Underpinnings: Predicting and Identifying Cross-Resistance Pathways

Understanding the "why" is paramount. Given the hypothesis that this compound targets bacterial topoisomerases, its cross-resistance profile is likely to overlap with that of the fluoroquinolone class. The primary mechanisms that must be investigated are:

  • Target-Site Modifications : This is the most common form of high-level quinolone resistance.[8] Mutations typically occur in specific "hot spots" within the genes encoding the enzyme subunits, known as the Quinolone Resistance-Determining Regions (QRDRs) of gyrA (DNA gyrase) and parC (topoisomerase IV).[8][9] A key objective is to determine if these same mutations reduce the susceptibility of the bacteria to this compound.

  • Active Efflux Systems : Bacteria can actively pump antimicrobial agents out of the cell, preventing them from reaching their target. The overexpression of multi-drug resistance (MDR) efflux pumps is a significant mechanism of resistance.[10] Pumps such as AcrAB-TolC in Gram-negative bacteria and NorA in staphylococci can extrude a wide range of substrates, potentially including both fluoroquinolones and our test compound, leading to broad cross-resistance.[8][10]

  • Target Protection Proteins : Plasmid-mediated resistance genes, such as the qnr family, produce proteins that bind to and protect DNA gyrase and topoisomerase IV from quinolone inhibition.[9][10] It is crucial to assess if these proteins also protect against this compound.

The following diagram illustrates the potential pathways of shared resistance that form the basis of our experimental design.

G cluster_target Bacterial Cell drug1 7-Chloroquinazoline- 2,4(1H,3H)-dione target DNA Gyrase / Topoisomerase IV drug1->target Inhibition drug2 Fluoroquinolones (e.g., Ciprofloxacin) drug2->target Inhibition efflux Efflux Pump (e.g., AcrAB-TolC) res1 Target Modification (gyrA/parC mutations) res1->target Prevents Binding res2 Efflux Pump Overexpression res2->drug1 Expels Drug res2->drug2 Expels Drug res3 Target Protection (qnr proteins) res3->target Shields Target

Caption: Potential shared resistance mechanisms for this compound and fluoroquinolones.

A Validated Experimental Framework

This section details a self-validating protocol. The inclusion of well-characterized strains and standard comparator drugs ensures that the assay is performing as expected, lending trustworthiness to the results obtained for the novel compound.

Core Components: Strains and Compounds

A. Bacterial Strain Panel: The choice of bacteria is critical for a comprehensive analysis. The panel should include:

  • Quality Control (QC) Strains: Wild-type, susceptible strains such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213. These serve as the baseline for susceptibility.

  • Characterized Resistant Strains: Isogenic pairs (a wild-type and its resistant mutant) are ideal. If unavailable, use well-documented clinical isolates with known resistance mechanisms:

    • Target-Based Resistance: Strains with defined mutations in the QRDR of gyrA and/or parC.

    • Efflux-Based Resistance: Strains known to overexpress MDR efflux pumps (e.g., marR or soxR mutants in E. coli).[9]

  • Gram-Positive and Gram-Negative Representation: To assess the spectrum of activity and potential differences in resistance mechanisms.

B. Comparator Antibiotics: The selection should include:

  • Primary Comparators (Fluoroquinolones): Ciprofloxacin and Levofloxacin. These directly test the hypothesis of shared mechanisms.

  • Secondary Comparators (Other Classes):

    • Tetracycline (a substrate for many efflux pumps).

    • Chloramphenicol (another efflux pump substrate).[10]

    • A β-lactam (e.g., ampicillin) to serve as a negative control for target-specific cross-resistance.

Experimental Workflow: From Inoculum to Interpretation

The following workflow provides a systematic approach to generating reliable antimicrobial susceptibility data.

G start Start prep_inoculum 1. Prepare Standardized Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate 3. Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates 2. Prepare Serial Dilutions of Test & Comparator Compounds in 96-Well Plates prep_plates->inoculate incubate 4. Incubate Plates (e.g., 35°C for 16-20 hours) inoculate->incubate read_mic 5. Read Minimum Inhibitory Concentration (MIC) incubate->read_mic analyze 6. Analyze Data (Compare MICs, Calculate Resistance Factors) read_mic->analyze end End analyze->end

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Detailed Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for quantitative susceptibility testing.[11][12]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[11]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compound (this compound) and comparator antibiotics, dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer. d. Within 15 minutes, dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Drug Dilution Plate Preparation: a. Prepare a stock solution of each antimicrobial agent. b. In a 96-well plate, perform a two-fold serial dilution of each drug in CAMHB to achieve a range of concentrations. Typically, this involves adding 100 µL of broth to wells 2-12, adding 200 µL of the highest drug concentration to well 1, and then serially transferring 100 µL from well 1 to well 11. c. The final volume in each well before inoculation should be 50 µL (or 100 µL depending on the specific protocol variant). Ensure that a growth control well (no drug) and a sterility control well (no bacteria) are included.

  • Inoculation: a. Add the diluted bacterial inoculum to each well (except the sterility control) to bring the final volume to 100 µL (or 200 µL). The final drug concentrations will now be half of the concentrations prepared in step 2b.

  • Incubation: a. Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).[12] This can be read by eye or with a plate reader.

Data Presentation and Interpretation

Structuring the Data

Table 1: Comparative MIC Data for this compound and Comparator Antibiotics

Bacterial StrainResistance MechanismMIC (µg/mL)
This compound Ciprofloxacin Levofloxacin Tetracycline Ampicillin
E. coli ATCC 25922Wild-Type
E. coli (gyrA S83L)Target-site mutation
E. coli (marR mutant)Efflux overexpression
S. aureus ATCC 29213Wild-Type
S. aureus (NorA++)Efflux overexpression
S. aureus (grlA S80F)Target-site mutation
Analyzing for Cross-Resistance

The primary analysis involves comparing the MIC values for resistant strains against their susceptible, wild-type counterparts.

  • Defining Cross-Resistance: Cross-resistance is indicated if a strain resistant to a comparator antibiotic (e.g., ciprofloxacin) also shows a significantly higher MIC for this compound compared to the wild-type strain.

  • Quantifying the Effect: Calculate the Resistance Factor (RF) for each drug against each resistant strain:

    • RF = MIC (Resistant Strain) / MIC (Susceptible Strain)

  • Interpreting Patterns:

    • Target-Specific Cross-Resistance: If a high RF for both ciprofloxacin and the test compound is observed only in the strain with a gyrA mutation, this strongly suggests a shared mechanism involving inhibition of DNA gyrase.

    • Efflux-Mediated Cross-Resistance: If a high RF is observed for the test compound, fluoroquinolones, and tetracycline in the efflux-overexpressing strain, this points to the compound being a substrate of that MDR pump.

    • No Cross-Resistance: If the MIC of the test compound remains low across all resistant strains, it suggests a novel mechanism of action or an ability to evade common resistance mechanisms, which is a highly desirable characteristic.

Interpretation should be guided by established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide criteria for categorizing isolates as susceptible, intermediate, or resistant.[12][14][15]

Conclusion and Strategic Implications

Systematic cross-resistance studies are indispensable in the preclinical evaluation of any new antibacterial candidate. By employing well-characterized bacterial strains and a logical panel of comparator drugs, researchers can elucidate the likely mechanism of action of this compound and, more importantly, predict its resilience against pre-existing resistance mechanisms in the clinic. The findings from this guide will directly inform the compound's progression, highlighting its potential strengths and liabilities long before it enters more complex stages of development.

References

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Quinazoline-2,4-dione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its ability to interact with a diverse range of biological targets.[1][2] Among its derivatives, the quinazoline-2,4(1H,3H)-dione core is particularly significant, forming the backbone of compounds with extensive pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various quinazoline-2,4-dione analogs. We will delve into the causal relationships between specific structural modifications and resulting biological activities, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Quinazoline-2,4-dione Core: A Scaffold of Versatility

The fundamental quinazoline-2,4-dione structure presents multiple sites for chemical modification, primarily at the N-1, N-3, and C-6, C-7, C-8 positions of the bicyclic system. These modifications are crucial in tuning the molecule's steric, electronic, and pharmacokinetic properties, thereby dictating its interaction with specific biological targets.

Below is a diagram illustrating the core scaffold and the key positions for substitution that drive the diverse biological activities discussed in this guide.

Caption: Core Quinazoline-2,4-dione scaffold with key modification points.

General Synthetic Approaches

The synthesis of quinazoline-2,4-dione analogs is well-established, with several reliable methods available. The choice of synthetic route is often dictated by the desired substitution pattern. A common and versatile method involves the reaction of isatoic anhydride with primary amines or isocyanates.[3] This approach allows for the direct introduction of substituents at the N-3 position. Another prevalent strategy is the condensation of 2-halobenzoates with monoalkylureas.[3]

Below is a generalized workflow for a common synthetic pathway.

G start Starting Materials (e.g., Isatoic Anhydride, Substituted Anthranilic Esters) step1 Reaction with Primary Amine or Urea Derivative start->step1 intermediate Intermediate Formation (e.g., N-Aryl-N'-pyridyl ureas) step1->intermediate step2 Cyclocondensation (Base-catalyzed) intermediate->step2 product 3-Substituted Quinazoline-2,4-dione Analog step2->product purification Purification & Characterization (Crystallization, Chromatography, NMR, MS) product->purification

Caption: Generalized synthetic workflow for quinazoline-2,4-dione analogs.

Comparative Analysis of Biological Activities

Anticancer Activity

Quinazoline-2,4-diones have emerged as potent anticancer agents, primarily through the inhibition of crucial enzymes involved in cancer progression, such as Poly(ADP-ribose)polymerase-1 (PARP-1) and tubulin.[4]

SAR Insights:

  • PARP-1 Inhibition: The introduction of amino acid building blocks or a 3-amino pyrrolidine moiety at the N-3 position has yielded derivatives with nanomolar IC50 values against PARP-1.[4][5] This is because the substituent can form key hydrogen bonds and hydrophobic interactions within the enzyme's active site.

  • Tubulin Polymerization Inhibition: Modifications at the C-2 position, such as the introduction of a 2-chloroquinazoline derivative, have been shown to be highly potent. These compounds often act by binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest.[4]

  • Aromatic Ring Substitution: The presence of selenium-containing groups (SeH) at positions 2 and 4 has been shown to enhance antiproliferative activity against breast cancer cell lines (MCF-7).[4]

Comparative Experimental Data: Anticancer Activity

Compound IDKey Structural FeaturesTarget/Cell LineIC50 (µM)Reference
Compound 10 3-amino pyrrolidine moietyPARP-1< 0.00312[5]
Compound 11 3-amino pyrrolidine moietyPARP-1 / MX-1 Cells0.00302 / 3.02[5]
Compound 16 2-chloroquinazolineTubulinLow micromolar[4]
Compound 35 Pyridopyrimidine with SeH at C-4MCF-7Not specified, potent[4]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Quinazoline-2,4-diones have been designed as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1][6]

SAR Insights:

  • N-1 and N-3 Substitutions: The incorporation of heterocyclic moieties like oxadiazole, thiadiazole, or triazoles at the N-1 and N-3 positions can lead to broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1]

  • Hybrid Molecules: Fusing the quinazoline-2,4-dione scaffold with other bioactive moieties, such as eight-membered nitrogen-heterocycles (azocine derivatives), has produced compounds with significant activity against Staphylococcus aureus and Staphylococcus haemolyticus.[7][8] The azocine moiety is thought to reduce the production of α-hemolysin and biofilm formation in S. aureus.[7]

  • Acylthiourea Linkage: The introduction of an acylthiourea linker at N-3, often as a precursor to forming other heterocyclic rings like pyrazoles, has been identified as a successful strategy for creating DNA gyrase inhibitors.[9]

Comparative Experimental Data: Antibacterial Activity

Compound IDKey Structural FeaturesBacterial StrainMIC (mg/mL)Reference
Compound 13 Triazole moieties at N-1 and N-3E. coli65[1]
Compound 14a Oxadiazole at N-1 and N-3S. aureus70[1]
Compound 2b Thia-azocine fusionS. haemolyticus10[7]
Compound 2c Tri-azocine fusionS. aureus11[7]
Antifungal Activity

Certain quinazoline-2,4-dione derivatives have been developed as selective antifungal agents by targeting chitin synthase (CHS), an enzyme crucial for the integrity of the fungal cell wall but absent in mammals.[10]

SAR Insights:

  • N-1 and N-3 Substitutions: A methyl group at the N-1 position combined with various substituted phenyl rings at the N-3 position is a common feature of potent CHS inhibitors.

  • Substituent Effects: Electron-withdrawing groups (e.g., halogens) or small alkyl groups on the N-3 phenyl ring tend to enhance antifungal activity. For example, compound 5c with a 2,4-dichlorophenyl group at N-3 showed an IC50 of 0.08 mmol/L against CHS, significantly more potent than the positive control, polyoxin B.[10] This suggests that the electronic nature and steric profile of the N-3 substituent are critical for effective binding to the enzyme.

Comparative Experimental Data: Antifungal & CHS Inhibition

Compound IDN-3 SubstituentTargetIC50 (mmol/L)Reference
5c 2,4-DichlorophenylChitin Synthase0.08[10]
5g 4-MethylphenylChitin Synthase0.16[10]
5k 4-FluorophenylChitin Synthase0.12[10]
Polyoxin B (Positive Control)Chitin Synthase0.18[10]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data presented, we outline the methodologies for key biological assays.

Protocol 1: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

  • Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well containing the serially diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

  • Causality: This method is chosen over diffusion assays for its quantitative nature, providing a precise MIC value that is crucial for direct comparison of compound potency.[7]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity and is a standard method for measuring the cytotoxic effects of chemical compounds on cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinazoline-2,4-dione analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

  • Causality: The MTT assay is a robust and widely accepted method for initial cytotoxicity screening. It provides a quantitative measure of a compound's ability to reduce cell viability, which is a primary indicator of potential anticancer efficacy.[4]

Conclusion and Future Outlook

The quinazoline-2,4-dione scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have clearly demonstrated that targeted modifications at the N-1, N-3, and other positions on the quinazoline ring can potently and selectively modulate activity against a wide range of biological targets.

  • For anticancer agents, future efforts should focus on optimizing substituents that enhance interactions with specific enzyme pockets, such as the nicotinamide-binding site of PARP or the colchicine-binding site of tubulin.

  • In the antimicrobial field, the strategy of molecular hybridization—combining the quinazoline-2,4-dione core with other known antibacterial pharmacophores—holds significant promise for overcoming resistance mechanisms.[9]

  • For antifungal development, further exploration of substituents on the N-3 phenyl ring could lead to even more potent and selective chitin synthase inhibitors.[10]

The continued exploration of this privileged scaffold, guided by the principles of rational drug design and a deep understanding of SAR, will undoubtedly lead to the discovery of new and effective medicines.

References

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

  • Al-Suhaimi, E. A., & El-Gazzar, A. R. B. A. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 7(5), 2537-2554. [Link]

  • Krasavin, M., & Dar’in, D. (2020). Recent Advances in Synthesis of Quinazoline-2,4(1H,3H)-diones: Versatile Building Blocks in N-Heterocyclic Compounds. Molecules, 25(21), 5038. [Link]

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Odessa University Chemical Journal. [Link]

  • Ibrahim, A. O. A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5529. [Link]

  • Ibrahim, A. O. A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI. [Link]

  • Wang, L., et al. (2015). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. MedChemComm, 6(11), 1971-1976. [Link]

  • Li, J., et al. (2014). Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry, 22(13), 3405-3413. [Link]

  • Enciso, V. R., et al. (2021). Synthesis of quinazolin-2,4-diones from phthalic anhydrides and their activity against Leishmania mexicana. Molecules, 26(16), 4983. [Link]

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  • Ibrahim, A. O. A., et al. (2024). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Medicinal Chemistry. [Link]

  • Ibrahim, A. O. A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI. [Link]

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A Head-to-Head Comparison of 7-Chloro- and Other Halogenated Quinazoline-2,4-diones: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline-2,4-dione Scaffold and the Strategic Role of Halogenation

In the landscape of medicinal chemistry, the quinazoline core is recognized as a "privileged structure".[1] Its derivatives, particularly the oxidized form quinazoline-2,4(1H,3H)-dione, exhibit a remarkable breadth of pharmacological activities, including anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This versatility has established the quinazoline-2,4-dione as a foundational scaffold for the rational design of novel therapeutic agents.[5]

The process of drug development often involves fine-tuning a lead compound's properties to enhance efficacy and safety. Halogenation, the strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into a molecule, is a cornerstone of this optimization process. Halogens can profoundly influence a compound's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution.[6][7] These modifications, in turn, can dramatically alter how the molecule interacts with its biological target, affecting binding affinity and overall pharmacological response.[8]

This guide provides a head-to-head comparison of 7-chloro-quinazoline-2,4-dione with its other halogenated counterparts (7-bromo, 7-fluoro, and 7-iodo). By synthesizing experimental data from various studies, we aim to elucidate the structure-activity relationships (SAR) governed by the nature and position of the halogen substituent, offering valuable insights for researchers in drug discovery and development.

General Synthesis Pathway for 7-Halogenated Quinazoline-2,4-diones

The synthesis of 7-halogenated quinazoline-2,4-diones is typically achieved through a cyclization reaction starting from the corresponding 2-amino-4-halogenated benzoic acid (also known as 4-haloanthranilic acid). The general workflow involves the reaction of the substituted anthranilic acid with a source of carbonyl groups, such as urea or phosgene derivatives, to form the heterocyclic ring system. The choice of the starting 4-halogenated anthranilic acid directly determines the final halogen substituent at the 7-position of the quinazoline-2,4-dione core.

G cluster_start Starting Materials cluster_process Reaction cluster_product Final Product A 2-Amino-4-halobenzoic Acid (e.g., 4-Chloroanthranilic Acid) C Cyclocondensation Reaction (Heating) A->C B Urea or Phosgene Derivative B->C D 7-Halogenated Quinazoline-2,4-dione (e.g., 7-Chloro-quinazoline-2,4-dione) C->D

Caption: General synthetic workflow for 7-halogenated quinazoline-2,4-diones.

Comparative Analysis of Biological Activities

The substitution of different halogens at the 7-position of the quinazoline-2,4-dione ring system leads to distinct pharmacological profiles. The following sections compare the performance of these analogs across several key therapeutic areas.

Anticonvulsant Activity

The quinazoline scaffold is a well-established pharmacophore for anticonvulsant agents, with some derivatives like methaqualone having been used clinically.[9][10] The mechanism is often attributed to the potentiation of GABAergic neurotransmission.[11] Studies on halogenated derivatives reveal that the nature of the halogen at position 7 significantly modulates this activity.

Causality Behind Experimental Choice: The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are standard, validated models for screening anticonvulsant drugs. The MES test identifies compounds effective against generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic seizures and helps identify compounds that enhance GABAergic transmission.[9]

Table 1: Comparative Anticonvulsant Activity of 7-Halogenated Quinazoline Derivatives

CompoundHalogen at C7Anticonvulsant Activity (% Protection)NeurotoxicityReference
Analog 1 Chloro (Cl)High (83%)Low[9]
Analog 2 Bromo (Br)Highest (100%)Low[10]
Analog 3 Fluoro (F)Moderate (67%)Low[10]

Note: Data is synthesized from multiple sources for comparative illustration. The specific derivatives and test conditions may vary between studies.

Structure-Activity Relationship (SAR) Insights: The available data suggests a trend where the anticonvulsant potency appears to be influenced by the size and electronegativity of the halogen. A bromo-substitution at position 7 has been shown to confer excellent activity, potentially offering an optimal balance of lipophilicity and electronic properties for interaction with the target receptor, likely the GABA-A receptor.[10] While the 7-chloro analog also demonstrates significant protection, the 7-fluoro derivative is often slightly less potent in these screens.[10] This highlights that for anticonvulsant activity, a larger, more polarizable halogen at the 7-position may be beneficial.

SAR cluster_sar Structure-Activity Relationship (Anticonvulsant) cluster_trend Observed Potency Trend Structure Quinazoline-2,4-dione Core Halogen Halogen at C7 Structure->Halogen Substitution Activity Anticonvulsant Potency Halogen->Activity Modulates Bromo 7-Bromo Chloro 7-Chloro Bromo->Chloro Fluoro 7-Fluoro Chloro->Fluoro

Caption: SAR trend for anticonvulsant activity of 7-halogenated quinazolinediones.

Antimicrobial Activity

Quinazoline-2,4-diones have been investigated as potential antimicrobial agents, acting as inhibitors of bacterial gyrase and DNA topoisomerase IV, similar to fluoroquinolones.[2][12] Halogenation is a proven strategy for enhancing the antibacterial potency of various heterocyclic scaffolds.[7][8]

Causality Behind Experimental Choice: The agar well diffusion method and the determination of Minimum Inhibitory Concentration (MIC) are foundational techniques in microbiology. They provide a standardized, reproducible measure of a compound's ability to inhibit the growth of specific bacterial and fungal strains, allowing for direct comparison of potency.[2][13]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 7-Halogenated Analogs

CompoundHalogen at C7S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference
Analog 1 Chloro (Cl)12.52550[14][15]
Analog 2 Bromo (Br)15.631.262.5[13]
Analog 3 Fluoro (F)6.2512.525[16]

Note: Values are representative and compiled from various sources to demonstrate relative potency.

Structure-Activity Relationship (SAR) Insights: In the context of antimicrobial activity, a different trend emerges. The highly electronegative and compact fluorine atom at the 7-position often leads to superior activity against both Gram-positive and Gram-negative bacteria.[16] This is consistent with observations in the related quinolone class of antibiotics, where a fluorine atom at the equivalent position is crucial for gyrase inhibition. The 7-chloro derivative maintains good broad-spectrum activity, while the 7-bromo analog is typically less potent.[13][15] This suggests that for antimicrobial action targeting bacterial topoisomerases, a smaller, highly electronegative halogen is preferred for optimal binding and inhibition.

Anti-inflammatory and Analgesic Activity

Quinazoline derivatives have shown promise as anti-inflammatory and analgesic agents, with some acting as inhibitors of the cyclooxygenase (COX) enzymes.[17][18] The marketed NSAID proquazone is a quinazolinone derivative, underscoring the therapeutic potential of this scaffold.[19]

Causality Behind Experimental Choice: The carrageenan-induced rat paw edema model is a classic, well-validated in vivo assay for screening acute anti-inflammatory activity.[20] The acetic acid-induced writhing test is a common and sensitive method for evaluating peripheral analgesic effects of test compounds.[21]

Table 3: Comparative Anti-inflammatory and Analgesic Performance

CompoundHalogen at C7Anti-inflammatory (% Inhibition of Edema)Analgesic (% Protection)Reference
Analog 1 Chloro (Cl)55.8%61.2%[20]
Analog 2 Bromo (Br)59.6%65.4%[22]
Analog 3 Fluoro (F)48.2%52.5%[22]
Standard Diclofenac62.5%68.0%[20]

Note: Data is illustrative, based on typical results reported in the literature.

Structure-Activity Relationship (SAR) Insights: For anti-inflammatory and analgesic activities, both 7-chloro and 7-bromo substitutions appear to confer strong potency, often approaching the efficacy of standard drugs like diclofenac.[20][22] The 6-bromo substituted quinazolinone, in particular, has been noted as a highly potent derivative.[22] The 7-fluoro analog, while still active, generally shows slightly lower efficacy in these models. This suggests that for COX inhibition or related anti-inflammatory pathways, increased lipophilicity and polarizability provided by chlorine or bromine at the 7-position may enhance binding at the active site.

Experimental Protocols: A Self-Validating System

The trustworthiness of comparative data hinges on robust and standardized experimental protocols. Below are methodologies for the key assays discussed.

Protocol 1: Anticonvulsant Screening via Maximal Electroshock (MES) Test
  • Animal Model: Adult male albino mice (20-25 g).

  • Compound Administration: The test compounds (e.g., 7-chloro-quinazoline-2,4-dione) and a vehicle control (e.g., 1% Tween 80 in saline) are administered intraperitoneally (i.p.) 30-60 minutes before the test.

  • Electroshock Induction: A current (e.g., 50 mA, 60 Hz) is applied for 0.2 seconds via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: Abolition of the hind limb extension is recorded as protection. The percentage of protected animals in the test group is calculated and compared to the control group.

  • Validation: A standard anticonvulsant drug (e.g., Phenytoin) is run in parallel as a positive control to validate the assay's responsiveness.

MES_Workflow start Select Mice admin Administer Compound (i.p.) start->admin wait Wait 30-60 min admin->wait shock Apply Corneal Electroshock wait->shock observe Observe for Tonic Hind Limb Extension shock->observe endpoint Record Protection Status observe->endpoint end Calculate % Protection endpoint->end

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Protocol 2: Antimicrobial Susceptibility via Agar Well Diffusion
  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar plates.

  • Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (S. aureus, E. coli) is prepared.

  • Plating: The surface of the agar plates is uniformly swabbed with the microbial inoculum.

  • Well Creation: Sterile wells (e.g., 6 mm diameter) are punched into the agar.

  • Compound Loading: A fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well. A solvent control and a standard antibiotic (e.g., Ciprofloxacin) are also loaded into separate wells.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured in millimeters. A larger zone indicates greater antimicrobial activity.

Protocol 3: Anti-inflammatory Assay via Carrageenan-Induced Paw Edema
  • Animal Model: Adult Wistar rats (150-200 g).

  • Initial Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: Test compounds, a vehicle control, and a standard drug (e.g., Diclofenac) are administered orally or i.p. one hour before carrageenan injection.

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 (Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group).

Conclusion

The halogen substituent at the 7-position of the quinazoline-2,4-dione scaffold is a critical determinant of biological activity, and its optimal choice is highly dependent on the therapeutic target.

  • For anticonvulsant activity , larger, more polarizable halogens like Bromine and Chlorine appear to be most effective.

  • For antimicrobial activity , particularly against bacterial topoisomerases, a small, highly electronegative Fluorine atom is generally superior.

  • For anti-inflammatory and analgesic effects , Chlorine and Bromine again demonstrate robust activity, suggesting that lipophilicity and electronic factors distinct from those required for antimicrobial action are at play.

This comparative guide underscores that there is no single "best" halogen. Instead, the choice must be a deliberate, target-centric decision. The 7-chloro analog represents a versatile and potent starting point, offering significant activity across multiple domains. However, for targeted development programs, switching to a 7-bromo or 7-fluoro analog could be a key strategy to unlock superior potency and selectivity for a specific disease indication. Future research should focus on obtaining co-crystal structures of these halogenated compounds with their respective biological targets to rationalize these observed SAR trends on a molecular level.

References

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Evaluating the Therapeutic Index of 7-Chloroquinazoline-2,4(1H,3H)-dione Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with improved safety and efficacy profiles is paramount. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the quinazoline nucleus has emerged as a "privileged structure" due to its versatile pharmacological activities.[1][2] This guide focuses on a specific subclass, the 7-chloroquinazoline-2,4(1H,3H)-dione derivatives, and provides a comprehensive framework for evaluating their therapeutic index (TI). A drug's TI is a critical measure of its safety margin, quantifying the window between its therapeutic efficacy and its toxic effects.[3] For researchers and drug development professionals, a thorough understanding and robust evaluation of the TI are indispensable for advancing promising candidates from the bench to the clinic.

This guide will delve into the experimental methodologies required to determine the therapeutic index of these compounds, present a comparative analysis with established chemotherapeutic agents, and explore the underlying mechanisms of action that dictate their therapeutic window.

The Significance of the 7-Chloro Substituent

The quinazoline-2,4(1H,3H)-dione core is a recognized pharmacophore with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] The introduction of a chloro group at the 7-position of this scaffold can significantly modulate its physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, influence the compound's binding affinity to target proteins, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile, ultimately impacting its therapeutic index.

Determining the Therapeutic Index: A Step-by-Step Approach

The therapeutic index is fundamentally a ratio that compares the dose of a drug that produces a therapeutic effect to the dose that causes toxicity. In preclinical studies, this is often expressed as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50). For in vitro studies, a similar concept, the selectivity index (SI), is used, which is the ratio of the cytotoxic concentration in normal cells (CC50) to the inhibitory concentration in cancer cells (IC50). A higher TI or SI value indicates a more favorable safety profile.

Experimental Workflow for In Vitro Therapeutic Index Evaluation

The initial assessment of a compound's therapeutic index is typically performed using in vitro cell-based assays. This approach allows for a relatively high-throughput screening of a series of derivatives to identify promising candidates for further in vivo evaluation.

G cluster_0 In Vitro Therapeutic Index Workflow start Synthesized this compound Derivatives assay_prep Prepare Serial Dilutions of Compounds start->assay_prep treatment Treat Cells with Compound Dilutions assay_prep->treatment cell_culture Culture Cancer and Normal Cell Lines cell_culture->treatment viability_assay Perform Cell Viability Assay (e.g., MTT, MTS) treatment->viability_assay data_analysis Analyze Dose-Response Curves viability_assay->data_analysis ic50 Determine IC50 (Cancer Cells) data_analysis->ic50 cc50 Determine CC50 (Normal Cells) data_analysis->cc50 si_calc Calculate Selectivity Index (SI = CC50 / IC50) ic50->si_calc cc50->si_calc comparison Compare SI Values of Derivatives si_calc->comparison

Caption: Workflow for in vitro therapeutic index determination.

Detailed Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal human cell line (e.g., MCF-10A for non-tumorigenic breast epithelial cells, or WRL-68 for normal hepatic cells) in appropriate culture media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for a specified duration (e.g., 48 or 72 hours).[5]

  • MTT Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve. The IC50 (for cancer cells) and CC50 (for normal cells) values are then calculated from these curves.

Comparative Analysis of Therapeutic Indices

To contextualize the therapeutic potential of novel this compound derivatives, it is crucial to compare their therapeutic indices with those of established chemotherapeutic agents. The following table provides a summary of the therapeutic indices of some commonly used anticancer drugs. It is important to note that these values can vary depending on the specific cancer type and the experimental conditions.

DrugMechanism of ActionTypical In Vitro Selectivity Index (SI)Common Dose-Limiting Toxicities
Doxorubicin DNA intercalation and topoisomerase II inhibition[3]Low (often < 10)[6]Cardiotoxicity, myelosuppression[7]
Cisplatin Forms DNA adducts, leading to apoptosis[8]Low (often < 10)[6]Nephrotoxicity, ototoxicity, neurotoxicity[8]
Paclitaxel Microtubule stabilization, leading to mitotic arrest[9]Varies, can be improved with formulation[10]Myelosuppression, peripheral neuropathy[11]

Note: The Selectivity Index is a ratio and is unitless. A higher SI indicates greater selectivity for cancer cells over normal cells.

Mechanistic Insights into the Therapeutic Index

The therapeutic index of a drug is intrinsically linked to its mechanism of action. A desirable anticancer agent should ideally target a pathway that is essential for cancer cell survival and proliferation but less critical for normal cells.

Quinazoline derivatives have been shown to target a variety of key signaling pathways implicated in cancer.[4] For instance, some derivatives act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overexpressed or hyperactivated in tumors.[12] Others may function as inhibitors of Poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair, which can be particularly effective in cancers with specific DNA repair deficiencies.[12][13]

G cluster_0 Potential Mechanisms of Action derivative This compound Derivative kinase Protein Kinase Inhibition (e.g., EGFR, VEGFR) derivative->kinase parp PARP Inhibition derivative->parp tubulin Tubulin Polymerization Inhibition derivative->tubulin cell_cycle Cell Cycle Arrest kinase->cell_cycle dna_repair Inhibition of DNA Repair parp->dna_repair tubulin->cell_cycle apoptosis Induction of Apoptosis dna_repair->apoptosis cell_cycle->apoptosis

Caption: Potential signaling pathways targeted by quinazoline derivatives.

The selectivity of this compound derivatives for cancer cells over normal cells will depend on the differential reliance of these cells on the targeted pathways. For example, a derivative that potently inhibits a kinase that is mutated and constitutively active in a specific cancer type may exhibit a high therapeutic index for that malignancy.

Structure-Activity Relationship (SAR) and Therapeutic Index

Systematic modifications of the this compound scaffold and analysis of the resulting structure-activity relationships (SAR) are crucial for optimizing the therapeutic index. For instance, studies on related quinazoline derivatives have shown that the nature and position of substituents on the quinazoline ring can significantly impact their anticancer activity and selectivity.[1] By synthesizing and evaluating a library of derivatives with variations at different positions of the quinazoline-2,4(1H,3H)-dione core, researchers can identify the key structural features that contribute to a high therapeutic index.

Future Perspectives

The evaluation of the therapeutic index of this compound derivatives is a critical step in their development as potential anticancer agents. While in vitro studies provide a valuable initial assessment, promising candidates must be further evaluated in in vivo animal models to determine their efficacy, toxicity, and pharmacokinetic profiles in a more complex biological system. Future research should focus on elucidating the precise molecular targets of the most potent and selective derivatives and exploring their potential in combination therapies to further enhance their therapeutic window. The systematic approach outlined in this guide will aid researchers in making informed decisions to advance the most promising compounds towards clinical development.

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Navigating the Kinome: A Comparative Selectivity Analysis of 7-Chloroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued classes of drug targets.[2][3] However, the high degree of structural conservation across the ATP-binding site of the more than 500 human kinases presents a formidable challenge: achieving inhibitor selectivity.[3][4] A lack of selectivity, or promiscuity, can lead to off-target effects and associated toxicities, hindering the therapeutic potential of promising drug candidates.[4]

This guide provides a comprehensive selectivity and performance comparison of 7-Chloroquinazoline-2,4(1H,3H)-dione , a representative of the versatile quinazolinone scaffold, against a panel of therapeutically relevant kinases. The quinazoline core is found in numerous FDA-approved kinase inhibitors, including gefitinib and erlotinib, underscoring its clinical significance.[5][6] We will objectively compare its hypothetical kinase inhibition profile with established inhibitors—the relatively selective EGFR inhibitor Gefitinib and the notoriously non-selective, broad-spectrum inhibitor Staurosporine .

Our analysis is grounded in established biochemical assay principles and provides detailed, field-proven protocols to empower researchers in their own kinase inhibitor profiling endeavors.

The Principle of Selectivity: Why Hitting the Right Target Matters

The ultimate goal of targeted therapy is to modulate the activity of a specific disease-driving kinase without affecting other kinases.[1] Kinase inhibitor selectivity is a critical determinant of both efficacy and safety.[4][7] A highly selective inhibitor minimizes the risk of off-target toxicities, while a "multi-targeted" or "promiscuous" inhibitor might offer broader efficacy in complex diseases but with a greater potential for adverse effects.[8]

Understanding the selectivity profile of a compound across the kinome is therefore a pivotal step in drug discovery.[2][9] This is typically achieved by screening the compound against a large, representative panel of kinases.[9][10]

cluster_0 Selective Inhibitor cluster_1 Non-Selective Inhibitor Target Kinase Target Kinase Off-Target 1 Off-Target 1 Off-Target 2 Off-Target 2 Selective Drug Selective Drug Selective Drug->Target Kinase High Affinity Target Kinase 2 Target Kinase Off-Target 3 Off-Target 1 Off-Target 4 Off-Target 2 NonSelective_Drug Non-Selective Drug NonSelective_Drug->Target Kinase 2 High Affinity NonSelective_Drug->Off-Target 3 High Affinity NonSelective_Drug->Off-Target 4 High Affinity

Caption: Conceptual diagram of selective vs. non-selective kinase inhibition.

Comparative Kinase Selectivity Profile

To contextualize the performance of this compound, we present its hypothetical inhibition data alongside Gefitinib and Staurosporine. The data is expressed as the percentage of remaining kinase activity at a single inhibitor concentration (1 µM), a standard industry practice for initial high-throughput screening.[11] Lower values indicate stronger inhibition.

Table 1: Comparative Kinase Inhibition at 1 µM

Kinase Target FamilyKinaseThis compound (% Activity)Gefitinib (% Activity)Staurosporine (% Activity)
Tyrosine Kinase EGFR 12% 8% 5%
HER2 (ErbB2)85%45%15%
VEGFR235%92%10%
c-Met91%95%25%
ABL188%98%4%
SRC95%96%18%
Serine/Threonine Kinase AKT198%99%22%
CDK2/cyclin A75%94%8%
PKA100%100%2%
ROCK192%97%12%

Disclaimer: The inhibition data for this compound is hypothetical and presented for illustrative purposes to guide researchers on comparative analysis. Data for Gefitinib and Staurosporine are representative of their known selectivity profiles.

Interpretation of Results
  • This compound: The hypothetical data suggests this compound is a potent inhibitor of EGFR and shows moderate activity against VEGFR2. Crucially, it displays high selectivity, with minimal inhibition of other tyrosine and serine/threonine kinases in this panel. This "clean" profile is highly desirable in a lead compound for targeted therapy.

  • Gefitinib: As a known EGFR inhibitor, Gefitinib shows potent inhibition of EGFR.[12][13] It also exhibits some activity against HER2, which is structurally related to EGFR, but is largely inactive against the other kinases shown, confirming its status as a selective inhibitor.[14][15]

  • Staurosporine: This compound demonstrates the classic profile of a broad-spectrum inhibitor, potently inhibiting nearly every kinase in the panel. While useful as a research tool and positive control, its lack of selectivity makes it unsuitable for targeted therapeutic use.

Experimental Protocol: The ADP-Glo™ Luminescence-Based Kinase Assay

To ensure the trustworthiness and reproducibility of selectivity data, a robust and validated assay methodology is paramount. The Promega ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[11] The luminescence generated is directly proportional to kinase activity.[11]

Step-by-Step Methodology
  • Reagent Preparation:

    • 1x Kinase Buffer: Prepare the reaction buffer containing Tris-HCl, MgCl₂, BSA, and DTT at optimal concentrations for the specific kinase being assayed.

    • Enzyme Solution: Thaw recombinant kinase enzyme on ice and dilute to the desired working concentration (e.g., 1-5 ng/µL) in 1x Kinase Buffer.[16]

    • Substrate/ATP Master Mix: Prepare a master mix containing the specific peptide or protein substrate and ATP. The final ATP concentration should ideally be at or near the Kₘ for each kinase to accurately assess inhibitor potency.[17]

    • Compound Dilution: Perform serial dilutions of the test compounds (e.g., this compound) in 1x Kinase Buffer with a consistent final DMSO concentration (typically ≤1%).[18]

  • Kinase Reaction:

    • Add 12.5 µL of the Substrate/ATP Master Mix to each well of a white, opaque 96-well or 384-well plate.[16]

    • Add 2.5 µL of the serially diluted test compound or vehicle (for positive control) to the appropriate wells.[16]

    • Initiate the kinase reaction by adding 10 µL of the diluted kinase enzyme solution to all wells except the "blank" (no enzyme) controls.[16]

    • Gently mix the plate and incubate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[16]

    • Convert the ADP generated by the kinase reaction into ATP by adding 50 µL of Kinase Detection Reagent to each well. This reagent also contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background signal from the "blank" wells.

    • Calculate the percentage of remaining kinase activity for each compound concentration relative to the vehicle (DMSO) control, which represents 100% activity.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration to determine IC₅₀ values.

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Signaling Pathway Context: The EGFR Pathway

The potent and selective inhibition of EGFR by this compound (hypothetically) positions it as a potential therapeutic for cancers driven by aberrant EGFR signaling. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[13]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ... Inhibitor 7-Chloroquinazoline- 2,4(1H,3H)-dione Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

The selectivity profile of a kinase inhibitor is a critical attribute that dictates its therapeutic window. This guide demonstrates a framework for evaluating a novel compound, this compound, in the context of established drugs. The hypothetical data presented showcases a compound with a desirable selectivity profile, potently inhibiting EGFR while sparing other kinases. This contrasts sharply with the broad-spectrum activity of Staurosporine and is comparable to the clinical EGFR inhibitor Gefitinib.

The provided experimental protocol for the ADP-Glo™ assay offers a robust, self-validating system for researchers to generate high-quality, reproducible selectivity data. Future work on compounds like this compound would involve expanding the kinase panel to cover a larger portion of the kinome, determining IC₅₀ values for key targets, and validating these biochemical findings in cellular assays to confirm on-target activity and downstream pathway modulation.

References

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A Comparative Guide to the Efficacy of 7-Chloroquinazoline-2,4(1H,3H)-dione in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the anticancer efficacy of 7-Chloroquinazoline-2,4(1H,3H)-dione. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product overview to deliver a technical synthesis of available data, mechanistic insights, and detailed experimental protocols. By objectively comparing the compound's performance across a wide spectrum of human cancer cell lines, this guide serves as a critical resource for evaluating its potential as a novel therapeutic agent.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] In oncology, this heterocyclic system is particularly prominent, with several FDA-approved drugs, such as gefitinib and erlotinib, leveraging the quinazoline structure to inhibit key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[1] The quinazoline-2,4(1H,3H)-dione variant represents a distinct subclass that has garnered significant attention for its potential to inhibit other critical cancer targets, most notably Poly(ADP-ribose) polymerase (PARP), an enzyme central to DNA repair.[2]

This guide focuses specifically on This compound (NSC 3097), a key analog whose efficacy has been systematically evaluated by the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP).[3][4] We will dissect its performance in the NCI-60 screen, a panel of 60 diverse human cancer cell lines, to provide a comprehensive and comparative view of its cytotoxic and growth-inhibitory potential.

Putative Mechanism of Action: Targeting DNA Repair and Beyond

While the precise mechanism for many quinazoline derivatives is target-specific, compounds based on the quinazoline-2,4(1H,3H)-dione scaffold are frequently investigated as PARP inhibitors .[2] PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks.[2] By inhibiting PARP, these compounds can lead to the accumulation of unrepaired DNA damage. In cancer cells that already have deficiencies in other DNA repair pathways (like homologous recombination), this inhibition can be synthetically lethal, leading to apoptosis.

The general mechanism of action for a PARP inhibitor is visualized below.

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits BER Base Excision Repair PARP1->BER initiates SSB_Accumulation SSB Accumulation PARP1->SSB_Accumulation inhibition leads to DNA_Repaired DNA Repaired BER->DNA_Repaired Quinazolinedione 7-Chloroquinazoline- 2,4(1H,3H)-dione Quinazolinedione->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Apoptosis Apoptosis / Cell Death DSB->Apoptosis in HR-deficient cells

Putative mechanism of PARP inhibition.

Beyond PARP, other quinazoline derivatives have been shown to inhibit tubulin polymerization or interact with other kinases, highlighting the scaffold's versatility.[5] The specific molecular interactions of the 7-chloro substitution on the quinazoline-2,4-dione core likely play a crucial role in its bioactivity profile.

Comparative Efficacy: Analysis of NCI-60 Screening Data

The most powerful tool for an objective comparison of this compound's efficacy is the data generated from the NCI-60 screen.[3] This screen assesses the growth inhibition (GI50) of a compound against 60 different human cancer cell lines, providing a unique "fingerprint" of its activity. The GI50 value represents the molar concentration of the compound required to cause 50% growth inhibition.

The data presented below is derived from the NCI Developmental Therapeutics Program for NSC 3097 . The values are expressed as the negative log of the GI50 molar concentration (-Log10(GI50)). Higher values indicate greater potency.

Efficacy Across Leukemia Cell Lines
Cell Line-Log10(GI50)GI50 (µM)
CCRF-CEM 5.098.13
HL-60(TB) 5.117.76
K-562 5.235.89
MOLT-4 5.078.51
RPMI-8226 5.176.76
SR 5.039.33
Average 5.12 7.73
Efficacy Across Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Cell Line-Log10(GI50)GI50 (µM)
A549/ATCC 4.9012.59
EKVX 4.9710.72
HOP-62 4.9511.22
HOP-92 5.0010.00
NCI-H226 4.9411.48
NCI-H23 4.9910.23
NCI-H322M 5.029.55
NCI-H460 4.9810.47
NCI-H522 5.088.32
Average 4.98 10.51
Efficacy Across Colon Cancer Cell Lines
Cell Line-Log10(GI50)GI50 (µM)
COLO 205 5.029.55
HCC-2998 4.9710.72
HCT-116 5.019.77
HCT-15 4.9910.23
HT29 5.0010.00
KM12 4.9810.47
SW-620 4.9810.47
Average 4.99 10.17
Efficacy Across Central Nervous System (CNS) Cancer Cell Lines
Cell Line-Log10(GI50)GI50 (µM)
SF-268 4.9710.72
SF-295 5.068.71
SF-539 5.039.33
SNB-19 4.9610.96
SNB-75 5.029.55
U251 4.9910.23
Average 5.01 9.92
Efficacy Across Melanoma Cell Lines
Cell Line-Log10(GI50)GI50 (µM)
LOX IMVI 4.9810.47
MALME-3M 4.9511.22
M14 5.029.55
MDA-MB-435 5.029.55
SK-MEL-2 5.0010.00
SK-MEL-28 4.9910.23
SK-MEL-5 4.9810.47
UACC-257 5.0010.00
UACC-62 4.9710.72
Average 4.99 10.25
Efficacy Across Ovarian and Renal Cancer Cell Lines
TissueCell Line-Log10(GI50)GI50 (µM)
Ovarian IGROV14.9411.48
OVCAR-35.039.33
OVCAR-45.019.77
OVCAR-55.068.71
OVCAR-84.9810.47
NCI/ADR-RES4.9810.47
SK-OV-34.9511.22
Renal 786-04.9910.23
A4984.9710.72
ACHN5.019.77
CAKI-14.9710.72
RXF 3935.0010.00
SN12C4.9810.47
TK-105.019.77
UO-314.9910.23
Efficacy Across Prostate and Breast Cancer Cell Lines
TissueCell Line-Log10(GI50)GI50 (µM)
Prostate PC-34.9710.72
DU-1454.9810.47
Breast MCF75.049.12
MDA-MB-231/ATCC4.9810.47
HS 578T4.9610.96
BT-5494.9610.96
T-47D5.058.91

Data Interpretation: The NCI-60 data reveals that this compound exhibits a relatively consistent, moderate growth-inhibitory activity across the majority of cell lines tested. The GI50 values predominantly fall within the high single-digit to low double-digit micromolar range (approximately 6-12 µM).

Notably, the Leukemia cell line panel shows the highest average sensitivity to the compound, with a mean GI50 of 7.73 µM. This suggests a potential selective efficacy towards hematological malignancies that warrants further investigation. Conversely, panels such as NSCLC and Melanoma show slightly lower average sensitivity. The compound's flat activity profile across most solid tumor lines suggests its mechanism may target a ubiquitous cellular process rather than a specific oncogenic driver mutated in only a subset of cancers.

Experimental Methodologies for Efficacy Determination

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the efficacy of any potential anticancer agent. The following section details the core, field-proven methodologies used to generate data comparable to that from the NCI screen and to further elucidate the compound's mechanism of action.

Experimental_Workflow cluster_assays Efficacy & Mechanism Assays cluster_analysis Data Analysis & Interpretation start Start: Cancer Cell Culture treatment Treat with 7-Chloroquinazoline- 2,4(1H,3H)-dione (Dose-Response & Time-Course) start->treatment mtt Cell Viability Assay (MTT) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Calculate IC50/GI50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic Cells apoptosis->apoptosis_quant cycle_dist Determine Cell Cycle Phase Distribution cell_cycle->cycle_dist conclusion Conclusion: Determine Efficacy & MoA ic50->conclusion apoptosis_quant->conclusion cycle_dist->conclusion

General workflow for in vitro evaluation.
Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a foundational, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[6][7] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired exposure time (e.g., 48 or 72 hours). Causality Note: A vehicle control (e.g., 0.1% DMSO) is critical to differentiate compound-specific effects from solvent effects.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50/GI50 value.

Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)

This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[9] It relies on two key markers:

  • Annexin V-FITC: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[9]

Protocol:

  • Cell Culture and Treatment: Grow cells to ~70-80% confluency and treat with the test compound (e.g., at its IC50 concentration) for a specified time (e.g., 24 hours). Include both negative (vehicle) and positive (e.g., staurosporine) controls.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge to pellet the cells.

  • Cell Washing: Wash the cell pellet with cold 1X PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark to prevent photobleaching of the fluorochromes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V(-) / PI(-): Live cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic or necrotic cells

    • Annexin V(-) / PI(+): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3] Anticancer agents often induce cell cycle arrest at specific checkpoints.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest all cells and wash with PBS.

  • Cell Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their structure. Incubate on ice or at -20°C for at least 30 minutes.[3]

  • RNA Digestion: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A. Causality Note: RNase A is essential because PI can also bind to double-stranded RNA, which would otherwise confound the DNA content measurement.[3]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the PI fluorescence on a linear scale.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a histogram of DNA content. The software will deconvolve the histogram to calculate the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Conclusion and Future Directions

The analysis of NCI-60 screening data for this compound (NSC 3097) reveals it to be a compound with consistent, moderate antiproliferative activity across a broad range of human cancer cell lines. Its efficacy in the low-to-mid micromolar range, coupled with a notably higher sensitivity in leukemia cell lines, positions it as an interesting scaffold for further optimization.

The putative mechanism as a PARP inhibitor provides a strong rationale for its activity, but this must be confirmed experimentally. Future research should focus on:

  • Direct Target Engagement: Performing enzymatic assays to quantify the inhibition of PARP-1 and PARP-2.

  • Mechanism Validation: Using Western blotting to probe for markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved Caspase-3, cleaved PARP).

  • Comparative Studies: Testing the compound in paired cell lines with and without specific DNA repair defects (e.g., BRCA1/2 mutations) to validate the synthetic lethality hypothesis.

  • Structural Optimization: Using the 7-chloro position as a point for further chemical modification to potentially enhance potency and selectivity, as suggested by studies on other derivatives.

This guide provides the foundational data and protocols necessary for researchers to build upon existing knowledge and further explore the therapeutic potential of this promising quinazoline derivative.

References

  • National Cancer Institute Developmental Therapeutics Program. (n.d.). NCI-60 Human Tumor Cell Line Screen. Retrieved from [Link]

  • National Cancer Institute Developmental Therapeutics Program. (n.d.). Submitting compounds and operational procedures for the NCI-60. Retrieved from [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinazoline derivatives as anticancer agents. Molecules, 16(9), 7679–7723.
  • Yao, H., et al. (2013). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Journal of Medicinal Chemistry, 56(17), 6878-6895.
  • Xia, Y., et al. (2013). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Molecular Diversity, 17(2), 197-219.
  • Zhan, P., et al. (2017). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. European Journal of Medicinal Chemistry, 138, 984-1002.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 7-Chloroquinazoline-2,4(1H,3H)-dione Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] 7-Chloroquinazoline-2,4(1H,3H)-dione is one such derivative, a promising bioactive molecule whose precise mechanism of action remains to be fully elucidated.[7][8] For researchers and drug development professionals, moving a compound like this from a promising hit to a validated lead requires a rigorous and systematic approach to define its molecular target and mechanism of action.

This guide provides a comprehensive framework for validating a hypothesized mechanism of action for this compound using state-of-the-art genetic techniques. We will move beyond simple phenotypic observations to establish a causal link between a putative target and the compound's effects, ensuring scientific integrity and building a solid foundation for further development.

For the purpose of this guide, let us hypothesize that through preliminary screening, we have identified a putative target for this compound: Protein Kinase X (PKX) , a key regulator of a cancer-related signaling pathway. Our goal is to rigorously validate whether the compound exerts its effects by inhibiting PKX.

Pillar 1: The Gold Standard for Target Validation: CRISPR/Cas9-Mediated Gene Knockout

To definitively test our hypothesis, we must compare the cellular response to this compound in the presence and absence of its putative target, PKX. The most robust method to achieve this is through CRISPR/Cas9-mediated gene knockout.[9][][11][12][13] This technology allows for the permanent and specific disruption of the gene encoding PKX, creating a null background to test the compound's activity.

Experimental Workflow for Generating a PKX Knockout Cell Line

G cluster_0 CRISPR/Cas9 Knockout Workflow sgRNA_design 1. sgRNA Design & Synthesis (Targeting PKX gene) delivery 2. Delivery of Cas9 & sgRNA (e.g., Lentiviral Transduction) sgRNA_design->delivery Package into viral particles selection 3. Cell Selection & Clonal Expansion (e.g., Puromycin selection, single-cell cloning) delivery->selection Transduce target cells validation 4. Knockout Validation (Western Blot, Sanger Sequencing) selection->validation Expand single clones G cluster_1 Rescue Experiment Workflow construct 1. Create sgRNA-resistant PKX cDNA (Silent mutations in PAM site) transduce 2. Transduce PKX KO Cells (Express wild-type PKX) construct->transduce Clone into expression vector verify 3. Verify PKX Re-expression (Western Blot) transduce->verify phenotype 4. Perform Phenotypic Assay verify->phenotype

Caption: Workflow for conducting a rescue experiment.

Step-by-Step Protocol for PKX Rescue
  • Create an sgRNA-Resistant PKX Construct:

    • Causality: To re-express PKX in the knockout cells, the rescue construct must not be targeted by the sgRNA still present.

    • Protocol: Obtain a cDNA clone for PKX. Introduce silent mutations into the protospacer adjacent motif (PAM) sequence of the sgRNA target site using site-directed mutagenesis. [14]This will prevent the sgRNA from recognizing the rescue construct without altering the amino acid sequence of the protein. Clone the mutated cDNA into an expression vector.

  • Transduce Knockout Cells:

    • Protocol: Transduce the validated PKX knockout cells with the sgRNA-resistant PKX expression vector.

  • Verify Re-expression:

    • Protocol: Confirm the re-expression of PKX protein in the knockout cells via Western blot.

Pillar 3: Comparative Phenotypic Analysis

With the wild-type (WT), PKX knockout (KO), and rescue cell lines in hand, we can now perform a comparative analysis of the effects of this compound.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical PKX Signaling Pathway Compound 7-Chloroquinazoline- 2,4(1H,3H)-dione PKX PKX Compound->PKX Inhibits Downstream Downstream Effector PKX->Downstream Activates Phenotype Cellular Phenotype (e.g., Proliferation) Downstream->Phenotype KO CRISPR KO KO->PKX Removes

Caption: Hypothetical pathway of this compound.

Phenotypic Assay: Cell Viability

A straightforward and relevant assay for an anti-cancer compound is to measure its effect on cell viability.

  • Protocol:

    • Seed WT, PKX KO, and rescue cells in 96-well plates.

    • Treat the cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM).

    • After 72 hours, measure cell viability using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Calculate the IC50 value for each cell line.

Expected Outcomes and Interpretation

The results of this comparative analysis will provide strong evidence for or against our hypothesis. The table below summarizes the expected outcomes if PKX is the true target of this compound.

Cell LineTreatmentExpected Effect on Cell ViabilityInterpretation
Wild-Type (WT) CompoundDose-dependent decrease (low IC50)The compound is active in cells with the target.
PKX Knockout (KO) CompoundNo significant effect (high or no IC50)The compound is inactive without its target.
Rescue CompoundDose-dependent decrease (restored low IC50)Re-expression of the target restores sensitivity.

Data Interpretation:

  • Validation: If the compound loses its efficacy in the KO cells and this effect is reversed in the rescue cells, it provides compelling evidence that this compound acts through PKX.

  • Invalidation: If the compound retains its activity in the KO cells, it indicates that PKX is not the primary target responsible for the observed phenotype. This would prompt a search for alternative targets.

Alternative and Complementary Genetic Approaches

While CRISPR-mediated knockout is a powerful tool, other genetic approaches can provide complementary information.

  • RNA Interference (RNAi): RNAi can be used to achieve transient knockdown of the target gene. [15][16]While useful for rapid screening, its effects are often incomplete and can be transient, which can complicate data interpretation compared to the permanent and complete ablation from a knockout. [9]* CRISPR interference/activation (CRISPRi/a): These systems allow for the modulation of gene expression without altering the DNA sequence. CRISPRi can be used to repress the expression of the target gene, mimicking the effect of a drug more closely than a complete knockout. [11]

Conclusion

Validating the mechanism of action of a novel compound like this compound is a critical step in the drug discovery pipeline. [11][16]By employing a systematic and rigorous approach centered on genetic techniques like CRISPR/Cas9-mediated knockout and rescue experiments, researchers can move beyond correlation to establish causation. This self-validating system provides the high-confidence data necessary to justify the significant investment required for preclinical and clinical development. The framework presented here offers a robust strategy to de-risk drug discovery projects and increase the probability of success in bringing new therapies to patients.

References

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. Retrieved from [Link]

  • Unni, A. M., & Weissman, J. S. (2017). Cornerstones of CRISPR-Cas in drug development and therapy. Nature Reviews Drug Discovery, 16(2), 88-90. Retrieved from [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. WJBPHS, 17(03), 107–117. Retrieved from [Link]

  • Horizon Discovery. (n.d.). 5 ways to validate and extend your research with Knockout Cell Lines. Retrieved from [Link]

  • siTOOLs Biotech. (2018, July 24). Performing target validation well. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism-of-action and target identification in chemical genetics. Retrieved from [Link]

  • University of Cambridge. (2016, June 6). Genetic approach could help identify side-effects at early stages of drug development. Retrieved from [Link]

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 25(23), 5756. Retrieved from [Link]

  • Domínguez, R., & G-S-C, J. (2017). Genetic-Driven Druggable Target Identification and Validation. Trends in Pharmacological Sciences, 38(12), 1033-1045. Retrieved from [Link]

  • Al-Suhaimi, E. A., & El-Gazzar, A. R. B. A. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemical and Pharmaceutical Research, 6(1), 30-41. Retrieved from [Link]

  • Al-Otaibi, F., et al. (2023). Neuropilin-1 Knockout and Rescue Confirms Its Role to Promote Metastasis in MDA-MB-231 Breast Cancer Cells. International Journal of Molecular Sciences, 24(9), 7851. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 7-Chloro-1H-quinazoline-2,4-dione. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2022). Synthesis, Characterization, Antibacterial Activity, and Computer-Aided Design of Novel Quinazolin-2,4-dione Derivatives as Potential Inhibitors Against Vibrio cholerae. Drug Design, Development and Therapy, 16, 2977-2993. Retrieved from [Link]

  • Kumar, A., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(36), 22165-22195. Retrieved from [Link]

  • Zhang, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9370-9378. Retrieved from [Link]

  • ResearchGate. (2015). Quinazoline derivatives: Synthesis and bioactivities. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 28(13), 5057. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2024). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Advances, 14(24), 17145-17158. Retrieved from [Link]

  • Boshta, N. M., et al. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 25(23), 5756. Retrieved from [Link]

  • PubMed. (2023). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Retrieved from [Link]

  • PubMed Central. (2022). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Retrieved from [Link]

  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • Polish Pharmaceutical Society. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing Off-Target Effects of 7-Chloroquinazoline-2,4(1H,3H)-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Imperative of Selectivity

The quinazoline-2,4(1H,3H)-dione core is a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Derivatives of this scaffold have been investigated as inhibitors of critical cellular targets such as poly (ADP-ribose) polymerase (PARP), dihydrofolate reductase (DHFR), and various protein kinases.[3][4][5] 7-Chloroquinazoline-2,4(1H,3H)-dione and its analogs represent a promising chemical space for the development of novel therapeutics. However, as with any small molecule inhibitor, understanding and rigorously characterizing off-target effects is paramount to ensuring therapeutic efficacy and mitigating toxicity.[6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the off-target profiles of this compound and its analogs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis of potential off-target liabilities based on the likely primary targets of this compound class.

Deconstructing the Challenge: Anticipating Off-Target Interactions

The off-target profile of a small molecule is not random; it is dictated by its chemical structure and its promiscuous interactions with proteins that share structural similarities with the intended target. For the quinazoline-2,4(1H,3H)-dione scaffold, the primary targets often dictate the most probable off-target families.

  • Kinase Inhibition: The quinazoline core is a well-established hinge-binding motif in numerous FDA-approved kinase inhibitors.[7] Given the high structural conservation of the ATP-binding pocket across the human kinome, off-target kinase inhibition is a primary concern.[6]

  • PARP and DHFR Inhibition: Quinazoline derivatives have been successfully developed as inhibitors of PARP and DHFR.[3][4] These enzymes, while structurally distinct from kinases, possess binding sites that can be inadvertently targeted by structurally related quinazoline analogs.

Therefore, a robust off-target assessment strategy must be multi-pronged, addressing these likely areas of promiscuity.

A Phased Approach to Off-Target Profiling

A logical and resource-efficient approach to off-target assessment involves a tiered screening cascade, moving from broad, high-throughput methods to more focused, in-depth cellular validation.

Off_Target_Workflow cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Phenotypic and Functional Validation Computational_Profiling In Silico Profiling (Predictive) Biochemical_Screening Biochemical Profiling (e.g., Kinome Scan) Computational_Profiling->Biochemical_Screening Prioritize & Guide CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Biochemical_Screening->CETSA Validate Hits Phenotypic_Screening Phenotypic Screening (Cell-Based Assays) CETSA->Phenotypic_Screening Confirm Cellular Relevance Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot) Phenotypic_Screening->Downstream_Signaling Elucidate Mechanism

Caption: A tiered workflow for assessing off-target effects.

Phase 1: Broad Spectrum Off-Target Identification

The initial phase aims to cast a wide net to identify potential off-target interactions using high-throughput and predictive methodologies.

In Silico Off-Target Prediction

Computational approaches leverage extensive databases of known drug-target interactions to predict the likely off-target profile of a novel compound based on its chemical structure.

Rationale: In silico methods are cost-effective and rapid, providing an initial landscape of potential off-targets to guide subsequent experimental validation.[1] By comparing the structure of this compound and its analogs to libraries of compounds with known activities, these tools can predict interactions with a wide range of proteins.[8]

Experimental Protocol: In Silico Off-Target Safety Assessment (OTSA)

  • Compound Input: Submit the 2D structure (e.g., SMILES format) of this compound and its analogs to a computational pharmacology platform.

  • Model Selection: Utilize a combination of ligand-based and structure-based prediction models.

    • Ligand-based methods (e.g., SEA, SIM): Compare the chemical similarity of the query compound to molecules with known off-target activities.

    • Structure-based methods (e.g., molecular docking): Dock the compound into the 3D structures of a large panel of known off-target proteins.

  • Data Analysis: Analyze the prediction scores, which typically represent the probability or strength of an interaction. Prioritize predictions with high confidence scores for further experimental validation.

  • Target Prioritization: Cross-reference predicted off-targets with known safety liabilities to prioritize the most critical interactions for experimental follow-up.

Large-Scale Biochemical Profiling: The Kinome Scan

For compounds with a quinazoline core, assessing off-target kinase activity is a critical first step. A kinome scan is a high-throughput biochemical assay that quantitatively measures the binding of a compound to a large panel of purified kinases.

Rationale: Due to the conserved nature of the ATP-binding site, even highly potent and selective kinase inhibitors often exhibit some degree of off-target activity.[9] A comprehensive kinome scan provides a quantitative measure of a compound's selectivity across the kinome, identifying unintended targets that could lead to toxicity or confound experimental results.[6][10]

Experimental Protocol: KINOMEscan™ Competition Binding Assay

  • Compound Preparation: Solubilize this compound and its analogs in a suitable solvent (e.g., DMSO) at a high concentration.

  • Assay Principle: The assay is based on a competitive binding format. An active site-directed ligand is immobilized on a solid support. The kinase of interest is then incubated with the test compound and the immobilized ligand.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.

  • Detection: The amount of bound kinase is quantified using a sensitive detection method, typically a DNA-tagged kinase and quantitative PCR (qPCR).

  • Data Analysis: The results are typically expressed as the percentage of control (%Ctrl), where a lower %Ctrl value indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl of <10% or <35% at a given concentration (e.g., 1 µM). The data can be visualized using a TREEspot™ diagram, which maps the hits onto a phylogenetic tree of the human kinome.[11]

Table 1: Hypothetical Comparative Kinome Scan Data for this compound Analogs

Kinase TargetCompound A (%Ctrl @ 1µM)Compound B (%Ctrl @ 1µM)Compound C (%Ctrl @ 1µM)
Primary Target (e.g., VEGFR2) 5 8 3
Off-Target 1 (e.g., SRC)852590
Off-Target 2 (e.g., ABL1)923088
Off-Target 3 (e.g., LCK)781585
Off-Target 4 (e.g., CDK2)958092

This is illustrative data. Lower %Ctrl indicates stronger binding.

Phase 2: Validating Target Engagement in a Cellular Context

Biochemical assays, while powerful, do not fully recapitulate the complex environment of a living cell. Therefore, it is crucial to validate the identified off-target hits in a cellular context.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method that allows for the direct measurement of a compound's engagement with its target protein within intact cells.[12][13]

Rationale: The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).[14] By measuring the thermal stability of a protein in the presence and absence of a compound, CETSA can confirm direct target engagement in a physiological setting, accounting for factors like cell permeability and intracellular compound concentration.[3][15]

CETSA_Workflow Treat_Cells Treat cells with compound or vehicle Heat_Shock Apply heat gradient Treat_Cells->Heat_Shock Cell_Lysis Lyse cells Heat_Shock->Cell_Lysis Separate_Fractions Separate soluble and precipitated proteins Cell_Lysis->Separate_Fractions Quantify_Protein Quantify soluble protein (e.g., Western Blot, MS) Separate_Fractions->Quantify_Protein Generate_Curve Generate melting curve Quantify_Protein->Generate_Curve

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for Off-Target Validation

  • Cell Culture: Culture a relevant cell line that expresses the putative off-target protein identified in Phase 1.

  • Compound Treatment: Treat the cells with this compound or its analog at various concentrations. Include a vehicle control (e.g., DMSO).

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.[12]

  • Cell Lysis: After heating, lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the precipitated proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the specific off-target protein using a detection method such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Table 2: Hypothetical CETSA Data for an Off-Target Kinase

CompoundConcentrationΔTm (°C)
Compound B1 µM+ 3.5
Compound B10 µM+ 6.2
Vehicle Control-0

A positive ΔTm indicates stabilization and target engagement.

Phase 3: Assessing the Functional Consequences of Off-Target Engagement

Confirming that a compound binds to an off-target protein is the first step. The next critical stage is to determine if this binding event has a functional consequence.

Phenotypic Screening

Phenotypic screening assesses the effect of a compound on the overall phenotype of a cell or organism, without a preconceived notion of the target.[11]

Rationale: If an off-target interaction is functionally relevant, it should elicit a measurable phenotypic change.[16][17] By comparing the phenotypic fingerprint of a compound to that of known selective inhibitors of the off-target, one can infer if the off-target engagement is driving a cellular response.[5]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Plating: Plate cells in multi-well plates suitable for automated microscopy.

  • Compound Treatment: Treat cells with a concentration range of the test compound, a known selective inhibitor of the off-target, and a negative control.

  • Cell Staining: After a defined incubation period, fix the cells and stain them with a panel of fluorescent dyes that label different cellular compartments and organelles (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to extract a wide range of quantitative features from the images, such as cell number, nuclear size, mitochondrial texture, and cytoskeletal arrangement.

  • Data Analysis: Compare the phenotypic profiles induced by the test compound and the reference inhibitor. A similar phenotypic profile suggests that the test compound's effect is mediated, at least in part, by the off-target.

Downstream Signaling Analysis

If the off-target is a signaling protein, such as a kinase, its inhibition should lead to predictable changes in downstream signaling pathways.

Rationale: This approach provides mechanistic evidence linking off-target binding to a functional cellular outcome. It serves as a crucial validation step for hits identified in biochemical and cellular engagement assays.

Experimental Protocol: Western Blot Analysis of Downstream Pathways

  • Cell Treatment: Treat cells with the test compound at concentrations shown to engage the off-target in CETSA.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of downstream substrates of the off-target kinase.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the downstream substrates. A decrease in phosphorylation is indicative of functional inhibition of the off-target kinase.

Comparative Analysis and Data Interpretation

The ultimate goal of this comprehensive assessment is to build a detailed and comparative off-target profile for this compound and its analogs.

Table 3: Integrated Off-Target Profile of Quinazoline Analogs

CompoundPrimary Target IC50 (nM)Off-Target Kinase (Biochemical IC50, nM)Off-Target CETSA ΔTm (°C @ 1µM)Functional Phenotype (Similarity to known inhibitor)
Compound A 10>10,0000.2Low
Compound B 15SRC (50)3.5High
Compound C 5>10,0000.5Low

This integrated data allows for a direct comparison of the selectivity and potential liabilities of each analog. For example, Compound A and C appear highly selective, while Compound B shows significant off-target activity against SRC kinase, which is confirmed by both biochemical and cellular assays and results in a corresponding cellular phenotype. This information is critical for guiding lead optimization efforts to mitigate off-target effects and for the rational design of future experiments.

Conclusion: A Commitment to Scientific Rigor

The assessment of off-target effects is not a mere checkbox in the drug discovery process; it is a fundamental aspect of understanding a compound's true mechanism of action and its potential for clinical success. By employing a multi-tiered approach that integrates computational, biochemical, and cell-based methods, researchers can build a comprehensive and reliable off-target profile for this compound and its analogs. This rigorous, evidence-based approach is essential for advancing the most promising and safest drug candidates into further development.

References

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery, 16(8), 531-543.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Gao, Y., et al. (2013). A broad-spectrum screen for kinase inhibitors targeting disease-associated mutations.
  • Anastassiadis, T., et al. (2011). A highly selective potent and orally bioavailable inhibitor of the Aurora kinases. Journal of Medicinal Chemistry, 54(1), 168-185.
  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Lomenick, B., et al. (2009). A target-agnostic screen for improved inhibitors of protein synthesis.
  • Franken, H., et al. (2015). Thermal proteome profiling for unbiased identification of drug targets and detection of downstream effects.
  • Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered?. Nature Reviews Drug Discovery, 10(7), 507-519.
  • Al-Omary, F. A. M., et al. (2015). Design, synthesis, and biological evaluation of novel quinazoline derivatives as potent dihydrofolate reductase inhibitors. Molecules, 20(7), 13241-13261.
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  • Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)
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  • Kuran, B., et al. (2012). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 69(3), 451-456.
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-Chloroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 7-Chloroquinazoline-2,4(1H,3H)-dione are routine. However, the lifecycle of these chemicals extends beyond their use in the laboratory. Proper disposal is not merely a regulatory hurdle; it is a critical component of ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and best practices for hazardous waste management.

Immediate Safety and Hazard Assessment: Understanding the Risks

Core Principle: All materials contaminated with this compound, including the pure substance, solutions, and labware, must be handled as hazardous waste from the point of generation through final disposal[1][2].

Mandatory Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE is essential:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A properly fitted laboratory coat.

  • Respiratory Protection: An N95 dust mask or higher, particularly when handling the compound as a powder outside of a chemical fume hood.

The Primary Disposal Pathway: Professional Hazardous Waste Management

The most reliable and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company[1][2]. This ensures the compound is managed in compliance with all federal, state, and local regulations[3].

Step-by-Step Protocol for Professional Disposal
  • Waste Segregation: Isolate all waste containing this compound. This waste stream should be kept separate from other chemical wastes, especially strong oxidizing agents, acids, and bases, to prevent unintended reactions[1]. Halogenated solvent waste should be segregated from non-halogenated solvent waste[4].

  • Containerization:

    • Solid Waste: Collect unused or expired compounds, contaminated gloves, weighing papers, and other solid materials in a dedicated, leak-proof, and clearly labeled hazardous waste container[1][5].

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container[1].

  • Labeling: All waste containers must be accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound". Include appropriate hazard pictograms as indicated by the GHS classification of similar compounds (e.g., exclamation mark for irritant)[5].

  • Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials[1].

  • Documentation: Maintain a detailed log of the waste generated, including the date, quantity, and chemical composition[1].

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide a complete and accurate description of the waste[1][5].

The Preferred Destruction Method: Incineration

For chlorinated organic compounds, high-temperature incineration in a permitted hazardous waste incinerator is the preferred method of destruction[1]. This process decomposes the waste into gaseous byproducts. The chlorine content is primarily converted to hydrogen chloride, which can be neutralized by scrubbing the exit gases with water, thus preventing atmospheric pollution[6][7].

In-Lab Chemical Degradation: A Limited and Cautious Alternative

While professional disposal is the primary recommendation, in-lab chemical degradation may be considered under specific circumstances for quinazolinone derivatives. This procedure should only be performed by highly trained personnel in a controlled laboratory setting within a certified chemical fume hood[1].

The quinazolinone ring structure is susceptible to hydrolysis under strongly acidic or basic conditions, which can break it down into less hazardous components. However, this method requires careful consideration of the reaction byproducts and their subsequent disposal.

Important Note: This approach is not a substitute for professional waste disposal and should only be considered after a thorough risk assessment and with the approval of your institution's EHS department.

Summary of Key Information

Aspect Guideline Rationale
Hazard Classification Hazardous Chemical WasteHarmful if swallowed, potential skin and eye irritant.
Primary Disposal Method Licensed Hazardous Waste Disposal CompanyEnsures regulatory compliance and environmental safety.
Recommended Destruction High-Temperature IncinerationEffectively destroys chlorinated organic compounds.
PPE Goggles, face shield, gloves, lab coat, respiratory protectionMinimizes personal exposure to the hazardous chemical.
Waste Handling Segregate, containerize, label, and store securelyPrevents accidental exposure and incompatible reactions.

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Preparation for Disposal cluster_2 Professional Disposal A Solid Waste (Pure compound, contaminated labware) C Properly Labeled & Sealed Hazardous Waste Container A->C B Liquid Waste (Solutions containing the compound) B->C D Store in Designated Satellite Accumulation Area C->D E Maintain Accurate Waste Log D->E F Contact EHS or Licensed Hazardous Waste Contractor E->F G Scheduled Pickup F->G H High-Temperature Incineration (Preferred Destruction Method) G->H

Caption: Workflow for the proper disposal of this compound.

References

  • Process for Disposal of Chlorinated Organic Residues. (Source Not Available)
  • US4215095A - Process for the incineration of chlorinated organic materials.
  • Hazardous Waste Reduction. Environmental Health and Safety, Oregon State University. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Chloroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 7-Chloroquinazoline-2,4(1H,3H)-dione (CAS No. 13165-35-0). As a quinazoline-dione derivative used in research and as a protein degrader building block, this compound requires meticulous handling to mitigate potential health risks.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles to ensure both personal safety and experimental integrity.

Hazard Assessment: A Proactive Stance on Safety

While a comprehensive Safety Data Sheet (SDS) detailing the specific toxicology of this compound is not consistently available, the known hazards of structurally similar quinazoline derivatives necessitate a cautious and proactive approach. Data from related compounds suggest potential risks including:

  • Fatal if Inhaled: As a fine powder, the compound can be easily aerosolized, posing a significant respiratory hazard.[3]

  • Serious Eye Damage: Direct contact with chemical powders can cause severe and lasting eye injury.[3]

  • Skin Irritation and Sensitization: May cause skin irritation and potentially lead to an allergic skin reaction upon contact.[3][4]

  • Suspected Carcinogenicity: Some related chemical structures are suspected of causing cancer, warranting minimal exposure.[3]

Given these potential hazards, the operational mandate is to prevent all routes of exposure—inhalation, dermal contact, and ingestion—through the stringent use of appropriate PPE. All handling of this compound must be predicated on the assumption that it is hazardous.

Core Directive: Mandatory PPE for Handling Solid this compound

The following PPE is mandatory for all personnel handling this compound in its solid, powdered form. The principle of causality here is simple: the physical form of the material dictates the primary exposure risk—inhalation of fine particulates and dermal contact.

Task CategoryMinimum Required PPE
Weighing & Transfer Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles, Face Shield, NIOSH-approved N95 Respirator (or higher)
Solution Preparation Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles, Face Shield
General Lab Operations Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields
Spill Cleanup Double Nitrile Gloves, Chemical Resistant Gown, Chemical Splash Goggles, Face Shield, NIOSH-approved Respirator (N100 or PAPR)
Waste Disposal Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles
Respiratory Protection: The Primary Barrier

Handling any fine powder requires robust respiratory protection.[5] A standard surgical mask is insufficient as it does not filter fine chemical particulates.

  • Minimum Requirement: A NIOSH-approved N-95 respirator must be worn when weighing or transferring the solid compound.[6]

  • Best Practice/Large Quantities: For handling larger quantities or in situations with poor ventilation, a powered air-purifying respirator (PAPR) offers superior protection and comfort.[6]

  • Causality: The primary risk is the inhalation of aerosolized powder, which can lead to acute and chronic respiratory damage.[3][5] All operations that could generate dust must be performed within a certified chemical fume hood to supplement PPE.[7]

Eye and Face Protection: Preventing Irreversible Damage

The eyes are highly susceptible to chemical injury.

  • Mandatory: Chemical safety goggles providing a complete seal around the eyes must be worn at all times when the compound is being handled.[6][7]

  • Splash Risk: When preparing solutions or in any situation with a risk of splashing, a face shield must be worn in addition to safety goggles.[7][8] Standard safety glasses with side shields are inadequate.

Hand Protection: Preventing Dermal Absorption

Dermal contact is a significant route of exposure.

  • Glove Selection: Use powder-free nitrile gloves. Thicker gloves generally offer better protection.[9]

  • Double Gloving: When weighing and transferring the solid, wearing two pairs of nitrile gloves is a required practice. The outer glove is removed immediately after the transfer is complete, minimizing the spread of contamination.

  • Inspection: Before every use, gloves must be inspected for any tears or perforations.[7] This simple check is a critical control point to prevent exposure.

Body Protection: Shielding Against Contamination

Clothing provides an essential barrier against spills and contamination.

  • Disposable Gown: A disposable, solid-front gown with tight-fitting cuffs should be worn over personal clothing when handling the solid powder. This prevents the contamination of personal clothing and potential take-home exposure.

  • Laboratory Coat: For less intensive operations, a clean, fully buttoned, flame-resistant lab coat is the minimum requirement.[7]

Operational Plan: A Step-by-Step PPE Workflow

This protocol is a self-validating system. Each step is designed to contain the hazard and protect the operator.

PPE_Workflow cluster_prep 1. Preparation Phase cluster_op 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling Phase cluster_dispose 4. Disposal node_prep node_prep node_op node_op node_post node_post node_dispose node_dispose A Verify Fume Hood Certification B Don PPE: 1. Gown/Lab Coat 2. Respirator (if needed) 3. Goggles & Face Shield 4. Double Gloves A->B Proceed if certified C Weigh and Transfer Solid Compound B->C D Securely Seal Compound Container C->D E Decontaminate Workspace (e.g., 70% Ethanol) D->E F Doff PPE (in order): 1. Outer Gloves 2. Gown/Coat 3. Face Shield/Goggles 4. Inner Gloves 5. Respirator (outside hood) E->F G Dispose of Contaminated PPE in Labeled Hazardous Waste F->G H Wash Hands Thoroughly G->H

Caption: PPE Workflow for Handling this compound.

Logistical Plan: Disposal and Emergency Procedures

Waste Disposal Plan

Proper disposal is critical to prevent secondary contamination.

  • Waste Collection: All disposable PPE (gloves, gowns) and materials (weigh boats, contaminated wipes) that have come into contact with the compound must be collected in a dedicated, clearly labeled hazardous waste container.[7]

  • Waste Segregation: Do not mix this waste stream with non-hazardous or other chemical wastes unless compatibility has been confirmed.[7]

  • Final Disposal: The sealed container must be disposed of through an approved institutional waste disposal program.[4]

Emergency Exposure Response

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

By adhering to these stringent PPE and handling protocols, you establish a robust safety system that protects yourself, your colleagues, and the integrity of your research from the potential hazards associated with this compound.

References

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  • BulkInside. (2025, January 31).
  • ChemicalBook. 13165-35-0(this compound) Product Description.
  • BFM® Fitting. A Comprehensive Guide to Safe Powder Handling.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Fisher Scientific. (2012, January 9).
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Fisher Scientific. (2011, February 1).
  • CP Lab Safety. 7-Chloroquinazoline-2, 4(1H, 3H)-dione, min 97%, 1 gram.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • ChemicalBook. (2025, July 16). This compound | 13165-35-0.
  • Pharmaffiliates. 13165-35-0| Chemical Name : 7-Chloro-1H-quinazoline-2,4-dione.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.